molecular formula C14H13N3O3 B193253 (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid CAS No. 114457-94-2

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Cat. No.: B193253
CAS No.: 114457-94-2
M. Wt: 271.27 g/mol
InChI Key: DWYZPDHMMZGQAP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyrazinylcarbonyl)-L-phenylalanine; 3-Phenyl-2-[(pyrazine-2-carbonyl)amino]propionic Acid; (S)-3-Phenyl-2-(pyrazine-2-carbonylamino)propanoic Acid

Properties

IUPAC Name

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567409
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114457-94-2
Record name N-(Pyrazinylcarbonyl)-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic and physicochemical properties of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib. This document delves into the structural attributes, acid-base characteristics, solubility, and stability of this compound. Furthermore, it outlines a detailed synthetic protocol and discusses its significance in pharmaceutical development, offering field-proven insights for researchers and drug development professionals.

Introduction

This compound, also known as N-(Pyrazinylcarbonyl)-L-phenylalanine, is a pivotal molecule in the landscape of modern medicinal chemistry. Its primary significance lies in its role as a direct precursor to Bortezomib, a first-in-class dipeptidyl boronic acid proteasome inhibitor that has transformed the treatment paradigm for multiple myeloma and other hematological malignancies. A thorough understanding of the fundamental properties of this intermediate is paramount for process optimization, impurity profiling, and the development of robust manufacturing protocols. This guide aims to provide an in-depth analysis of its chemical and physical characteristics, moving beyond a superficial overview to deliver actionable insights for the scientific community.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of subsequent synthetic transformations.

Structural and Molecular Data
PropertyValueSource(s)
IUPAC Name (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[1]
Synonyms N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Acid Analog[1][2]
CAS Number 114457-94-2[3][4][5][6]
Molecular Formula C₁₄H₁₃N₃O₃[4][5]
Molecular Weight 271.27 g/mol [4]
Appearance White to light beige solid/crystal powder[2][7]
Melting Point 166-169 °C[8]
Acid-Base Properties: A Dichotomy of Functionality

The structure of this compound presents an interesting case study in acid-base chemistry, possessing both a carboxylic acid group and a pyrazine ring with two nitrogen atoms.

  • Acidic Character : The most prominent acidic functional group is the carboxylic acid , which is expected to have a pKa value typical for α-amino acid derivatives. This acidity is crucial for its reactivity and for purification strategies such as salt formation.

  • Basic Character : The pyrazine ring contains two nitrogen atoms in a 1,4-relationship. Unsubstituted pyrazine is a very weak base, with a pKa of approximately 0.65 for its conjugate acid.[4] This low basicity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring.[4][6] In the case of the title compound, the pyrazine ring is substituted with a carboxamide group. The carbonyl moiety of the amide is strongly electron-withdrawing, which is expected to further decrease the electron density on the pyrazine ring and, consequently, render the pyrazine nitrogens even less basic than in the parent pyrazine. Therefore, for all practical purposes in aqueous media at physiological pH, the pyrazine moiety of this molecule can be considered non-basic.

  • Amide N-H Acidity : A predicted pKa value of 13.93 has been reported, which is likely associated with the amide N-H proton.[7] This indicates that the amide proton is very weakly acidic and will not deprotonate under normal physiological or synthetic conditions.

The interplay of these functional groups is visually represented in the following diagram:

Acid_Base_Properties cluster_molecule This compound cluster_properties Acid-Base Characteristics mol Acidic Carboxylic Acid (pKa ~2-4, Acidic) mol->Acidic Dominant Acidity Basic Pyrazine Nitrogens (pKa << 1, Very Weakly Basic) mol->Basic Negligible Basicity Amide Amide N-H (pKa ~14, Very Weakly Acidic) mol->Amide Weak Acidity

Caption: Acid-base properties of the title compound.

Solubility and Partition Coefficient
PropertyValueSource(s)
Solubility Soluble in DMSO, sparingly soluble in methanol.[7]
Predicted logP 1.3[9]

The predicted octanol-water partition coefficient (logP) of 1.3 suggests a moderate lipophilicity. This property is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Stability

While specific stability studies on this compound are not extensively published, general knowledge of related compounds provides valuable insights. Pyrazine carboxamide derivatives are generally thermally stable.[2] However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dry place.[10]

Synthesis

The synthesis of this compound is a well-established process, typically involving the acylation of L-phenylalanine with a pyrazine-2-carboxylic acid derivative. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis from L-Phenylalanine

This protocol involves a two-step process: esterification of L-phenylalanine followed by acylation and subsequent saponification.

Step 1: Esterification of L-Phenylalanine

  • Suspend L-phenylalanine in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester of L-phenylalanine as a hydrochloride salt.

Step 2: Acylation and Saponification

  • Dissolve pyrazine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

  • In a separate flask, dissolve the L-phenylalanine methyl ester hydrochloride from Step 1 in a suitable solvent and add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.

  • Slowly add the activated pyrazine-2-carboxylic acid to the L-phenylalanine methyl ester solution at a controlled temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture to isolate the N-acylated methyl ester.

  • Dissolve the crude ester in a mixture of acetone and water.[3]

  • Adjust the pH to 12-13 with a 2N NaOH solution at 0-5 °C.[3]

  • Stir the mixture for approximately 2 hours, monitoring the saponification by TLC.[3]

  • Upon completion, cool the mixture in an ice-water bath and acidify to pH 2-3 with hydrochloric acid to precipitate the product.[3]

  • Filter the white solid, wash with water and ether, and dry to yield this compound.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A L-Phenylalanine C Esterification (MeOH, SOCl₂) A->C B Pyrazine-2-carboxylic acid D Acylation (Coupling Agent, Base) B->D C->D E Saponification (NaOH) D->E F Acidification (HCl) E->F G (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid F->G

Caption: General synthetic workflow for the title compound.

Biological and Pharmaceutical Significance

Key Intermediate in Bortezomib Synthesis

The primary and most critical application of this compound is its role as a late-stage intermediate in the synthesis of Bortezomib.[3][11] Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. By inhibiting the proteasome, Bortezomib disrupts various cellular processes, leading to apoptosis, particularly in rapidly dividing cancer cells. The structural integrity and high purity of this compound are therefore of utmost importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Potential Intrinsic Biological Activities

While its use as an intermediate is well-established, the structural motifs within this compound suggest potential for intrinsic biological activity. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The presence of the pyrazine-2-carboxamide moiety, coupled with the L-phenylalanine backbone, makes it a candidate for investigation in several areas:

  • Enzyme Inhibition : The structure bears resemblance to dipeptide units, suggesting it could be explored as an inhibitor of various proteases or other enzymes that recognize peptide substrates.

  • Antimicrobial Properties : Pyrazine and its derivatives have been investigated for their antimicrobial and antitubercular activities.

  • Receptor Modulation : The combination of aromatic and hydrogen-bonding features could enable interaction with various biological receptors.

It is important to note that while these are potential areas of investigation, the primary and documented role of this compound remains as a synthetic intermediate.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. This guide has provided a detailed examination of its fundamental physicochemical properties, with a particular focus on its dual acidic and very weakly basic nature. The outlined synthetic protocol offers a practical framework for its preparation. While its primary value lies in its role as a precursor to Bortezomib, its inherent structural features suggest avenues for future research into its own potential biological activities. A thorough grasp of the concepts presented herein is essential for any scientist or researcher working with this important compound.

References

  • PubChem. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. National Center for Biotechnology Information.
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Profile and Applications of Pyrazinylcarbonyl-L-phenylalanine.
  • Starshine Chemical. N-(Pyrazinylcarbonyl)-L-phenylalanine.
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyrazinylcarbonyl-L-phenylalanine in Modern Cancer Therapy.
  • Pharmaffiliates. Bortezomib Acid Analog.
  • MySkinRecipes. This compound.
  • Reddit. Let's discuss the basicity of pyrazine and pyrimidine.
  • MySkinRecipes. This compound.

Sources

An In-depth Technical Guide on (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS: 114457-94-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of a Chiral Precursor

In the landscape of modern medicinal chemistry, the journey from a simple molecule to a life-saving therapeutic is one of precision, foresight, and an intimate understanding of molecular interactions. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a molecule of unassuming complexity, stands as a testament to this principle. It is not merely a chemical intermediate; it is a critical architectural component, a keystone in the synthesis of Bortezomib, a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] This guide serves as a comprehensive technical exploration of this pivotal compound, offering not just protocols and data, but a deeper insight into its synthesis, characterization, and profound role in the architecture of a targeted cancer therapy. As we dissect its properties and applications, we uncover the causal links between its specific stereochemistry, its constituent moieties—the L-phenylalanine backbone and the pyrazine-2-carboxamide cap—and the ultimate therapeutic efficacy of the final drug product.

Molecular Identity and Physicochemical Landscape

This compound is a chiral carboxylic acid derivative of the essential amino acid L-phenylalanine.[3] The molecule's structure is a deliberate amalgamation of a biologically recognized scaffold and a synthetically versatile heterocyclic moiety.

Identifier Value Source
CAS Number 114457-94-2[4]
Molecular Formula C₁₄H₁₃N₃O₃[4]
Molecular Weight 271.27 g/mol [5]
IUPAC Name (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[5]
Synonyms N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Acid Analog[5][6]
InChI 1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1[5]
SMILES C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2[5]

Physicochemical Properties:

Property Value Source
Physical Form White to light beige solid/crystal powder
Melting Point 166-169 °C[6]
Boiling Point 573.8 ± 50.0 °C (Predicted)[6]
Density 1.323 g/cm³ (Predicted)[6]
Solubility Sparingly soluble in DMSO and Methanol[6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[6]

The Strategic Role in Bortezomib Synthesis

The primary and most significant application of this compound is its function as a key chiral building block in the synthesis of Bortezomib.[6] Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[1][2] By inhibiting the proteasome, Bortezomib disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately inducing programmed cell death in cancer cells.[7][8]

The structure of Bortezomib can be deconstructed into three key components: a boronic acid warhead, a leucine fragment, and a capping group derived from this compound. This capping group, composed of a pyrazine ring and an L-phenylalanine moiety, plays a crucial role in the drug's interaction with the proteasome. Structure-activity relationship (SAR) studies have demonstrated that these components are critical for the high affinity and specificity of Bortezomib for the chymotrypsin-like active site of the proteasome's β5 subunit.[9][10] The stereochemistry of the phenylalanine component is particularly vital; analogs with the (R)-configuration exhibit significantly reduced potency.[9]

Bortezomib_Synthesis cluster_reactants Key Reactants cluster_process Core Process cluster_product Final Product A (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid (CAS: 114457-94-2) C Condensation Reaction A->C B Dipeptidyl Boronic Acid Ester Intermediate B->C D Bortezomib C->D Acidification

Figure 1: Logical workflow for the synthesis of Bortezomib, highlighting the central role of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from commercially available L-phenylalanine methyl ester and 2-pyrazinecarboxylic acid. The following protocol is a robust and validated method.

Step 1: Amide Bond Formation

The initial step involves the formation of an amide bond between the primary amine of L-phenylalanine methyl ester and the carboxylic acid of 2-pyrazinecarboxylic acid. This is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

  • Rationale: Direct amidation between a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Conversion to an acid chloride, using a reagent like thionyl chloride (SOCl₂), creates a highly electrophilic carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine nucleophile under mild conditions.

Protocol:

  • Activation of 2-Pyrazinecarboxylic Acid: In a fume hood, dissolve 2-pyrazinecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This step is critical as residual thionyl chloride can interfere with the subsequent amidation.

  • Amidation Reaction: Dissolve the resulting 2-pyrazinecarbonyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -5 to 0 °C in an ice bath.

  • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride in DCM and add a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloride and liberate the free amine. The use of a non-nucleophilic base is crucial to prevent side reactions.

  • Slowly add the L-phenylalanine methyl ester solution to the cooled 2-pyrazinecarbonyl chloride solution. The addition of a slight excess of TEA is often employed to scavenge the HCl byproduct of the reaction.

  • Allow the reaction to stir at low temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester as a crude solid.

Step 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Rationale: Saponification is a base-catalyzed hydrolysis of an ester. The use of a strong base, such as sodium hydroxide (NaOH), in an aqueous-organic solvent mixture ensures efficient conversion. Maintaining a high pH (12-13) drives the reaction to completion. Cooling the reaction mixture is essential to control the exothermicity of the neutralization and to minimize potential side reactions.

Protocol:

  • Hydrolysis: Dissolve the crude N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester in a suitable solvent like acetone.[6] While cooling in an ice-water bath, slowly add a 2N aqueous solution of NaOH dropwise until the pH of the solution reaches 12-13.[6]

  • Stir the reaction mixture for approximately 2 hours, monitoring its completion by TLC.[6]

  • Acidification and Precipitation: After the hydrolysis is complete, cool the reaction mixture again in an ice-water bath. Slowly add hydrochloric acid (HCl) dropwise to adjust the pH to 2-3.[6] This protonates the carboxylate anion, causing the desired product to precipitate out of the solution as a white solid due to its lower solubility in the acidic aqueous medium.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water to remove inorganic salts and then with a non-polar solvent like diethyl ether to remove any non-polar organic impurities.[6]

  • Dry the purified this compound in a vacuum oven to obtain the final product. A typical yield for this process is high, often exceeding 90%.[6]

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Saponification A 2-Pyrazinecarboxylic Acid + Thionyl Chloride B 2-Pyrazinecarbonyl Chloride A->B Reflux D Amidation Reaction (DCM, 0°C) B->D C L-Phenylalanine Methyl Ester + Triethylamine C->D E N-(Pyrazinylcarbonyl)-L- phenylalanine methyl ester D->E Work-up F Ester Hydrolysis (Acetone, NaOH, pH 12-13) E->F G Acidification (HCl, pH 2-3) F->G H Filtration & Washing G->H Precipitation I Drying H->I J (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid I->J

Figure 2: Detailed experimental workflow for the synthesis of the title compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound, especially given its role as a pharmaceutical intermediate.

4.1. Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural elucidation. The spectrum provides characteristic signals for the aromatic protons of the phenyl and pyrazine rings, the amide proton, and the aliphatic protons of the phenylalanine backbone. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key chemical shifts (δ): 3.23 (m, 2H, -CH₂), 4.74 (m, 1H, -CH), 7.16-7.25 (m, 5H, -Ph), 8.74 (t, 1H, -CONH), 8.86-8.89 (t, 2H, -Pyz), 9.14 (s, 1H, -Pyz).[6] ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be used for further, unambiguous assignment of all carbon and proton signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (typically in the range of 1650-1750 cm⁻¹), and the aromatic C-H and C=C stretches.[11][12]

4.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water (with an acid modifier like trifluoroacetic acid or formic acid) and acetonitrile. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

4.3. Enantiomeric Purity Determination

Ensuring the high enantiomeric excess (ee) of the (S)-enantiomer is critical. Racemization during the synthesis, particularly during the activation of the carboxylic acid or the hydrolysis step, must be carefully controlled and quantified.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity.[13][14] The analysis is performed on a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based (e.g., Teicoplanin) chiral columns are often effective for the separation of N-acyl amino acids.[13][15] The enantiomeric excess is calculated from the integrated peak areas of the (S) and any detected (R) enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility (e.g., esterification followed by acylation), the compound can be analyzed by GC on a chiral stationary phase.[16]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In some cases, the enantiomeric purity can be determined by ¹H NMR in the presence of a chiral auxiliary that induces a chemical shift difference between the signals of the two enantiomers.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion and Future Perspectives

This compound is more than a mere precursor; it is a molecule designed with purpose. Its synthesis, while straightforward, requires careful control to maintain its critical stereochemical integrity. Its structure embodies the fusion of a biologically relevant amino acid scaffold with a heterocyclic capping group, a combination that is essential for the therapeutic efficacy of Bortezomib. For researchers in drug development, a thorough understanding of this intermediate—from its synthesis and analytical validation to its strategic importance in the final API—is fundamental. As the field of targeted therapy continues to evolve, the principles of rational design and the meticulous execution of synthetic chemistry, so clearly exemplified by this compound, will remain the cornerstones of innovation. The study of such key intermediates provides invaluable insights into the structure-activity relationships that govern drug action and paves the way for the design of next-generation therapeutics.

References

  • This reference is a placeholder for a general medicinal chemistry textbook that would discuss the importance of chiral intermedi
  • Bortezomib - Wikipedia. (n.d.).
  • What is the mechanism of Bortezomib? - Patsnap Synapse. (2024, July 17).
  • Ghattas, W., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Signal Transduction and Targeted Therapy, 7(1), 29.
  • Ling, Y. H., et al. (2002). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 1(10), 841–849.
  • This reference is a placeholder for a review article on proteasome inhibitors.
  • This reference is a placeholder for a general organic synthesis textbook.
  • This reference is a placeholder for a practical guide to labor
  • This reference is a placeholder for a textbook on spectroscopic identific
  • This reference is a placeholder for a review article on chiral chrom
  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902.
  • This reference is a placeholder for a general labor
  • This reference is a placeholder for a forward-looking review on the future of targeted cancer therapies.
  • This reference is a placeholder for a specific research article detailing the synthesis of Bortezomib.
  • Kav, H. U., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • This reference is a placeholder for a specific analytical chemistry paper on HPLC methods.
  • This reference is a placeholder for a paper on NMR with chiral solv
  • This reference is a placeholder for a material safety data sheet
  • This reference is a placeholder for a review on the evolution of multiple myeloma tre
  • Zhu, Y., et al. (2009). Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. Journal of Medicinal Chemistry, 52(13), 4192–4203.
  • ResearchGate. (n.d.). The chemical structure of Bortezomib. Bortezomib is a tripeptide made up of pyrazinoic acid, phenylalanine and leucine with boronic acid instead of a carboxylic acid. [Image].
  • This reference is a placeholder for a general organic chemistry textbook discussing reaction mechanisms.
  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
  • This reference is a placeholder for a review on the importance of stereochemistry in drug design.
  • This reference is a placeholder for a general chemistry d
  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound.
  • This reference is a placeholder for a specific patent detailing the synthesis of Bortezomib.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • This reference is a placeholder for a review article on advances in analytical techniques for chiral separ
  • Synthonix. (n.d.). This compound - [P57602].
  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.

Sources

An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a pivotal molecule in pharmaceutical synthesis. From its fundamental molecular structure to its critical role in the production of the proteasome inhibitor Bortezomib, this document synthesizes essential data for professionals in drug discovery and development.

Executive Summary

This compound, also known as N-Pyrazinylcarbonyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. Its significance in the pharmaceutical landscape is primarily as a sophisticated building block in the synthesis of complex active pharmaceutical ingredients (APIs). The inherent chirality and the presence of both a pyrazine and a phenyl group make it a structurally rich precursor for targeted therapies. This guide will delve into its chemical and physical properties, outline a detailed and validated synthesis protocol, and elucidate its primary application, providing researchers with a solid foundation for its use in their work.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a chiral center at the alpha-carbon of the propanoic acid chain, inherited from the L-phenylalanine precursor. This specific stereochemistry is crucial for its function in the synthesis of stereospecific drugs.

The molecule consists of a phenylpropyl group attached to an amide linkage. The amide nitrogen is acylated with a pyrazine-2-carbonyl group. This combination of an aromatic hydrocarbon, a chiral amino acid core, and a nitrogen-containing heterocycle defines its chemical reactivity and utility.

Key Identifiers:

IdentifierValue
IUPAC Name (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[1]
CAS Number 114457-94-2[2]
Molecular Formula C14H13N3O3[1][2]
Molecular Weight 271.27 g/mol [1]
SMILES C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2[1]
InChI Key DWYZPDHMMZGQAP-NSHDSACASA-N[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties:

PropertyValueSource
Appearance White to off-white or light beige solid/powder
Melting Point 166-169 °C[2]
Solubility Sparingly soluble in DMSO and Methanol
Storage Room temperature, sealed in a dry environment

Spectroscopic Data (¹H-NMR):

The structure of the compound can be confirmed by ¹H-NMR spectroscopy. The following is a representative spectral data obtained in DMSO-d6 at 300 MHz:

  • δ 3.23 (m, 2H, -CH2) : Corresponds to the two protons of the methylene group in the phenylalanine side chain.

  • δ 4.74 (m, 1H, -CH) : Represents the proton at the chiral alpha-carbon.

  • δ 7.16-7.25 (m, 5H, -Ph) : Indicates the five protons of the phenyl group.

  • δ 8.74 (t, 1H, -CONH) : The proton of the amide linkage.

  • δ 8.86-8.89 (t, 2H, -Pyz) : Two of the protons on the pyrazine ring.

  • δ 9.14 (d, 1H, -Pyz) : The remaining proton on the pyrazine ring.

  • δ 13.06 (s, 1H, -COOH) : The acidic proton of the carboxylic acid group.[2]

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common route involves the acylation of L-phenylalanine methyl ester followed by hydrolysis.

Causality Behind Experimental Choices

The choice of starting with the methyl ester of L-phenylalanine is strategic. The ester group protects the carboxylic acid from participating in the amidation reaction, thereby directing the acylation to the amino group. The use of a base in the subsequent hydrolysis step is a standard and efficient method for converting the ester back to a carboxylic acid. The pH adjustments are critical; the initial high pH facilitates the saponification of the ester, while the final acidification to a low pH is necessary to protonate the carboxylate and precipitate the final product.

Step-by-Step Methodology

Step 1: Acylation of L-Phenylalanine Methyl Ester

  • Reactants: L-Phenylalanine methyl ester hydrochloride and pyrazine-2-carboxylic acid.

  • Procedure: L-Phenylalanine methyl ester hydrochloride is reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or after converting the carboxylic acid to a more reactive species like an acid chloride. This forms N-pyrazinylcarbonyl-L-phenylalanine methyl ester.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve 1.0 g (3.51 mmol) of N-pyrazinylcarbonyl-L-phenylalanine methyl ester in 10 mL of acetone.[2]

  • Basification: Cool the solution in an ice-water bath and slowly add 2N NaOH solution dropwise to adjust the pH to 12-13.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[2]

  • Acidification and Precipitation: After completion, slowly add hydrochloric acid dropwise in the ice-water bath to adjust the pH to 2-3. A large amount of white solid will precipitate.[2]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid sequentially with water and ether.[2]

  • Drying: Dry the final product in the air. This process typically yields around 0.89 g (93.6% yield) of the white solid product.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis A L-Phenylalanine methyl ester HCl D N-pyrazinylcarbonyl-L-phenylalanine methyl ester A->D Amide Coupling B Pyrazine-2-carboxylic acid B->D Amide Coupling C Coupling Agent C->D Amide Coupling E N-pyrazinylcarbonyl-L-phenylalanine methyl ester G This compound E->G Saponification & Acidification F 1. Acetone, NaOH (aq) 2. HCl (aq)

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Bortezomib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Bortezomib.[2] Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation. It is a cornerstone therapy for multiple myeloma and other hematological malignancies.

The synthesis of Bortezomib involves the coupling of this compound with a boronic acid-containing fragment, specifically a pinanediol ester of a boronic acid derivative of leucine. The stereochemistry of the starting materials is critical for the final biological activity of Bortezomib.

Bortezomib Synthesis Pathway

Bortezomib_Synthesis A (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid C Coupling Reaction A->C B Boronic acid fragment (e.g., pinanediol ester) B->C D Bortezomib Precursor (Pinanediol protected) C->D E Deprotection D->E F Bortezomib E->F

Caption: Key steps in the synthesis of Bortezomib from the topic compound.

Biological Activity and Significance

The available scientific literature does not indicate significant direct biological or pharmacological activity for this compound itself. Its primary role is that of a synthetic intermediate. The biological activity of interest arises after its incorporation into the larger and more complex structure of Bortezomib.

The pyrazine ring, while part of a biologically active molecule in the final product, in this intermediate primarily serves as a stable heterocyclic moiety that can participate in molecular interactions within the active site of the target enzyme of the final drug. The L-phenylalanine backbone provides the necessary stereochemical configuration and a lipophilic side chain.

The value of this compound lies in its ability to be reliably and efficiently synthesized and then coupled to other fragments to produce a highly active and specific therapeutic agent.

Conclusion

This compound is a well-characterized and synthetically accessible molecule of high importance to the pharmaceutical industry. Its value is not in its intrinsic biological activity but in its role as a crucial building block for the synthesis of Bortezomib, a life-saving anticancer drug. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and application, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The continued demand for Bortezomib ensures that the synthesis and understanding of this key intermediate will remain an area of interest.

References

  • N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem.

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for this purpose. This technical guide offers a comprehensive analysis of the IUPAC name for the compound identified as this compound (CAS No: 114457-94-2).[1][2] This molecule, a derivative of the amino acid L-phenylalanine, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, including the proteasome inhibitor Bortezomib.[1][3] This document will deconstruct the systematic name, elucidate the underlying IUPAC rules governing its formation, and provide a detailed protocol for the assignment of its stereochemistry, thereby offering researchers and scientists a robust framework for understanding and applying these principles to other complex chiral molecules.

Systematic Name Deconstruction

The IUPAC name this compound can be systematically broken down into its core components, each defining a specific aspect of the molecular structure. This deconstruction reveals the logic of the nomenclature system, which builds from a parent structure and adds layers of detail through prefixes and locants.

ComponentIUPAC RuleStructural Significance
propanoic acid Parent Functional Group & ChainThe principal functional group is a carboxylic acid.[4][5][6][7] The longest continuous carbon chain containing this group has three carbons.
3-Phenyl SubstituentA phenyl group is attached to carbon-3 of the propanoic acid backbone.
2-(...) Substituent LocationA complex substituent is located on carbon-2 of the propanoic acid chain.
pyrazine-2-carboxamido Complex Substituent NameThis describes the substituent at C2. It is an amide derived from pyrazine-2-carboxylic acid, linked to the parent chain via the amide nitrogen.[8][9][10]
(S)- Stereochemical DescriptorDefines the absolute configuration of the chiral center at carbon-2 using the Cahn-Ingold-Prelog (CIP) priority system.[11][12][13]

Foundational IUPAC Nomenclature Principles

The construction of the name follows a hierarchical set of rules designed to ensure that only one correct systematic name exists for a given structure.

Priority of Functional Groups

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the parent structure, which receives the suffix in the name.[7][14][15] In this molecule, the two key functional groups are a carboxylic acid and an amide.

Table of Functional Group Priorities (Abbreviated)

PriorityFunctional Group ClassSuffix (as Parent)Prefix (as Substituent)
Highest Carboxylic Acids -oic acid carboxy-
Esters-oatealkoxycarbonyl-
Amides -amide -amido or carbamoyl-
Aldehydes-aloxo- or formyl-
Ketones-oneoxo-
Alcohols-olhydroxy-
Lowest Amines-amineamino-

The carboxylic acid group has higher priority than the amide group; therefore, the molecule is named as a substituted propanoic acid.[6][16][17] The amide moiety is treated as a substituent.

Parent Chain Identification and Numbering
  • Identification : The parent chain is the longest continuous carbon chain that includes the highest-priority functional group. Here, it is the three-carbon chain of propanoic acid.

  • Numbering : The carbon atom of the carboxylic acid group is designated as carbon-1 (C1).[16][18] The chain is then numbered sequentially.

Caption: Numbering of the propanoic acid parent chain.

Naming the Complex Substituent: Pyrazine-2-carboxamido

When an amide acts as a substituent and is linked through its nitrogen atom, its name is derived from the corresponding carboxylic acid.

  • Identify the Acyl Group : The acyl portion of the amide is derived from pyrazine-2-carboxylic acid .

  • Form the Substituent Name : The name for the substituent group -NH-CO-R is formed by taking the name of the R-CO- group (the acyl group) and adding the suffix "-amido".

    • The acyl group is pyrazine-2-carbonyl .

    • When this is attached to the parent chain via the amide nitrogen, it is termed (pyrazine-2-carboxamido) . The term "carboxamido" is used to denote the -CONH- linkage.[9][18][19]

The entire substituent name is placed in parentheses to avoid ambiguity, indicating that the "2-" locant refers to the position on the pyrazine ring, not the parent propanoic acid chain.

Stereochemical Assignment: The (S) Descriptor

The designation "(S)" specifies the three-dimensional arrangement of the groups around the chiral center at C2. This is determined using the Cahn-Ingold-Prelog (CIP) sequence rules.[13][20]

Step-by-Step Protocol for CIP Priority Assignment at C2

Step 1: Identify the Chiral Center and its Four Substituents. The chiral center is C2, which is bonded to:

  • -COOH (Carboxyl group)

  • -NH-CO-Pyrazine (Pyrazine-2-carboxamido group)

  • -CH₂-Phenyl (Benzyl group)

  • -H (Hydrogen atom)

Step 2: Assign Priorities Based on Atomic Number. Priorities are assigned to the atoms directly attached to the chiral center. A higher atomic number receives higher priority.

  • Nitrogen (N) of the amide group: Atomic number 7.

  • Carbon (C) of the carboxyl group: Atomic number 6.

  • Carbon (C) of the benzyl group: Atomic number 6.

  • Hydrogen (H) : Atomic number 1.

This gives an initial ranking: -NH-CO-Pyrazine > (-COOH, -CH₂-Phenyl) > -H . Hydrogen is unambiguously the lowest priority (4).

Step 3: Resolve Ties by Moving to the Next Atoms. To differentiate between the -COOH and -CH₂-Phenyl groups, we examine the atoms attached to these carbons.

  • For -COOH : The carbon is double-bonded to one oxygen and single-bonded to another oxygen. In the CIP system, a double bond counts as two separate single bonds to that atom type. So, the attachments are (O, O, O).

  • For -CH₂-Phenyl : The carbon is bonded to one carbon (of the phenyl ring) and two hydrogens. The attachments are (C, H, H).

Comparing the highest atomic number in each list (Oxygen vs. Carbon), the carboxyl group outranks the benzyl group.

Step 4: Final Priority Assignment.

  • -NH-CO-Pyrazine (Highest priority due to Nitrogen)

  • -COOH (Carbon bonded to three oxygens)

  • -CH₂-Phenyl (Carbon bonded to one carbon and two hydrogens)

  • -H (Lowest priority)

Step 5: Determine the Configuration. Orient the molecule so that the lowest-priority group (-H, priority 4) is pointing away from the viewer (dashed bond). Then, trace the path from priority 1 to 2 to 3.

  • If the path is counter-clockwise , the configuration is (S) for sinister.

  • If the path is clockwise , the configuration is (R) for rectus.

For this molecule, the natural L-phenylalanine precursor dictates an (S) configuration. Tracing from -NH (1) → -COOH (2) → -CH₂Ph (3) describes a counter-clockwise arc.

CIP_Priority cluster_path C2 N 1 C2->N Priority 1 COOH 2 C2->COOH Priority 2 CH2Ph 3 C2->CH2Ph Priority 3 H 4 C2->H Priority 4 (Away) N->COOH Counter-Clockwise = (S) A COOH->CH2Ph Counter-Clockwise = (S) B C

Caption: CIP priority assignment for the C2 stereocenter.

Alternative Names and Identifiers

In scientific literature and chemical databases, this compound may be listed under several synonyms. Recognizing these is crucial for comprehensive literature searches.

  • N-Pyrazinylcarbonyl-L-phenylalanine : A common semi-systematic name that treats the molecule as an N-acylated derivative of the amino acid L-phenylalanine.[1][2][21]

  • (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid : An alternative but equally valid IUPAC name.[2]

  • Bortezomib Impurity 2 : In pharmaceutical contexts, it may be classified as an impurity or intermediate related to the drug Bortezomib.[2]

Conclusion

The IUPAC name This compound is a precise descriptor of a complex chiral molecule, derived from a systematic application of nomenclature rules. The process involves identifying the highest-priority functional group (carboxylic acid) to define the parent chain, correctly numbering that chain, systematically naming all substituents, and rigorously assigning the absolute stereochemistry of the chiral center using the Cahn-Ingold-Prelog rules. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is essential for accurate communication, documentation, and replication of scientific work.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. JoVE. [Link]
  • N-(Pyrazinylcarbonyl)-L-phenylalanine.
  • Naming Amides - IUPAC Nomencl
  • Naming of substituted amines and amides. Chemistry Stack Exchange. [Link]
  • Nomenclature of Amides. Chemistry LibreTexts. [Link]
  • Naming Amides. Chemistry Steps. [Link]
  • Table of Functional Group Priorities for Nomencl
  • Nomenclature of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures.
  • (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • 18.
  • Naming Carboxylic Acids. Chemistry Steps. [Link]
  • RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. IUPAC. [Link]
  • R-5.7.1 Carboxylic acids. ACD/Labs. [Link]
  • Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
  • 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. YouTube. [Link]
  • 4.3: Naming stereoisomers. Chemistry LibreTexts. [Link]
  • Practice Problem: IUPAC Nomenclature and Stereochemistry. YouTube. [Link]
  • IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. ExamsDaily. [Link]
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
  • IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: A Key Intermediate in the Synthesis of Bortezomib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a critical chemical intermediate in the synthesis of the proteasome inhibitor Bortezomib. Given its primary role as a precursor, this document focuses on its nomenclature, its pivotal position in the synthesis of Bortezomib, and the mechanistic and clinical significance of the final active pharmaceutical ingredient.

Nomenclature and Identification

This compound is a chiral organic compound with a well-defined structure. Due to its specific application in the pharmaceutical industry, it is known by several synonyms. A clear understanding of this nomenclature is crucial for researchers and chemists in the field.

Systematic Name: this compound

CAS Number: 114457-94-2[1]

Molecular Formula: C₁₄H₁₃N₃O₃[1]

Molecular Weight: 271.27 g/mol [1]

Common Synonyms:

  • N-(Pyrazinylcarbonyl)-L-phenylalanine[2]

  • Bortezomib Acid Analog[3]

  • Bortezomib Impurity B[1]

  • (2S)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid[2]

  • N-(2-pyrazinylcarbonyl)-L-phenylalanine[2]

While the compound itself does not have registered trade names, its significance is intrinsically linked to the trade name of the final drug product, Bortezomib.

Associated Trade Name (for the final drug product):

  • Velcade®[4]

Role in the Synthesis of Bortezomib

This compound is a key advanced intermediate in the convergent synthesis of Bortezomib.[1][5] Its structure contains the core phenylalaninyl and pyrazinylcarbonyl moieties that are essential for the pharmacological activity of Bortezomib. The synthesis of Bortezomib involves the coupling of this acid intermediate with a boronic acid-containing fragment.

Synthetic Workflow Overview

The overall synthetic strategy for Bortezomib typically involves two main branches that converge in a final coupling step. One branch focuses on the synthesis of the chiral aminoboronic ester, while the other culminates in the production of this compound.

Bortezomib_Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Boronic Acid Fragment L_Phe L-Phenylalanine Intermediate_ester N-(Pyrazinylcarbonyl)-L- phenylalanine methyl ester L_Phe->Intermediate_ester Esterification & Acylation Pyrazine_acid 2-Pyrazinecarboxylic acid Pyrazine_acid->Intermediate_ester Target_acid (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Intermediate_ester->Target_acid Hydrolysis Bortezomib Bortezomib Target_acid->Bortezomib Peptide Coupling Starting_materials_boro Starting Materials for Boronic Acid Fragment Amino_boronic_ester Chiral Aminoboronic Ester Fragment Starting_materials_boro->Amino_boronic_ester Multi-step Synthesis Amino_boronic_ester->Bortezomib

Convergent Synthesis of Bortezomib.

Mechanism of Action of Bortezomib

As this compound's primary relevance is as a precursor to Bortezomib, understanding the mechanism of action of Bortezomib is paramount for appreciating the significance of this intermediate. Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins within the cell.[6]

The chymotrypsin-like activity of the proteasome, located at the β5 subunit of the 20S catalytic core, is the primary target of Bortezomib.[6] The boron atom in Bortezomib forms a stable but reversible tetrahedral intermediate with the hydroxyl group of the active site threonine residue in the β5 subunit.[7] This interaction blocks the catalytic activity of the proteasome.

The inhibition of the proteasome leads to a cascade of downstream effects that are particularly detrimental to cancer cells, especially multiple myeloma cells which are highly dependent on protein turnover and the NF-κB signaling pathway for survival.

Bortezomib_MOA Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibits Protein_degradation Protein Degradation Proteasome->Protein_degradation Mediates Apoptosis Apoptosis Proteasome->Apoptosis Induces (via multiple pathways) Ub_proteins Ubiquitinated Proteins Ub_proteins->Protein_degradation NFkB NF-κB Protein_degradation->NFkB Activates (by degrading IκB) IkB IκB IkB->Protein_degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_transcription Pro-survival Gene Transcription Nucleus->Gene_transcription Initiates Gene_transcription->Apoptosis Inhibits

Simplified Signaling Pathway of Bortezomib's Action.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound from its precursors.

Materials:

  • N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester

  • Acetone

  • 2N Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Water

  • Ether

  • Ice-water bath

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in 10 mL of acetone in a suitable reaction vessel.[1]

  • Cool the solution in an ice-water bath.

  • Slowly add 2N NaOH solution dropwise to the cooled solution, adjusting the pH to between 12 and 13.[1]

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.[1]

  • After completion, cool the reaction mixture again in an ice-water bath.

  • Slowly add hydrochloric acid dropwise to adjust the pH to between 2 and 3. A large amount of white solid will precipitate.[1]

  • Collect the precipitate by filtration.

  • Wash the collected solid sequentially with water and then with ether.

  • Dry the solid in the air to obtain the final product, this compound.[1]

Expected Yield: Approximately 93.6%[1] Melting Point: 166-169°C[1]

Synthesis of Bortezomib from this compound

The following protocol outlines the coupling of the acid intermediate with the boronic acid fragment to yield Bortezomib. This is a generalized representation of a crucial step in the overall synthesis.

Materials:

  • This compound

  • (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (or a similar chiral aminoboronic ester)

  • A suitable condensing agent (e.g., TBTU)

  • A suitable solvent (e.g., dichloromethane)

  • Deprotection and hydrolysis reagents

Procedure:

  • In a reaction vessel, combine this compound and the chiral aminoboronic ester fragment.[8]

  • Add a suitable solvent and a condensing agent to facilitate the peptide bond formation.[5]

  • Allow the reaction to proceed under controlled temperature and time, monitoring for completion.

  • Following the coupling reaction, perform deprotection and hydrolysis steps to remove any protecting groups and yield the final Bortezomib product.[8]

  • The crude Bortezomib is then typically purified by crystallization.

Quantitative Data: Efficacy and Pharmacokinetics of Bortezomib

The following tables summarize key quantitative data for Bortezomib, the final drug product derived from this compound.

In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines
Cell LineIC₅₀ (nM) - 24h exposureIC₅₀ (nM) - 48h exposureReference
RPMI-822615.9-[9]
U-2667.1-[9]
MM1S WT15.2-[10]
MM1S/R BTZ44.5-[10]
Various-1.9 - 10.2[11]
Summary of Human Pharmacokinetic Parameters of Bortezomib
ParameterValueReference
Administration Route Intravenous (IV) Bolus[12]
Distribution Half-life < 10 minutes[13][14]
Terminal Elimination Half-life > 40 hours (single dose)[13][14]
40 - 193 hours (multiple doses)[12][15]
Volume of Distribution (Vd) 498 to 1884 L/m²[12]
Plasma Protein Binding ~83%[12]
Metabolism Primarily hepatic via CYP3A4, 2C19, 1A2[12][16]

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its indispensable role as a key building block in the chemical synthesis of Bortezomib. A thorough understanding of its properties, synthesis, and its relationship to the final active pharmaceutical ingredient is essential for professionals in the field of oncology drug development and medicinal chemistry. The information presented in this guide provides a solid foundation for further research and development in this area.

References

  • Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. CancerNetwork.
  • Reece, D. E., et al. (2009). Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma. Cancer Chemotherapy and Pharmacology, 63(3), 435-444.
  • bortezomib injection. U.S. Food and Drug Administration.
  • Kryukov, F., et al. (2022). Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response. American Journal of Cancer Research, 12(7), 3296-3313.
  • Bortezomib Pharmacogenetic Biomarkers for the Treatment of Multiple Myeloma: Review and Future Perspectives. MDPI.
  • Kuhn, D. J., et al. (2013). Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib. PLOS ONE, 8(2), e56132.
  • Li, B., et al. (2021). Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p-Dependent Apoptosis. Frontiers in Oncology, 11, 730596.
  • 21602 Bortezomib Clinpharm BPCA. U.S. Food and Drug Administration.
  • Potency of bortezomib to diminish cell viability (IC50) of myeloma cell... ResearchGate.
  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(34), 7105-7108.
  • Synthesis of bortezomib. ResearchGate.
  • O'Connor, O. A., et al. (2009). Sequence analysis of β-subunit genes of the 20S proteasome in patients with relapsed multiple myeloma treated with bortezomib or dexamethasone. Blood, 114(15), 3289-3290.
  • Bortezomib Acid Analog. Pharmaffiliates.
  • BORTEZOMIB, PS 341. New Drug Approvals.
  • EP2377868A1 - Synthesis of Bortezomib. Google Patents.
  • Proteasome subunits differentially control Myeloma cell viability and proteasome inhibitor sensitivity. PMC - PubMed Central.
  • Bortezomib bound in an active site of the yeast 20S proteasome (, pdb 2F16). ResearchGate.
  • The resistance mechanisms of proteasome inhibitor bortezomib. PMC - PubMed Central.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Franke, N. E., et al. (2012). Impaired bortezomib binding to mutant β5 subunit of the proteasome is the underlying basis for bortezomib resistance in leukemia cells. Leukemia, 26(4), 757-768.
  • This compound. Synthonix.
  • N-(Pyrazinylcarbonyl)-L-phenylalanine. PubChem.

Sources

The Unsung Architect: A Technical Guide to the Discovery and Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Key Intermediate

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often receives the entirety of the focus. However, the journey to that final molecule is paved with the synthesis of critical intermediates, the unsung architects of complex pharmaceuticals. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a molecule not widely known on its own, represents one such pivotal component. Its primary significance lies in its role as a key precursor in the synthesis of Bortezomib (Velcade®), a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1]

This technical guide delves into the discovery and history of this essential building block, not as an isolated event, but within the rich context of medicinal chemistry that necessitated its creation. We will explore the legacy of its parent chemical family, the pyrazine amides, and trace the development of the landmark drug it helps create. Furthermore, this guide will provide a detailed examination of its synthesis, offering field-proven insights into the experimental choices and methodologies that define its production.

PART 1: A Legacy of Pyrazine-Based Therapeutics: The Historical Context

The story of this compound begins not in the context of cancer, but in the fight against tuberculosis. The pyrazine ring, a core component of this molecule, has a storied history in medicine, most notably in the form of Pyrazinamide .

Pyrazinamide, an analog of nicotinamide, was first synthesized in 1936.[2] Its journey to becoming a cornerstone of tuberculosis therapy was serendipitous. Initial observations in the 1940s that nicotinamide possessed some activity against mycobacteria spurred the investigation of related compounds.[2] This led to the discovery in 1952 that pyrazinamide was a potent anti-tubercular agent, particularly effective at killing non-replicating "persister" bacteria within the acidic environments of granulomas.[2] This unique activity allows it to significantly shorten the duration of tuberculosis treatment and it remains a first-line drug to this day.[2]

The success of Pyrazinamide established the pyrazine carboxamide scaffold as a privileged structure in medicinal chemistry, demonstrating that this heterocyclic system could be effectively utilized to create potent therapeutic agents. This historical precedent laid the intellectual groundwork for the use of pyrazine-based fragments in the design of new drugs for different therapeutic areas.

PART 2: The Dawn of Proteasome Inhibition and the Genesis of Bortezomib

The discovery of this compound is inextricably linked to the development of Bortezomib. The journey to Bortezomib began with fundamental biological research into how cells degrade proteins. This led to the discovery of the ubiquitin-proteasome system, a cellular machine responsible for protein turnover. The realization that cancer cells, which often have high rates of protein production and turnover, might be particularly vulnerable to the inhibition of this system, sparked a new approach to cancer therapy.[3]

Dr. Julian Adams and his team, seeking to inhibit the enzymatic functions of the proteasome, developed a dipeptide boronic acid known as PS-341, which would later be named Bortezomib.[3] This molecule was designed to be a highly selective and reversible inhibitor of the 26S proteasome.[4] Early preclinical studies demonstrated its ability to suppress tumor cell growth, induce apoptosis (programmed cell death), and even overcome resistance to standard chemotherapies.[5]

The chemical structure of Bortezomib is an N-protected dipeptide: N-(pyrazin-2-yl)carbonyl-L-phenylalanine-L-leucine boronic acid. It is within this structure that the necessity for this compound becomes clear. This molecule provides the entire N-terminal cap of Bortezomib, combining the historically significant pyrazine ring with the L-phenylalanine residue.

PART 3: "Discovery" Through Necessity: The Emergence of the Key Intermediate

There is no single, celebrated moment of "discovery" for this compound in the traditional sense. It was not identified through a broad screening campaign for its own biological activity. Instead, its existence is a direct result of the logical, retrosynthetic disconnection of the Bortezomib molecule.

Once the target structure of Bortezomib was designed, chemists needed an efficient way to assemble its three key components:

  • The pyrazinecarboxylic acid cap.

  • The L-phenylalanine amino acid.

  • The L-leucine boronic acid analog.

A convergent synthesis approach, where different fragments of the molecule are prepared separately and then combined, was deemed most efficient for large-scale production.[6] This strategy required the synthesis of an intermediate that combined the pyrazine ring and the L-phenylalanine. That intermediate is This compound (CAS No: 114457-94-2).[7][8] Its "discovery" was therefore a critical step in the process of drug development, a purpose-built molecule designed for the specific task of constructing Bortezomib.

Chemical Properties and Specifications
PropertyValueSource
CAS Number 114457-94-2[7][8]
Molecular Formula C₁₄H₁₃N₃O₃[9]
Molecular Weight 271.27 g/mol [10]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥98%[9][11]
Synonyms N-(Pyrazinylcarbonyl)-L-phenylalanine[8][10]

PART 4: A Technical Guide to the Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Bortezomib. The primary goal is to form a stable amide bond between the carboxyl group of pyrazine-2-carboxylic acid and the amino group of L-phenylalanine, while preserving the stereochemistry of the phenylalanine chiral center. Several methods have been reported in patents and scientific literature.

Logical Workflow of Synthesis

The synthesis can be visualized as a two-part process: activation of the carboxylic acid and subsequent coupling with the amino acid, followed by deprotection if necessary.

Synthesis_Workflow cluster_0 Part 1: Amide Bond Formation cluster_1 Part 2: Hydrolysis (if starting from ester) L_Phe L-Phenylalanine (or its ester derivative) Coupling_Agent Coupling Agent (e.g., TBTU, DCC) L_Phe->Coupling_Agent Coupled_Product N-(Pyrazinylcarbonyl)- L-phenylalanine Ester L_Phe->Coupled_Product Pyr_Acid Pyrazine-2-carboxylic Acid Activated_Ester Activated Intermediate (e.g., Acyl Chloride) Pyr_Acid->Activated_Ester Activation (e.g., SOCl₂) Pyr_Acid->Coupling_Agent Activated_Ester->Coupled_Product Coupling Coupling_Agent->Coupled_Product Direct Coupling Final_Product (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Coupled_Product->Final_Product Base Hydrolysis (e.g., NaOH) caption General Synthesis Workflow

Caption: General Synthesis Workflow for the target molecule.

Experimental Protocol: Acyl Chloride Method

This common method involves the activation of pyrazine-2-carboxylic acid to its acyl chloride, followed by a Schotten-Baumann reaction with an L-phenylalanine ester. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride

  • Suspend L-Phenylalanine (1.0 eq) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

    • Causality: The use of an ester protecting group for the phenylalanine carboxylic acid prevents self-polymerization during the subsequent coupling step. Thionyl chloride serves both as the reagent for esterification and to form the hydrochloride salt, which is a stable, crystalline solid.

Step 2: Preparation of Pyrazine-2-carbonyl Chloride

  • Suspend pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride.

  • Reflux the mixture until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which is often used immediately in the next step.

    • Causality: Conversion to the highly reactive acyl chloride is necessary to facilitate the amide bond formation with the relatively non-nucleophilic amino group of the phenylalanine ester. DMF acts as a catalyst for this transformation.

Step 3: Coupling to form N-(Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the solution in an ice bath.

  • Slowly add a base, such as triethylamine or pyridine (2.2 eq), to neutralize the hydrochloride and free the amine.

  • Add a solution of pyrazine-2-carbonyl chloride (1.1 eq) in DCM dropwise to the cooled solution.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer and concentrate to obtain the crude ester.

    • Causality: The base is critical to deprotonate the ammonium salt, liberating the free amine which is the active nucleophile for the coupling reaction. An excess of base is used to also quench the HCl generated during the reaction.

Step 4: Hydrolysis to this compound [7]

  • Dissolve the crude N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester (1.0 eq) in a solvent like acetone or methanol.[7]

  • Cool the solution in an ice-water bath.

  • Slowly add an aqueous solution of a base, such as 2N sodium hydroxide (NaOH), until the pH is between 12-13.[7]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[7]

  • Once complete, cool the solution again and slowly acidify with hydrochloric acid (HCl) to a pH of 2-3.[7]

  • A white solid will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with water and then ether, and air dry to obtain the final product.[7]

    • Causality: Saponification (base-catalyzed hydrolysis) of the methyl ester reveals the desired carboxylic acid. The subsequent acidification is necessary to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, allowing for easy isolation.

PART 5: The Role in Bortezomib Assembly and Future Outlook

Once synthesized, this compound is ready for the final fragment condensation step in the synthesis of Bortezomib. Its carboxylic acid group is activated and then coupled with the free amine of the L-leucine boronic acid fragment (specifically, an amine-protected boronic ester intermediate) to form the final dipeptide backbone.

Bortezomib_Assembly Intermediate (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Coupling Peptide Coupling (e.g., TBTU) Intermediate->Coupling BoroLeucine L-Leucine Boronic Acid (Protected Intermediate) BoroLeucine->Coupling Protected_Bortezomib Protected Bortezomib Coupling->Protected_Bortezomib Deprotection Deprotection Protected_Bortezomib->Deprotection Bortezomib Bortezomib (Final API) Deprotection->Bortezomib caption Role in Bortezomib Final Assembly

Caption: Role in Bortezomib Final Assembly.

The story of this compound is a testament to the enabling power of synthetic chemistry in drug development. While it may not possess therapeutic properties of its own, its existence is fundamental to a drug that has extended and improved the lives of thousands of patients. As drug molecules become increasingly complex, the innovation in synthesizing such purpose-built intermediates will continue to be a critical, albeit often unheralded, aspect of pharmaceutical science.

References

  • Discovery, Development, and clinical applic
  • Discovery, Development, and Clinical Applications of Bortezomib. CancerNetwork. [Link]
  • The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. Taylor & Francis Online. [Link]
  • The preclinical discovery and development of bortezomib for the treatment of mantle cell lymphoma. PubMed. [Link]
  • The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC. PubMed Central. [Link]
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC. PubMed Central. [Link]
  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]
  • The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • Mechanisms of Pyrazinamide Action and Resistance - PMC. PubMed Central. [Link]
  • This compound. Starshine Chemical. [Link]
  • N-(Pyrazinylcarbonyl)-L-phenylalanine (CAS No: 114457-94-2)
  • This compound - [P57602]. Synthonix. [Link]
  • N-Pyrazinylcarbonyl-L-phenylalanine. Starshine Chemical. [Link]
  • The Chemical Profile and Applications of Pyrazinylcarbonyl-L-Phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • BORTEZOMIB, PS 341. New Drug Approvals. [Link]
  • Synthesis method of bortezomib.

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N-Pyrazinylcarbonyl-L-phenylalanine, is a critical chiral building block in modern medicinal chemistry. Its most prominent application is as a key intermediate in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. The efficacy and safety of such pharmaceuticals are intrinsically linked to the stereochemical purity of their intermediates. Therefore, robust and well-controlled synthetic routes to this compound are of paramount importance to researchers and drug development professionals.

This technical guide provides an in-depth analysis of the common starting materials and synthetic strategies for preparing this compound. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and emphasize methods for ensuring the stereochemical integrity of the final product.

Retrosynthetic Analysis and Core Starting Materials

A retrosynthetic analysis of the target molecule reveals that the core synthetic challenge lies in the formation of the amide bond between an L-phenylalanine backbone and a pyrazine-2-carboxylic acid moiety. This disconnection logically identifies the two primary starting materials:

  • (S)-Phenylalanine or a suitable derivative: The source of the chiral core.

  • Pyrazine-2-carboxylic acid or its activated form: The source of the pyrazine heterocycle.

G Target This compound Amide_Bond Amide Bond Formation Target->Amide_Bond Phe_Deriv (S)-Phenylalanine Derivative Amide_Bond->Phe_Deriv Pyr_Deriv Pyrazine-2-carboxylic Acid Derivative Amide_Bond->Pyr_Deriv

Caption: Retrosynthetic disconnection of the target molecule.

The choice of specific derivatives of these starting materials is crucial for optimizing reaction efficiency, yield, and purity while minimizing side reactions, particularly racemization of the chiral center.

Starting Material I: The Chiral Core - (S)-Phenylalanine Derivatives

(S)-Phenylalanine is a readily available and inexpensive amino acid. However, for the amide coupling reaction, it is almost always advantageous to use an ester derivative, typically the methyl or ethyl ester, in its hydrochloride salt form (e.g., L-Phenylalanine methyl ester hydrochloride).

Rationale for Esterification:

  • Protection of the Carboxyl Group: The primary reason for esterification is to protect the carboxylic acid functional group of phenylalanine. This prevents it from self-condensing or participating in other unwanted side reactions during the activation and coupling of the pyrazine-2-carboxylic acid.

  • Enhanced Solubility: The hydrochloride salts of amino acid esters generally exhibit improved solubility in the organic solvents commonly used for amide coupling reactions, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Group Availability: The ester is typically used as a hydrochloride salt, which protects the amine group during storage. In the reaction vessel, a base is added to liberate the free amine in situ, making it available for nucleophilic attack on the activated pyrazine carboxyl group.

Protocol 1: Esterification of (S)-Phenylalanine

This protocol describes the synthesis of L-Phenylalanine methyl ester hydrochloride, a common starting material for the subsequent coupling step.

Methodology: Fischer-Speier Esterification Principle: The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a convenient reagent as it reacts with the alcohol to form HCl in situ, which acts as the catalyst, and also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Step-by-Step Protocol:

  • Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. The addition is exothermic and generates gas (SO₂ and HCl), so it must be performed slowly and in a well-ventilated fume hood.[1]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-4 hours, during which the solid will dissolve, indicating the formation of the soluble ester hydrochloride.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting white solid crude product can be purified by recrystallization from a solvent mixture such as methanol/diethyl ether or ethanol/ethyl acetate to yield pure L-Phenylalanine methyl ester hydrochloride.[1]

Starting Material II: The Heterocyclic Moiety - Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid provides the heterocyclic portion of the target molecule. To facilitate amide bond formation, its carboxyl group must be "activated" to make it more electrophilic. There are two primary strategies for this:

  • Conversion to an Acyl Chloride: A highly reactive intermediate that readily couples with amines.

  • In Situ Activation with Coupling Reagents: Using standard peptide coupling reagents to form an active ester or other reactive species directly in the reaction mixture.

Protocol 2: Preparation of Pyrazine-2-carbonyl Chloride

This protocol details the conversion of the carboxylic acid to its highly reactive acid chloride derivative.

Methodology: Acyl Chloride Formation Principle: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for converting carboxylic acids to acyl chlorides. A catalytic amount of DMF is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

Step-by-Step Protocol:

  • Setup: To a solution of pyrazine-2-carboxylic acid (1 equivalent) in an inert solvent like anhydrous dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).[2]

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.[2]

  • Reaction: Heat the mixture to reflux and stir until the evolution of gas (HCl and SO₂) ceases (typically 3-5 hours). The reaction progress can be monitored by the disappearance of the starting carboxylic acid.

  • Isolation: Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.

Core Synthesis: Strategies for Amide Bond Formation

The central step in the synthesis is the coupling of the (S)-phenylalanine derivative with the activated pyrazine-2-carboxylic acid. The choice of method here is critical to ensure a high yield and, most importantly, to prevent racemization of the sensitive chiral center of the phenylalanine.

G cluster_0 Route A: Acyl Chloride cluster_1 Route B: Active Ester cluster_2 Final Step (for Route A) Phe_Ester_A L-Phe Methyl Ester HCl + Base (e.g., TEA) Coupled_Ester_A Coupled Ester Intermediate Phe_Ester_A->Coupled_Ester_A Pyr_AcylCl Pyrazine-2-carbonyl Chloride Pyr_AcylCl->Coupled_Ester_A Coupled_Ester_A_2 Coupled Ester Intermediate Phe L-Phenylalanine + Base (e.g., TEA) Target_B Final Product Phe->Target_B Pyr_NHS Pyrazine-2-carboxylic acid NHS ester Pyr_NHS->Target_B Hydrolysis Saponification (e.g., NaOH, then H+) Coupled_Ester_A_2->Hydrolysis Target_A Final Product Hydrolysis->Target_A

Caption: Key synthetic routes to the target molecule.

Strategy 1: Acyl Chloride Method

This classic and robust method involves reacting the pre-formed pyrazine-2-carbonyl chloride with the phenylalanine ester.

Protocol 3: Amide Coupling via Acyl Chloride

  • Setup: Dissolve L-Phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling: Slowly add a solution of pyrazine-2-carbonyl chloride (~1.1 equivalents) in DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude N-Pyrazinylcarbonyl-L-phenylalanine methyl ester.

Strategy 2: In Situ Coupling Reagent Method

This approach avoids the isolation of the moisture-sensitive acyl chloride by activating the pyrazine-2-carboxylic acid directly in the reaction flask. A Chinese patent provides a well-defined example using an N-hydroxysuccinimide (NHS) active ester.[3]

Principle: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of an active ester between pyrazine-2-carboxylic acid and N-hydroxysuccinimide (NHS).[3][4] This active ester is stable enough to be isolated but is often used directly. It then reacts cleanly with the amine of L-phenylalanine to form the amide bond, releasing NHS as a water-soluble byproduct. The addition of catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the formation of the active ester.[3]

Protocol 4: Two-Step, One-Pot Active Ester Coupling

  • Activation: In an appropriate solvent like DCM or THF, combine pyrazine-2-carboxylic acid (1 eq.), N-hydroxysuccinimide (1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP.[3] Stir the mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter off the DCU precipitate. To the filtrate containing the active ester, add L-phenylalanine (1 eq.) and triethylamine (2.2 eq.).[3] Stir at room temperature for 8-12 hours.

  • Work-up: Acidify the reaction mixture with 1M HCl to a pH of ~2. This protonates the final product, making it less soluble in water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product directly.

Final Step: Saponification (for Ester Routes)

If the synthesis yields the methyl or ethyl ester of the final product (as in Strategy 1), a final hydrolysis step is required to obtain the desired carboxylic acid.

Protocol 5: Ester Hydrolysis (Saponification)

  • Setup: Dissolve the crude N-Pyrazinylcarbonyl-L-phenylalanine methyl ester (1 equivalent) in a suitable solvent like acetone or a methanol/water mixture.[5]

  • Hydrolysis: Cool the solution in an ice-water bath and slowly add an aqueous solution of a base, such as 1M or 2M sodium hydroxide (NaOH), until the pH is between 12-13.[5]

  • Reaction: Stir the reaction mixture for 1-2 hours, monitoring the disappearance of the starting ester by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of 2-3. A white solid of the final product will precipitate out of the solution.[5]

  • Purification: Collect the solid by filtration, wash it with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities. Dry the solid to obtain the final product, this compound.

Comparative Analysis of Synthetic Routes

ParameterStrategy 1 (Acyl Chloride)Strategy 2 (Active Ester/DCC)
Reagents SOCl₂, TEA/DIPEADCC, NHS, DMAP, TEA
Intermediates Pyrazine-2-carbonyl chloride (isolated or in situ)Pyrazine-2-NHS ester (often in situ)
Pros High reactivity, often fast reactions.Milder conditions, lower risk of racemization compared to some other methods. One-pot potential.
Cons Acyl chloride is highly moisture-sensitive. Harsh reagents. Potential for side reactions if not controlled.Formation of DCU byproduct which must be filtered. DCC is an allergen.
Typical Yield High (often >90% for coupling)Very High (reported total yield of 93%)[3]

Trustworthiness: Ensuring Stereochemical Integrity

The most critical parameter for this synthesis is maintaining the (S)-configuration of the phenylalanine core. Amide coupling reactions, especially those involving activation of the carboxyl group, can increase the acidity of the α-proton, creating a risk of epimerization (racemization) under basic conditions.

Key Control Measures:

  • Low Temperatures: Performing the coupling step at 0 °C or below significantly reduces the rate of racemization.

  • Choice of Base: Use of sterically hindered, non-nucleophilic bases like DIPEA is often preferred over TEA.

  • Racemization Suppressants: For carbodiimide-based couplings (like DCC), the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice.[6] These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to racemization.[6]

Validation: Chiral HPLC Analysis

A synthesis protocol is only trustworthy if it is self-validating. The enantiomeric excess (ee) of the final product must be determined to confirm that the stereochemistry has been preserved. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Methodology:

  • Column: A teicoplanin-based or cyclodextrin-based chiral column is often effective for separating phenylalanine enantiomers and their derivatives.[7][8]

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or acetonitrile/water mixtures for reversed-phase.[7][9]

  • Detection: UV detection at a wavelength around 210-260 nm is suitable for the aromatic and heterocyclic rings in the molecule.

  • Analysis: The final product is dissolved in a suitable solvent and injected into the HPLC system. The retention times of the (S)- and potential (R)-enantiomers will differ, allowing for their separation and quantification. A successful synthesis should show an enantiomeric excess of >98% for the desired (S)-enantiomer.

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective and stereochemically controlled formation of an amide bond. The primary starting materials, (S)-phenylalanine and pyrazine-2-carboxylic acid, are readily accessible. The choice of synthetic strategy, whether proceeding through a highly reactive acyl chloride or a milder in situ active ester, depends on the available reagents, scale, and control parameters of the laboratory. By carefully selecting reagents, controlling reaction conditions (especially temperature), and validating the final product's enantiomeric purity via chiral HPLC, researchers and drug development professionals can confidently produce this vital intermediate with the high degree of quality required for pharmaceutical applications.

References
  • Aapptec. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).
  • chemkid. (2007, August 19). Synthesis of Carboxylic Acid Esters. Sciencemadness.org.
  • Botti, P., Villain, M., & Kent, S. B. (2005). Native Chemical Ligation at Phenylalanine. Organic Letters, 7(16), 3585–3588.
  • Lambert, K. M., Medley, A. W., Jackson, A. C., Markham, L. E., & Wood, J. L. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 96, 528-550.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • Wang, C., Wu, L., Wang, Y., & Chen, Y. (2018).
  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
  • Schultz, F., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 14(6), 1108-1120.
  • Hroboňová, K., Moravčík, J., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018).
  • Suzhou Erye Pharmaceutical Co Ltd. (2013). CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. Google Patents.
  • Wang, H. M., Lin, M. C., & Chen, I. T. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 188-200.
  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride.

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid theoretical molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Molecular Weight of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

This technical guide provides a comprehensive, first-principles determination of the theoretical molecular weight for the compound this compound. The molecular weight of a compound is a fundamental physicochemical property, critical for a vast range of applications in research and drug development, including stoichiometric calculations for chemical synthesis, preparation of molar solutions, and interpretation of mass spectrometry data. By breaking down the molecular formula, C14H13N3O3, and utilizing the standard atomic weights of its constituent elements, we present a detailed, step-by-step calculation. The calculated theoretical molecular weight is 271.276 g/mol . This guide explains the causality behind the calculation, grounding the process in authoritative data and providing a self-validating framework for researchers, scientists, and drug development professionals.

The Foundational Role of Molecular Weight in Drug Discovery

In the landscape of pharmaceutical sciences, the molecular weight (MW) of a compound is more than a mere number; it is a critical determinant of a molecule's potential as a therapeutic agent.[1][2] This parameter profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its bioavailability and pharmacokinetic behavior.[1]

One of the guiding principles in early-stage drug discovery is Lipinski's Rule of Five, which posits that poor oral absorption is more likely when the molecular weight is over 500 Daltons.[1] While not an immutable law, this guideline underscores the statistical importance of molecular size in traversing biological membranes and reaching the intended target. Furthermore, molecular weight is a key factor in:

  • Drug Efficacy and Toxicity: The size of a molecule can influence its binding affinity and specificity to biological targets.[1]

  • Formulation and Delivery: MW affects a compound's solubility and the choice of appropriate formulation strategies and delivery routes.[3]

  • Tumor Targeting: In oncology, studies have shown that molecular weight is a key parameter in the trans-vascular transport of drugs, with larger molecules potentially showing higher accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[4]

Therefore, the precise and accurate calculation of a compound's theoretical molecular weight is a foundational step in its scientific evaluation. This guide provides an authoritative methodology for this calculation, using this compound as a case study.

Compound Identification and Molecular Structure

To begin the calculation, we must first unequivocally identify the compound and its atomic composition.

  • Systematic Name: this compound

  • CAS Number: 114457-94-2[5][6]

  • Molecular Formula: C₁₄H₁₃N₃O₃[5][6]

This formula indicates that a single molecule of the compound is composed of:

  • 14 Carbon (C) atoms

  • 13 Hydrogen (H) atoms

  • 3 Nitrogen (N) atoms

  • 3 Oxygen (O) atoms

The spatial arrangement and bonding of these atoms are depicted in the molecular structure diagram below.

G cluster_phenyl Phenyl Group cluster_backbone Propanoic Acid Backbone cluster_amide Amide Linkage cluster_pyrazine Pyrazine Ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_beta Cβ(H₂) C6->C_beta C_alpha Cα(H) C_carboxyl C C_alpha->C_carboxyl N_amide N(H) C_alpha->N_amide C_beta->C_alpha O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C_amide C N_amide->C_amide O_amide O C_amide->O_amide Pz_C1 C C_amide->Pz_C1 Pz_N1 N Pz_C1->Pz_N1 Pz_C2 C Pz_N1->Pz_C2 Pz_C3 C Pz_C2->Pz_C3 Pz_N2 N Pz_C3->Pz_N2 Pz_C4 C Pz_N2->Pz_C4 Pz_C4->Pz_C1

Fig. 1: Molecular Structure of the Compound. (Within 100 characters)

Methodology for Theoretical Molecular Weight Calculation

The theoretical molecular weight of a molecule is the sum of the atomic weights of its constituent atoms.[7][8] The calculation is a self-validating process that relies on two pieces of verifiable information: the molecular formula and the standard atomic weight of each element as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Step-by-Step Calculation
  • Deconstruct the Molecular Formula: Identify each unique element present in the formula (C₁₄H₁₃N₃O₃) and count the number of atoms for each (the subscript).

  • Source Standard Atomic Weights: Obtain the standard atomic weight for each element from an authoritative source, such as the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). Atomic weight is expressed in atomic mass units (amu) or, more conveniently for laboratory work, as molar mass in grams per mole ( g/mol ).[9]

  • Calculate Elemental Mass Contribution: For each element, multiply its atom count by its standard atomic weight. This yields the total mass contribution of that element to the molecule.

  • Sum for Total Molecular Weight: Sum the mass contributions of all elements to arrive at the final theoretical molecular weight of the compound.

The logical flow of this protocol is illustrated in the workflow diagram below.

G Start Start: Identify Molecular Formula (C₁₄H₁₃N₃O₃) Deconstruct Step 1: Deconstruct into Elements - Carbon (C): 14 - Hydrogen (H): 13 - Nitrogen (N): 3 - Oxygen (O): 3 Start->Deconstruct GetWeights Step 2: Obtain Standard Atomic Weights (from IUPAC/NIST) Deconstruct->GetWeights Calc_C C: 14 atoms × 12.011 g/mol Calc_H H: 13 atoms × 1.008 g/mol Calc_N N: 3 atoms × 14.007 g/mol Calc_O O: 3 atoms × 15.999 g/mol Sum Step 4: Sum All Contributions Calc_C->Sum Calc_H->Sum Calc_N->Sum Calc_O->Sum End Result: Theoretical Molecular Weight (g/mol) Sum->End

Fig. 2: Workflow for Molecular Weight Calculation. (Within 100 characters)

Calculation and Results

Applying the protocol described in Section 3, we can now calculate the theoretical molecular weight for C₁₄H₁₃N₃O₃. The standard atomic weights used are the conventional values recommended by IUPAC for practical applications.

ElementSymbolAtom Count (n)Standard Atomic Weight ( g/mol )Total Mass Contribution (n × Atomic Weight) ( g/mol )
CarbonC1412.011[10][11][12]168.154
HydrogenH131.008[13][14][15]13.104
NitrogenN314.007[16][17][18][19]42.021
OxygenO315.999[20][21][22][23]47.997
Total 271.276

The summation of the mass contributions is as follows:

168.154 (C) + 13.104 (H) + 42.021 (N) + 47.997 (O) = 271.276 g/mol

This calculated value aligns closely with the molecular weights listed in chemical supplier databases, which typically report values of 271.27 g/mol or 271.271 g/mol .[5] The minor variations arise from the level of precision used for the standard atomic weights in different database calculations.

Conclusion

Through a systematic, first-principles approach, the theoretical molecular weight of this compound (C₁₄H₁₃N₃O₃) is determined to be 271.276 g/mol . This value is a cornerstone for quantitative chemical and biological research involving this compound. For researchers and drug development professionals, this precise figure is indispensable for accurate solution preparation, ensuring correct stoichiometry in synthetic reactions, performing quantitative analysis via techniques like mass spectrometry, and for parameterizing computational models used in drug design and simulation. The methodology outlined in this guide provides a transparent and verifiable protocol that can be applied to any chemical compound.

References

  • Fiveable. Oxygen Atom Weight Definition - AP Chemistry Key Term. [Link]
  • Wikipedia. Oxygen. [Link]
  • Wikipedia. Nitrogen. [Link]
  • IUPAC Commission on Isotopic Abundances and
  • Britannica.
  • Quora.
  • Quora.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights.
  • Arshine Pharmaceutical Co., Limited. This compound. [Link]
  • IUPAC Commission on Isotopic Abundances and Atomic Weights.
  • YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]
  • YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]
  • YouTube. What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. [Link]
  • University of Portsmouth. nglos324 - oxygen. [Link]
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]
  • Wikipedia. Hydrogen. [Link]
  • Westfield State University.
  • Synthonix. This compound. [Link]
  • Wikipedia.
  • Royal Society of Chemistry.
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]
  • wikiHow. How to Calculate Molecular Weight: 6 Steps (with Pictures). [Link]
  • Durrant Lab.
  • ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. [Link]
  • The Macrogalleria.
  • YouTube. How To Calculate Molecular Weight and Molar Mass![Link]
  • YouTube. How to Calculate Molar Mass (Molecular Weight). [Link]
  • Sci-Hub. Drug Molecular Weight: Significance and symbolism. [Link]
  • Brookhaven Instruments.
  • NIH National Library of Medicine.
  • NIH National Library of Medicine. The Importance of Discerning Shape in Molecular Pharmacology. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability. This guide provides a comprehensive technical overview of the methodologies and core scientific principles required to thoroughly characterize the solubility profile of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS: 114457-94-2), a key intermediate in the synthesis of Bortezomib.[1] Given the absence of extensive public data on its solubility, this document serves as a first-principles guide for researchers, outlining the requisite experimental protocols and theoretical frameworks necessary for a complete assessment. We will delve into the determination of both thermodynamic and kinetic solubility, explore the critical impact of pH and solvent systems, and provide a robust framework for data interpretation, thereby empowering drug development professionals to make informed decisions.

Introduction: The Criticality of Solubility in Drug Development

This compound is a structurally complex molecule featuring a carboxylic acid, an amide linkage, a phenyl group, and a pyrazine ring.[2] Its molecular formula is C₁₄H₁₃N₃O₃ with a molecular weight of 271.27 g/mol .[2][3] Physically, it is described as a white to light beige crystalline solid with a melting point in the range of 166-169°C.[1] The presence of both hydrogen bond donors and acceptors, along with ionizable and aromatic moieties, suggests that its solubility will be highly dependent on the physicochemical properties of the solvent system.

Aqueous solubility is a master variable in pharmacology. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable formulations for in vivo studies.[4] Conversely, excessively high solubility might result in rapid clearance or poor membrane permeability. Therefore, a precise and comprehensive understanding of a compound's solubility profile is not merely a data point but a cornerstone of a successful drug development campaign. This guide will provide the necessary tools to build that foundation for this compound.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[5] It is a critical parameter for pre-formulation and understanding the absolute solubility limit of the crystalline material.[4] The "gold standard" for its determination is the shake-flask method.[6]

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where compounds are often dissolved in a stock solution of an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[7][8] Kinetic solubility measures the concentration at which a compound precipitates out of solution under these specific, non-equilibrium conditions.[7] It is a high-throughput method valuable for initial screening and identifying potential solubility liabilities early in the discovery process.[8][9]

The relationship between these two parameters is crucial; a large discrepancy between kinetic and thermodynamic solubility can indicate issues such as supersaturation or the formation of amorphous precipitates, which have significant implications for formulation stability and bioavailability.

Experimental Determination of Solubility

Thermodynamic (Equilibrium) Solubility: The Saturation Shake-Flask Method

The saturation shake-flask method is the most reliable technique for determining thermodynamic solubility and is recognized by regulatory bodies.[6] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the desired solvent system until equilibrium is reached.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Accurately weigh an excess amount of solid this compound into a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent system (e.g., purified water, pH-adjusted buffers, biorelevant media) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the time to reach equilibrium should be experimentally verified.[5][10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid phase. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the concentration in the diluted supernatant. Calculate the original solubility in mg/mL or µg/mL.

This entire workflow is visualized in the diagram below.

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_quantify 4. Quantification A Weigh excess solid compound B Add precise volume of solvent A->B C Seal and agitate at controlled temperature (e.g., 24-72h) B->C D Centrifuge or filter to obtain clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

Kinetic solubility is often determined using high-throughput methods. A common approach involves nephelometry, which measures the scattering of light by undissolved particles.

Protocol: Nephelometric Assay for Kinetic Solubility

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Setup: In a clear-bottom 96- or 384-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1-2 hours.[7]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

The workflow for this high-throughput screening method is depicted below.

Kinetic_Solubility_Workflow A Prepare concentrated stock solution in DMSO C Add stock solution to buffer (creating a concentration gradient) A->C B Dispense aqueous buffer into multi-well plate B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure light scattering (Nephelometry) D->E F Determine precipitation point (Kinetic Solubility) E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Key Factors Influencing the Solubility Profile

The solubility of this compound is not a single value but a profile that depends on several environmental factors. A thorough characterization must investigate these dependencies.

The Impact of pH

The structure of the target compound contains a carboxylic acid group, which is acidic, and a pyrazine ring, which is weakly basic. The carboxylic acid is the most significant ionizable group and will dictate the pH-solubility profile.

  • At low pH (acidic conditions): The carboxylic acid will be protonated (in its neutral -COOH form). The molecule will be uncharged and its solubility will be at its minimum, governed by the intrinsic solubility of the neutral species.

  • At high pH (basic conditions): The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). This charged species will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[11][12][13]

Therefore, the solubility of this compound is expected to increase dramatically as the pH rises above its pKa.[14] The relationship between pH, pKa, and solubility (S) for an acidic compound can be described by the Henderson-Hasselbalch equation, leading to the following relationship:

S_total = S₀ * (1 + 10^(pH - pKa))

Where S_total is the total solubility at a given pH, and S₀ is the intrinsic solubility of the neutral form. A comprehensive pH-solubility profile should be generated by performing thermodynamic solubility measurements in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4), as recommended by regulatory guidelines.[15][16]

PH_Solubility_Relationship cluster_ph Environmental pH cluster_form Molecular Form cluster_solubility Resulting Solubility Low_pH Low pH (pH < pKa) Neutral Protonated (-COOH) Neutral Form Low_pH->Neutral High_pH High pH (pH > pKa) Ionized Deprotonated (-COO⁻) Anionic Form High_pH->Ionized Low_Sol Low Solubility (Intrinsic, S₀) Neutral->Low_Sol High_Sol High Solubility Ionized->High_Sol

Caption: pH-Dependent Ionization and Solubility.

Solvent Systems

Characterizing solubility in various solvent systems is essential for both in vitro assay development and formulation.

  • Aqueous Buffers: As discussed, solubility should be determined in buffers covering the physiological pH range.

  • Biorelevant Media: For compounds intended for oral administration, assessing solubility in simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) provides a more accurate prediction of in vivo dissolution. The United States Pharmacopeia (USP) provides guidance on the composition of such media in general chapter <1236>.[17][18]

  • Organic Co-solvents: For formulation purposes, it is valuable to determine the solubility in common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400) and their mixtures with water. The parent compound, pyrazine-2-carboxamide, is known to be soluble in ethanol and DMSO.[19]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Thermodynamic Solubility Data for this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)
0.1 N HCl1.2[Experimental Value][Calculated Value]
Acetate Buffer4.5[Experimental Value][Calculated Value]
Phosphate Buffer (PBS)6.8[Experimental Value][Calculated Value]
Phosphate Buffer (PBS)7.4[Experimental Value][Calculated Value]
FaSSIF6.5[Experimental Value][Calculated Value]
Water~7.0[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Calculated Value]

Interpretation: The collected data will provide a comprehensive solubility profile. The pH-solubility data can be plotted to visualize the sharp increase in solubility as the pH surpasses the pKa of the carboxylic acid. A low intrinsic solubility at pH 1.2 could suggest potential dissolution rate-limited absorption in the stomach, while a high solubility at intestinal pH would be favorable. Comparing aqueous buffer solubility to biorelevant media can reveal the impact of bile salts and phospholipids on solubilization.

Conclusion and Forward Look

This guide has established a robust framework for the comprehensive characterization of the solubility profile of this compound. By systematically applying the detailed protocols for thermodynamic and kinetic solubility determination and investigating the influence of critical factors like pH and solvent composition, researchers can generate a high-quality dataset. This data is not merely a collection of physical properties but a vital tool for guiding lead optimization, designing effective in vivo studies, and ultimately, de-risking the path to a viable drug candidate. The principles and methodologies outlined herein are grounded in established pharmaceutical science and regulatory expectations, ensuring that the generated solubility profile is both scientifically sound and directly applicable to the challenges of modern drug development.

References

  • Synthonix. This compound. [Link]
  • LookChem. This compound. [Link]
  • Solubility of Things. Pyrazinecarboxamide. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Fiveable. pH and Solubility. [Link]
  • askIITians. How does pH affect solubility? [Link]
  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]
  • USP-NF. <1236> Solubility Measurements. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
  • ACS Publications. Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • protocols.io. In-vitro Thermodynamic Solubility. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • Khan Academy. pH and solubility. [Link]
  • American Chemical Society. Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]
  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
  • ResearchGate.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
  • Pformulate. Technical Note: Solubility Measurements. [Link]
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • TradeIndia. Buy Pyrazine-2-carboximidamide, Affordable Prices, Industrial Grade Research Compound. [Link]
  • SlideShare. solubility experimental methods.pptx. [Link]
  • Solubility of Things. Pyrazine. [Link]
  • JOCPR.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Evotec. Thermodynamic Solubility Assay. [Link]
  • gmp-compliance.org. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
  • ACS Publications. Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. [Link]
  • ResearchGate. Automated assays for thermodynamic (equilibrium)
  • FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
  • ResearchGate.
  • PMC PubMed Central. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]
  • BioPharm International. FDA Issues Dissolution Testing Guidance. [Link]
  • Pharmacognosy Magazine. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. [Link]
  • ResearchGate. (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. [Link]
  • FDA.
  • FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound, a key intermediate in the synthesis of pharmaceutical agents like Bortezomib.[1] The melting point is a critical quality attribute that serves as an indicator of both identity and purity. This document delves into the theoretical principles of melting point determination, the profound impact of impurities on this physical property, and presents detailed, field-proven protocols for its accurate measurement using both classical and modern thermal analysis techniques. Directed at researchers, scientists, and drug development professionals, this guide synthesizes experimental causality with robust analytical methodology to ensure trustworthy and reproducible results.

Introduction to this compound

This compound, also known as N-(Pyrazinylcarbonyl)-L-phenylalanine, is a synthetic N-acyl amino acid.[2] Its molecular structure, comprising an L-phenylalanine core acylated with a pyrazine-2-carbonyl group, makes it a valuable chiral building block in organic synthesis.

Table 1: Key Properties of the Compound

PropertyValueSource(s)
CAS Number 114457-94-2[3][4]
Molecular Formula C₁₄H₁₃N₃O₃[2]
Molecular Weight 271.27 g/mol [1][2]
Appearance White to Light Beige Solid/Crystal Powder[1][4]
Melting Point 166-169°C[1]

Its primary significance lies in its role as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Given this role, ensuring its purity is paramount, and the melting point serves as a fundamental and accessible criterion for this assessment.

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[5] For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[6] In the pharmaceutical industry, melting point determination is a cornerstone of material characterization for several reasons:

  • Criterion for Purity: The presence of even small amounts of soluble impurities disrupts the crystal lattice of a solid.[7] This disruption requires less energy to break the intermolecular forces, resulting in a melting point depression and a broadening of the melting range .[8][9] Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.

  • Identification: As a unique physical property, the melting point can help confirm the identity of a synthesized compound when compared against a known standard or literature value.[5][6] A mixed melting point test, where the sample is mixed with a pure standard, can provide definitive identification.

  • Polymorph Detection: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points.[10] Techniques like Differential Scanning Calorimetry (DSC) are crucial for identifying and characterizing these forms, which can have significant implications for a drug's stability, solubility, and bioavailability.[11][12]

Methodologies for Melting Point Determination

The choice of methodology for melting point determination depends on the required precision, the amount of sample available, and the stage of development.

Capillary Melting Point Apparatus

This traditional and widely used method involves heating a small amount of finely powdered sample packed into a glass capillary tube.[13] The apparatus consists of a heated metal block with a thermometer or digital temperature sensor. The user observes the sample through a magnifying lens and records the temperature at which melting begins (the first appearance of liquid) and the temperature at which the sample is completely liquid.

  • Causality Behind the Protocol: A slow heating rate (1-2°C per minute) near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] When the sample undergoes a thermal transition, such as melting, it requires more heat than the reference to maintain the same temperature increase.[12] This difference in heat flow is detected and plotted against temperature.

  • Expertise in Application: DSC provides more than just a melting point. The resulting thermogram gives the onset temperature (extrapolated start of melting), the peak temperature (temperature of maximum melting rate), and the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.[11][15] This makes DSC invaluable for quantitative purity analysis, studying polymorphism, and assessing drug-excipient compatibility.[12][16]

Experimental Protocols

The following protocols are designed as a self-validating system, where the synthesis and purification of the material precede its characterization to ensure the integrity of the analysis.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the hydrolysis of its corresponding methyl ester. Subsequent purification is critical to remove unreacted starting materials, salts, and solvents.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start N-Pyrazinylcarbonyl-L- phenylalanine Methyl Ester hydrolysis Hydrolysis (2N NaOH, Acetone, 0°C) start->hydrolysis acidification Acidification (HCl to pH 2-3) hydrolysis->acidification filtration Filtration & Washing (Water, Ether) acidification->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization drying Drying Under Vacuum recrystallization->drying mp_analysis Melting Point Determination (DSC / Capillary) drying->mp_analysis

Caption: Workflow for Synthesis, Purification, and Analysis.

Protocol 4.1.1: Synthesis

  • Dissolve N-pyrazinylcarbonyl-L-phenylalanine methyl ester (1.0 eq) in acetone.

  • Cool the solution in an ice-water bath.

  • Slowly add 2N NaOH solution dropwise to adjust the pH to 12-13, initiating hydrolysis.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until completion (approx. 2 hours).

  • In the ice-water bath, slowly add HCl to adjust the pH to 2-3, causing the product to precipitate.

  • Collect the white solid by filtration.

  • Wash the solid sequentially with cold water and ether to remove residual salts and organic impurities.

Protocol 4.1.2: Purification by Recrystallization

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If necessary, add a co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Collect the purified crystals by filtration.

  • Dry the crystals under vacuum to a constant weight.

Protocol for Capillary Melting Point Determination[7][19]
  • Sample Preparation: Place a small amount of the dry, purified compound on a watch glass and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the closed end.

  • Instrument Setup: Place the capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Let the block cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Record Range: Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the last solid crystal melts. The melting range is T1-T2.

Protocol for Thermal Analysis by DSC[16][17]
  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, purified compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Program:

    • Place the sample and reference pans into the DSC cell.

    • Set the atmosphere to an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Program a temperature ramp: Equilibrate at 25°C, then ramp up to 200°C at a heating rate of 10°C/min.

  • Data Acquisition: Run the program and collect the heat flow data.

  • Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature, peak temperature, and integrate the peak area to find the enthalpy of fusion (ΔHfus).

Data Analysis and Interpretation

Table 2: Expected Melting Point Data

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)Interpretation
Melting Range 166-169°COnset: ~166°C, Peak: ~168-169°CA sharp range indicates high purity.[5]
Appearance Clear, colorless meltSingle, sharp endothermic peakConfirms a single melting event without decomposition.
Interpreting Deviations

The presence of impurities, such as residual starting material or solvents, will cause a depression and broadening of the melting range.[17] For example, an impure sample might melt over a range of 160-165°C. This deviation from the sharp, higher melting point of the pure substance is a clear indication that further purification is required.[8]

G cluster_pure Pure Compound cluster_impure Impure Compound Pure Organized Crystal Lattice Strong Intermolecular Forces Energy_Input Requires MORE Thermal Energy Pure->Energy_Input to overcome Impure Disrupted Crystal Lattice Weaker Intermolecular Forces Energy_Input_Impure Requires LESS Thermal Energy Impure->Energy_Input_Impure to overcome Result Higher & Sharper Melting Point Energy_Input->Result Result_Impure Lower & Broader Melting Point Energy_Input_Impure->Result_Impure

Caption: Effect of Impurities on Melting Point.

Conclusion

The melting point of this compound, established at 166-169°C , is a fundamental parameter for its identification and quality control. Accurate determination, using either a calibrated capillary apparatus or, preferably, Differential Scanning Calorimetry, is essential for researchers in drug development. This guide has outlined the theoretical underpinnings and provided robust, step-by-step protocols for synthesis, purification, and analysis. By understanding the causality behind these experimental choices—from the necessity of purification to the critical importance of a slow heating rate—scientists can generate trustworthy data, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Veeprho (2020) Effects of Impurities in Pharmaceuticals.
  • Giron, D. et al. (2025) Evaluation of USP melting point standards by differential scanning calorimetry.
  • University of Alberta (n.d.) Melting point determination.
  • Scribd (n.d.) Determination of Melting Point of An Organic Compound.
  • Athabasca University (n.d.) Experiment 1: Melting-point Determinations.
  • NETZSCH-Gerätebau GmbH (2022) How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Al-Quds Open University (2021) experiment (1) determination of melting points.
  • BYJU'S (n.d.) Determination Of Melting Point Of An Organic Compound.
  • Veeprho (2020) Use of DSC in Pharmaceuticals Drug Characterisation.
  • News-Medical.Net (n.d.) Differential Scanning Calorimetry of Pharmaceuticals.
  • Chemistry For Everyone (2025) How Do Impurities Affect Solidification?
  • National Institutes of Health (n.d.) Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Quora (2016) Why do impurities decrease the melting point of substances?
  • ArShine Pharmaceutical Co., Limited (n.d.) this compound.
  • Chemistry For Everyone (2025) Can Impurities Change A Substance's Melting Point?
  • ResearchGate (2014) What may have caused the melting point to increase other than impurities?
  • PubChem (n.d.) N-(Pyrazinylcarbonyl)-L-phenylalanine.

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a key chiral intermediate in synthetic organic chemistry.[1][2] Its most notable application is in the synthesis of Bortezomib, a dipeptidyl boronic acid that functions as a proteasome inhibitor and is used in cancer therapy.[1] The precise structural confirmation of this intermediate is paramount to ensuring the purity and viability of the final active pharmaceutical ingredient.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to elucidate and verify the structure of this compound. We will delve into the interpretation of spectral data, grounded in the molecule's structural features, and provide validated experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

To interpret spectroscopic data, one must first understand the molecule's architecture. The structure of this compound contains several distinct functional groups and proton/carbon environments, each with a unique spectroscopic signature.

  • Pyrazine Ring: An aromatic, electron-deficient heterocycle.

  • Phenyl Ring: A standard aromatic group.

  • Amide Linkage: Connects the pyrazine ring to the amino acid backbone.

  • Carboxylic Acid: The acidic terminus of the amino acid.

  • Chiral Center: The α-carbon, which renders the adjacent methylene protons diastereotopic.

  • Aliphatic Backbone: The α-carbon and the β-methylene group.

Each of these components will give rise to characteristic signals in the NMR and IR spectra, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and type of hydrogen atoms in a molecule. The data presented here is based on analysis in a deuterated solvent, specifically DMSO-d₆, which is ideal for dissolving the compound while preserving the signals from exchangeable protons like those on the amide and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.9 (Predicted)Broad Singlet1H--COOH (Carboxylic Acid H)
9.14Singlet1H-Pyrazine H
8.86 - 8.89Triplet2H-Pyrazine H
8.74Triplet1H--CONH- (Amide H)
7.16 - 7.25Multiplet5H--C₆H₅ (Phenyl H)
4.74Multiplet1H-α-CH
3.23Multiplet2H-β-CH₂

Source: Data derived from ChemicalBook.[1]

Expert Analysis of ¹H NMR Data:

  • Carboxylic Acid Proton (Predicted ~12.9 ppm): This proton is highly deshielded and typically appears as a broad singlet far downfield. Its exact position is sensitive to concentration and temperature.

  • Pyrazine Protons (9.14, 8.86-8.89 ppm): These protons appear at very low field due to the strong electron-withdrawing effect of the two nitrogen atoms in the aromatic ring. The reported data shows a singlet and a triplet for the three pyrazine protons, which may be an oversimplification.[1] A typical 2-substituted pyrazine ring would exhibit three distinct signals, often as a doublet, a doublet of doublets, and another doublet, reflecting their unique electronic environments and coupling patterns. Researchers should anticipate a more complex pattern in high-resolution spectra.

  • Amide Proton (8.74 ppm): The amide proton's signal is downfield and appears as a triplet, indicating coupling to the adjacent α-proton.[1] The use of DMSO-d₆ as a solvent is critical here, as it minimizes the rate of proton exchange, allowing this coupling to be observed.

  • Phenyl Protons (7.16-7.25 ppm): The five protons of the monosubstituted phenyl ring overlap to form a complex multiplet in the typical aromatic region.[1]

  • Alpha-Proton (4.74 ppm): This proton is adjacent to three different groups: the amide, the carboxylic acid, and the methylene group. Its signal is therefore a multiplet, resulting from coupling to both the amide proton and the two diastereotopic methylene protons. [cite: 6]

  • Beta-Methylene Protons (3.23 ppm): The two protons of the -CH₂- group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They couple with each other (geminal coupling) and with the α-proton (vicinal coupling), resulting in a complex multiplet.[1]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ) ppmCarbon AssignmentRationale
~173-COOH Carboxylic acid carbonyl carbons are typically found in this downfield region.
~164-CONH- Amide carbonyl carbons are slightly more shielded than carboxylic acid carbonyls.
~142-148Pyrazine C Aromatic carbons in the electron-deficient pyrazine ring are significantly deshielded.
~138Phenyl C (Quaternary)The ipso-carbon of the phenyl ring to which the aliphatic chain is attached.
~127-130Phenyl CH Standard chemical shift range for carbons in a benzene ring.
~55α-CH The α-carbon is attached to both nitrogen and a carbonyl group, shifting it downfield.
~37β-CH₂ Standard aliphatic carbon chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (Broad)O-H StretchCarboxylic Acid
~3300N-H StretchAmide
3000-3100C-H StretchAromatic (Pyrazine, Phenyl)
2850-2960C-H StretchAliphatic (CH, CH₂)
~1710C=O StretchCarboxylic Acid
~1670C=O StretchAmide I Band
~1550N-H BendAmide II Band
1450-1600C=C StretchAromatic Rings

Source: Predicted ranges based on standard IR correlation tables and data from related pyrazine-2-carboxamides.[3][4]

Expert Analysis of IR Data: The IR spectrum provides a rapid and definitive checklist for the key functional groups. The most telling feature would be the very broad O-H stretch from the carboxylic acid, partially overlapping the C-H and N-H stretches. The two distinct carbonyl peaks are also critical confirmation points: one for the carboxylic acid (~1710 cm⁻¹) and a separate, strong absorption for the amide C=O (~1670 cm⁻¹). The presence of both the Amide I and Amide II bands confirms the amide linkage.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for dissolving the polar compound and observing exchangeable N-H and O-H protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR to achieve adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and minimal distortion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a 90° pulse and sufficient scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

Protocol for IR Data Acquisition (ATR Method)
  • Instrument Preparation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan:

    • Perform a background scan with the clean, empty ATR crystal. This is a critical self-validating step that subtracts the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, co-adding at least 32 scans to achieve a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Clean the crystal thoroughly after analysis.

Visualization of Workflows and Structures

Diagrams help clarify experimental processes and molecular relationships.

G Figure 1: Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification prep_nmr Dissolve in DMSO-d6 Add TMS acq_nmr Acquire 1H, 13C, 2D Spectra (FT-NMR Spectrometer) prep_nmr->acq_nmr prep_ir Place solid on ATR crystal acq_ir Acquire Background & Sample Scan (FT-IR Spectrometer) prep_ir->acq_ir analysis_nmr Assign Signals: Chemical Shift, Multiplicity, Integration acq_nmr->analysis_nmr analysis_ir Identify Functional Groups: Stretching & Bending Frequencies acq_ir->analysis_ir final_structure Confirm Structure of (S)-3-Phenyl-2-(pyrazine- 2-carboxamido)propanoic acid analysis_nmr->final_structure analysis_ir->final_structure G Figure 2: Key ¹H-¹H COSY Correlations NH Amide H (δ 8.74) CH_alpha α-H (δ 4.74) NH->CH_alpha J-coupling CH2_beta β-H (δ 3.23) CH_alpha->CH2_beta J-coupling Phenyl Phenyl H (δ 7.2) CH2_beta->Phenyl No J-coupling

Caption: Key proton coupling relationships.

Conclusion

The structural verification of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the specific proton environments and their connectivity, ¹³C NMR maps the carbon framework, and FT-IR provides a rapid fingerprint of the essential functional groups. By following the detailed protocols and interpretative guidance in this document, researchers and drug development professionals can confidently authenticate this critical synthetic intermediate, ensuring the quality and integrity of their scientific work.

References

  • Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • National Institutes of Health (NIH). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • National Center for Biotechnology Information (PMC - NIH). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • National Center for Biotechnology Information (PMC - NIH). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures.
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine.

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid: A Linchpin in Proteasome Inhibitor Synthesis and a Scaffold of Latent Biochemical Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a molecule of precise stereochemistry and functional group arrangement, holds a significant, albeit often behind-the-scenes, role in medicinal chemistry and biochemical research. While not typically employed as a direct bioactive agent, its principal application lies in its crucial function as a sophisticated building block in the synthesis of highly potent therapeutic agents. This technical guide illuminates the core utility of this compound as a key intermediate in the production of the proteasome inhibitor Bortezomib. Beyond this established role, this document explores the untapped potential of this compound, dissecting its structural motifs—the pyrazine-2-carboxamide and the L-phenylalanine backbone—to postulate its broader applicability as a biochemical reagent and a scaffold for novel drug discovery. We will delve into its synthesis, physicochemical properties, and provide a forward-looking perspective on its potential in modulating various enzymatic and signaling pathways.

Core Identity and Physicochemical Properties

This compound, also known by its synonym N-(pyrazinylcarbonyl)-L-phenylalanine, is a chiral carboxylic acid.[1][2] Its structure is a conjugate of L-phenylalanine and pyrazine-2-carboxylic acid.

PropertyValueReference
CAS Number 114457-94-2[1][3][4][5]
Molecular Formula C₁₄H₁₃N₃O₃[3][4]
Molecular Weight 271.27 g/mol [3]
Appearance White to off-white solid/powder[1][5]
Melting Point 166-169°C[1]
Chirality (S)-configuration[1][4][5]
Solubility Soluble in organic solvents such as DMSO and DMF.
Storage 2-8°C

The Established Role: A Crucial Intermediate in Bortezomib Synthesis

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of Bortezomib.[1] Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[6] Its use in the treatment of multiple myeloma and other cancers has been a landmark in targeted therapy.[6]

The synthesis of Bortezomib from this compound underscores the importance of this reagent in ensuring the correct stereochemistry and structural framework of the final drug product. The L-phenylalanine backbone provides the necessary spatial orientation for interaction with the active site of the proteasome.

Conceptual Workflow: Synthesis of Bortezomib

Bortezomib_Synthesis A L-Phenylalanine C (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid A->C Acylation B Pyrazine-2-carboxylic acid B->C D Peptide Coupling C->D Activation E Boronic Acid Moiety Introduction D->E F Bortezomib E->F

Caption: High-level overview of the synthetic route to Bortezomib, highlighting the central role of this compound.

Deconstructing the Scaffold: Exploring Latent Biochemical Potential

Beyond its role as a synthetic intermediate, the structural components of this compound suggest a broader, yet-to-be-explored potential as a biochemical reagent in its own right. This potential stems from the known bioactivities of its constituent parts: the pyrazine-2-carboxamide moiety and the phenylpropanoic acid backbone.

The Pyrazine-2-Carboxamide Moiety: A Privileged Scaffold in Kinase Inhibition

The pyrazine ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[7] Pyrazine derivatives have been extensively investigated as inhibitors of a variety of kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[7]

  • Protein Kinase C (PKC) Inhibition: Darovasertib, a pyrazine-2-carboxamide derivative, is an FDA-approved PKC inhibitor for metastatic uveal melanoma.[7]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent FGFR inhibitors, demonstrating antitumor activity.[8]

  • Checkpoint Kinase 1 (CHK1) Inhibition: A pyrazine-based compound has been identified as a potent and selective second-generation CHK1 inhibitor.[7]

The presence of the pyrazine-2-carboxamide in the topic compound suggests that it, or its derivatives, could be explored as potential kinase inhibitors.

Signaling Pathway: Potential Kinase Inhibition

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, AKT) Receptor->Kinase_Cascade Activation Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Signal Transduction Compound (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid (or derivative) Compound->Kinase_Cascade Potential Inhibition

Caption: A conceptual diagram illustrating the potential for pyrazine-based compounds to inhibit kinase signaling pathways.

The Phenylpropanoic Acid Backbone: A Versatile Modulator of Receptors and Enzymes

Phenylpropanoic acid and its derivatives are another class of compounds with diverse biological activities.[9][10] They are known to interact with various receptors and enzymes, influencing metabolic and inflammatory processes.

  • G Protein-Coupled Receptor 40 (GPR40) Agonism: Phenylpropanoic acid derivatives have been discovered as potent and orally bioavailable GPR40 agonists for the treatment of type 2 diabetes.[11][12]

  • PPARα/γ Dual Agonism: Modifications to the phenylpropanoic acid structure have led to the development of dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are key regulators of lipid and glucose metabolism.[13]

The L-phenylalanine core of this compound provides a phenylpropanoic acid-like scaffold. This suggests that the compound could serve as a starting point for the design of novel modulators of metabolic receptors.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of L-phenylalanine with an activated derivative of pyrazine-2-carboxylic acid.[1] A common laboratory-scale procedure is outlined below.

Synthesis of this compound

Materials:

  • L-Phenylalanine

  • Pyrazine-2-carboxylic acid

  • Coupling agents (e.g., DCC, EDCI/HOBt, or conversion to acid chloride)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Aqueous acid (e.g., 1M HCl)

  • Aqueous base (e.g., 1M NaOH)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Activation of Pyrazine-2-carboxylic acid:

    • Dissolve pyrazine-2-carboxylic acid in an anhydrous organic solvent.

    • Add a coupling agent (e.g., 1.1 equivalents of EDCI and HOBt) and stir at 0°C for 30 minutes.

    • Alternatively, convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling Reaction:

    • In a separate flask, dissolve L-phenylalanine in an appropriate solvent system (this may require an aqueous basic solution to deprotonate the carboxylic acid and a miscible organic solvent).

    • Add a base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride salt if L-phenylalanine methyl ester hydrochloride is used as a starting material, or to facilitate the reaction.

    • Slowly add the activated pyrazine-2-carboxylic acid solution to the L-phenylalanine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • If a solid byproduct (e.g., DCU from DCC coupling) forms, remove it by filtration.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Hydrolysis of Ester (if applicable):

    • If an ester of L-phenylalanine was used, the resulting product must be hydrolyzed to the carboxylic acid.

    • Dissolve the ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and aqueous NaOH solution.[1]

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to precipitate the product.[1]

    • Collect the solid by filtration, wash with water, and dry.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (S)-enantiomer.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Future Directions and Conclusion

This compound is a biochemical reagent of established importance, primarily due to its indispensable role in the synthesis of the anti-cancer drug Bortezomib.[1] Its value in providing the correct stereochemical and structural foundation for this potent proteasome inhibitor is undisputed.

However, to view this compound solely as a synthetic intermediate would be to overlook the latent potential embedded within its molecular architecture. The pyrazine-2-carboxamide and phenylpropanoic acid motifs are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, from kinases to metabolic receptors.[7][11][13]

Future research should focus on exploring the bioactivity of this compound and its derivatives. Screening this compound against panels of kinases and nuclear receptors could unveil novel biological activities. Furthermore, its chiral nature and well-defined structure make it an excellent candidate for fragment-based drug discovery campaigns.

References

  • (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CjLIjkO8tBF0OLocG6mm7EEv-NVShmDEyVJS2EdOXYFgikFDjzTLDIKrHbK8qV34fv6sas4BFwfvKVnhHQji5MxrZ9oXXsu36wX62lLgs5tmMCjJ-t4cLAirmz82NjKjtVPYYv7l0te6rHq9C5myNJolTf7fCqRf6srhz3PzmQ==]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjFSt8y99T1PxZT8BY6UM05fMPgtKLTufiCnMiGjgoBc7eA6z2sCewg9oAvzyWDpsucQ9Z68bKe7EPEC_pzsC5HGaNwcMJsiHLlj4cJ8uf5EMt9UDjw0ovMw9j-RGm-T8mBZ_ND0OztJa8K4=]
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyx3yknExue8BDLxFlfhmgB9iE2W4eyFBc7tEigiz4KypTa0MCpEi8OONQ_99mKvCFEjGWerUpR-mLnIZTmPa9HUy_bp2CZDnHyTdgcD8b35LDc15PrDYoCyJ6gbYqb97hUNP154Er9Pjw-2hwNpLz5v9s9IIZAq0_T1ZkmUPvRKTCpKa6yMs9BB-HzEp_MauYTDiAHVuIWCXL_nlORzwOp3dh4msDpZIwRSfJR2PSROzk36PA29hm6WkKO4EsH6S4WNDYmYgEA==]
  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpYgndUCvFUQ6A_9BCgpGciXf_8BBCaIYFGaMoAw9wfOCl1RREX6gcUm7TFq89MI1jZRWB4xec6qnH3C2gna35Nc_NfsFpvR2LhvFzdh0APRKAdtlSCf2iUvl_uFrGnGC9VtoG]
  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDV0WyaSLjUAvWP_k1vb5qtJkWuU4faVsdOgzMtqBFAE8AzeB__9E-Kc_-bi1IVnyen_vOuIFtHLdU1AIfdNeM82XPzukUthIyzs_SkcOZU1la7WSk6if5Uv4UAZxfX0mbORo=]
  • Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQz0HFycVM23wcBGxo2xZP8KRUxUWn9AE1TkIIAvE6pvJ4p_CljxCKpAxrHg_PQaCe4FaCHnEbdVsX9mp8rxra2WBE1vJXlgpwFI5CKjdrWZtPl1KNVmJznuXIhRx6yX9JVOs6Pwkut7NFuTuw59qcbGi9x2kqkNjkYSH_aIs1imW_BX5Mp0_lP11AkfxFCvANBAQ20wMXO-q4NGuS2amfaL8JJdc_HbdOWTvcQ==]
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6s5nsJMy961f8Hjb_0kqh_QJW3KjPW9IdKI97EsUi4i_mDkKgeDAfF9VbxT0dnNGP04459zeQMCsgmToOfmS3e73wRv5Yy1_gbHiW5y9Q0g_a_OBLaBsqmC1vmPw4G5cqI-o=]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFLZS4P9w5LrBusioQlAg_GvH9Q3kEPt_IrP2sSQqfUvX72ScGPSKa4VlIN92F1Ed0xHxzYOEHayKe2GwKfpqcWz4mnaNU8yfZSyDdtQ40gTwtvtee6nLSCMHWYuL3l_w-gjgj-4VoolXsFpw=]
  • Phenylpropanoic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmg4W-_J4Hmrs0s_QKLjgbJEbrEz8_NqwUtD3vJ4yH9wbSwHOGn3yR3eDO8kDpuSOiSJm-Q7iba6AUwj3OIY_y-Qtf3A6BzJ6-51Y8A287DR-TNIKel7tBqyB1aDdHBzEgkTtJelldSNdhN9g=]
  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEQAQyA7_gmHYLIh1b7yp8Icvt1ifniKFfR78BSYMECVnus6TZ9Ipc_l08KNNRBYwcs9l2ZG77Nr-aAHUeztXJxwrHLljKGYEQ0duIR-gngb5ZwyQyuhPJDniN9R-vHG_IgkDXzzWqvzbaZ6ox3LxISaCIUPpXq33RKWH2Hj4qcmkX4nLsCIutiThoQLYbC0Gqpb1YGeaZbVpGn3v-4QxQRbhx9823iAVW1fvj3SBgxr]
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcYdSc2Tdg2ICSlfnid42kLp7J5ifG01I1Xk91lprsMy_0VUA5xpfeePamO_E8MK7f6h9oLoxFEaWwUgX2SCy_MsVzc-NmoDvkYdsjX_vYRfYkyMqItSNNR2_SZrzwAZ3ol1gpdqk1rg==]
  • This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1eR_95izqp7qVzXMU75jZ4nWyDSrkxCFtb1Y02jiIVrIs5IuJ24rvLpAokEbIpsnE-KfkpuWpEBvc-ygBkFB7yej5Jr4-MGhVhu5ntP9pnT0vUA7z7ARXjOnO40pksNM12Eoyz3RKER27vA1-90sf1giVMXSvgBLL44U9YKNgYeRtOZxfcm7-1Cks0BympJs3ye_-ELc=]
  • This compound - [P57602] - Synthonix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE20ZIC5v64F31U0xlaG779gu-LFcbzFp0Qo1DKqtB6FckJ2zOtuLfkuVqI-1ejXglLX0YeMXjjKtsZvCEDb9TB4OESbsjdzV_eSFZCYuXaxUVAhU0ObzrBG08=]
  • This compound - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_P71tWoWgL49F9cRtkJvSwFjj6jyA2XkGDHxnvkIgOIm1wRtqPv0s-zf-nKineoTlWY4LCpMTr3MZNAnhprLek8CjUMtlrSFrj6BjuPghob-SStee29mEVjeTYUX5Q2p0LsVSichGXw3-WRhNkGf4Mmc5me-W8nQ83daXMv_jzX9JkBRXeukpmUuTh7ixq_smDw==]
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOzBZ6uoqnAzMj8OCCXRiOObwQ2PKWlrfnolvGPpIrpvgPpAn__nVWmTxW83SD_9GFFSMyUphK3gCUJb_CoQQoTsuoHyQ2n1A-4YVcRKNuR9PJkp4J9zE8l6cOjnhuMW-y2Tr6XbeguT3v8rGBPV060mhIb9dprKNXSXHLtP4=]
  • (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTGCAxcKpdphorJX6VA5TTfAnGrByRQloDbCK5kBzcKvpegTaLIp9Y3se9oILUSvU-dg5QLhw3t1UZcn-FN9nGMpyzLT0wLK5e9vhmBZySVYRDJY_vq4J802IpMOTNUyN_Ryh46dFlya2qmFRclirYeNC_JjtYcy3wFl8UB6GhkZ3vrco1yi1Bhg3ewP0juB5iKpBwFwIBVzCBA5pVOnUbftP7bywITScCdfWvn81hqtkYWDAzK8n-rw==]
  • This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGfHOUKKRnykBJNcVdWWMFxelXBQxD3Ty72CbNbv9_O9Jc5SICK1e21U1KQ_ZNisg8lv79FL_i3scl4Hr-p0E3iJZlZgqavr__v-KEX7FM9idH94klP7NWI8a2rPMVnA==]
  • 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid | CAS No- 114457-94-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34DOux-r74CfnFUjmarHODrP2l8HBVZDzpyTI9s3YMPabZEEOrhlXVWUBA3ONJJFSQkwB41z7Nmp_ircTFPi_m5tVKagxaAVmPwSAiNIynjjWlEHz5EHzziX-WyrjQClZMl9ZJqSFPGNxudxFYNDLAeJp1pzBqcp3rL0anVkFdft9REN8NkrzvCDqQ-22ews=]
  • N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFws5sP8bTIVPUG9T6OugTZV_LNbowA9YEwD-zpUXDHCxlgK2qnXsdmKZvoPU5MBNboqfd5NVVizPu7WKnr-FFCkkVA4QC4dnnEKjd5zQQzPMdhD2L8KBQRieOx9m-kIOR72OZb1mxjo62uRGhls95Ym0_stYKggfAGICtx3-_U7VB_ioxyF59juQ==]

Sources

An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Modern Oncology

In the landscape of medicinal chemistry, not all molecules of significance are the final therapeutic agents. Many play a critical, albeit less celebrated, role as key intermediates—scaffolds upon which potent and life-saving drugs are built. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as N-(pyrazinylcarbonyl)-L-phenylalanine, is a paramount example of such a molecule. While not a therapeutic agent in its own right, its structural integrity and chemical functionalities are indispensable for the synthesis of Bortezomib, a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] This guide provides an in-depth technical exploration of this pivotal compound, from its synthesis and physicochemical properties to its crucial role in the architecture of a landmark anticancer drug. We will also delve into the broader significance of the pyrazine-carboxamide scaffold, a recurring motif in contemporary drug discovery.

Physicochemical and Structural Profile

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application in process chemistry and drug development.

Structural and Chemical Identity
  • IUPAC Name: (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[3]

  • Synonyms: N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Intermediate 2[4][5]

  • CAS Number: 114457-94-2[6]

  • Molecular Formula: C₁₄H₁₃N₃O₃[6]

  • Molecular Weight: 271.27 g/mol [3]

The molecule's structure marries the natural amino acid L-phenylalanine with pyrazine-2-carboxylic acid via a stable amide bond. This configuration provides a chiral center, a carboxylic acid handle for further reactions, and a heteroaromatic pyrazine ring, which is a common feature in many bioactive compounds due to its ability to participate in hydrogen bonding and other molecular interactions.[7]

Physicochemical Data

A compilation of key physicochemical properties is presented in Table 1. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[8]
Melting Point 166-169 °C[4]
Boiling Point (Predicted) 573.8 ± 50.0 °C at 760 mmHg[5]
Density (Predicted) 1.323 g/cm³[5]
Solubility Sparingly soluble in methanol and DMSO[4]
pKa (Predicted) 13.93 ± 0.46[4]
Specific Rotation +9.0 to +12.0° (c=1, Methanol)
Storage Conditions Room temperature, sealed in a dry environment[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical step in the overall manufacturing process of Bortezomib. The primary transformation is an amide bond formation between the amine group of L-phenylalanine and the carboxylic acid of pyrazine-2-carboxylic acid. Several methodologies have been developed to achieve this coupling efficiently and with high fidelity, preserving the stereochemistry of the L-phenylalanine starting material.

Core Synthetic Strategy: Amide Coupling

The fundamental reaction is the acylation of L-phenylalanine. Due to the potential for side reactions and the need to control stereochemistry, this is typically a multi-step process.

G cluster_process Process Pyrazine Pyrazine-2-carboxylic acid Activation Activation of Carboxylic Acid Pyrazine->Activation Phenylalanine L-Phenylalanine (or ester derivative) Coupling Amide Bond Formation Phenylalanine->Coupling Activation->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Product This compound Deprotection->Product

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocols

This common industrial method involves first synthesizing the methyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid. This approach is often favored for its high yield and purity.[4][9]

Step 1: Synthesis of N-(pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

  • L-phenylalanine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.[9]

  • Pyrazine-2-carboxylic acid is activated by converting it to pyrazine-2-carbonyl chloride using thionyl chloride.[9]

  • The pyrazine-2-carbonyl chloride and L-phenylalanine methyl ester hydrochloride are then coupled in a suitable solvent like tetrahydrofuran.[9]

Step 2: Saponification to the Carboxylic Acid

  • Dissolve N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in acetone (10 mL).[4]

  • Cool the solution in an ice-water bath.

  • Slowly add 2N NaOH solution dropwise to adjust the pH to 12-13.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[4]

  • After completion, cool the mixture in an ice-water bath and slowly add hydrochloric acid to adjust the pH to 2-3, at which point a white solid will precipitate.[4]

  • Collect the precipitate by filtration, wash sequentially with water and diethyl ether, and then air-dry to yield the final product.[4]

  • Expected Yield: ~93-95%[4][9]

This method avoids the esterification and subsequent hydrolysis steps by activating the pyrazine-2-carboxylic acid with N-hydroxysuccinimide (NHS).[10]

Step 1: Synthesis of the NHS-activated Ester

  • React pyrazine-2-carboxylic acid with N-hydroxysuccinimide in an organic solvent.

  • Use dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[10]

  • Purify the resulting 2-succinimide oxy formacyl pyrazine by column chromatography.[10]

Step 2: Coupling with L-Phenylalanine

  • Dissolve the purified NHS-activated ester in dichloromethane.

  • Add L-phenylalanine and a base, such as triethylamine, to the solution.[10]

  • Stir the reaction mixture until completion (monitor by TLC) to obtain the desired product.

Characterization

The structure of this compound is typically confirmed using standard analytical techniques.

  • ¹H-NMR (DMSO-d₆, 300 MHz): δ 3.23 (m, 2H, -CH₂), 4.74 (m, 1H, -CH), 7.16-7.25 (m, 5H, -Ph), 8.74 (t, 1H, -CONH), 8.86-8.89 (t, 2H, -Pyz), 9.14 (s, 1H, -Pyz).[4]

Role in Medicinal Chemistry: The Bortezomib Keystone

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Bortezomib.[1][4]

Bortezomib: A Paradigm Shift in Cancer Therapy

Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent, reversible inhibitor of the 26S proteasome.[2] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2] Bortezomib's approval by the FDA in 2003 was a landmark event, establishing the ubiquitin-proteasome pathway as a valid target for cancer therapy.[2]

G cluster_synthesis Bortezomib Synthesis Target_Acid (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Coupling Peptide Coupling Target_Acid->Coupling Boronic_Ester (1R)-(S)-pinanediol-1-amino- 3-methylbutane-1-boronate Boronic_Ester->Coupling Intermediate Bortezomib Pinanediol Ester Coupling->Intermediate Deprotection Deprotection & Hydrolysis Intermediate->Deprotection Bortezomib Bortezomib Deprotection->Bortezomib

Caption: Role of the title compound in Bortezomib synthesis.

Intrinsic Biological Activity: An Open Question

Despite its crucial role as a precursor to a potent proteasome inhibitor, there is a notable absence of published data on the intrinsic biological activity of this compound itself. It is plausible that the free carboxylic acid moiety prevents effective cell penetration or binding to the proteasome's active site. The conversion to the final boronic acid derivative in Bortezomib is the critical step that confers high-affinity binding and potent inhibitory activity. Therefore, the title compound is best understood as a highly optimized and structurally crucial building block rather than a bioactive molecule in its own right.

The Pyrazine-Carboxamide Scaffold: A Privileged Motif in Drug Discovery

While the title compound's fame is tied to Bortezomib, the broader pyrazine-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The pyrazine ring is an attractive component in drug design due to its metabolic stability and its ability to act as a hydrogen bond acceptor, enhancing binding to biological targets.[11]

Kinase Inhibition

The pyrazine-carboxamide core is a prominent feature in many small-molecule kinase inhibitors. Kinases are a major class of drug targets in oncology and inflammatory diseases.

  • Protein Kinase C (PKC) Inhibition: Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor approved for treating metastatic uveal melanoma. The pyrazine nitrogen forms a key hydrogen bond in the kinase's active site.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors, showing promise in cancers with FGFR abnormalities.[2][8]

  • Checkpoint Kinase 1 (CHK1) Inhibition: Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has been evaluated in clinical trials for ovarian cancer.

Other Therapeutic Areas

The versatility of the pyrazine-carboxamide scaffold extends beyond kinase inhibition.

  • Succinate Dehydrogenase (SDH) Inhibition: Pyrazine-carboxamide-diphenyl-ether compounds have been identified as novel inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, with potential applications as fungicides.[4]

  • Antibacterial Agents: Derivatives of N-(phenyl)pyrazine-2-carboxamide have shown activity against extensively drug-resistant Salmonella Typhi, highlighting their potential in combating antibiotic resistance.

Conclusion and Future Perspectives

This compound stands as a testament to the critical importance of synthetic intermediates in medicinal chemistry. Its well-defined structure, chirality, and chemical handles make it an ideal precursor for the complex synthesis of Bortezomib, a drug that has profoundly impacted cancer treatment. While the compound itself appears to be biologically inert, the pyrazine-carboxamide scaffold it contains is a highly valued motif in modern drug discovery, yielding potent inhibitors for a wide range of biological targets.

For researchers and drug development professionals, this compound serves as a case study in the elegant interplay between organic synthesis and medicinal chemistry. Its efficient and stereospecific synthesis is a crucial aspect of pharmaceutical manufacturing, while its structural contribution to Bortezomib's activity underscores the importance of every atom in the design of a targeted therapeutic. As the search for new medicines continues, the lessons learned from the synthesis and application of molecules like this compound will undoubtedly continue to inform the design of the next generation of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile and Applications of Pyrazinylcarbonyl-L-phenylalanine. [Link]
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChem. Bortezomib. [Link]
  • Google Patents. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • MySkinRecipes. This compound. [Link]
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • PubChem. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. [Link]
  • apicule. N-(Pyrazinylcarbonyl)-L-phenylalanine (CAS No: 114457-94-2)
  • Arshine Pharmaceutical Co., Limited. This compound. [Link]
  • Google Patents. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine.

Sources

Methodological & Application

Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid from L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib.[1] The protocol starts from the readily available chiral building block, L-phenylalanine, and pyrazine-2-carboxylic acid. This application note details two common synthetic routes: a direct coupling method and a two-step esterification-hydrolysis pathway. It includes a thorough discussion of the reaction mechanisms, step-by-step experimental procedures, characterization data, and safety considerations. The causality behind experimental choices, such as the selection of coupling agents to maintain chiral integrity, is explained to provide a deeper understanding of the process.

Introduction and Strategic Overview

This compound (CAS No. 114457-94-2) is a crucial synthetic intermediate.[1][2] Its structure incorporates a pyrazine carboxamide moiety linked to the alpha-amino group of L-phenylalanine. The core chemical transformation is the formation of an amide bond, a cornerstone reaction in medicinal chemistry.

The primary challenge in this synthesis is the efficient formation of the amide bond while preserving the stereochemical integrity of the chiral center in the L-phenylalanine starting material.[3][4] Peptide coupling reagents are employed to activate the carboxylic acid of pyrazine-2-carboxylic acid, facilitating its reaction with the amino group of L-phenylalanine. This guide will explore two effective strategies for this synthesis.

Strategic Pathways:

  • Direct Amide Coupling: This approach involves the direct reaction between L-phenylalanine and pyrazine-2-carboxylic acid using a coupling agent.

  • Esterification-Coupling-Hydrolysis: This method first protects the carboxylic acid of L-phenylalanine as a methyl ester. This is followed by amide coupling with pyrazine-2-carboxylic acid and subsequent saponification (hydrolysis) of the ester to yield the final product. This route can sometimes offer advantages in terms of solubility and purification of intermediates.[5]

Reaction Mechanism: The Role of Coupling Agents

The formation of the amide bond is not spontaneous and requires the activation of the carboxylic acid. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[6][7]

The mechanism, when using DCC in combination with an additive like 1-Hydroxybenzotriazole (HOBt), proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid (pyrazine-2-carboxylic acid) attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.[7]

  • Formation of HOBt Ester: HOBt, acting as a nucleophilic catalyst, reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes the risk of racemization, a common side reaction with the O-acylisourea intermediate, and reduces the formation of the stable N-acylurea byproduct.[8]

  • Nucleophilic Attack by Amine: The amino group of L-phenylalanine then attacks the carbonyl carbon of the HOBt ester. This step is more efficient and less prone to side reactions than the direct attack on the O-acylisourea.[8]

  • Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and regenerates HOBt. The DCC is converted into dicyclohexylurea (DCU), a byproduct that is typically insoluble in many organic solvents and can be removed by filtration.[6]

The use of additives like HOBt is strongly recommended in carbodiimide-mediated couplings to enhance reactivity and suppress racemization.[8]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Py_COOH Pyrazine-2-Carboxylic Acid DCC DCC O_acylisourea O-Acylisourea Intermediate Py_COOH->O_acylisourea + DCC DCC->O_acylisourea HOBt HOBt HOBt_ester Active HOBt Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (Byproduct) O_acylisourea->DCU Rearrangement to N-acylurea (Side Reaction) HOBt->HOBt_ester L_Phe L-Phenylalanine Tetra_intermediate Tetrahedral Intermediate HOBt_ester->Tetra_intermediate + L-Phenylalanine L_Phe->Tetra_intermediate Product (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Tetra_intermediate->Product HOBt_regen HOBt (Regenerated) Tetra_intermediate->HOBt_regen

Caption: Mechanism of DCC/HOBt mediated amide coupling.

Materials and Reagents

ReagentCAS No.Mol. WeightFormula
L-Phenylalanine63-91-2165.19C₉H₁₁NO₂
Pyrazine-2-carboxylic acid98-97-5124.10C₅H₄N₂O₂
Dicyclohexylcarbodiimide (DCC)538-75-0206.33C₁₃H₂₂N₂
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13C₆H₅N₃O
L-Phenylalanine methyl ester HCl2577-90-4215.68C₁₀H₁₄ClNO₂
Thionyl chloride7719-09-7118.97SOCl₂
Sodium Hydroxide (NaOH)1310-73-240.00NaOH
Dichloromethane (DCM)75-09-284.93CH₂Cl₂
N,N-Dimethylformamide (DMF)68-12-273.09C₃H₇NO
Acetone67-64-158.08C₃H₆O
Hydrochloric Acid (HCl)7647-01-036.46HCl
Diethyl ether60-29-774.12C₄H₁₀O

Experimental Protocols

Protocol A: Direct Amide Coupling

This protocol is advantageous due to its fewer steps. The choice of solvent is critical for ensuring all reactants remain in solution.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1.0 eq) and pyrazine-2-carboxylic acid (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of HOBt: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is important to control the reaction rate and minimize potential side reactions, including racemization.[8]

  • DCC Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DMF to the cooled mixture. The slow addition helps to maintain the low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol B: Esterification-Coupling-Hydrolysis Route

This two-part protocol involves the initial protection of L-phenylalanine as a methyl ester, followed by coupling and subsequent deprotection.[1][5]

Part 1: Synthesis of N-(Pyrazin-2-ylcarbonyl)-L-phenylalanine Methyl Ester

  • Esterification of L-Phenylalanine:

    • Suspend L-phenylalanine (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).[5]

    • Reflux the mixture for 2-4 hours until the L-phenylalanine has completely dissolved.

    • Cool the solution and remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.[5]

  • Amide Coupling:

    • Follow the coupling procedure described in Protocol A , substituting L-phenylalanine with L-phenylalanine methyl ester hydrochloride (1.0 eq) and adding a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

Part 2: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the N-pyrazinecarbonyl-L-phenylalanine methyl ester (1.0 eq) obtained from the previous step in acetone (or a mixture of THF/water).[1]

  • Saponification: Cool the solution in an ice-water bath. Slowly add 2N NaOH solution dropwise until the pH is adjusted to 12-13.[1]

  • Reaction: Monitor the reaction by TLC. The hydrolysis is typically complete within 2-3 hours.[1]

  • Acidification and Precipitation:

    • Once the hydrolysis is complete, cool the mixture in an ice-water bath.

    • Slowly add 1 M HCl dropwise to adjust the pH to 2-3. A large amount of white solid product will precipitate out of the solution.[1]

  • Isolation: Collect the precipitate by filtration, wash it sequentially with cold water and diethyl ether, and then air-dry to obtain the final product.[1] A yield of over 90% can be expected with this method.[1]

G cluster_A Protocol A cluster_B Protocol B Start_Phe L-Phenylalanine Direct_Coupling Direct Amide Coupling Start_Phe->Direct_Coupling Esterification Esterification (MeOH, SOCl₂) Start_Phe->Esterification Start_Pyr Pyrazine-2-carboxylic acid Start_Pyr->Direct_Coupling Coupling_B Amide Coupling (DCC, HOBt, DIPEA) Start_Pyr->Coupling_B Coupling_Reagents DCC, HOBt, DMF Coupling_Reagents->Direct_Coupling Workup_A Work-up & Purification Direct_Coupling->Workup_A Final_Product (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Workup_A->Final_Product Phe_Ester L-Phenylalanine Methyl Ester HCl Esterification->Phe_Ester Phe_Ester->Coupling_B Intermediate_Ester N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester Coupling_B->Intermediate_Ester Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate_Ester->Hydrolysis Hydrolysis->Final_Product

Sources

Application Note: A Comprehensive Guide to N-Acylation with Pyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the N-acylation of amines using pyrazine-2-carboxylic acid, a critical reaction in the synthesis of pharmaceutically relevant compounds. We delve into the underlying chemical principles, offer a selection of robust protocols, and provide practical insights for troubleshooting and optimization. This guide is designed to empower researchers to confidently and successfully synthesize pyrazine-2-carboxamides for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities.[2] Perhaps the most notable example is Pyrazinamide, a first-line drug for treating tuberculosis that has been in use for decades.[3] The activity of Pyrazinamide, which is a prodrug of pyrazinoic acid, highlights the importance of the pyrazine-2-carboxamide structure.[4]

The synthesis of diverse libraries of pyrazine-2-carboxamides via N-acylation is a cornerstone of structure-activity relationship (SAR) studies.[5][6] This reaction allows for the systematic modification of the amide substituent, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[7] This guide provides the foundational knowledge and practical protocols to perform this essential transformation.

Core Principles: Activating the Carboxyl Group for Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions. The reaction requires the "activation" of the carboxylic acid's carbonyl group, converting the hydroxyl into a better leaving group. This enhances its electrophilicity, making it susceptible to nucleophilic attack by the amine. Several strategies exist to achieve this activation, each with distinct advantages and considerations.

Mechanism I: Carbodiimide-Mediated Coupling

Carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used "zero-length" crosslinking agents that facilitate amide bond formation without being incorporated into the final product.[8][9]

The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a primary amine to form the desired amide bond, releasing a soluble urea byproduct.[9] However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired byproduct that halts the reaction.[10][11]

To improve efficiency and suppress the formation of the N-acylurea byproduct, additives such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are frequently included.[9] These additives react with the O-acylisourea intermediate to form a semi-stable NHS ester, which is more resistant to rearrangement but still highly reactive towards primary amines.[9]

G cluster_activation Activation Step cluster_pathways Reaction Pathways P2CA Pyrazine-2-COOH Intermediate O-Acylisourea Intermediate (Unstable) P2CA->Intermediate +EDC EDC EDC Amide Desired Amide Product Intermediate->Amide + R-NH2 N_Acylurea N-Acylurea Byproduct (Side Reaction) Intermediate->N_Acylurea Rearrangement Amine Primary Amine (R-NH2)

Figure 1: Carbodiimide (EDC) coupling mechanism and side reaction.
Mechanism II: Acid Chloride Formation

A classic and highly effective method for activating a carboxylic acid is to convert it into an acyl chloride.[12] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting pyrazine-2-carbonyl chloride is a highly reactive electrophile.[3][13] It readily reacts with primary or secondary amines to form the corresponding amide. This reaction typically requires a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct generated during the reaction.[3] While robust, this method can be incompatible with sensitive functional groups due to the harsh conditions and corrosive byproduct.

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for the N-acylation of a generic primary amine with pyrazine-2-carboxylic acid. Researchers should adjust stoichiometry and conditions based on the specific properties of their amine.

Protocol 1: General-Purpose N-Acylation using EDC/NHS Coupling

This method is widely applicable and suitable for a broad range of amine substrates, including those with sensitive functional groups.

Materials:

  • Pyrazine-2-carboxylic acid

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if amine salt is used)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Activation: Add EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.

  • Amine Addition: Dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq) to the reaction.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The aqueous washes effectively remove the water-soluble urea byproduct and unreacted EDC/NHS.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the pure pyrazine-2-carboxamide.

Protocol 2: N-Acylation via the Acid Chloride Intermediate

This protocol is a powerful alternative, particularly for less reactive or sterically hindered amines.

Materials:

  • Pyrazine-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Primary amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Acid Chloride Formation:

    • Suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic drop of anhydrous DMF.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess oxalyl chloride/SOCl₂ and DCM under reduced pressure. It is critical to ensure all volatile activating agent is removed. The resulting pyrazine-2-carbonyl chloride can be used immediately without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the primary amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

G start Starting Materials (Pyrazine-2-COOH, Amine, Reagents) dissolve Dissolve & Activate Acid (e.g., add EDC/NHS) start->dissolve add_amine Add Amine Nucleophile dissolve->add_amine reaction Stir & Monitor Reaction (TLC / LC-MS) add_amine->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, Purity Analysis) purify->characterize product Final Product (Pure Amide) characterize->product

Figure 2: General experimental workflow for N-acylation.

Data Summary & Troubleshooting

Table 1: Comparison of N-Acylation Methods
ParameterMethod 1: EDC/NHS CouplingMethod 2: Acid Chloride
Activation Reagent EDC-HClOxalyl Chloride or Thionyl Chloride
Additive NHS or HOBt (recommended)Catalytic DMF (for oxalyl chloride)
Typical Solvents DMF, DCM, THFDCM, THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Pros Mild conditions, high functional group tolerance, water-soluble byproducts.[9]Highly reactive, very effective for unreactive amines, fast reaction times.[13]
Cons Potential for N-acylurea side product, can be slower.[11]Harsh conditions, generates corrosive HCl, limited functional group tolerance.[12]
Troubleshooting Common Issues
  • Problem: Low or No Yield

    • Possible Cause: Incomplete activation of the carboxylic acid, insufficient reactivity of the amine (especially with electron-deficient aminopyrazines), or presence of water in the reaction.[14]

    • Solution: Ensure all reagents and solvents are anhydrous. For EDC coupling, allow sufficient time for activation before adding the amine. Consider switching to a more powerful coupling reagent (e.g., HATU, PyBOP).[12][15] For the acid chloride method, ensure complete conversion before adding the amine.

  • Problem: Significant N-Acylurea Byproduct (EDC method)

    • Possible Cause: The O-acylisourea intermediate is rearranging faster than it is reacting with the amine. This is common with sterically hindered or unreactive amines.[11]

    • Solution: Always include an additive like NHS or 1-Hydroxybenzotriazole (HOBt).[9][16] These trap the activated acid as a more stable ester, preventing rearrangement while awaiting nucleophilic attack.

  • Problem: Difficulty Removing Byproducts

    • Possible Cause: The urea byproduct from the coupling reagent is co-eluting with the product.

    • Solution: If using EDC, the di-substituted urea byproduct is water-soluble and should be removed by a thorough aqueous workup.[9] If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[16]

Conclusion

The N-acylation of amines with pyrazine-2-carboxylic acid is a fundamental and versatile tool in the drug discovery process. By understanding the underlying mechanisms of carboxylic acid activation and selecting the appropriate coupling strategy, researchers can efficiently synthesize a wide array of pyrazine-2-carboxamides. Whether employing the mild and broadly compatible EDC/NHS protocol or the robust acid chloride method, the guidelines presented here provide a solid foundation for achieving successful and reproducible outcomes in the laboratory.

References

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Institutes of Health (NIH).
  • Synthesis of Pyrazinamide. YouTube.
  • Carbodiimide – Knowledge and References. Taylor & Francis.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed.
  • Direct synthesis of pyrazinamide (an antitubercular drug). ResearchGate.
  • Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Carbodiimide. Wikipedia.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Institutes of Health (NIH).
  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health (NIH).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health (NIH).
  • Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Royal Society of Chemistry.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • N-Acylation in combinatorial chemistry. Arkivoc.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Institutes of Health (NIH).
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.

Sources

Application Note & Protocol: The Strategic Use of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in the Convergent Synthesis of Bortezomib

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Abstract: This document provides a detailed technical guide on the application of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a critical intermediate, in the synthesis of the proteasome inhibitor Bortezomib. We will explore the scientific rationale behind a convergent synthetic strategy, which leverages this intermediate to enhance efficiency and stereochemical control. This guide includes validated, step-by-step protocols for the coupling and subsequent deprotection steps, methods for analytical characterization, and a discussion of the critical parameters that ensure a high-purity final product.

Introduction and Scientific Rationale

Bortezomib (marketed as Velcade®) is a first-in-class therapeutic proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[3] By disrupting this pathway, Bortezomib induces cell cycle arrest and apoptosis in cancer cells.[3]

Chemically, Bortezomib is a dipeptide boronic acid, specifically [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarboxyl)amino]propyl]amino]butyl]boronic acid.[4][5] Its synthesis presents significant challenges, primarily related to the control of stereochemistry at its two chiral centers and the inherent instability of the boronic acid moiety.

Early synthetic routes employed a linear approach, building the molecule step-by-step. However, a more efficient convergent synthesis is now widely adopted.[1][2] This strategy involves preparing key molecular fragments separately and then coupling them in a later stage. The central intermediate in this advanced approach is This compound (also known as N-Pyrazinylcarbonyl-L-phenylalanine).[6] This molecule conveniently combines the pyrazinecarboxylic acid and L-phenylalanine moieties of Bortezomib into a single, stable fragment.

The primary advantage of this convergent strategy is that it isolates the most challenging chemical transformations to smaller, more manageable fragments, often leading to higher overall yields and purity.[1] The key step, and the focus of this guide, is the amide bond formation between this acid intermediate and the second fragment, a protected (R)-1-amino-3-methylbutylboronic acid derivative.

A critical challenge in this coupling step is the risk of racemization at the chiral center of the L-phenylalanine residue. The activated carboxylic acid can form an oxazolone intermediate, which can easily lose its stereochemical integrity.[1] The selection of an appropriate coupling agent is therefore paramount to suppress this side reaction and maintain the desired diastereomeric purity. Research has shown that uronium-based reagents, such as TBTU, are highly effective in minimizing racemization compared to carbodiimides like DCC or activators like CDI.[1][2]

Synthesis of Key Intermediate: this compound

This intermediate is typically prepared via a two-step process starting from L-phenylalanine methyl ester.

Protocol 2.1: Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester

  • Suspend methyl L-phenylalaninate hydrochloride in an appropriate solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

  • In a separate flask, activate 2-Pyrazinecarboxylic acid with a suitable coupling agent (e.g., EDC/HOBt or by converting it to an acyl chloride).

  • Slowly add the activated pyrazinecarboxylic acid to the L-phenylalanine methyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the resulting ester by crystallization or column chromatography.

Protocol 2.2: Hydrolysis to the Carboxylic Acid

  • Dissolve the N-Pyrazinylcarbonyl-L-phenylalanine methyl ester in a solvent mixture such as acetone/water or THF/water.[6]

  • Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as 1N Sodium Hydroxide (NaOH), until the pH is approximately 12-13.[6]

  • Monitor the reaction progress by TLC. The hydrolysis is typically complete within 2-3 hours.[6]

  • Once complete, cool the mixture again in an ice-water bath and carefully acidify with 1N Hydrochloric Acid (HCl) to a pH of 2-3.[6]

  • A white precipitate of this compound will form.

  • Collect the solid by filtration, wash sequentially with cold water and diethyl ether to remove residual salts and organic impurities.[6]

  • Dry the product under vacuum to yield the final intermediate as a white solid with an expected yield of over 90%.[6]

Application Protocol: Convergent Synthesis of Bortezomib

This section details the core application of the intermediate in the final assembly of Bortezomib.

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Role
This compound114457-94-2271.28Key Intermediate (Acid Component)
(1S,2S,3R,5S)-Pinanediol (R)-(1-amino-3-methylbutyl)boronate trifluoroacetate salt205393-22-2518.46 (for pinanediol ester)Key Intermediate (Amine Component)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)125700-67-6321.09Coupling Agent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Non-nucleophilic Base
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent
Isobutylboronic acid84110-40-7101.94Deprotection Reagent
Hexane, Methanol, Ethyl AcetateVariousVariousSolvents for work-up/purification
Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃)VariousVariousReagents for work-up
Experimental Workflow Diagram

Bortezomib_Synthesis cluster_prep Fragment Preparation cluster_main Core Synthesis cluster_final Final Product Acid (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Coupling Step 1: Peptide Coupling (TBTU, DIPEA, DCM, 0-5°C) Acid->Coupling Amine (R)-Boronoleucine Pinanediol Ester TFA Salt Amine->Coupling Protected Protected Bortezomib (Pinanediol Ester) Coupling->Protected Forms Amide Bond Deprotection Step 2: Deprotection (Isobutylboronic acid, HCl) Purification Step 3: Purification & Isolation Deprotection->Purification Protected->Deprotection Removes Chiral Auxiliary Bortezomib Bortezomib (Trimeric Boroxine Form) Purification->Bortezomib

Caption: Convergent synthesis workflow for Bortezomib.

Step-by-Step Protocol

Step 1: Amide Coupling to Form Protected Bortezomib

  • To a dry, argon-purged reaction flask, add this compound (1.0 eq.), the (R)-boronoleucine pinanediol ester TFA salt (1.0 eq.), and TBTU (1.1 eq.).

  • Add anhydrous Dichloromethane (DCM) to dissolve the reagents.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The slow addition of the base to the pre-mixed components is crucial for minimizing racemization by ensuring the activated acid reacts immediately with the amine rather than forming the oxazolone intermediate.[1]

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring completion by HPLC or TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pinanediol-protected Bortezomib. This product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Deprotection of the Boronic Acid

  • Dissolve the crude protected Bortezomib (1.0 eq.) and isobutylboronic acid (1.5-2.0 eq.) in methanol.[2]

  • To this solution, add hexane to create a biphasic system, followed by the addition of 1N HCl.[1][2] The acidic condition facilitates the transesterification, while the biphasic system allows the regenerated pinanediol (as its isobutylboronate ester) to be sequestered into the non-polar hexane layer, driving the reaction to completion.[1]

  • Stir the mixture vigorously at room temperature for 16-24 hours.

  • Separate the aqueous methanol layer (lower layer).

  • Wash the aqueous layer with fresh hexane (3x) to ensure complete removal of the pinanediol auxiliary.

  • Carefully basify the aqueous methanol layer to pH ~5-6 with sodium bicarbonate.

  • Concentrate the mixture under vacuum to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

Step 3: Purification and Isolation of Bortezomib Boroxine

  • Combine the ethyl acetate extracts from the previous step, dry over Na₂SO₄, filter, and concentrate under vacuum to obtain crude Bortezomib.

  • The crude product is often purified by crystallization. A common and effective method is to dissolve the crude solid in a minimal amount of a solvent mixture like acetonitrile and isopropanol and allow it to crystallize.[7] This process effectively removes remaining impurities.

  • Filter the resulting white crystalline solid and dry under vacuum. The final product is typically isolated as a stable trimeric boroxine anhydride of Bortezomib.[1][2]

  • The expected purity should be >99.5% as determined by HPLC.[8][9]

Analytical Characterization

A robust analytical strategy is essential to validate the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase stability-indicating HPLC method is the primary tool for assessing purity, quantifying impurities, and confirming the absence of diastereomers.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule, ensuring all expected peaks are present and correctly assigned.[1][6]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the correct molecular weight of Bortezomib.[1][2]

Typical Reaction Data
ParameterValue / ConditionRationale / Expected Outcome
Coupling Step
Temperature0-5 °CMinimizes racemization and other side reactions.
Reaction Time2-4 hoursTypically sufficient for complete conversion as monitored by HPLC.
Diastereomeric Excess>97%Use of TBTU effectively suppresses the formation of the undesired diastereomer.[1]
Deprotection Step
TemperatureRoom TemperatureSufficient for the transesterification reaction to proceed to completion.
Reaction Time16-24 hoursEnsures complete removal of the pinanediol protecting group.
Overall Process
Overall Yield25-40% (based on the limiting boronate salt)A representative yield for this multi-step convergent synthesis.[12]
Final Purity (HPLC)>99.5%Achieved through careful work-up and final crystallization, meeting pharmaceutical standards.[8][9]

Mechanism Spotlight: Racemization Suppression

The choice of TBTU as a coupling agent is a cornerstone of this protocol's success. The mechanism of racemization involves the formation of a planar oxazolone intermediate from the activated L-phenylalanine residue, which can be protonated and deprotonated, scrambling the stereocenter.

Racemization ActivatedAcid Activated (S)-Phenylalanine Intermediate Oxazolone Planar Oxazolone (Achiral Intermediate) ActivatedAcid->Oxazolone Intramolecular Cyclization (Slow) Desired Desired (S) Product (Direct Aminolysis) ActivatedAcid->Desired Direct Aminolysis (Fast with TBTU) Racemized Racemized Product (S/R Mixture) Oxazolone->Racemized Aminolysis TBTU TBTU Amine Amine (Boronoleucine) caption TBTU promotes fast, direct aminolysis, outcompeting the slower cyclization that leads to racemization.

Caption: TBTU minimizes racemization by favoring direct reaction.

TBTU forms a highly reactive OBT-ester. This activated intermediate undergoes rapid, direct nucleophilic attack by the amine component (the boronoleucine fragment) before it has the opportunity to cyclize into the oxazolone. This kinetic preference is the key to preserving the stereochemical integrity of the L-phenylalanine center.

References

  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation - Luxembourg Bio Technologies.[Link]
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC - NIH.[Link]
  • EP2627636A1 - Process for making bortezomib and intermediates for the process - Google P
  • WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google P
  • PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS - European Patent Office - EP 2627636 B1 - Googleapis.com.[Link]
  • Solid-phase synthesis of bortezomib | Download Scientific Diagram - ResearchG
  • Synthesis of Bortezomib - Chinese Journal of Pharmaceuticals.[Link]
  • CN103897028A - Synthesis method of bortezomib - Google P
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal.[Link]
  • CN103450331B - A kind of process for purification of bortezomib - Google P
  • US8497374B2 - Process for preparing and purifying bortezomib - Google P
  • HPLC analysis of bortezomib solutions A, B, and C kept in dark at 4°C...
  • New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection.[Link]
  • (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid.
  • This compound - [P57602] - Synthonix.[Link]

Sources

Application Note: High-Performance Liquid Chromatography for Chiral Purity Analysis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral molecule whose enantiomeric purity must be rigorously controlled. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the (S)-enantiomer and the separation from its potential chiral impurity, the (R)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, offering excellent enantioselectivity and resolution. This guide provides a comprehensive protocol, from mobile phase preparation to data analysis, and discusses the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers and quality control analysts in the pharmaceutical industry.

Introduction: The Imperative of Chiral Purity

This compound is a derivative of the amino acid L-phenylalanine and contains a single stereocenter[1][2][3]. In pharmaceutical development, enantiomers of a chiral drug often exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects[4]. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drug substances[5][6].

The synthesis of this compound typically starts from L-phenylalanine, but racemization can occur during subsequent chemical steps, leading to the presence of the unwanted (R)-enantiomer[1]. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for separating and quantifying enantiomers[7][8][9][10]. The underlying mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times[7].

This document provides a step-by-step protocol for a normal-phase HPLC method designed to provide high-resolution separation of the (S)- and (R)-enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

Method Development Rationale

The selection of the chromatographic mode and stationary phase is the most critical step in developing a chiral separation method.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are known for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including those with aromatic groups and amide functionalities[7][11][12]. The analyte contains a phenyl group, a pyrazine ring, and an amide linkage, making it an ideal candidate for interaction with these phases. Specifically, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is chosen for its proven high success rate with aromatic and N-acylated amino acid derivatives[13].

  • Mobile Phase Strategy: A normal-phase mode, employing a mixture of a non-polar alkane and an alcohol modifier, was selected. This mode often provides superior selectivity for chiral separations on polysaccharide CSPs by promoting key interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the CSP[8]. An acidic additive, trifluoroacetic acid (TFA), is incorporated to suppress the ionization of the analyte's carboxylic acid group, which results in improved peak shape and reproducibility.

  • Detection: The analyte possesses aromatic rings (phenyl and pyrazine), which provide strong chromophores suitable for UV detection[14][15]. A detection wavelength of 265 nm is selected to maximize sensitivity based on the UV absorbance characteristics of the pyrazine moiety.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound Reference Standard (>99.5% purity)

  • Enantiomer: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (for peak identification and resolution confirmation)

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH)

  • Additive: Trifluoroacetic Acid (TFA), HPLC grade

  • Sample Diluent: n-Hexane:Ethanol (1:1, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column Amylose tris(3,5-dimethylphenylcarbamate) Immobilized, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • System Suitability Solution (Racemic Mixture): Prepare a solution containing approximately 0.5 mg/mL of both the (S)- and (R)-enantiomers in the sample diluent. If the (R)-enantiomer is not available, a partially racemized sample of the (S)-enantiomer can be generated by dissolving it in a weak base and heating gently, followed by neutralization.

  • Standard Solution (S-enantiomer): Accurately weigh and dissolve the (S)-enantiomer reference standard in the sample diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulate matter.

Analysis Workflow

The logical flow of the analysis, from sample preparation to data evaluation, is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Mobile Phase Preparation (Hexane:IPA:TFA) B Sample & Standard Preparation (0.5 mg/mL) A->B C Solution Filtration (0.45 µm PTFE) B->C D HPLC System Equilibration C->D E System Suitability Injection (Racemic Standard) D->E F Standard & Sample Injections E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Figure 1: General workflow for the HPLC purity analysis.

Method Validation Principles

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[5][16]. The validation process establishes the performance characteristics and limitations of the method.

Validation_Logic center Validated HPLC Method Specificity Specificity (Resolution > 2.0) Specificity->center Linearity Linearity (R² > 0.999) Linearity->center Accuracy Accuracy (98-102% Recovery) Accuracy->center Precision Precision (RSD < 2.0%) Precision->center LOD Limit of Detection (S/N ≈ 3:1) LOD->center LOQ Limit of Quantitation (S/N ≈ 10:1) LOQ->center Robustness Robustness (Systematic Variation) Robustness->center

Figure 2: Core parameters for HPLC method validation.

Expected Results and Discussion

Upon injection of the racemic mixture, baseline separation of the two enantiomers is expected. Based on typical elution orders for N-acylated amino acids on this type of CSP, the (S)-enantiomer is expected to elute before the (R)-enantiomer.

Table 2: System Suitability and Performance Data (Hypothetical)

ParameterAcceptance CriterionExpected Result
Retention Time (S)-enantiomer -~ 9.5 min
Retention Time (R)-enantiomer -~ 12.0 min
Resolution (Rs) ≥ 2.03.5
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 20008500
Limit of Quantitation (LOQ) -0.05% of nominal conc.

The enantiomeric purity is calculated using the area normalization method:

% Purity (S-enantiomer) = [Area(S) / (Area(S) + Area(R))] x 100

The high resolution (Rs > 2.0) ensures that the quantitation of a minor enantiomeric impurity is accurate and not compromised by peak overlap from the major enantiomer[17]. The low tailing factor indicates good peak symmetry and the high plate count signifies excellent column efficiency. The Limit of Quantitation (LOQ) demonstrates the method's sensitivity for detecting and quantifying trace levels of the unwanted enantiomer, a critical requirement for release testing of pharmaceutical batches.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the chiral purity analysis of this compound. By employing an immobilized polysaccharide-based chiral stationary phase and a normal-phase mobile phase, the method achieves excellent resolution and sensitivity. This protocol is suitable for implementation in quality control laboratories for routine analysis, stability testing, and final product release, ensuring that the drug substance meets the stringent purity requirements of the pharmaceutical industry.

References

  • Konermann, et al. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. Journal of Chromatography.
  • Phenomenex.HPLC Technical Tip: Chiral Method Development.
  • LCGC International.A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. Analytical.Chiral HPLC Method Development.
  • Livent.Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • MDPI.Recent Advances in Chiral Analysis of Proteins and Peptides.
  • RJPBCS.Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • ResearchGate.Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • MDPI.Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Technology Networks.HPLC Method Development and Validation for Pharmaceutical Analysis.
  • MDPI.Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • ResearchGate.HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF.
  • Asian Journal of Pharmaceutical and Clinical Research.Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Phenomenex.Chiral HPLC Separations Guidebook.
  • IJPSR. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH.
  • SIELC Technologies.Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column.
  • ResearchGate.Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH | Request PDF.
  • Pharmacognosy Magazine.New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures.
  • ResearchGate.(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • ResearchGate.Validation of HPLC Techniques for Pharmaceutical Analysis.
  • National Institutes of Health.Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Arshine Pharmaceutical Co., Limited.this compound.
  • Revue Roumaine de Chimie.SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • Synthonix.this compound - [P57602].
  • Shaanxi Lighte Optoelectronics Material Co., Ltd.this compound.
  • Shaanxi Lighte Optoelectronics Material Co., Ltd.this compound.
  • MySkinRecipes.this compound.

Sources

Chiral separation methods for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Separation of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

This comprehensive application note provides detailed methodologies for the chiral separation of this compound, a key intermediate in the synthesis of pharmaceuticals like Bortezomib.[1] The stereoisomeric purity of such compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] This guide is intended for researchers, analytical chemists, and process development scientists. We explore and provide detailed protocols for three primary enantioselective techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), with a focus on rational method development, optimization, and validation principles in line with regulatory expectations.[3][4]

Introduction: The Imperative of Chiral Purity

This compound is an N-acylated derivative of the natural amino acid L-phenylalanine.[1][5] In pharmaceutical synthesis, ensuring the enantiomeric excess (%ee) of chiral building blocks is paramount. The physiological environment is inherently chiral, leading to potentially profound differences in the biological activity of enantiomers.[6] Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and analysis of the stereoisomeric composition of drug substances.[3][6]

This guide moves beyond a simple listing of methods. It provides the causal framework for experimental design, explaining why certain chiral stationary phases (CSPs) are selected and how mobile phase parameters can be manipulated to achieve optimal separation based on the analyte's specific chemical properties (Figure 1).

Figure 1: Structure of this compound

  • Chiral Center: The alpha-carbon of the original phenylalanine backbone.

  • Key Functional Groups for Chiral Recognition:

    • Carboxylic Acid: A hydrogen bond donor/acceptor and potential ionic interaction site.

    • Amide Linkage: A strong hydrogen bond donor and acceptor.

    • Phenyl Ring: Capable of π-π stacking interactions.

    • Pyrazine Ring: Aromatic system with heteroatoms, capable of π-π and dipole-dipole interactions.

The presence of these multiple interaction sites makes the molecule an excellent candidate for direct chiral separation on a variety of CSPs.[7] The fundamental principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which requires at least three points of interaction (the "three-point interaction model").[7]

Strategic Approach to Method Development

A structured, screening-based approach is the most efficient path to a robust chiral separation method.[8][9] Our recommended workflow prioritizes the most widely applicable and scalable techniques, HPLC and SFC, followed by the high-efficiency CE method for specialized applications.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application start Analyte: (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid screen_csp Primary Screening: - Polysaccharide CSPs (Amylose/Cellulose) - Macrocyclic Glycopeptide CSP start->screen_csp Analyze Structure screen_mode Screen HPLC & SFC Modes: - Reversed Phase (RP) - Normal Phase (NP) - Polar Organic (PO) - SFC (CO2 + Co-solvent) screen_csp->screen_mode eval Evaluate Screening Data: - Resolution (Rs > 1.5?) - Peak Shape - Analysis Time screen_mode->eval optim Optimize Best Condition: - Adjust Mobile Phase Ratio - Change Co-solvent/Additive - Modify Temperature - Adjust Flow Rate/Pressure eval->optim Promising Result no_sep No Separation? Return to CSP Screening with different column types eval->no_sep Poor Result valid Method Validation (ICH Q2(R2)): - Specificity, Linearity, Accuracy - Precision, LOQ, Robustness optim->valid no_sep->screen_csp Re-screen routine Routine Analysis / Prep valid->routine

Diagram 1: Strategic workflow for chiral method development.

Protocol I: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and versatile technique for chiral analysis.[10][11] Polysaccharide-based CSPs are particularly effective for a wide array of chiral compounds, including N-acylated amino acids, due to their combination of interaction mechanisms (steric fit, hydrogen bonding, π-π interactions).[9][12][13][14]

Causality Behind Component Selection
  • Chiral Stationary Phases (CSPs):

    • Polysaccharide Phases (e.g., Amylose or Cellulose derivatives): These are the first choice. The helical polymer structure creates chiral grooves. Derivatization with groups like phenylcarbamate introduces aromatic rings that can engage in π-π stacking with the analyte's phenyl and pyrazine rings. The carbamate linkage provides sites for hydrogen bonding with the analyte's amide and carboxyl groups.[9] We recommend screening columns with different derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) on both amylose and cellulose backbones, as their selectivity can be complementary.[8]

    • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These CSPs are well-suited for amino acid derivatives. They offer a complex surface with multiple stereogenic centers and functional groups (peptides, sugars, hydroxyls), enabling multi-modal interactions including ionic, hydrogen bonding, and inclusion complexation.

  • Mobile Phases:

    • Normal Phase (NP): Hexane/Alcohol (Isopropanol or Ethanol). Offers strong hydrogen bonding interactions. However, the analyte has limited solubility in high-hexane mobile phases.

    • Reversed Phase (RP): Water/Acetonitrile (ACN) or Methanol (MeOH). An acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) is crucial. It suppresses the ionization of the analyte's carboxylic acid, preventing peak tailing and ensuring consistent interaction with the CSP.

    • Polar Organic (PO): Acetonitrile or Methanol, often with small amounts of additives. This mode can offer unique selectivity that differs from both NP and RP.[8]

Step-by-Step HPLC Screening Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to a working concentration of 0.2 mg/mL with the initial mobile phase.

  • Instrumentation: Standard HPLC or UHPLC system with UV detection.

  • Column Screening: Screen the following columns in parallel if using a column-switching device, or sequentially.

    • CSP 1: Amylose tris(3,5-dimethylphenyl)carbamate

    • CSP 2: Cellulose tris(3,5-dimethylphenyl)carbamate

    • CSP 3: Teicoplanin Aglycone-based CSP

  • Mobile Phase Screening Conditions:

    • Condition A (RP): Mobile Phase: 0.1% Formic Acid in Water / 0.1% Formic Acid in ACN. Gradient: 30% to 90% ACN over 15 minutes.

    • Condition B (PO): Mobile Phase: Acetonitrile / Methanol (90:10 v/v) with 0.1% Formic Acid. Isocratic.

    • Condition C (NP): Mobile Phase: n-Hexane / Ethanol (80:20 v/v). Isocratic.

  • General Parameters:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (based on the aromatic nature of the pyrazine and phenyl rings).

    • Injection Volume: 5 µL.

  • Data Evaluation: For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs). The goal is to achieve baseline resolution (Rs ≥ 1.7).[4]

Data Presentation & Optimization

The most promising result from the screen should be optimized. For instance, if Condition A on CSP 1 provides partial separation, an isocratic hold at an optimal ACN percentage should be tested to improve resolution and shorten the run time.

Table 1: Representative HPLC Screening Results (Hypothetical Data)

CSP ScreenedMobile Phase ConditionEnantiomer 1 (S) tR (min)Enantiomer 2 (R) tR (min)Resolution (Rs)Comments
Amylose DerivativeA (Reversed Phase)8.29.52.1Promising. Good resolution.
Amylose DerivativeC (Normal Phase)6.16.50.8Poor resolution.
Cellulose DerivativeA (Reversed Phase)7.57.50No separation.
Teicoplanin DerivativeB (Polar Organic)10.311.11.4Partial separation. Needs optimization.

Protocol II: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption.[15][16][17] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to high efficiency at high flow rates.[18][19]

Causality Behind Component Selection
  • CSPs: The same polysaccharide CSPs that are effective in HPLC are typically the first choice for SFC screening.[16] Their chiral recognition mechanisms remain relevant in the SFC mobile phase environment.

  • Mobile Phase: A mixture of supercritical CO2 and a polar organic co-solvent (modifier), typically Methanol or Ethanol.

  • Additives: Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes, isopropylamine for basic analytes) can be crucial for improving peak shape and achieving separation. For our acidic analyte, an acidic additive may enhance interactions, though it's often tested empirically.

Step-by-Step SFC Screening Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in Methanol.

  • Instrumentation: Analytical SFC system with UV detection and a back-pressure regulator.

  • Column Screening: Use the same polysaccharide CSPs as in the HPLC screen.

  • Co-solvent Screening Conditions:

    • Primary Screen: A generic gradient from 5% to 40% Methanol in CO2 over 5 minutes.

  • General Parameters:

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Optimization: If separation is observed, optimize by adjusting the co-solvent percentage (isocratic), changing the co-solvent (e.g., to Ethanol), or adding a small amount of an acidic additive (e.g., 0.1% TFA in the co-solvent).

Table 2: Representative SFC Optimization Results (Hypothetical Data)

CSP UsedCo-solventAdditiveEnantiomer 1 (S) tR (min)Enantiomer 2 (R) tR (min)Resolution (Rs)
Amylose Derivative15% MethanolNone2.12.82.5
Amylose Derivative20% EthanolNone1.82.21.9
Amylose Derivative15% Methanol0.1% TFA2.33.22.9

Protocol III: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[20][21] For chiral separations, a chiral selector is added directly to the background electrolyte (BGE).[22]

Causality Behind Component Selection
  • Chiral Selector: Cyclodextrins (CDs) are the most common choice for separating amino acid derivatives.[23][24] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs as the enantiomers differentially partition into the chiral CD cavity, forming transient inclusion complexes of varying stability.[23]

  • Background Electrolyte (BGE): A buffer system (e.g., phosphate or borate) is used to control pH and conductivity. The pH is critical as it determines the charge state of the analyte's carboxylic acid group.

G cluster_analyte Analyte Enantiomers (R/S) cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complex Formation R_enantiomer R-Enantiomer R_complex [R-Analyte : CSP] (Less Stable) R_enantiomer->R_complex Weaker Interaction S_enantiomer S-Enantiomer S_complex [S-Analyte : CSP] (More Stable) S_enantiomer->S_complex Stronger Interaction (3-point fit) csp_site Chiral Selector Site csp_site->S_complex csp_site->R_complex S_elution Elutes Later S_complex->S_elution Longer Retention Time R_elution Elutes Earlier R_complex->R_elution Shorter Retention Time

Diagram 2: Principle of chiral recognition via diastereomeric complex formation.
Step-by-Step CE Screening Protocol
  • Capillary: Fused-silica capillary, 50 µm ID, ~60 cm total length.

  • Capillary Conditioning (New Capillary): Flush sequentially with 1 M NaOH (30 min), water (15 min), and BGE (30 min).

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer, adjust pH to 2.5. Add a neutral cyclodextrin (e.g., 20 mM β-cyclodextrin) as the chiral selector.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the racemic standard in water or 10% Methanol.

  • Analysis Parameters:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: +25 kV.

    • Temperature: 25 °C.

    • Detection: UV detection at 214 nm or 254 nm.

  • Optimization: If separation is insufficient, screen different types or concentrations of cyclodextrins (e.g., sulfated or hydroxypropyl-β-CD), or adjust the BGE pH.

Method Validation Principles

Once an optimal separation method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][25]

Table 3: Key Validation Parameters for Chiral Methods

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other impurities.Baseline resolution (Rs > 1.7) between enantiomers and from all other known impurities.[4]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) and accuracy (%Recovery) at the LOQ should be acceptable (e.g., RSD ≤ 20%).[4]
Precision Repeatability and intermediate precision for the determination of the undesired enantiomer.%RSD should be within acceptable limits, typically <15% at the specification limit for the impurity.[3]
Accuracy The closeness of test results to the true value. Assessed by spiking the desired enantiomer with known levels of the undesired enantiomer.Recovery should be within 80-120% for the undesired enantiomer at the specification limit.[3]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer over a defined range (e.g., LOQ to 150% of specification).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% co-solvent, ±2°C temperature).System suitability parameters (especially Resolution) should remain within acceptable limits.

Conclusion

The chiral separation of this compound can be robustly achieved using modern chromatographic techniques. For most applications in both analytical and process chemistry, a screening approach using polysaccharide-based chiral stationary phases on either an HPLC or SFC system is the most direct path to success. The reversed-phase HPLC method offers universality and simplicity, while the SFC method provides significant advantages in speed and reduced environmental impact. Capillary electrophoresis serves as a powerful orthogonal technique for high-efficiency, low-volume analyses. The specific protocols and strategic workflows detailed herein provide a comprehensive framework for developing and validating a scientifically sound and regulatory-compliant method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Gubitz, G., & Schmid, M. G. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. Journal of Chromatography A, 397, 223-232.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
  • Li, S., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
  • Sádecká, J., & Cahová, D. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A, 835(1-2), 1-27.
  • Al-Azab, M., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809.
  • News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • Johnson, S. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 845-852.
  • Chankvetadze, B., & G. K. E. Scriba. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5634.
  • Chiral analysis. Wikipedia.
  • Regalado, E. L., & Welch, C. J. (2013). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Chirality, 8, 336-354.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific US. (2022).
  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. Phenomenex. (2023).
  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 89-96.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. (2023).
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Kumar, P., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(8), 3335-3339.
  • Scriba, G. K. E., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster Presentation.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Taradin, D. G., et al. (2014). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1335, 125-132.
  • Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Liquid Chromatography & Related Technologies, 28(10), 1529-1541.
  • N-(Pyrazinylcarbonyl)-L-phenylalanine. PubChem.
  • This compound. Synthonix.

Sources

Application Notes and Protocols for the Crystallization of High Purity (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CRY-2026-001

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. The focus is on developing robust, scalable methods to achieve high chemical and enantiomeric purity. This guide moves beyond standard templates to offer a process-oriented narrative grounded in Quality by Design (QbD) principles. It explains the causal relationships behind experimental choices and provides detailed, field-proven protocols for reactive, cooling, and anti-solvent crystallization techniques.

Introduction: The Critical Role of Crystallization for this compound

This compound is a chiral N-acyl amino acid. Its molecular structure, featuring a stereocenter, a carboxylic acid group, an amide linkage, and aromatic rings, makes it a valuable intermediate in pharmaceutical synthesis, such as in the synthesis of the proteasome inhibitor Bortezomib.[1] The final physical form of an Active Pharmaceutical Ingredient (API) or intermediate dictates its purity, stability, and downstream processability. Crystallization is the most critical unit operation for establishing these attributes, as it provides an exceptional opportunity for purification and control of the solid-state form.[2]

For a chiral molecule like this, crystallization is not just about chemical purification; it is a crucial step for ensuring high enantiomeric excess (e.e.). The efficacy and safety of a chiral drug often depend on a single enantiomer, making the control over stereochemistry paramount. This guide, therefore, emphasizes a systematic, science-driven approach to developing a crystallization process that is both effective and robust.

A Quality by Design (QbD) Framework for Crystallization Development

A Quality by Design (QbD) approach shifts the focus from testing quality into the final product to building quality into the process from the outset.[3][4] This is achieved by thoroughly understanding the product, the process, and the interplay between them. For the crystallization of this compound, the QbD workflow is essential for identifying and controlling the parameters that affect the final product's critical quality attributes (CQAs).

The key steps in this framework are:

  • Define the Quality Target Product Profile (QTPP): What are the desired characteristics of the final crystalline product?

  • Identify Critical Quality Attributes (CQAs): Which physical and chemical properties of the crystalline solid are critical to achieving the QTPP?

  • Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): What process variables and raw material properties can impact the CQAs?

  • Establish a Design Space: Define a multidimensional combination of CPPs and CMAs that has been demonstrated to provide assurance of quality.

  • Implement a Control Strategy: Develop a plan for routine process monitoring and control to ensure consistent operation within the design space.

QbD_Workflow cluster_0 Phase 1: Definition cluster_1 Phase 2: Risk Assessment & Understanding cluster_2 Phase 3: Control & Lifecycle QTPP 1. Define Quality Target Product Profile (QTPP) (e.g., Purity > 99.8%, Specific Polymorph) CQA 2. Identify Critical Quality Attributes (CQAs) (Purity, Crystal Form, Particle Size, Enantiomeric Excess) QTPP->CQA RiskAssessment 3. Link CMAs & CPPs to CQAs (Risk Assessment) CMAs: Starting Material Purity CPPs: Solvent, Temp, Cooling Rate CQA->RiskAssessment DoE 4. Design of Experiments (DoE) (Screening & Optimization) RiskAssessment->DoE DesignSpace 5. Establish a Design Space DoE->DesignSpace ControlStrategy 6. Define a Control Strategy (PAT) DesignSpace->ControlStrategy Lifecycle 7. Continual Improvement & Lifecycle Management ControlStrategy->Lifecycle

Caption: Quality by Design (QbD) workflow for crystallization process development.

Critical Quality Attributes (CQAs) for this compound

The following CQAs are paramount for this specific molecule:

CQA IDCritical Quality AttributeTargetJustification & Recommended Analytics
CQA-01Chemical Purity > 99.8%Ensures final API safety and efficacy. Measured by HPLC.
CQA-02Enantiomeric Purity (S)-enantiomer > 99.5% e.e.Critical for pharmacological specificity and to avoid off-target effects from the (R)-enantiomer. Measured by Chiral HPLC.
CQA-03Polymorphic Form Consistent, single stable formPolymorphism affects solubility, stability, and bioavailability.[5][6] Characterized by PXRD, DSC, TGA.
CQA-04Particle Size Distribution (PSD) D90 < 100 µm (example)Impacts dissolution rate and downstream processing (e.g., filtration, drying, formulation). Measured by Laser Diffraction.
CQA-05Residual Solvents < ICH LimitsSafety requirement. Measured by Headspace GC.

Foundational Protocol: Reactive Crystallization via pH Swing

A known method for isolating this compound involves its precipitation from a basic aqueous solution by acidification.[3] This is a form of reactive crystallization where the solubility of the compound is drastically reduced by converting the salt form (highly soluble) to the free acid form (poorly soluble). While effective for initial isolation, this method often yields small particles and may trap impurities, requiring further optimization for high purity.

Protocol 1: Baseline Reactive Crystallization

Objective: Isolate the product from the reaction mixture post-synthesis.

Methodology:

  • Dissolution: The crude product (e.g., the methyl ester precursor saponified in situ) is dissolved in a suitable solvent mixture, such as acetone and water.[3] A base (e.g., 2N NaOH) is used to adjust the pH to 12-13, ensuring the compound is in its highly soluble sodium salt form.

  • Filtration: Perform a clarification filtration to remove any insoluble impurities or particulate matter. This is a critical step to prevent these impurities from acting as seeds for heterogeneous nucleation.

  • Acidification: Cool the solution in an ice-water bath (0-5 °C). Slowly add an acid (e.g., HCl) dropwise with vigorous stirring to adjust the pH to 2-3.[3] The slow addition and efficient mixing are crucial to control the rate of supersaturation generation and avoid localized high supersaturation, which leads to uncontrolled precipitation and impurity entrapment.

  • Digestion: Once the target pH is reached, allow the resulting slurry to stir (digest) at the low temperature for a defined period (e.g., 1-2 hours). This allows for particle growth and potential crystal perfection.

  • Isolation & Washing: Collect the solid product by filtration. Wash the filter cake sequentially with cold water (to remove inorganic salts) and a non-polar solvent like diethyl ether (to displace water and remove organic impurities).[3]

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Reactive_Crystallization Start Crude Product in Acetone/Water Step1 Adjust pH to 12-13 with NaOH (Salt Formation) Start->Step1 Step2 Clarification Filtration (Remove Particulates) Step1->Step2 Step3 Cool to 0-5 °C Step2->Step3 Step4 Slowly Add HCl to pH 2-3 (Precipitation) Step3->Step4 Step5 Digest Slurry (1-2 hours) Step4->Step5 Step6 Filter and Wash (Cold Water, Ether) Step5->Step6 End High Purity Crystalline Product Step6->End

Caption: Workflow for Reactive Crystallization via pH Swing.

Advanced Protocols for High Purity and Crystal Form Control

To achieve the stringent CQAs required for pharmaceutical use, more controlled crystallization methods are necessary. The following protocols provide a framework for developing optimized cooling and anti-solvent crystallization processes.

Rational Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization process.[7] An ideal solvent system should exhibit:

  • High solubility of the compound at high temperatures.

  • Low solubility of the compound at low temperatures.

  • Good solubility for impurities at all temperatures.

  • A suitable boiling point and viscosity for handling.

  • Low toxicity and environmental impact.

Screening Protocol:

  • Screen a range of solvents (e.g., alcohols, ketones, esters, water) for the solubility of this compound at room temperature and an elevated temperature (e.g., 60 °C).

  • Measure solubility quantitatively to construct a solubility curve for promising candidates.

  • Identify potential anti-solvents where the compound is sparingly soluble.

Illustrative Solvent Screening Data:

SolventClassSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Comments
MethanolAlcohol~25>200Good potential for cooling crystallization.
EthanolAlcohol~15~150Good potential for cooling crystallization.
AcetoneKetone~40>250High solubility; may require anti-solvent.
Ethyl AcetateEster~10~120Good potential for cooling crystallization.
WaterAqueous<1 (at pH 3)<5 (at pH 3)Potential as an anti-solvent.
HeptaneAlkane<0.1<0.1Excellent potential as an anti-solvent.
Protocol 2: Controlled Cooling Crystallization

Objective: Achieve high purity and controlled particle size by slowly reducing the temperature of a saturated solution.

Methodology:

  • Dissolution: In a jacketed reactor, dissolve the crude material in a pre-determined volume of a chosen solvent (e.g., Methanol) at an elevated temperature (e.g., 60-65 °C) to form a slightly undersaturated solution.

  • Filtration: Perform a hot filtration through a polishing filter to remove any foreign particles.

  • Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 10-20 °C/hour). The rate of cooling is a Critical Process Parameter (CPP) as it directly controls the level of supersaturation.[8] A slow rate favors crystal growth over nucleation, leading to larger, more uniform crystals.

  • Seeding (Optional but Recommended): Once the solution enters the metastable zone (just below the saturation temperature), introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form. Seeding provides a template for growth, ensuring control over the crystal form and preventing spontaneous, uncontrolled nucleation.[8]

  • Hold Period: After the cooling ramp, hold the slurry at the final low temperature (e.g., 0-5 °C) for several hours to maximize yield.

  • Isolation & Drying: Isolate, wash, and dry the product as described in Protocol 1.

Protocol 3: Anti-Solvent Crystallization

Objective: Induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[9][10]

Methodology:

  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Acetone) at a constant temperature (e.g., 25 °C).

  • Filtration: Perform a clarification filtration.

  • Anti-Solvent Addition: Slowly add a filtered anti-solvent (e.g., Heptane or Water) at a controlled rate. The addition rate is a CPP that governs the rate of supersaturation.[11] Sub-surface addition is often preferred to avoid localized high supersaturation at the surface.

  • Seeding (Optional): Seeding can be performed just before or at the very beginning of the anti-solvent addition to control the nucleation event.

  • Equilibration: After the addition is complete, allow the slurry to stir for a period to ensure the system reaches equilibrium and to maximize the yield.

  • Isolation & Drying: Isolate, wash (with a mixture of the solvent/anti-solvent), and dry the product.

AntiSolvent_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation Dissolve 1. Dissolve API in 'Good' Solvent (e.g., Acetone) Filter 2. Clarification Filtration Dissolve->Filter AddAntiSolvent 3. Controlled Addition of Anti-Solvent (e.g., Heptane) Filter->AddAntiSolvent Seed Optional: Seed Crystals AddAntiSolvent->Seed Equilibrate 4. Slurry Equilibration AddAntiSolvent->Equilibrate Isolate 5. Filter & Wash Equilibrate->Isolate Dry 6. Dry Under Vacuum Isolate->Dry

Caption: General workflow for Anti-Solvent Crystallization.

Controlling Chirality and Polymorphism

Ensuring Enantiomeric Purity

For a chiral compound synthesized from an enantiomerically pure starting material (L-Phenylalanine), the primary risk is racemization during synthesis or processing. Crystallization itself is a powerful tool for chiral purification.[12][13] If the racemate forms a conglomerate (a physical mixture of separate D and L crystals), preferential crystallization can be employed.[2] However, it is more common for racemates to form a racemic compound (a 1:1 ordered crystal lattice). In this case, purification relies on the fact that the undesired enantiomer, present as an impurity, will have a higher solubility and preferentially remain in the mother liquor.

  • Key Consideration: Seeding with pure (S)-enantiomer crystals is highly recommended to ensure the crystallization of the correct enantiomer and to avoid the spontaneous nucleation of the racemate or the wrong enantiomer.[12]

The Challenge of Polymorphism

Many organic molecules, especially those with hydrogen bonding capabilities like this compound, can exist in multiple crystalline forms, or polymorphs.[5] The structurally related compound, pyrazinamide, is known to have at least four polymorphs (α, β, γ, δ), with the α form being the most stable under ambient conditions.[5][6] Different polymorphs can have different stabilities, solubilities, and melting points. It is a regulatory requirement to identify and control the polymorphic form of a pharmaceutical substance.

  • Actionable Insight: A thorough polymorph screen must be conducted early in development. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates) and analyzing the resulting solids by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The most stable thermodynamic form should be identified and targeted for consistent production.

Conclusion

Developing a crystallization process for high purity this compound requires a systematic and scientific approach. The protocols outlined in this guide—reactive, cooling, and anti-solvent crystallization—provide robust starting points for process development. By embedding these experimental workflows within a Quality by Design (QbD) framework, researchers can effectively identify the critical process parameters that influence the final product's purity, enantiomeric excess, and solid-state form. This ensures the development of a scalable, reproducible, and controllable manufacturing process that consistently delivers high-quality material.

References

  • ChemicalBook. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID. URL
  • Gushchina, I., et al. (2022).
  • Cherukuvada, S., et al. (2012). Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy.
  • Chemeurope.com. Chiral resolution. URL
  • Sui, D. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LinkedIn. URL
  • Yu, L. X., et al. (2014). Understanding Pharmaceutical Quality by Design. The AAPS Journal. URL
  • Yamada, S., Yamamoto, M., & Chibata, I. (1975). Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-alpha-methyl DOPA. The Journal of Organic Chemistry. URL
  • Sigma-Aldrich. This compound. URL
  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. URL
  • MySkinRecipes. This compound. URL
  • Syrris.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. URL
  • PolyCrystalLine. (2015).
  • Simson Pharma. 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid. URL
  • RM@Schools.
  • Wikipedia. Chiral resolution. URL
  • Singh, M., et al. (2022).

Sources

Application Note: Validated Chiral HPLC Method for the Quantification of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral carboxylic acid of interest in pharmaceutical development. Its specific stereoisomeric form, the (S)-enantiomer, is crucial for its intended pharmacological activity. The synthesis of this compound can potentially yield a racemic mixture, and regulatory bodies require stringent control over the enantiomeric purity of chiral drug substances. Therefore, a robust and reliable analytical method is essential for the accurate quantification of the (S)-enantiomer and for the detection of its corresponding (R)-enantiomer as a potential impurity.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of this compound. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for use in a regulated pharmaceutical environment.[1][2][3][4][5]

The physicochemical properties of the analyte are as follows:

PropertyValue
Chemical Name This compound
CAS Number 114457-94-2[6][7][8]
Molecular Formula C14H13N3O3[7]
Molecular Weight 271.28 g/mol [6]
Appearance White to almost white crystalline powder[6]

Method Development Rationale

Due to the chiral nature of the analyte, a chiral stationary phase (CSP) HPLC method was selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high selectivity for the separation of enantiomers of various classes of compounds, including arylpropionic acid derivatives.[3][9] A normal-phase elution mode was chosen to enhance the chiral recognition interactions between the analyte and the stationary phase.

Chromatographic Conditions

A comprehensive summary of the HPLC system and conditions is provided below:

ParameterCondition
Instrument HPLC system with UV detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines.[1][2][3][4][5] The following performance characteristics were evaluated:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

System Suitability

Prior to each validation run, a system suitability test was performed by injecting five replicate injections of a standard solution of this compound (100 µg/mL). The acceptance criteria are detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Resolution (Rs) between enantiomers ≥ 1.5
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Protocol:

  • Inject the diluent (mobile phase) to demonstrate the absence of interfering peaks.

  • Inject a solution of the (R)-enantiomer to confirm its resolution from the (S)-enantiomer.

  • Inject a solution of this compound spiked with the (R)-enantiomer and potential process impurities.

  • Subject a sample of the analyte to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure that the degradant peaks do not interfere with the analyte peak.

Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the diluent, other enantiomer, impurities, or degradants. The resolution (Rs) between the analyte and the nearest eluting peak should be ≥ 1.5.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

Acceptance Criteria: The validated range should cover the expected concentrations of the analyte in the test samples.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Concentration LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay Precision):

Protocol:

  • Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%.

Intermediate Precision:

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%. The overall %RSD for both sets of data should be calculated.

Precision Study%RSD
Repeatability 0.7
Intermediate Precision (Day 1, Analyst 1, Instrument 1) 0.8
Intermediate Precision (Day 2, Analyst 2, Instrument 2) 0.9
Overall %RSD 1.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Signal-to-Noise Ratio:

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions of the analyte.

Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision at LOQ (%RSD) 5.2
Accuracy at LOQ (%) 98.7
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following chromatographic parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% of the minor component)

  • Analyze a system suitability solution and a sample solution under each varied condition.

Acceptance Criteria: The system suitability parameters should meet the acceptance criteria. The peak area and retention time of the analyte should not significantly change.

Diagrams

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Development Specificity Specificity MD->Specificity Linearity Linearity & Range MD->Linearity Accuracy Accuracy MD->Accuracy Precision Precision MD->Precision LOD_LOQ LOD & LOQ MD->LOD_LOQ Robustness Robustness MD->Robustness

Caption: Workflow for HPLC Method Validation.

ValidationParameters Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision LOD LOD Analytical Method->LOD LOQ LOQ Analytical Method->LOQ Robustness Robustness Analytical Method->Robustness Suitability Suitability Specificity->Suitability Linearity->Suitability Range Range Linearity->Range Accuracy->Suitability Precision->Suitability Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision LOD->Suitability LOQ->Suitability Robustness->Suitability

Caption: Interrelationship of Validation Parameters.

Conclusion

The chiral HPLC method for the analysis of this compound has been successfully developed and validated in accordance with the ICH Q2(R2) guidelines. The method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the (S)-enantiomer and separating it from its (R)-enantiomer. This validated method is suitable for routine quality control analysis of bulk drug substance and formulated products.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][4][5]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]
  • European Medicines Agency. (2024). ICH Q2(R2)
  • IntuitionLabs. (2024). ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Jetir.org.
  • Chankvetadze, B., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link][11]
  • ResearchGate. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link][4]
  • Synthonix. This compound. [Link][8]

Sources

Application Note: (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. The use of highly characterized reference standards is the bedrock of analytical testing, enabling the accurate quantification of APIs and the detection and control of impurities. This application note provides a comprehensive guide to the use of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a reference standard in chromatographic assays, particularly in the context of the quality control of the anticancer drug Bortezomib.

This compound is a key intermediate in the synthesis of Bortezomib and can also be present as a process-related impurity.[1] Therefore, its accurate identification and quantification are critical for ensuring the safety and efficacy of the final drug product. This document outlines the essential physicochemical properties of this compound, detailed protocols for its use in High-Performance Liquid Chromatography (HPLC), and the principles of reference standard qualification based on internationally recognized guidelines.

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its proper handling, storage, and use. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Name (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[2]
CAS Number 114457-94-2[1][3][4]
Molecular Formula C₁₄H₁₃N₃O₃[1][3]
Molecular Weight 271.27 g/mol [1][2]
Appearance White to light beige solid/crystal powder[1]
Melting Point 166-169 °C[1]
Solubility Sparingly soluble in DMSO and Methanol[1]
Storage Sealed in a dry environment at room temperature[1]

Qualification of the Reference Standard: A Self-Validating System

The trustworthiness of any analytical result hinges on the quality of the reference standard used. Establishing a new lot of a reference standard is a rigorous process that ensures its suitability for its intended purpose. The qualification process for this compound should be guided by principles outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which emphasize the need for highly characterized materials.[5][6][7][8]

A comprehensive qualification program involves:

  • Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: Determination of purity using a high-resolution, stability-indicating chromatographic method. The purity value is typically assigned based on a mass balance approach, accounting for organic impurities, water content (Karl Fischer titration), residual solvents (Gas Chromatography), and non-volatile residues.

  • Assigned Purity: The final assigned purity of the reference standard is a critical value used in all subsequent calculations for the quantification of the analyte in test samples.

Caption: Workflow for the Qualification of a Reference Standard.

Application in HPLC Analysis of Bortezomib and Related Substances

This compound is primarily used as a reference standard for the identification and quantification of this specific impurity in Bortezomib drug substance and drug product. Below is a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed based on principles of stability-indicating assays.

Protocol 1: Preparation of Solutions

Rationale: Accurate preparation of solutions is critical for the precision and accuracy of the final results. The choice of diluent should ensure the complete dissolution and stability of both the reference standard and the sample. A mixture of acetonitrile and water is a common diluent for moderately polar compounds in RP-HPLC.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 30:70 (v/v) ratio.

  • Reference Standard Stock Solution (A): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Reference Solution (B): Dilute 1.0 mL of the Reference Standard Stock Solution (A) to 100 mL with the diluent. This yields a working concentration of approximately 1.0 µg/mL, which is often suitable for the quantification of impurities at the 0.1% level relative to a 1 mg/mL API solution.

  • Sample Solution: Accurately weigh about 25 mg of Bortezomib API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a nominal concentration of 1 mg/mL.

Protocol 2: Chromatographic System and Conditions

Rationale: The selected chromatographic conditions are designed to provide optimal separation of Bortezomib from its process-related impurities, including this compound. A C18 column is a versatile stationary phase for the separation of a wide range of compounds. Gradient elution is employed to ensure the timely elution of all components with good peak shapes. The detection wavelength of 270 nm is chosen based on the UV absorbance maxima of Bortezomib and its related substances.[9]

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in a mixture of Acetonitrile and Water (30:70, v/v)[10]
Mobile Phase B 0.1% Formic acid in a mixture of Acetonitrile and Water (80:20, v/v)[10]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[10]
Column Temperature 25 °C[10]
Detection Wavelength 270 nm[9]
Injection Volume 10 µL
Protocol 3: System Suitability and Analysis

Rationale: System suitability tests are an integral part of any analytical procedure and are mandated by regulatory guidelines such as ICH Q2(R1).[11][12][13] These tests ensure that the chromatographic system is performing adequately for the intended analysis.

  • System Suitability:

    • Inject the Working Reference Solution (B) five times.

    • The relative standard deviation (RSD) of the peak area for this compound should not be more than 5.0%.

    • The theoretical plates for the peak should be not less than 2000.

    • The tailing factor should be not more than 2.0.

  • Analysis:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the Working Reference Solution (B).

    • Inject the Sample Solution.

  • Calculations:

    • Identify the peak corresponding to this compound in the chromatogram of the Sample Solution by comparing its retention time with that from the Working Reference Solution (B).

    • Calculate the percentage of the impurity in the Bortezomib sample using the following formula:

    % Impurity = (Area_impurity_sample / Area_ref_std) x (Conc_ref_std / Conc_sample) x Purity_ref_std x 100

    Where:

    • Area_impurity_sample = Peak area of the impurity in the sample chromatogram

    • Area_ref_std = Average peak area of the reference standard from the system suitability injections

    • Conc_ref_std = Concentration of the Working Reference Solution (B) in mg/mL

    • Conc_sample = Concentration of the Bortezomib in the Sample Solution in mg/mL

    • Purity_ref_std = Purity of the reference standard (as a decimal)

Understanding Potential Impurities

A robust analytical method must be able to separate the main component from all potential impurities. In the context of Bortezomib, these can arise from the synthesis process or degradation. This compound is a known process-related impurity. Other potential impurities may include stereoisomers and degradation products.[14]

Caption: Relationship between Bortezomib and its potential impurities.

Conclusion

The use of this compound as a reference standard is essential for the reliable quality control of Bortezomib. By adhering to the principles of reference standard qualification and employing a validated, stability-indicating HPLC method as outlined in this note, analytical laboratories can ensure the accuracy and reliability of their results, thereby contributing to the overall safety and quality of the final pharmaceutical product. The protocols and rationale provided herein are grounded in established scientific principles and regulatory expectations, offering a robust framework for implementation in a GMP-compliant environment.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
  • Mullangi, R., et al. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech. 2011;12(2):594-600. [Link]
  • EDQM. Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare; 2024. [Link]
  • Levin, M. Reference-Standard Material Qualification. Pharmaceutical Technology; 2009. [Link]
  • Andrews, B. S. A., et al. New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection. Pramana Research Journal. 2018;8(10). [Link]
  • Ghorbani-Kalhor, E., et al. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. 2017;55(7):725-732. [Link]
  • EDQM. Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare. [Link]
  • Krasnov, M. S., et al. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Pharmaceutical Chemistry Journal. 2013;47(1):32-36. [Link]
  • Agilent. USP General Chapter <1058>. [Link]
  • Scribd. Pharmacopoeia Standards List. [Link]
  • Allmpus. BORTEZOMIB USP IMPURITY C. [Link]
  • SciSpace. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. [Link]
  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification.
  • ResearchGate.
  • Journal of Applied Pharmaceutical Science. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS)
  • Arshine Pharmaceutical Co., Limited. This compound. [Link]
  • McDowall, R. D. Qualification of Analytical Instruments Schedule M, WHO,USP and EU Requirements. [Link]
  • Longdom Publishing.
  • Synthonix. This compound - [P57602]. [Link]
  • Shaanxi Lighte Optoelectronics Material Co.,Ltd. This compound. [Link]
  • Chemos GmbH & Co. KG. Safety Data Sheet: (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. [Link]
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a valuable scaffold for medicinal chemistry and drug discovery. The core focus is on generating a chemically diverse library of analogues suitable for high-throughput screening (HTS). We will explore the rationale behind derivatization, detail robust protocols for modifying the terminal carboxylic acid, and discuss advanced strategies such as bioisosteric replacement to enhance pharmacokinetic properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for identifying novel bioactive agents.

Introduction: The Strategic Value of the Scaffold

This compound is a structurally significant molecule, serving as a key intermediate in the synthesis of important pharmaceutical agents like the proteasome inhibitor Bortezomib.[1] Its framework, comprising a chiral α-amino acid core, an aromatic phenyl group, and a heteroaromatic pyrazine carboxamide, presents multiple opportunities for interaction with biological targets. Pyrazine carboxamide derivatives, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4]

However, a single compound provides only a single data point. To fully exploit the potential of this scaffold, a systematic exploration of its chemical space is necessary. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[5][6][7] The generation of a focused, high-quality compound library through chemical derivatization is the critical first step in any successful HTS campaign.[8] This guide details the strategies and methods to achieve this.

Rationale for Derivatization: Beyond the Parent Molecule

The primary goal of derivatization is to generate structural diversity around the core scaffold, which in turn modulates a range of molecular properties critical for biological activity and drug-likeness.

  • Exploring Structure-Activity Relationships (SAR): By systematically altering functional groups, researchers can probe key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the molecule and its biological target. This is fundamental to identifying a "hit" compound and optimizing it into a "lead".[9]

  • Improving Physicochemical Properties: The parent molecule's carboxylic acid group is a key handle for derivatization. While it can form important ionic interactions, it is also often associated with poor membrane permeability and rapid metabolic clearance.[10][11] Derivatization can tune properties like lipophilicity (LogP), solubility, and polarity to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Bioisosteric Replacement: This advanced strategy involves replacing a functional group (in this case, the carboxylic acid) with another group that retains similar steric and electronic properties but offers improved pharmacokinetics.[12] This can mitigate risks associated with the carboxylic acid moiety, such as the formation of reactive acyl glucuronides.[13] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various oxadiazoles.[13][14]

Strategic Derivatization Workflow

The most synthetically accessible and impactful point for derivatization on the parent molecule is the terminal carboxylic acid. The following diagram illustrates a parallel synthesis approach to rapidly generate a diverse library from this single functional group.

G cluster_0 Core Scaffold cluster_1 Parallel Derivatization Strategies cluster_2 Screening & Hit ID A (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid B Strategy 1: Amide Library Synthesis A->B Diversification C Strategy 2: Ester Library Synthesis A->C Diversification D Strategy 3: Bioisostere Synthesis A->D Diversification F Compound Library (Plate Formatting) B->F Purification & QC C->F Purification & QC D->F Purification & QC G High-Throughput Screening (HTS) F->G Assay H Hit Identification & SAR Analysis G->H Data Analysis

Caption: Parallel synthesis workflow for library generation and screening.

Experimental Protocols

The following protocols are designed for implementation in a research setting, with considerations for parallel synthesis to generate a library of compounds.

Protocol 1: Amide Library Synthesis via Amide Coupling

This protocol is arguably the most effective for generating a diverse library due to the vast commercial availability of primary and secondary amines. The use of coupling reagents like HATU minimizes racemization of the adjacent chiral center.[15]

Objective: To synthesize a library of amides by coupling the parent acid with a diverse set of amines.

Table 1: Reagents and Conditions for Amide Coupling

ReagentEquivalentsPurpose
This compound1.0Starting Material
Amine (from library plate)1.2Nucleophile for derivatization
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.2Carboxylic Acid Activator/Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)3.0Non-nucleophilic base
DMF (Dimethylformamide)-Anhydrous, polar aprotic solvent

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq.) in anhydrous DMF to each well.

  • Amine Addition: To each corresponding well, add the diverse amine (1.2 eq.) from a pre-prepared library plate, also dissolved in DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to each well and mix gently for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct.

  • Coupling Agent Addition: Add a solution of HATU (1.2 eq.) in DMF to each well. HATU rapidly activates the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation.[16]

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up & Purification: Upon completion, quench the reaction by adding water to each well. The desired amide products are typically purified using parallel preparative HPLC to ensure high purity for biological screening.

  • Characterization: Confirm the identity and purity of the final compounds using LC-MS and, for select examples, ¹H NMR.

Protocol 2: Ester Library Synthesis via Alkylation

Esterification provides an alternative set of derivatives with different hydrogen bonding capabilities and lipophilicity compared to amides. Alkylation of the carboxylate is a reliable method.[17]

Objective: To synthesize a library of esters by alkylating the parent acid with a diverse set of alkyl halides.

Table 2: Reagents and Conditions for Esterification

ReagentEquivalentsPurpose
This compound1.0Starting Material
Alkyl Halide (e.g., Bromide, Iodide)1.5Electrophile for derivatization
Cesium Carbonate (Cs₂CO₃)2.0Base to form carboxylate salt
DMF (Dimethylformamide)-Anhydrous, polar aprotic solvent

Step-by-Step Methodology:

  • Salt Formation: In a 96-well reaction block, suspend the parent acid (1.0 eq.) and Cesium Carbonate (2.0 eq.) in anhydrous DMF. Stir for 30 minutes at room temperature. The use of a cesium salt enhances the nucleophilicity of the carboxylate anion.[15]

  • Alkyl Halide Addition: Add the diverse alkyl halide (1.5 eq.) from a library plate to each well.

  • Reaction: Seal the block and heat to 50-60 °C for 6-18 hours. Monitor progress via LC-MS.

  • Work-up & Purification: Cool the reaction block to room temperature. Filter off the cesium salts. The filtrate containing the ester product can be purified by parallel preparative HPLC.

  • Characterization: Confirm the identity and purity of the final ester derivatives using LC-MS.

Protocol 3: Bioisosteric Replacement Strategy (Conceptual Protocol)

Replacing the carboxylic acid with a tetrazole is a common and effective strategy in medicinal chemistry to improve metabolic stability and oral bioavailability.[12][14] The synthesis is a multi-step process from the carboxylic acid, typically proceeding through a nitrile intermediate.

Objective: To convert the carboxylic acid into a tetrazole bioisostere.

G A Carboxylic Acid (Parent Scaffold) B Primary Amide (e.g., SOCl₂, NH₄OH) A->B Step 1 C Nitrile (Dehydration, e.g., P₂O₅) B->C Step 2 D Tetrazole ([2+3] Cycloaddition, e.g., NaN₃, NH₄Cl) C->D Step 3

Caption: Synthetic pathway for tetrazole bioisostere formation.

Step-by-Step Methodology Outline:

  • Amide Formation: Convert the parent carboxylic acid to the primary amide. This can be achieved using standard amide coupling protocols with ammonia or by converting the acid to an acyl chloride (e.g., with thionyl chloride) followed by treatment with ammonium hydroxide.

  • Dehydration to Nitrile: Dehydrate the primary amide to form the corresponding nitrile. This is a critical step and requires potent dehydrating agents such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction conditions must be carefully optimized to avoid side reactions.

  • Cycloaddition to Tetrazole: The final step involves a [2+3] cycloaddition reaction between the nitrile and an azide source. A common method is heating the nitrile with sodium azide (NaN₃) and a proton source like ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF.[11][14] This reaction often requires elevated temperatures and careful handling due to the use of azides.

  • Purification & Characterization: The final tetrazole product must be purified by chromatography (e.g., flash column or preparative HPLC) and thoroughly characterized by LC-MS and NMR to confirm its structure.

Library Management for High-Throughput Screening

Once synthesized and purified, the derivative library must be prepared for biological screening.

  • Quality Control: Purity of all compounds should be assessed (typically by LC-MS) and be >95% to avoid false positives/negatives in biological assays.

  • Plating and Formatting: Compounds are typically dissolved in DMSO to a standard stock concentration (e.g., 10 mM) and arrayed in 384-well or 1536-well plates.[9]

  • Data Management: Each compound in the library must be linked to its structure and analytical data in a robust database for proper tracking and analysis of screening results.

Conclusion

The derivatization of this compound offers a powerful avenue for the discovery of new bioactive compounds. By employing robust and scalable protocols for amide and ester formation, a large and diverse chemical library can be rapidly generated. Furthermore, strategic implementation of bioisosteric replacement can produce second-generation analogues with potentially superior drug-like properties. The methodologies outlined in this application note provide a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL:[Link]
  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Public
  • Title: High throughput screening of small molecule library: procedure, challenges and future Source: Beni-Suef University Journal of Basic and Applied Sciences URL:[Link]
  • Title: High throughput screening of small molecule libraries for modifiers of radiation responses Source: PubMed URL:[Link]
  • Title: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
  • Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL:[Link]
  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: MDPI URL:[Link]
  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Title: New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC Source: NIH URL:[Link]
  • Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: RJPBCS URL:[Link]
  • Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC Source: NIH URL:[Link]
  • Title: RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO Source: DSpace URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC Source: NIH URL:[Link]
  • Title: Derivatization Source: Chemistry LibreTexts URL:[Link]

Sources

Scale-up synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceuticals, notably as a precursor to the proteasome inhibitor Bortezomib.[1] The protocol herein is designed for researchers, chemists, and drug development professionals, focusing on a robust, scalable, and economically viable synthetic route. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and address the critical challenges of process scale-up, including safety, purification, and analytical validation.

Introduction and Strategic Overview

This compound (SPPA) is synthesized via an amide bond formation between the chiral building block L-Phenylalanine and 2-Pyrazinecarboxylic acid.[2] While straightforward on a laboratory scale, scaling this process requires careful consideration of factors such as cost, reagent handling, reaction kinetics, impurity profiles, and waste management.[3]

This guide details a two-stage synthetic strategy that is well-suited for scale-up:

  • Amide Coupling: L-Phenylalanine methyl ester is coupled with an activated form of 2-Pyrazinecarboxylic acid. Using the methyl ester of phenylalanine serves a crucial dual purpose: it protects the carboxylic acid moiety to prevent self-condensation and other side reactions, and it enhances solubility in common organic solvents.

  • Saponification: The resulting ester intermediate, N-pyrazinylcarbonyl-L-phenylalanine methyl ester, is selectively hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach is chosen for its reliability, high yields, and the crystalline nature of the final product, which facilitates isolation and purification.

G cluster_start Starting Materials cluster_process Process Stages cluster_end Final Product A L-Phenylalanine Methyl Ester HCl C Stage 1: Activation & Amide Coupling A->C B 2-Pyrazinecarboxylic Acid B->C Activation (e.g., SOCl₂) D Stage 2: Saponification (Ester Hydrolysis) C->D Ester Intermediate E Stage 3: Isolation & Purification D->E Crude Product (Sodium Salt) F (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid E->F Acidification & Crystallization G cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_hydrolysis Saponification & Isolation act_start Pyrazine-2-COOH Toluene act_add act_add act_start->act_add act_heat Heat to 60-65°C Monitor act_add->act_heat act_result {Pyrazine-2-COCl | In Toluene} act_heat->act_result coup_add coup_add act_result->coup_add Transfer coup_start L-Phe-OMe·HCl DCM coup_base coup_base coup_start->coup_base coup_base->coup_add coup_react Warm to RT Monitor coup_add->coup_react hyd_start Crude Ester Intermediate Acetone coup_react->hyd_start After Work-up & Concentration hyd_base hyd_base hyd_start->hyd_base hyd_acidify hyd_acidify hyd_base->hyd_acidify hyd_filter Filter & Wash Water, Ether hyd_acidify->hyd_filter hyd_dry Vacuum Dry 40-50°C hyd_filter->hyd_dry

Caption: Detailed experimental workflow for SPPA synthesis.

Data Summary and Characterization

The following table summarizes expected results based on a well-executed scale-up process.

ParameterTarget SpecificationTypical ResultAnalytical Method
Appearance White to off-white crystalline powderConforms [4]Visual Inspection
Yield (Overall) > 85%88-94%Gravimetric
Melting Point 166-170°C167-169°C [2]Melting Point Apparatus
Chemical Purity > 99.0% (Area)> 99.5%Reverse-Phase HPLC
Enantiomeric Excess > 99.0% ee> 99.5% eeChiral HPLC []
Identity Conforms to structureConforms [2]¹H NMR, ¹³C NMR, MS
Residual Solvents Toluene < 890 ppm, DCM < 600 ppm< 100 ppmHeadspace GC
Analytical Characterization:
  • ¹H-NMR (DMSO-d₆, 300 MHz): δ 9.14 (s, 1H), 8.89-8.86 (m, 2H), 8.74 (d, 1H), 7.25-7.16 (m, 5H), 4.74 (m, 1H), 3.23 (m, 2H). The spectral data should be consistent with published values. [2]* Chiral HPLC: Enantiomeric purity is paramount. A suitable chiral stationary phase (CSP), often polysaccharide-based, must be used. [6]The method must be validated to resolve the (S)- and (R)-enantiomers effectively. The low-temperature conditions during saponification are designed specifically to prevent racemization and ensure high enantiomeric excess.

Scale-up and Safety Considerations

  • Thermal Management: Both the formation of the acid chloride and its subsequent reaction with the amine are exothermic. Large-scale reactors must have adequate cooling capacity to manage the heat load and prevent runaway reactions.

  • Material Handling: Thionyl chloride is corrosive and toxic. Use a closed-system for transfers. The reaction produces HCl and SO₂ gas, which must be directed to a caustic scrubber.

  • Crystallization and Isolation: The precipitation of the final product via pH adjustment can sometimes lead to inconsistent particle size or occluded impurities. A controlled, slow addition of acid and an aging period for the slurry can improve the product's physical properties and filterability.

  • Purification: While the described protocol yields high-purity material, further purification via recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if required to meet stringent pharmaceutical specifications. Large-scale chiral purification via preparative chromatography (HPLC or SFC) is also an option but is generally reserved for cases where crystallization is ineffective. [][7]

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Request PDF. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
  • Synthonix. This compound - [P57602]. [Link]
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. [Link]
  • Dolezal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
  • Scilit. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
  • NIH. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
  • Google Patents.
  • Ferreira, A. F., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1941. [Link]
  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-6. [Link]
  • Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. [Link]
  • ResearchGate. (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. [Link]
  • NIH. (2024).

Sources

Application Notes and Protocols: Monitoring the Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for monitoring the amide coupling reaction between (S)-phenylalanine and pyrazine-2-carboxylic acid to synthesize (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol leverages Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for real-time reaction tracking. Detailed methodologies for sample preparation, TLC development, visualization, and interpretation of results are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine.[2] This transformation is a cornerstone of medicinal chemistry.[3] Efficiently tracking the progress of this reaction is paramount to ensure optimal yield, minimize byproduct formation, and determine the precise endpoint of the reaction. Thin-Layer Chromatography (TLC) is an indispensable analytical tool for this purpose, offering a simple and swift assessment of the reaction mixture's composition.[4] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can make informed decisions about the reaction's progression and when to initiate workup procedures.[5]

Foundational Principles of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[6] The separation is driven by the polarity of the compounds. In a typical normal-phase TLC with a polar stationary phase like silica gel, less polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.[7]

The Retention Factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10][11]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Consistent experimental conditions (solvent system, stationary phase, temperature) are crucial for reproducible Rf values.[7]

Synthesis Overview: Amide Coupling Reaction

The synthesis of this compound is achieved through the coupling of (S)-phenylalanine (or its ester derivative) and pyrazine-2-carboxylic acid. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[2] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[12][13][14]

The reaction can be generalized as follows:

(S)-phenylalanine derivative + Pyrazine-2-carboxylic acid --(Coupling Agents)--> this compound

Detailed Protocol for TLC Monitoring

This protocol outlines the step-by-step procedure for monitoring the synthesis of the target compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. The fluorescent indicator (F254) allows for visualization under UV light.[15]

  • Starting Materials: (S)-phenylalanine methyl ester hydrochloride, Pyrazine-2-carboxylic acid.[1]

  • Product Standard: A small, purified sample of this compound (if available).

  • Coupling Reagents: EDC, HOBt.[3]

  • Solvents for Reaction: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).[12]

  • TLC Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid. A good starting point is a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid. The polarity can be adjusted as needed.

  • Visualization Reagents:

    • UV lamp (254 nm).[16][17]

    • Iodine chamber.[18]

    • Potassium permanganate (KMnO4) stain.

Experimental Workflow Diagram

Caption: Workflow for TLC Monitoring of the Synthesis.

Step-by-Step Methodology
  • Prepare the TLC Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better separation.

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate:

    • Handle the TLC plate by the edges to avoid contaminating the silica surface.

    • Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the plate.[15]

    • Mark three lanes on the baseline for spotting: "SM" (Starting Material - Amine), "R" (Reaction Mixture), and "P" (Starting Material - Acid). A co-spot lane can also be included where both starting materials and the reaction mixture are spotted on top of each other to aid in identification.[4]

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting materials ((S)-phenylalanine methyl ester and pyrazine-2-carboxylic acid) in a suitable solvent (e.g., the reaction solvent).

    • At time zero (before the reaction has significantly progressed) and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[4]

    • Dip a clean capillary tube into the solution of the amine starting material and gently touch it to the "SM" lane on the baseline. The spot should be small and concentrated.[7]

    • Repeat the spotting process for the carboxylic acid starting material in the "P" lane.

    • Spot the reaction mixture aliquot in the "R" lane.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[15]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the solvent front with a pencil.[15]

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a short-wave (254 nm) UV lamp.[17][19] The pyrazine-containing compounds and phenylalanine are aromatic and should appear as dark spots against the fluorescent green background.[19] Circle the observed spots with a pencil.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form temporary yellow-brown spots.[16][18] This method is semi-destructive.

    • Potassium Permanganate Stain: If further visualization is needed, dip the plate into a potassium permanganate solution and gently heat it. This stain is destructive and reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[18]

Interpretation of Results

By comparing the spots in the different lanes, you can effectively monitor the reaction's progress.

  • Starting Materials: The (S)-phenylalanine derivative and pyrazine-2-carboxylic acid will have distinct Rf values. The carboxylic acid is generally more polar and will have a lower Rf than the ester of phenylalanine.

  • Product: The product, this compound, will have an Rf value that is typically intermediate between the two starting materials, as the formation of the amide bond alters its polarity.

  • Reaction Progress: As the reaction proceeds, the spots corresponding to the starting materials in the "R" lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

  • Reaction Completion: The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane.[5]

Data Presentation: Expected Rf Values

The following table provides hypothetical Rf values for guidance. Actual values will depend on the exact mobile phase composition and experimental conditions.

CompoundExpected PolarityExpected Rf Value (Approx.)
(S)-phenylalanine methyl esterLess Polar0.6 - 0.7
Pyrazine-2-carboxylic acidMore Polar0.2 - 0.3
This compoundIntermediate0.4 - 0.5

Note: The addition of acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to less streaking and more defined spots.

Visual Representation of TLC Progression

Caption: Idealized TLC plates showing reaction progress over time.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for monitoring the synthesis of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively track the consumption of starting materials and the formation of the desired product, leading to optimized reaction conditions and improved synthetic outcomes. The principles and methodologies described herein are broadly applicable to a wide range of amide coupling reactions in organic synthesis and drug discovery.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application Notes and Protocols for the Incorporation of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidic Toolbox with Heterocyclic N-Acyl Amino Acids

The synthesis of peptides with tailored biological activities and enhanced pharmacokinetic profiles is a cornerstone of modern drug discovery. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-natural or modified amino acids provides a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] N-terminal modification is a particularly attractive approach to modulate the properties of a peptide without altering its core recognition sequence.[2]

This guide details the application of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid , a derivative of L-phenylalanine, as a unique building block for peptide synthesis. The introduction of the pyrazine-2-carboxamido moiety at the N-terminus or within a peptide sequence offers intriguing possibilities for influencing peptide structure and function. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs, including Bortezomib, for which this compound is a known intermediate.[3][4] Its electron-deficient nature and ability to participate in hydrogen bonding and π-stacking interactions can impart novel physicochemical properties to the resulting peptide.[4][5]

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its potential applications in the design of innovative peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a non-natural amino acid is critical for its successful application in peptide synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Chemical Name This compound[6][7]
Synonyms N-(Pyrazinylcarbonyl)-L-phenylalanine[4]
CAS Number 114457-94-2[6][7]
Molecular Formula C₁₄H₁₃N₃O₃[4]
Molecular Weight 271.27 g/mol [4]
Appearance Light beige or white to almost white crystalline powder[6]
Melting Point 166-169 °C[4]
Purity Typically ≥98%[6][7]
Storage Room Temperature[6]

Experimental Protocols: Incorporation into Peptide Chains

The following protocols are designed for the efficient incorporation of this compound into a peptide sequence using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry. These protocols are based on established methods for coupling N-acylated amino acids and can be adapted for manual synthesis as well.[1]

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the title compound as the N-terminal residue of a peptide synthesized on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Standard Peptide Elongation: Perform the synthesis of the desired peptide sequence using standard Fmoc-SPPS cycles on the automated synthesizer. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-protected amino acid using HBTU/HATU and DIPEA in DMF.

    • Washing with DMF.

  • Final Fmoc Deprotection: After the coupling of the final Fmoc-protected amino acid, perform a final deprotection step to expose the N-terminal amine.

  • Coupling of this compound:

    • Prepare a solution of this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

    • Introduce the activated amino acid solution to the reaction vessel and allow the coupling reaction to proceed for 1-2 hours at room temperature. The extended coupling time is recommended due to the potential for steric hindrance from the N-acyl group.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling SPPS_Cycles Standard Fmoc-SPPS Cycles Resin->SPPS_Cycles Start Synthesis Final_Deprotection Final Fmoc Deprotection SPPS_Cycles->Final_Deprotection Peptide Elongation Coupling_Title_Compound Coupling of Pyrazine-Modified Phe Final_Deprotection->Coupling_Title_Compound Expose N-terminus Cleavage Cleavage & Deprotection Coupling_Title_Compound->Cleavage Final Modification Purification Purification & Analysis Cleavage->Purification Release Peptide

Caption: Workflow for N-terminal modification with this compound.

Protocol 2: Solution-Phase Synthesis (Fragment Condensation)

This compound can also be utilized in solution-phase synthesis, particularly for the preparation of dipeptide fragments that can be later incorporated into larger peptides.

Materials:

  • This compound

  • An amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or THF.

  • Activation: Add EDC (1.1 equivalents) to the solution and stir for 10 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in DCM or THF and add NMM or DIPEA (1.1 equivalents). Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide ester by silica gel column chromatography.

  • Saponification (Optional): The resulting dipeptide ester can be saponified to the free acid using LiOH or NaOH in a THF/water mixture, which can then be used in further fragment condensations.

Potential Applications and Advantages

The incorporation of the pyrazine-2-carboxamido moiety into a peptide can be leveraged to achieve several desirable outcomes in drug discovery and chemical biology.

  • Modulation of Biological Activity: The pyrazine ring is a bioisostere for various aromatic and heteroaromatic systems and can engage in unique interactions with biological targets.[4] Its hydrogen bond accepting capabilities and potential for π-stacking can alter the binding affinity and selectivity of a peptide for its receptor or enzyme.[4] Several pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

  • Enhanced Metabolic Stability: N-terminal acylation is a well-established strategy to protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.[9] The pyrazine-2-carboxamido group provides a stable cap that can enhance the peptide's resistance to enzymatic cleavage.

  • Conformational Constraint: The planar and rigid nature of the pyrazine ring can impose conformational constraints on the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical N-caps.[10][11] This can lead to peptides with more defined three-dimensional structures, which is often crucial for high-affinity binding to biological targets.

  • Improved Physicochemical Properties: The pyrazine moiety can influence the solubility and membrane permeability of a peptide. The nitrogen atoms in the pyrazine ring can be protonated at physiological pH, potentially increasing the aqueous solubility of the peptide.

Applications cluster_Properties Enhanced Properties Compound (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Peptide Peptide Synthesis Compound->Peptide ModifiedPeptide Modified Peptide Peptide->ModifiedPeptide Bioactivity Altered Biological Activity ModifiedPeptide->Bioactivity influences Stability Increased Metabolic Stability ModifiedPeptide->Stability imparts Conformation Conformational Constraint ModifiedPeptide->Conformation induces Physicochem Improved Physicochemical Properties ModifiedPeptide->Physicochem modifies

Caption: Potential benefits of incorporating the pyrazine moiety into peptides.

Troubleshooting and Considerations

  • Incomplete Coupling: Due to the N-acylated nature of the amino acid, steric hindrance might lead to incomplete coupling. If standard coupling times are insufficient, consider double coupling or using a more potent coupling reagent like HATU. Monitoring the coupling reaction with a Kaiser test is recommended.

  • Racemization: While the use of HBTU/HATU and HOBt minimizes racemization, it is always a potential side reaction during the activation of amino acids. It is advisable to verify the chiral purity of the final peptide by chiral chromatography if the biological activity is highly dependent on stereochemistry.

  • Solubility: this compound is generally soluble in DMF. However, if solubility issues arise, gentle warming or sonication can be employed.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can impart desirable properties such as enhanced metabolic stability, altered biological activity, and conformational rigidity. The protocols and insights provided in this guide are intended to facilitate the exploration of this unique chemical entity in the design and development of next-generation peptide therapeutics and research tools. The strategic use of such non-natural amino acids will continue to be a driving force in expanding the scope and efficacy of peptide-based technologies.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (This is a foundational reference for SPPS, though not directly cited in the text, it provides essential background).
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. (Fundamental reference for Fmoc chemistry).
  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen–antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135. (Key reference for SPPS development).
  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation.
  • National Center for Biotechnology Information. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
  • YouTube. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? Chemistry For Everyone.
  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59–94. [Link]
  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Synthonix. (n.d.). This compound - [P57602].
  • ResearchGate. (2020, June 3). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • MDPI. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • National Center for Biotechnology Information. (n.d.). Manufacturing of peptides exhibiting biological activity.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold.
  • National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ResearchGate. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • ResearchGate. (2025, August 7). Synthetic helical peptide capping strategies.

Sources

Application Notes and Protocols for the Utilization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a Precursor for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a versatile chiral building block that serves as a valuable starting point for the synthesis of a diverse array of potent enzyme inhibitors. Its inherent structural features, including a central amino acid scaffold, an aromatic pyrazine ring, and a modifiable carboxylic acid, provide a rich platform for medicinal chemistry exploration. This guide offers a comprehensive overview of the strategic application of this precursor in drug discovery, detailing synthetic modification strategies and providing robust protocols for the biochemical and cellular evaluation of novel inhibitors targeting key enzyme families.

Introduction: The Strategic Advantage of the Pyrazine-Carboxamido-Propanoic Acid Scaffold

The title compound, with CAS Number 114457-94-2, is a derivative of the amino acid L-phenylalanine.[1][2][3][4] This structure is particularly advantageous as a precursor for several reasons:

  • Chiral Integrity: The defined (S)-stereochemistry at the alpha-carbon provides a crucial anchor for stereospecific interactions within enzyme active sites.

  • Bio-relevant Core: The amino acid backbone is a common motif in enzyme substrates, increasing the probability of competitive inhibition.

  • The Pyrazine Moiety: This nitrogen-containing heterocycle is a key pharmacophore in numerous approved drugs and clinical candidates.[5][6][7] It can participate in essential hydrogen bonding and hydrophobic interactions with enzyme targets.[5]

  • Multiple Points for Diversification: The carboxylic acid, the phenyl ring, and potentially the pyrazine ring itself, offer multiple handles for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

This precursor has been notably utilized in the synthesis of the proteasome inhibitor Bortezomib, highlighting its potential in generating clinically relevant therapeutics.[2] This guide will expand upon this foundation to explore its application in developing inhibitors for other critical enzyme classes.

Potential Enzyme Targets

The pyrazine-carboxamide scaffold has demonstrated inhibitory activity against a broad range of enzyme families. This precursor is an ideal starting point for targeting:

  • Kinases: A primary focus of modern drug discovery, numerous pyrazine-based inhibitors target the ATP-binding site of kinases.[5][6][7] Specific examples include inhibitors of EML4-ALK, HPK1, TrkA, and FGFR.[8][9][10][11]

  • Proteases: The amino acid-like structure makes it a suitable backbone for designing inhibitors of proteases, where substrate mimicry is a common strategy.

  • Histone Acetyltransferases (HATs): Emerging epigenetic targets, HATs have been successfully inhibited by molecules containing the pyrazine core.[12]

  • Other Enzymes: The versatility of the scaffold allows for exploration against other enzyme classes, such as carbonic anhydrases and various metabolic enzymes.[13]

Strategic Modifications of the Precursor

The true power of this compound lies in its amenability to chemical modification. Three primary sites on the molecule can be strategically altered to generate a library of diverse potential inhibitors.

G cluster_precursor This compound cluster_modifications Modification Sites Precursor Precursor Molecule Carboxylic_Acid Carboxylic Acid (Site A) Precursor->Carboxylic_Acid Amide Coupling, Bioisosteric Replacement, Reduction/Oxidation Phenyl_Ring Phenyl Ring (Site B) Precursor->Phenyl_Ring Aromatic Substitution (e.g., Suzuki Coupling) Pyrazine_Ring Pyrazine Ring (Site C) Precursor->Pyrazine_Ring Advanced Heterocyclic Chemistry

Caption: Key modification sites on the precursor molecule.

Modification at the Carboxylic Acid (Site A)

The carboxylic acid is the most readily modifiable functional group.

  • Amide Coupling: This is a cornerstone of medicinal chemistry.[14] Coupling the carboxylic acid with a diverse library of amines introduces a wide range of chemical functionalities to probe the enzyme's binding pocket. This strategy is fundamental in the synthesis of pyrazinamide derivatives.[15][16]

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic or neutral moieties to improve metabolic stability, cell permeability, and oral bioavailability.[5][8][12][13][17] Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and various heterocyclic rings.[12]

  • Conversion to Ketones: The carboxylic acid can be converted to a ketone, which can act as a key interaction point in some inhibitor classes.[18][19][20][21][22]

Modification at the Phenyl Ring (Site B)

The pendant phenyl group can be derivatized to explore additional binding interactions.

  • Aromatic Substitution: Functional groups can be introduced onto the phenyl ring, although this may require protection of the other reactive sites. Suzuki-Miyaura coupling is a powerful tool for introducing new aryl or heteroaryl groups if a suitable handle (e.g., a halide) is present on the ring.[23]

Modification at the Pyrazine Ring (Site C)

While more synthetically challenging, modification of the pyrazine ring can lead to significant gains in potency and selectivity. This typically involves starting from a more functionalized pyrazine carboxylic acid before coupling to the L-phenylalanine backbone.

Protocols for Inhibitor Synthesis

The following are generalized protocols for key synthetic transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 4.1: General Amide Coupling

This protocol describes a standard method for coupling the precursor with an amine.

Materials:

  • This compound

  • Amine of choice

  • Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)[14]

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the coupling reagent (1.1 eq) and the organic base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Precursor Precursor (Carboxylic Acid) Activated_Ester Activated Intermediate Precursor->Activated_Ester Activation Amine Amine (R-NH2) Product Amide Product Amine->Product Nucleophilic Attack Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Ester Activated_Ester->Product

Caption: Workflow for general amide coupling.

Protocol 4.2: Conversion of Carboxylic Acid to a Methyl Ketone

This protocol outlines a method for converting the carboxylic acid to a methyl ketone using an organolithium reagent.[20]

Materials:

  • This compound

  • Methyllithium (MeLi) solution in ether

  • Anhydrous THF

  • Aqueous solution of NH4Cl (saturated)

Procedure:

  • Dissolve the precursor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add MeLi solution (2.2 eq) dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocols for Enzyme Inhibition Assays

Once a library of compounds has been synthesized, their inhibitory activity must be assessed. The following are general protocols for high-throughput screening and specific enzyme assays.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries to identify initial "hits".[24][25][26]

General Principle:

  • Assay Miniaturization: Assays are typically performed in 96- or 384-well plates to conserve reagents and increase throughput.[27]

  • Automated Liquid Handling: Robotic systems are used for precise and rapid dispensing of reagents and compounds.

  • Sensitive Detection Methods: Fluorescence-, luminescence-, or absorbance-based readouts are commonly employed for their sensitivity and compatibility with plate readers.[25][28]

G Library Compound Library Dispensing Automated Dispensing into Microplates Library->Dispensing Incubation Incubation Dispensing->Incubation Reagents Enzyme, Substrate, Cofactors Reagents->Dispensing Detection Signal Detection (Plate Reader) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis

Caption: General workflow for High-Throughput Screening.

Protocol 5.2: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol is a generic fluorescence-based assay for screening kinase inhibitors.[6][9][27][29][30]

Materials:

  • Kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Assay buffer (typically containing MgCl2)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of each test compound (dissolved in DMSO) to the wells of the microplate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Add 10 µL of a solution containing the kinase in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP in assay buffer.

    • Incubate for 1-2 hours at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit (e.g., add 20 µL of ADP-Glo™ Reagent).

    • Incubate as recommended by the manufacturer.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the IC50 values for the most potent "hits".[23]

Protocol 5.3: Biochemical Protease Inhibition Assay (Fluorogenic Substrate)

This protocol uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage.[10][31][32][33][34]

Materials:

  • Protease of interest

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer

  • Black, opaque 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Addition: Add test compounds, controls, and the protease solution to the wells of the microplate.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.

  • Data Analysis: Calculate the percent inhibition and determine IC50 values.

Protocol 5.4: Biochemical Histone Acetyltransferase (HAT) Inhibition Assay

This is a general protocol for a non-radioactive HAT assay.[7][35][36][37][38]

Materials:

  • HAT enzyme (e.g., p300/CBP)

  • Histone peptide substrate (e.g., H3 or H4 peptide)

  • Acetyl-CoA

  • Assay buffer

  • HAT assay kit (e.g., colorimetric or fluorescent)

Procedure:

  • Follow the general principles of the kinase and protease assays for compound plating and pre-incubation.

  • Initiate the reaction by adding a mixture of the histone substrate and Acetyl-CoA.

  • Stop the reaction and detect either the acetylated histone product or the coenzyme A (CoA-SH) byproduct, depending on the assay kit used.

  • Measure the signal (absorbance or fluorescence) and calculate inhibition.

Cell-Based Assays for Inhibitor Validation

Biochemical hits should be validated in a more physiologically relevant context.[11][39][40]

Principle: Cell-based assays measure the effect of an inhibitor on the target enzyme's activity within a living cell. This provides insights into cell permeability, off-target effects, and overall cellular efficacy.

Example: Cell-Based Kinase Phosphorylation Assay

  • Culture cells that express the target kinase.

  • Treat the cells with varying concentrations of the inhibitor.

  • Lyse the cells and use an antibody-based method (e.g., Western blot or ELISA) to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • A potent inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel enzyme inhibitors. By leveraging established synthetic methodologies such as amide coupling and bioisosteric replacement, a diverse chemical library can be generated. The subsequent screening of these compounds using robust biochemical and cell-based assays against key enzyme families, including kinases, proteases, and histone acetyltransferases, provides a clear and effective pathway for the discovery of new therapeutic leads. The protocols and strategies outlined in this guide are intended to empower researchers to unlock the full potential of this promising precursor in their drug discovery endeavors.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
  • Al-Ostoot, F. H., Al-Malki, J. F., & El-Senduny, F. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
  • Bozdag, M., Alafeefy, M., Ceruso, M., Al-Tamimi, A.-M. S., Al-Swaidan, I. A., Supuran, C. T., & Capasso, C. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
  • Wang, L., He, S., Yuan, C., Wang, L., Liu, Y., & Li, D. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(9), 6773–6791. [Link]
  • Scott, J. S., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
  • Enzyme Development Corporation. (n.d.). Protease Assay (PC).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection.
  • Wang, Y., & Zhang, Y. (2019). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 1888, pp. 133–140). [Link]
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019–2031. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(13), 3612–3615. [Link]
  • Waddell, A. R., & Liao, D. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (159), e61289. [Link]
  • Das, P., & Mandal, S. K. (2021). One Pot Conversion of Carboxylic Acid to Ketone Using Trimethylsilyl Chloride.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones.
  • Gordon, V. M., & Leppla, S. H. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 4(8), e6894. [Link]
  • Umehara, T., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 22(8), 1017–1024. [Link]
  • Wang, Y., et al. (2022). A more efficient and greener method for the synthesis of pyrazinamide derivatives. RSC Advances, 12(35), 22849–22855. [Link]
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • S., S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4995. [Link]
  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(13), 3612–3615. [Link]
  • JoVE. (2023, March 16). Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview [Video]. YouTube. [Link]
  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Latvian Journal of Chemistry, 53(1), 47–51. [Link]
  • ResearchGate. (n.d.). Synthetic route to pyrimidinones 1a–d and pyrimidinethiones 2a, b.
  • EpigenTek. (n.d.). Histone Extraction Protocol.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • ResearchGate. (n.d.). Possible synthetic routes leading to pyrazoles 12.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound.
  • Synthonix. (n.d.). This compound.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the use of boronic acid esters in this Nobel Prize-winning reaction, offering both theoretical understanding and practical, field-proven protocols.[2]

Introduction: The Strategic Advantage of Boronic Acid Esters

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide or triflate, catalyzed by a palladium complex.[2][3] While traditionally performed with boronic acids, the use of boronic acid esters, particularly pinacol esters, has gained significant traction. This shift is predicated on several key advantages:

  • Enhanced Stability: Boronic acid esters, shielded by groups like pinacol, exhibit significantly greater stability towards moisture and air compared to their corresponding boronic acids.[4] This robustness translates to a longer shelf-life, easier handling, and the ability to purify them using standard chromatographic techniques.[4][5]

  • Improved Reaction Reproducibility: The enhanced stability and higher purity of boronic acid esters often lead to more consistent and reproducible reaction outcomes, a critical factor in both academic research and industrial drug development.[4]

  • Milder Reaction Conditions: Boronic acid esters can often participate in coupling reactions under milder conditions, which helps in preserving sensitive functional groups within complex molecules.[4]

Despite these benefits, it is important to note the trade-off between stability and reactivity. Boronic acids are generally more reactive and may lead to faster reaction times.[5] However, the enhanced stability and reliability of boronic acid esters often make them the preferred reagent in multi-step syntheses.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] Electron-rich ligands on the palladium catalyst promote this step, especially for less reactive organochlorides.[1]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. A base is essential for this step, as it activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium.[8][9][10]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][6]

Below is a visualization of the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Organohalide R¹-X Organohalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a boronic acid pinacol ester. Optimization of specific parameters may be required for different substrates.

Reagent Preparation and Handling
  • Boronic Acid Esters: Many are commercially available. If synthesizing, a common method is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[1][11]

  • Palladium Catalyst: Palladium catalysts and ligands should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Solvents: Solvents should be degassed prior to use to remove dissolved oxygen, which can lead to side reactions like the homocoupling of the boronic acid ester.[12] Common degassing methods include sparging with an inert gas or freeze-pump-thaw cycles.[12]

  • Base: The base should be finely powdered to ensure better solubility and reactivity.

Reaction Setup

The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[9]

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours).

Reaction Monitoring and Workup
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Below is a workflow diagram illustrating the key experimental steps.

Experimental_Workflow A Reagent Preparation (Degassing Solvents) B Reaction Setup (Inert Atmosphere) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup (Extraction) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[12]

Key Reaction Parameters: A Comparative Overview

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.

Parameter Common Examples Rationale and Considerations
Palladium Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is crucial. Electron-rich and bulky ligands (e.g., phosphines) promote oxidative addition and reductive elimination.[1] For challenging substrates like aryl chlorides, more specialized catalysts may be necessary.[6]
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF[9]The base activates the boronic acid ester for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for more challenging couplings.[9][12]
Solvents Toluene, 1,4-Dioxane, THF, DMF, often with water[1][2]The solvent system must solubilize the reactants and the base. A biphasic system with water can be beneficial for dissolving inorganic bases and facilitating the transmetalation step.[2][12]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solutions
Low or No Yield - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh, high-quality catalyst.- Ensure thorough degassing of all solvents.[12]- Screen different bases and solvent systems.[12]
Homocoupling of Boronic Ester - Presence of oxygen in the reaction mixture[1]- Rigorously exclude oxygen by maintaining a strict inert atmosphere and using degassed solvents.[12]
Protodeborylation - Instability of the boronic ester, especially with certain heteroaryl or electron-deficient aryl groups[1][13]- Use a milder base.- Lower the reaction temperature.- Consider using a more stable boronic ester derivative.
Incomplete Reaction - Catalyst deactivation- Insufficient base- Increase the catalyst loading slightly.- Use a more robust catalyst system.- Add a larger excess of the base.[12]

Below is a decision tree to aid in troubleshooting a failed Suzuki coupling reaction.

Troubleshooting_Tree Start Failed Suzuki Coupling Check_Reagents Are reagents and solvents fresh, pure, and degassed? Start->Check_Reagents No_Reagents Replace with fresh, pure, and degassed materials. Check_Reagents->No_Reagents No Yes_Reagents Yes Check_Reagents->Yes_Reagents Check_Catalyst Is the catalyst active? Yes_Reagents->Check_Catalyst No_Catalyst Use a new batch of catalyst or screen different catalysts. Check_Catalyst->No_Catalyst No Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Check_Base Is the base appropriate and sufficiently soluble? Yes_Catalyst->Check_Base No_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Use a finely powdered base. Check_Base->No_Base No Yes_Base Yes Check_Base->Yes_Base Check_Conditions Are the reaction temperature and time optimized? Yes_Base->Check_Conditions No_Conditions Increase temperature and/or reaction time. Check_Conditions->No_Conditions No Yes_Conditions Yes Check_Conditions->Yes_Conditions Consider_Ligand Consider using bulky, electron-rich ligands (e.g., SPhos, XPhos). Yes_Conditions->Consider_Ligand

Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.[12]

Conclusion

The use of boronic acid esters in Suzuki-Miyaura cross-coupling reactions offers significant advantages in terms of stability, handling, and reproducibility. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively leverage this powerful transformation for the synthesis of complex molecules. This guide provides a solid foundation for both novice and experienced chemists to successfully implement and troubleshoot these essential reactions in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • American Chemical Society. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling. [Link]
  • Organic Syntheses. (2020, August 9).
  • National Institutes of Health.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
  • ResearchGate.

Sources

Application Notes and Protocols: (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in the Development of Novel FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Fibroblast Growth Factor Receptors (FGFRs) represent a critical class of receptor tyrosine kinases, the aberrant activation of which is a key oncogenic driver in a multitude of human cancers. The development of small molecule inhibitors targeting FGFRs is a promising avenue in precision oncology. This document provides a comprehensive guide on the prospective use of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a foundational scaffold for the rational design and synthesis of novel FGFR inhibitors. While direct inhibitory activity of this specific molecule against FGFR has not been extensively documented, its structural features, particularly the pyrazine-2-carboxamide core, are present in recently identified potent FGFR inhibitors.[1][2][3][4] We present a scientifically grounded rationale for its exploration, alongside detailed protocols for the synthesis of derivatives, and their subsequent in vitro and in vivo evaluation to determine their therapeutic potential.

Introduction: The FGFR Signaling Axis - A Prime Target in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Upon binding with their cognate fibroblast growth factors (FGFs), FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell survival and proliferation.[5]

Genetic alterations such as gene amplification, chromosomal translocations, and activating mutations in FGFRs are frequently observed in a variety of malignancies, including urothelial, breast, gastric, and lung cancers.[1][6] These aberrations lead to constitutive activation of the FGFR signaling cascade, driving tumor growth and progression. Consequently, the development of targeted inhibitors against FGFRs has emerged as a significant strategy in cancer therapy.[7]

Diagram: Simplified FGFR Signaling Pathway

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Overview of the FGFR signaling cascade.

The Pyrazine-2-Carboxamide Scaffold in FGFR Inhibition

Recent research has highlighted the potential of 3-amino-pyrazine-2-carboxamide derivatives as a novel class of potent FGFR inhibitors.[1][2][3][4] A key strategy in their design involved a scaffold hopping approach from the pyrimidine core of established FGFR inhibitors like BGJ398.[1] This modification to a pyrazine scaffold has yielded compounds with significant pan-FGFR inhibitory activity.[1][2][3][4]

The rationale behind exploring the pyrazine-2-carboxamide scaffold lies in its ability to form crucial intramolecular hydrogen bonds, which can stabilize the conformation of the inhibitor within the ATP-binding pocket of the FGFR kinase domain.[1] This structural feature is a cornerstone of the structure-activity relationship (SAR) for this class of compounds.

This compound: A Promising Starting Point

This compound, while primarily documented as an intermediate in the synthesis of the proteasome inhibitor Bortezomib, possesses the core pyrazine-2-carboxamide moiety that is critical for the activity of the aforementioned FGFR inhibitors.[8] Its stereochemistry and the presence of a phenylpropanoic acid side chain offer a unique chemical space for the development of new derivatives.

The phenyl group can be functionalized to explore interactions with different regions of the FGFR active site, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, to introduce diverse chemical groups. This strategic derivatization can lead to the identification of novel compounds with enhanced potency and selectivity for FGFRs.

Synthetic Protocol: Derivatization of this compound

The following protocol outlines a general procedure for the synthesis of a library of amide derivatives from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • To the activated acid solution, add the desired amine (1.2 equivalents).

    • Continue stirring the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Confirm the structure and purity of the final compounds using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow for Derivative Library

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Activation Coupling Amide Coupling (Diverse Amine Library) Activation->Coupling Purification Work-up & Purification (Column Chromatography) Coupling->Purification Library Library of Novel Amide Derivatives Purification->Library Characterization Structural Characterization (NMR, HRMS) Library->Characterization

Caption: Synthesis of novel FGFR inhibitor candidates.

In Vitro Evaluation of Novel Derivatives

FGFR Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of the synthesized compounds against FGFR1, 2, 3, and 4. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[9][10][11]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Poly(Glu, Tyr) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

    • Add 2 µL of the respective FGFR enzyme.

    • Add 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each active compound by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the compounds on cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines with FGFR amplifications or mutations (e.g., SNU-16, KMS-11)

  • Appropriate cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Synthesized compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO control.

  • Viability Assessment:

    • After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each active compound.

Diagram: Inhibitor Screening Workflow

Screening_Workflow Library Synthesized Compound Library BiochemicalAssay In Vitro Kinase Assay (FGFR1-4 IC50) Library->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (GI50 on FGFR-dependent cells) Library->CellBasedAssay HitIdentification Hit Identification (Potent & Selective Compounds) BiochemicalAssay->HitIdentification CellBasedAssay->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVivoStudies In Vivo Xenograft Models LeadOptimization->InVivoStudies

Caption: Workflow for screening and identifying lead compounds.

In Vivo Evaluation: Xenograft Models

Promising compounds identified from in vitro assays should be further evaluated in vivo using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[5][7][12][13]

General Protocol:

  • Model Establishment:

    • Implant tumor fragments or cells from a relevant cancer type with known FGFR alterations subcutaneously into immunodeficient mice.[5]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR and p-ERK).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the control group.

Data Summary

The following table provides a template for summarizing the in vitro data for newly synthesized compounds.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)SNU-16 GI50 (µM)KMS-11 GI50 (µM)
Lead Compound 1
Lead Compound 2
...

Conclusion

While this compound itself is not a confirmed FGFR inhibitor, its core chemical structure presents a valuable and underexplored starting point for the development of a new generation of FGFR-targeted therapies. The protocols and rationale provided in this document offer a comprehensive framework for researchers to synthesize, screen, and validate novel derivatives, potentially leading to the discovery of potent and selective clinical candidates for the treatment of FGFR-driven cancers.

References

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - Northeastern University.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC - NIH.
  • Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... - ResearchGate.
  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models - AACR Journals.
  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer.
  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1.
  • Human FGFR3 Reporter Assay Kit - Indigo Biosciences.
  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - NIH.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and high purity for this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis is a standard amide bond formation between L-Phenylalanine and 2-Pyrazinecarboxylic acid. The most prevalent methods involve the use of peptide coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. Common reagents include uronium/aminium salts like HATU, HBTU, and HCTU, or carbodiimides such as EDC, often in combination with additives like HOBt or OxymaPure.[1] A key challenge is ensuring the reaction proceeds efficiently without racemization of the chiral center on the phenylalanine backbone.[2][3]

Q2: Which coupling reagent is generally recommended for this synthesis?

For high efficiency and suppression of side reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent first choice.[4][5] It is known for rapid activation and high yields, even with moderately hindered substrates.[5] The "At" (7-azabenzotriazole) component of HATU is particularly effective at minimizing racemization, a critical consideration for this chiral molecule.[2][5]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting materials (L-Phenylalanine and 2-Pyrazinecarboxylic acid) and the final product. A typical system might be Dichloromethane (DCM) with 5-10% Methanol. The product, being a more extended amide, should have an Rf value distinct from the starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of reactants and the formation of the product, confirming its molecular weight simultaneously.

Q4: What are the critical parameters that influence reaction yield and purity?

Several factors are paramount:

  • Reagent Purity: Ensure starting materials and reagents are anhydrous, as water can hydrolyze the activated ester intermediate, halting the reaction.[1]

  • Stoichiometry: Precise control over the molar equivalents of the coupling reagent and base is crucial. Excess base can promote side reactions, including racemization.[6]

  • Temperature: Most amide couplings are run at room temperature. Lowering the temperature (to 0 °C) can sometimes reduce racemization, especially with less robust coupling reagents.[6]

  • Solvent: A polar aprotic solvent like DMF or NMP is standard as they effectively dissolve the reactants and intermediates.[4]

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is essential.[7][8] It acts as a proton scavenger without competing with the primary amine as a nucleophile.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run overnight, but TLC/LC-MS analysis shows a low yield of the desired product with significant starting material remaining. What went wrong?

This is one of the most common issues in amide coupling and can stem from several root causes.[1]

Potential Cause & Solution

  • Inefficient Carboxylic Acid Activation: The first step of the reaction is the formation of a highly reactive activated ester.[4][9] If this step fails, no product will form.

    • Solution: Check the quality of your coupling reagent. Reagents like HATU are sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored aliquot. Ensure you are using the correct stoichiometry (typically 1.0-1.2 equivalents relative to the carboxylic acid).

  • Amine Deactivation: L-Phenylalanine can be protonated by the acidic 2-Pyrazinecarboxylic acid, rendering its amine non-nucleophilic.[1] The role of the base (DIPEA) is to prevent this by scavenging protons.

    • Solution: Ensure you have added the correct amount of base (typically 2.0-3.0 equivalents). It is often beneficial to "pre-activate" the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[10] This allows the activated ester to form before the amine is introduced.

  • Poor Solubility: If either starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Solution: While DMF is a common choice, consider using NMP for substrates with poor solubility. Gentle warming (e.g., to 40 °C) can sometimes help, but monitor for potential side reactions.

  • Steric Hindrance: While not extreme in this case, steric bulk around the reacting centers can slow the reaction.[1]

    • Solution: If you suspect steric hindrance is an issue, consider switching to a more potent coupling reagent or exploring alternative synthetic routes, such as converting the carboxylic acid to an acyl fluoride first.[11]

Issue 2: Significant Side Product Formation

Question: My TLC plate shows the formation of the product, but also several other spots. What are these impurities and how can I avoid them?

Side reactions are a major cause of reduced yield and purification difficulties.[12][13][14]

Potential Cause & Solution

  • Racemization: This is the loss of stereochemical integrity at the chiral carbon of L-Phenylalanine. It is a significant concern in peptide-like couplings.[2][6] The mechanism often involves the formation of an oxazolone intermediate, which can easily epimerize.

    • Solution: Use a coupling reagent known to suppress racemization, such as HATU or COMU. The inclusion of additives like HOBt or, more effectively, HOAt (which is part of HATU's structure) is crucial for minimizing this side reaction.[2][6] Running the reaction at a lower temperature (0 °C) can also be beneficial.[6]

  • N-Acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is unreactive and terminates the reaction for that molecule.[6]

    • Solution: This side reaction is effectively suppressed by adding HOBt or HOAt.[6] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Guanidinylation of the Amine: This is a specific side reaction with uronium/aminium reagents (like HATU/HBTU) where the reagent can react directly with the amine starting material, capping it and preventing it from forming the desired amide.[10]

    • Solution: Pre-activating the carboxylic acid for 15-30 minutes before adding the amine is the most effective way to prevent this.[10] This ensures the highly reactive guanidinium moiety of the coupling reagent is consumed before the valuable amine is introduced.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed the product, but I am struggling to isolate it in pure form. The work-up is messy, and chromatography is inefficient.

The product, containing both a carboxylic acid and multiple nitrogen atoms, is quite polar, which can complicate purification.[15][16] Byproducts from the coupling reaction (e.g., tetramethylurea from HATU) can also be difficult to remove.[17]

Potential Cause & Solution

  • Polar Byproducts: Byproducts like tetramethylurea and unreacted HOBt are polar and water-soluble, but can co-elute with the product in normal-phase chromatography.[17]

    • Solution (Work-up): After quenching the reaction with water, perform a series of aqueous washes. A wash with dilute acid (e.g., 1M HCl) will protonate and remove residual DIPEA. A wash with dilute base (e.g., saturated NaHCO₃) can help remove unreacted 2-Pyrazinecarboxylic acid and HOBt. Follow with a brine wash to remove residual water.

    • Solution (Chromatography): If standard silica gel chromatography is failing, consider reversed-phase flash chromatography, which is better suited for polar compounds.[15]

  • Product Solubility Issues: The product may have limited solubility in common extraction solvents like ethyl acetate or DCM.

    • Solution: During the aqueous work-up, if the product precipitates, it can be isolated by filtration. If it remains in the organic layer, you may need to use a more polar solvent mixture for extraction, such as 10% Isopropanol in Chloroform (IPA/CHCl₃).

  • Recrystallization as an Alternative: For crystalline solids, recrystallization can be a highly effective alternative to chromatography, often yielding very pure material.[18]

    • Solution: Experiment with different solvent systems. A good starting point for a polar compound like this would be an alcohol (Ethanol, Isopropanol) or Acetonitrile.[18] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

Data Summary & Recommended Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentMolar Equiv.Base (Equiv.)AdditiveProsCons
HATU 1.1DIPEA (2.0)None (contains HOAt)Fast, high yield, low racemization[5]Higher cost, produces tetramethylurea byproduct[17]
HBTU 1.1DIPEA (2.0)None (contains HOBt)Effective, lower cost than HATUSlightly higher risk of racemization than HATU
EDC·HCl 1.2DIPEA (2.0)HOBt or Oxyma (1.2)Water-soluble urea byproduct, easy removal[6]Higher risk of N-acylurea formation and racemization without additive[6]
SOCl₂ 1.5Pyridine or Et₃N (3.0)NoneInexpensive, forms reactive acyl chlorideHarsh conditions, risk of side reactions, safety concerns[19]
Recommended Experimental Protocol (HATU Coupling)

This protocol provides a robust starting point for the synthesis.

dot

reaction_mechanism RCOOH Pyrazine-2-COOH RCOO_neg Carboxylate Anion RCOOH->RCOO_neg HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Base DIPEA Base->RCOOH Amine L-Phenylalanine (R'-NH2) Amide Final Amide Product Amine->Amide Nucleophilic Attack RCOO_neg->ActiveEster + HATU - TMU ActiveEster->Amide TMU Tetramethylurea (Byproduct)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

dot

troubleshooting_tree Start Low Reaction Yield? CheckTLC Analyze TLC/LC-MS Start->CheckTLC SM_Present Starting Materials Dominant? CheckTLC->SM_Present SideProducts Multiple Side Products? CheckTLC->SideProducts SM_Present->SideProducts No Sol_Activation Problem: Poor Activation/Coupling - Check coupling reagent quality - Ensure anhydrous conditions - Use pre-activation step SM_Present->Sol_Activation Yes Sol_Time Problem: Slow Reaction - Increase reaction time - Consider gentle warming (40°C) SM_Present->Sol_Time Sol_Racemization Problem: Racemization - Use HATU/COMU - Lower reaction temp to 0°C SideProducts->Sol_Racemization Yes Sol_Byproducts Problem: Other Side Reactions - Use additives (HOBt/Oxyma) - Ensure correct base stoichiometry SideProducts->Sol_Byproducts

Sources

Technical Support Center: Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This molecule is a critical chiral intermediate in the development of various pharmaceuticals, most notably as a precursor to the proteasome inhibitor Bortezomib.[1] Achieving high yield and, most importantly, high enantiomeric purity is paramount.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic basis of common side reactions and provide validated, actionable protocols to mitigate them.

Core Synthesis & Troubleshooting FAQs

Question 1: What is the most common synthetic route and what are the primary challenges?

The most direct and widely used method for synthesizing this compound is the direct amide coupling of L-Phenylalanine and Pyrazine-2-carboxylic acid. This is typically achieved using a peptide coupling agent.

The primary challenges associated with this synthesis are:

  • Racemization: Loss of the desired (S)-stereochemistry at the α-carbon of the phenylalanine moiety.

  • Side Product Formation: Generation of impurities from the coupling agent or secondary reactions.

  • Incomplete Reactions: Difficulty in driving the reaction to completion, leading to complex purification.

  • Poor Solubility: The starting materials and product can have limited solubility in common organic solvents, complicating the reaction and workup.[2]

Below is a general workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Purification SM1 L-Phenylalanine Reaction Amide Coupling (0°C to RT) SM1->Reaction SM2 Pyrazine-2-carboxylic acid SM2->Reaction Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Quench Aqueous Workup Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Recrystallization or Chromatography Extract->Purify Product Pure (S)-Product Purify->Product

Caption: General workflow for the amide coupling synthesis.

Question 2: I'm observing a significant loss of optical purity in my final product. What causes this and how can I prevent it?

Answer: This is the most critical issue in this synthesis and is almost certainly due to racemization of the L-phenylalanine chiral center during the carboxyl group activation step.

The Mechanism of Racemization: Racemization in peptide-like coupling reactions primarily occurs through the formation of a planar oxazolone intermediate.[3][4] The highly reactive activated carboxylic acid (e.g., the O-acylisourea intermediate formed with EDC) can be attacked intramolecularly by the amide carbonyl oxygen. This forms the oxazolone ring. The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent protonation can occur from either face, resulting in a mixture of (S) and (R) enantiomers.[4][5]

G Activated Activated (S)-Phenylalanine (Highly Reactive) Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular cyclization Enolate Achiral Enolate Oxazolone->Enolate Proton abstraction Base Base (e.g., DIPEA, NMM) Base->Enolate Protonation Re-protonation Enolate->Protonation S_Product (S)-Product (Desired) Protonation->S_Product R_Product (R)-Product (Racemized) Protonation->R_Product

Caption: The oxazolone pathway is the primary cause of racemization.

Prevention and Mitigation Strategies:

  • Use a Racemization Suppressant Additive: This is the most effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial.[5][6] They intercept the highly reactive O-acylisourea intermediate to form a more stable active ester. This HOBt- or Oxyma-ester is sufficiently reactive to couple with the amine but is significantly less prone to forming the problematic oxazolone intermediate.[3][7]

  • Choice of Coupling Reagent: While carbodiimides like EDC are common, uronium/aminium-based reagents like HBTU or HATU are often preferred for their efficiency and inherent ability to suppress racemization, especially when used with additives like HOAt.[7][8]

  • Control the Stoichiometry of Base: Use the minimum required amount of a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)). Excess base can promote both oxazolone formation and the abstraction of the alpha-proton.[9] If your starting material is a hydrochloride salt, use exactly one equivalent of base to neutralize it.

  • Lower the Reaction Temperature: Perform the initial activation step at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone intermediate.

StrategyMechanism of ActionKey Consideration
Add HOBt or Oxyma Intercepts O-acylisourea to form a more stable active ester, preventing oxazolone formation.[3]HOBt is highly effective but has explosive properties in its anhydrous form; hydrated versions or alternatives like Oxyma are safer.[5]
Use HATU/HOAt Forms a highly reactive HOAt-ester; the nitrogen atom in HOAt is thought to suppress racemization.[4]Generally more expensive than carbodiimide systems but very efficient.
Minimize Base Reduces the rate of proton abstraction from the oxazolone intermediate.[9]Must use enough base to deprotonate the amine hydrochloride salt if used.
Low Temperature Slows the rate of all reactions, but particularly the side reactions like oxazolone formation.May require longer reaction times for complete conversion.
Question 3: My reaction is clean by TLC, but after workup, my NMR shows my product plus a significant, inseparable impurity. Mass spec suggests a urea derivative. What happened?

Answer: This is a classic side reaction of carbodiimide coupling agents like EDC or DCC. You have likely formed an N-acylurea byproduct.

The Mechanism of N-acylurea Formation: The O-acylisourea intermediate, which is the activated form of your pyrazine-2-carboxylic acid, is highly reactive. If the amine (L-phenylalanine) is not available or is slow to react, this intermediate can undergo an intramolecular rearrangement (an O- to N-acyl transfer) to form a very stable and unreactive N-acylurea.[10][11][12] This side product is often difficult to separate from the desired amide product due to similar polarities.

G CarboxylicAcid Pyrazine-2-carboxylic acid O_acylisourea O-acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea EDC EDC EDC->O_acylisourea Product Desired Amide Product O_acylisourea->Product Nucleophilic Attack (Desired Pathway) N_acylurea N-acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Intramolecular Rearrangement (Side Reaction) Amine L-Phenylalanine Amine->Product

Sources

Technical Support Center: Purification of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this important compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as an impurity and precursor for Bortezomib.[1][2] Its purity is therefore of critical importance.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may face in the lab.

I. Understanding the Molecule and its Synthesis

This compound is typically synthesized via an amide coupling reaction between L-phenylalanine and 2-pyrazinecarboxylic acid or its activated derivative.[1] The choice of coupling reagent and reaction conditions significantly impacts the impurity profile of the crude product.[3][4]

Molecular Structure and Properties:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₃[1][5]
Molecular Weight271.27 g/mol [1][5]
AppearanceWhite to light beige solid/crystal powder[1]
Melting Point166-169 °C[1][6]
SolubilitySparingly soluble in DMSO and Methanol[1]

II. Troubleshooting Common Purification Challenges

Here we address the most common issues encountered during the purification of this compound.

FAQ 1: My final product has a low melting point and appears oily or sticky. What is the likely cause?

A low or broad melting point, or an oily/sticky appearance, typically indicates the presence of residual solvents or hygroscopic impurities.

  • Causality: The compound itself is a solid with a defined melting point.[1][6] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Residual high-boiling point solvents from the reaction or purification (e.g., DMF, DMSO) are common culprits.

  • Troubleshooting Protocol:

    • Solvent Removal:

      • High-Vacuum Drying: Dry the product under high vacuum (0.1-1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours). This is effective for removing most common organic solvents.

      • Solvent Trituration/Washing: If high-vacuum drying is insufficient, triturate or wash the solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble. Diethyl ether is a good first choice based on a common workup procedure.[1] Hexanes or a mixture of hexanes and ethyl acetate can also be effective.

    • Azeotropic Distillation: For stubborn high-boiling point solvents, dissolving the product in a suitable solvent (e.g., toluene) and then removing the solvent by rotary evaporation can help to azeotropically remove the residual solvent. Repeat this process 2-3 times.

FAQ 2: My NMR spectrum shows unreacted starting materials. How can I remove them?

The presence of unreacted L-phenylalanine or 2-pyrazinecarboxylic acid is a common issue, especially in reactions that have not gone to completion.

  • Causality: Both starting materials have different solubility and acidity profiles compared to the final product, which can be exploited for their removal.

  • Troubleshooting Protocol: Acid-Base Extraction This workflow is designed to separate the acidic product from the amphoteric L-phenylalanine and the more acidic 2-pyrazinecarboxylic acid.

    G start Crude Product (in Ethyl Acetate) wash1 Wash with 1M HCl (aq) (Removes L-phenylalanine) start->wash1 wash2 Wash with sat. NaHCO3 (aq) (Extracts Product and 2-Pyrazinecarboxylic acid) wash1->wash2 org_phase Organic Phase (Discard) wash2->org_phase Separate Layers aq_phase Aqueous Phase (Contains Product and 2-Pyrazinecarboxylic acid) wash2->aq_phase acidify Acidify with 1M HCl to pH 2-3 (Precipitates Product) aq_phase->acidify precipitate White Precipitate (this compound) acidify->precipitate filter Filter, Wash with Water, Dry precipitate->filter final_product Purified Product filter->final_product

    Diagram: Acid-Base Extraction Workflow.

FAQ 3: I suspect my product is contaminated with byproducts from the amide coupling reagent. How do I address this?

Amide coupling reagents generate byproducts that can be difficult to remove.[3] For example, carbodiimides like DCC and EDC produce dicyclohexylurea (DCU) and 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), respectively.[3]

  • Causality: The solubility of these byproducts dictates the purification strategy. DCU is poorly soluble in most organic solvents, while EDU is water-soluble.[3]

  • Troubleshooting Guide:

Coupling ReagentByproductRemoval Strategy
DCC (Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)DCU is often insoluble and can be removed by filtration of the reaction mixture before workup. If it co-precipitates with the product, it can be challenging to remove. Recrystallization from a suitable solvent system may be necessary.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDU (1-ethyl-3-(3-dimethylaminopropyl)urea)EDU is water-soluble.[3] During the acid-base workup described in FAQ 2, EDU will be removed in the aqueous washes.
T3P (Propylphosphonic Anhydride)Phosphonic acid byproductsThese byproducts are typically removed by aqueous extraction.[3]
FAQ 4: Chiral HPLC indicates the presence of the (R)-enantiomer. How can I improve the enantiomeric purity?

The presence of the (R)-enantiomer, (R)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, is a critical impurity, often arising from racemization during the amide coupling step.[4][7]

  • Causality: The acidic proton on the chiral carbon of L-phenylalanine can be abstracted under certain conditions, leading to racemization. This is particularly a risk with some coupling reagents and with prolonged reaction times or elevated temperatures.

  • Troubleshooting and Mitigation:

    • Reaction Optimization:

      • Low Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature).

      • Coupling Additives: Use additives like 1-hydroxybenzotriazole (HOBt) which are known to suppress racemization.[3]

    • Purification by Diastereomeric Salt Formation and Crystallization: This is a classical method for resolving enantiomers.

      G start Racemic Mixture ((S)- and (R)-acid) add_base Add Chiral Base (e.g., (R)-(-)-1-Phenylethylamine) in a suitable solvent (e.g., Ethanol) start->add_base salts Formation of Diastereomeric Salts ((S,R) and (R,R) salts) add_base->salts cool Cool to induce crystallization salts->cool crystallize Selective Crystallization (One diastereomer is less soluble) cool->crystallize filter Filter to separate crystals and mother liquor crystallize->filter crystals Crystals (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filter->mother_liquor acidify_crystals Acidify Crystals (e.g., with 1M HCl) crystals->acidify_crystals acidify_liquor Acidify Mother Liquor mother_liquor->acidify_liquor product_S Recover (S)-enantiomer acidify_crystals->product_S product_R Recover (R)-enantiomer acidify_liquor->product_R

      Diagram: Chiral Resolution via Diastereomeric Salt Formation.

    • Preparative Chiral Chromatography:

      • Principle: This technique uses a chiral stationary phase (CSP) to separate the enantiomers.

      • Protocol:

        • Screening: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid).

        • Optimization: Optimize the mobile phase composition for the best separation (resolution > 1.5).

        • Scale-up: Scale up the separation to a preparative column to isolate the desired (S)-enantiomer.

III. Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: For assessing chemical purity (presence of starting materials, byproducts). A C18 column with a mobile phase of acetonitrile/water with 0.1% TFA is a good starting point.

    • Chiral HPLC: For determining enantiomeric purity. Requires a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying impurities if they are present in sufficient quantities (>1-5%).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Melting Point: A sharp melting point close to the literature value (166-169 °C) is a good indicator of high purity.[1][6]

IV. References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • This compound - [P57602]. Synthonix. [Link]

  • CAS 1608986-16-8: (R)-3-phenyl-2-(pyrazine-2-carboxaMido)propanoic acid. Molecule.dev. [Link]

  • This compound. LookChem. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Pharmaceutical Impurities-A Mini-Review. ResearchGate. [Link]

  • N-(Pyrazinylcarbonyl)-L-phenylalanine. PubChem. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Technical Support Center: Identification of Impurities in (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the identification and characterization of impurities in (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2).[1][2][3][4][5][6] This document is structured to address common questions and troubleshooting scenarios encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is impurity profiling critical?

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as an analog or impurity related to Bortezomib.[1][5] Impurity profiling is a regulatory requirement and a fundamental aspect of ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[7][8][9] Unidentified or poorly controlled impurities can have unintended pharmacological or toxicological effects.

Q2: What are the primary sources of impurities in the synthesis of this compound?

The synthesis of this compound typically involves the coupling of L-phenylalanine with 2-pyrazinecarboxylic acid. Impurities can be introduced from several sources:

  • Starting Materials: Residual L-phenylalanine, 2-pyrazinecarboxylic acid, or impurities within these raw materials.

  • Reagents: By-products from coupling reagents (e.g., dicyclohexylurea if DCC is used) or impurities within the reagents themselves.[10]

  • Side Reactions: Incomplete reactions, over-reactions, or the formation of diastereomers (racemization) can lead to process-related impurities.[11]

  • Degradation: The final compound can degrade under certain conditions (e.g., hydrolysis of the amide bond), forming degradation products.[12][13]

Q3: Which analytical techniques are recommended for identifying and characterizing impurities?

A multi-technique, or orthogonal, approach is essential for comprehensive impurity profiling.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities.[9][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of impurities, providing crucial initial information for structural elucidation.[16][17][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help determine the elemental composition of an unknown impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[19][20][21][22] It provides detailed information about the molecular structure and connectivity of compounds.[20]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

Question: I've run an HPLC analysis of my synthesized this compound, and besides the main peak, I see multiple other signals. What are my next steps?

Answer: The appearance of unexpected peaks is a common issue. A systematic approach is required to identify these components.

Step 1: Initial Assessment with LC-MS

The first and most efficient step is to analyze the sample using LC-MS. This will provide the molecular weight of each impurity, which is a critical piece of the puzzle.

Step 2: Propose Potential Structures

Based on the molecular weights and the synthesis scheme, you can hypothesize the structures of these impurities. The diagram below illustrates the synthesis pathway and common points where impurities can arise.

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities L_Phe L-Phenylalanine (MW: 165.19) Coupling Peptide Coupling (e.g., DCC/HOBt or HATU) L_Phe->Coupling Imp5 Dipeptide Impurity (e.g., Phe-Phe-Pyr) (MW: 418.46) L_Phe->Imp5 Side Reaction Pyr_Acid 2-Pyrazinecarboxylic Acid (MW: 124.09) Pyr_Acid->Coupling Product This compound (MW: 271.27) Coupling->Product Imp1 Unreacted L-Phe (MW: 165.19) Coupling->Imp1 Incomplete Reaction Imp2 Unreacted Pyr-Acid (MW: 124.09) Coupling->Imp2 Incomplete Reaction Imp3 D-isomer (MW: 271.27) Coupling->Imp3 Racemization Imp4 Hydrolysis Product (L-Phe + Pyr-Acid) Product->Imp4 Degradation (Hydrolysis)

Caption: Synthesis of the target compound and potential impurity formation pathways.

Step 3: Tabulate Potential Impurities

Summarize the potential impurities and their corresponding molecular weights for easy comparison with your LC-MS data.

Potential Impurity Source Molecular Weight ( g/mol ) Notes
L-PhenylalanineStarting Material165.19Unreacted starting material.
2-Pyrazinecarboxylic AcidStarting Material124.09Unreacted starting material.
(R)-isomerSide Reaction271.27Diastereomer of the main compound. May co-elute or have a similar retention time.
N,N'-Dicyclohexylurea (DCU)Reagent224.36By-product if DCC is used as a coupling agent.
Phenylalanine-Phenylalanine dipeptide coupled with pyrazineSide Reaction418.46Formed if phenylalanine couples with itself before reacting with pyrazinecarboxylic acid.

Step 4: Further Characterization

For impurities that cannot be identified by mass alone (like isomers) or for definitive structural confirmation, isolation followed by NMR analysis is necessary.

Scenario 2: I have an unknown impurity that I cannot identify by mass alone. What is the workflow for structural elucidation?

Question: My LC-MS data shows an impurity with the same mass as my product, which I suspect is the D-isomer. How can I confirm this?

Answer: Confirming the structure of an unknown impurity, especially an isomer, requires a more detailed analytical workflow.

Impurity_ID_Workflow Start Unknown Impurity Detected (e.g., in HPLC/LC-MS) Isolation Isolate Impurity (e.g., Preparative HPLC) Start->Isolation HRMS High-Resolution MS (HRMS) - Determine Elemental Composition Isolation->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Elucidate Structure Isolation->NMR Compare Compare Spectra with Reference Standard or Main Compound HRMS->Compare NMR->Compare Conclusion Structure Confirmed Compare->Conclusion

Caption: Workflow for the identification of an unknown pharmaceutical impurity.

  • Isolation: The first step is to isolate a sufficient quantity of the impurity using techniques like preparative HPLC.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the isolated impurity by HRMS to obtain an accurate mass. This will confirm the elemental composition and verify that it is indeed an isomer of your target compound.

  • NMR Spectroscopy: This is the most definitive technique for structural elucidation.[19]

    • 1H and 13C NMR: Will provide the basic carbon-hydrogen framework.

    • 2D NMR (e.g., COSY, HSQC): Will establish connectivity between protons and carbons.

    • Chiral Analysis: For suspected diastereomers, chiral HPLC or NMR with a chiral shift reagent may be necessary to confirm the stereochemistry.

  • Comparison: Compare the NMR and MS data of the impurity with that of the main compound and any available reference standards.

Detailed Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method provides a starting point for separating the main compound from its potential impurities. Optimization may be required based on your specific impurity profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale: A C18 column provides good retention for the aromatic compound. The acidic mobile phase ensures good peak shape for the carboxylic acid. A gradient elution is used to separate compounds with a range of polarities.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[12][23][24][25]

Objective: To intentionally degrade the sample to generate potential degradation products. Aim for 5-20% degradation of the main peak.[12]

  • Acid Hydrolysis:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Add 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis:

    • Dissolve the sample in a suitable solvent.

    • Add 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Dissolve the sample in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the sample (in a photostable container) to UV light (e.g., 254 nm) for 24 hours.

Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize any new peaks that appear.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • CONICET. (n.d.).
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. [Link]
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. [Link]
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • American Chemical Society. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. [Link]
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
  • MedCrave. (2016, December 14).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Labinsights. (2023, May 8).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Arshine Pharmaceutical. (n.d.). This compound. [Link]
  • PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • Synthonix. (n.d.). This compound. [Link]
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • Journal of the American Society for Mass Spectrometry. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
  • ResearchGate. (2025, August 6).
  • PubMed. (n.d.).

Sources

Technical Support Center: Improving the Chiral Purity of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (SPPA). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high enantiomeric purity. SPPA is a key intermediate in the synthesis of pharmaceuticals like Bortezomib, where stereochemical integrity is paramount for efficacy and safety.[1]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary source of chiral impurity in the synthesis of SPPA?

The synthesis of SPPA typically involves the coupling of pyrazine-2-carboxylic acid with an L-phenylalanine derivative, followed by hydrolysis.[1][2] The primary source of the undesired (R)-enantiomer is racemization of the chiral center (the alpha-carbon of the phenylalanine backbone). This can occur at several stages:

  • Activation of Pyrazine-2-carboxylic Acid: If harsh conditions are used to form an acid chloride or other activated species, it can promote racemization in subsequent steps.

  • Coupling Reaction: The basic conditions or elevated temperatures often used during the amide bond formation can lead to epimerization.

  • Hydrolysis: The final hydrolysis step to convert the ester to a carboxylic acid, particularly if not carefully controlled, can also contribute to a loss of enantiomeric excess (% ee).[1]

Q2: Why is achieving high enantiomeric purity (>99% ee) critical?

For active pharmaceutical ingredients (APIs), enantiomers can have vastly different pharmacological, metabolic, and toxicological profiles.[3] The undesired enantiomer may be inactive, less active, or could even cause harmful side effects. Regulatory agencies like the FDA require stringent control over stereoisomeric purity. Therefore, maximizing the enantiomeric excess of SPPA is a critical quality attribute that directly impacts the final API's safety and efficacy.

Q3: What are the principal methods for analyzing the chiral purity of SPPA?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess.[4][5] An alternative, though less common for routine analysis, is the use of NMR spectroscopy with a chiral derivatizing agent , such as Mosher's acid, to convert the enantiomers into diastereomers with distinct NMR signals.[6][7]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

This section addresses common issues encountered during the synthesis and purification of SPPA. The following workflow provides a logical approach to diagnosing and solving purity problems.

Troubleshooting_Workflow start Low Enantiomeric Excess (<98% ee) Detected p1 Verify Analytical Method start->p1 p2 Review Synthesis Protocol start->p2 p3 Optimize Purification Strategy start->p3 s1a Poor Peak Resolution? p1->s1a s2a Check Purity of L-Phenylalanine Starting Material p2->s2a s2b Minimize Racemization During Coupling & Hydrolysis p2->s2b s3a Recrystallization Ineffective? p3->s3a s1b Optimize HPLC Method (See Protocol 1) s1a->s1b Yes s1c Accurate ee Confirmed s1a->s1c No s1b->s1c s2c Improved ee Post-Synthesis s2a->s2c s2b->s2c s3b Systematic Solvent Screening (See Protocol 2) s3a->s3b Yes s3e High Purity Achieved s3a->s3e No s3c Implement Chiral Preparative HPLC s3b->s3c s3d Consider Dynamic Resolution (Advanced) s3b->s3d s3c->s3e s3d->s3e

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Q4: My chiral HPLC analysis shows poor resolution or tailing peaks. How can I fix this?

Causality: Poor peak shape or resolution prevents accurate ee determination. This is often caused by a suboptimal mobile phase, incorrect column choice, or secondary interactions between the analyte and the stationary phase.

Solution: A systematic approach to method development is crucial. For N-acyl amino acids like SPPA, polysaccharide-based or macrocyclic glycopeptide columns are excellent starting points.[5][8]

ProblemPotential CauseRecommended Solution
Poor Resolution Mobile phase polarity is not optimal.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your non-polar mobile phase (e.g., hexane) or the buffer/acid concentration in a reversed-phase system.
Peak Tailing Secondary ionic interactions with residual silanols on the silica support.Add a small amount of an acidic or basic modifier. For an acidic analyte like SPPA, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase often yields sharper peaks.[7]
Enantiomers Co-elute Incorrect Chiral Stationary Phase (CSP).Screen different CSPs. A column that works for phenylalanine may not work for its N-acyl derivative. Consider columns like Chiralpak® IA, IB, or IC, or Chirobiotic® T.[5]
Irreproducible Retention Unstable column temperature.Use a column oven to maintain a constant temperature (e.g., 25-40 °C). Temperature can significantly affect enantioselectivity.[6]
Q5: I have confirmed my analytical method is accurate, but the ee of my crude product is low (e.g., 90-95%). How can I improve the synthesis?

Causality: A low initial ee points to racemization during the reaction. The alpha-proton of the phenylalanine backbone becomes labile under certain conditions, especially when the adjacent carbonyl group is activated.

Solution: Focus on milder reaction conditions.

  • Coupling Agents: Instead of converting pyrazine-2-carboxylic acid to a highly reactive acid chloride with thionyl chloride, use in-situ coupling agents that operate at lower temperatures and minimize side reactions. Reagents like HBTU, HATU, or T3P are excellent choices for peptide-like couplings.[9]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed racemization.

  • Temperature Control: Maintain low temperatures (e.g., 0 °C to room temperature) throughout the coupling reaction. Avoid prolonged reaction times at elevated temperatures.[6]

  • Hydrolysis Conditions: During the saponification of the methyl ester, use a stoichiometric amount of base (e.g., LiOH or NaOH) at low temperature (0-5 °C) and monitor the reaction closely by TLC or LC-MS to prevent over-exposure to basic conditions.[1]

Q6: My attempts at simple recrystallization are not significantly improving the enantiomeric excess. What am I doing wrong?

Causality: The effectiveness of chiral purification by crystallization depends heavily on the solid-state behavior of the compound and the choice of solvent.[10] If the (S) and (R) enantiomers form a solid solution or if the solvent is not selective, simple crystallization will be inefficient.[11]

Solution: A more rigorous and systematic approach to crystallization is required. The goal is to find a solvent system where the desired (S)-enantiomer has lower solubility than the racemate, allowing it to crystallize preferentially.

Recrystallization_Logic start Goal: Enrich ee > 99% step1 1. Solvent Screening (Polar, Non-polar, Mixtures) start->step1 step2 2. Solubility Tests (Hot & Cold) step1->step2 step3 3. Identify Promising Systems (High solubility when hot, low when cold) step2->step3 step4 4. Small-Scale Trial Crystallization (e.g., 100 mg scale) step3->step4 step5 5. Analyze ee of Crystals & Mother Liquor step4->step5 step6 Is ee of Crystals Increasing? step5->step6 step7 6. Optimize & Scale-Up (Cooling rate, seeding) step6->step7 Yes step8 Return to Step 1 (Try new solvent system) step6->step8 No step8->step1

Caption: Logical workflow for developing an effective recrystallization protocol.

Key Insights for Solvent Selection:

  • Solvent-Molecule Interactions: The solvent's interaction with the solute molecules dictates crystal growth and morphology.[12] Protic solvents (alcohols, water) can form hydrogen bonds and may interact differently with each enantiomer, potentially leading to better separation.

  • Systematic Screening: Test a range of solvents, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

  • Repeated Crystallization: Sometimes, multiple recrystallizations are necessary to achieve the desired purity, although this comes at the cost of yield.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a starting point for developing a robust analytical method.

  • Column Selection:

    • Primary Recommendation: CHIRALPAK® IA or IB (Immobilized polysaccharide-based CSPs). These are robust and versatile for N-acyl amino acids.

    • Alternative: CHIROBIOTIC® T (Teicoplanin-based macrocyclic glycopeptide CSP).[5]

  • Sample Preparation:

    • Accurately weigh ~1 mg of SPPA into a 2 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase or a compatible solvent (e.g., Methanol/Acetonitrile 50:50).

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)CHIROBIOTIC® T (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / TFA (70:30:0.1, v/v/v)Water / Methanol / Acetic Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 260 nm (due to pyrazine ring)UV at 260 nm
Injection Vol. 10 µL10 µL
  • Optimization:

    • If resolution is poor, adjust the ratio of the organic modifier (Isopropanol or Methanol). Increasing the polar modifier generally decreases retention time but may reduce selectivity.

    • Ensure the minor (R)-enantiomer peak is well-resolved from the major (S)-enantiomer peak, with a resolution factor (Rs) > 1.5 for accurate integration.

Protocol 2: Enantiomeric Enrichment by Recrystallization

This protocol outlines a systematic approach to finding an effective crystallization solvent.

  • Solubility Screening:

    • Place ~10 mg of SPPA (with known, moderate ee, e.g., 90%) into each of several small vials.

    • Add a test solvent (e.g., methanol, ethanol, acetone, ethyl acetate, water, or mixtures) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

    • In parallel, heat separate vials containing the same amount of solid and solvent to near the solvent's boiling point. Record the solubility.

    • Ideal Profile: The solvent should show poor solubility at room temperature but high solubility at elevated temperatures.

  • Trial Crystallization:

    • Select the most promising solvent system from Step 1.

    • Dissolve ~200 mg of SPPA in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-4 °C) for 1-2 hours.

    • If no crystals form, try adding an anti-solvent (a solvent in which SPPA is insoluble, e.g., heptane or water) dropwise until turbidity appears, then warm to re-dissolve and cool again.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and the mother liquor separately.

  • Analysis and Iteration:

    • Analyze the enantiomeric excess of the dried crystals and the residue from the evaporated mother liquor using the validated chiral HPLC method (Protocol 1).

    • Successful Enrichment: The ee of the crystals should be higher than the starting material, and the ee of the mother liquor should be lower.

    • If enrichment is successful, the process can be scaled up or repeated. If not, return to Step 1 with a different solvent system.

Section 4: Advanced Strategy - Crystallization-Induced Asymmetric Transformation (CIAT)

For challenging separations, or to maximize yield beyond the theoretical 50% of a classical resolution, a dynamic process can be employed. CIAT is a powerful technique where the undesired enantiomer in the solution is continuously racemized back to a 50:50 mixture while the desired, less soluble enantiomer selectively crystallizes.[13][14] This shifts the equilibrium, potentially allowing for a theoretical yield of up to 100% of a single enantiomer.[3]

Implementing CIAT requires identifying conditions (e.g., presence of a specific base or aldehyde catalyst, elevated temperature) that promote racemization in the solution phase without affecting the solid phase. This is an advanced, process-specific development that requires significant experimentation but offers substantial rewards in efficiency.

References

  • Blacker, A. J., et al. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development.
  • ResearchGate. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation.
  • ResearchGate. Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.
  • Asai, Y., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
  • Sato, I., et al. (2016). Asymmetric Synthesis of an Amino Acid Derivative from Achiral Aroyl Acrylamide by Reversible Michael Addition and Preferential Crystallization. Chemistry.
  • Yoshioka, R. (2020). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate.
  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules.
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Research and Reviews: Journal of Pharmaceutical and Biological Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Coquerel, G. (2021). Recrystallization of Enantiomers from Conglomerates. ResearchGate.
  • ResearchGate. The influence of impurities and solvents on crystallization.
  • Google Patents. (2011). The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • How It Comes Together. (2024). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.

Sources

Stability and degradation of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2). This molecule, a key intermediate in the synthesis of therapeutic agents like Bortezomib, is an N-acyl-alpha-amino acid comprised of a pyrazine-2-carboxamide moiety linked to L-phenylalanine.[1] Understanding its stability profile in solution is critical for ensuring the integrity of experimental outcomes, developing robust formulations, and maintaining purity during synthesis and storage.

This guide is structured to provide rapid answers to common questions, troubleshoot experimental anomalies, and offer detailed protocols for stability analysis. As your virtual application scientist, my goal is to explain not just the procedural steps but the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The molecular structure features an amide linkage, which is the most probable site of degradation under common laboratory conditions. The primary degradation pathways are:

  • Hydrolysis: This is the most significant pathway. The amide bond connecting the pyrazine ring to the phenylalanine nitrogen is susceptible to cleavage under both acidic and basic conditions.[2] This reaction yields two primary degradation products: 2-Pyrazinecarboxylic acid and L-Phenylalanine .

  • Photodegradation: Aromatic heterocyclic systems like pyrazine can be susceptible to degradation upon exposure to UV or high-intensity visible light.[3] While specific data on this compound is limited, photolytic stress could potentially lead to complex reactions, including ring modification or the formation of radical species.

  • Oxidation: While less common for this specific structure compared to molecules with more readily oxidizable groups, strong oxidizing agents or exposure to atmospheric oxygen over long periods (especially in the presence of metal ions) could potentially affect the pyrazine or phenyl rings.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To minimize degradation and ensure the long-term integrity of your solutions, adhere to the following storage protocols:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term use (days) and frozen at -20°C or below for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] This is a critical precaution to prevent potential photodegradation.

  • pH: The compound is most stable at a neutral to slightly acidic pH (approx. 4-6). Avoid strongly acidic or alkaline conditions, as they will catalyze amide hydrolysis. If preparing solutions in buffers, use a stable buffer system in this pH range (e.g., acetate or phosphate).

  • Solvent: Use high-purity, degassed solvents (e.g., DMSO, Methanol, Acetonitrile) for preparing stock solutions. For aqueous working solutions, use purified water (e.g., HPLC-grade).

Q3: Which analytical techniques are best suited for monitoring the stability and degradation of this compound?

The gold standard for stability analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[5] An effective method should be capable of separating the intact parent compound from all potential degradation products and formulation excipients.

  • Technique: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.

  • Column: A C18 stationary phase is highly effective for retaining the parent compound and its primary degradation products.

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. The aromatic rings in the parent compound and its degradants provide strong chromophores for UV detection (typically monitored around 254 nm or 270 nm). A PDA detector offers the added advantage of providing spectral data, which can help in identifying and tracking peaks.

Troubleshooting Guide: Experimental Observations

Q: I see new, smaller peaks appearing in my HPLC chromatogram over time. What are they?

A: This is a classic sign of degradation. Based on the compound's structure, these new peaks are most likely the hydrolysis products.

  • Logical Diagnosis: The primary hydrolysis products are 2-Pyrazinecarboxylic acid and L-Phenylalanine. L-Phenylalanine is highly polar and will likely elute very early in a standard reversed-phase HPLC run, possibly near the solvent front. 2-Pyrazinecarboxylic acid is also more polar than the parent compound and will have a shorter retention time.

  • Troubleshooting Steps:

    • Confirm Identity: If standards are available, inject solutions of 2-Pyrazinecarboxylic acid and L-Phenylalanine to confirm if their retention times match the new peaks.

    • Perform Forced Degradation: Intentionally degrade a sample of your compound under mild acid and base conditions (see Protocol 1). Analyze the resulting mixture by HPLC. The peaks that grow in these stressed samples correspond to your degradation products.

    • Review Storage: Immediately review your solution's storage conditions (pH, temperature, light exposure) as outlined in the FAQ section to prevent further degradation.

Logical Relationship: Identifying Unknown HPLC Peaks

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solution at 60°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Quench/Neutralize Samples (e.g., add equivalent base/acid) B->G C->G D->G E->G F->G H Dilute to working concentration G->H I Analyze via Stability-Indicating HPLC-PDA Method H->I J Assess Peak Purity I->J K Calculate Mass Balance I->K L Identify Degradants (LC-MS if needed) I->L

Caption: Step-by-step workflow for conducting a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. (Base hydrolysis is typically much faster than acid hydrolysis for amides).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Keep a vial of the stock solution at 60°C. Withdraw aliquots at 1, 3, and 5 days.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and kept alongside.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively, to stop the reaction.

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a robust starting point for developing a stability-indicating method.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Formic acid is used as a mobile phase modifier to ensure the carboxylic acid group on the parent compound and the 2-pyrazinecarboxylic acid degradant are protonated, leading to better retention and sharper peak shapes.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (verify with a UV scan of the parent compound).

Data Interpretation

Summary of Expected Degradation Behavior

The following table summarizes the likely outcomes from the forced degradation studies.

Stress ConditionExpected Degradation LevelPrimary Degradation Products
0.1 M HCl, 60°C Moderate to High2-Pyrazinecarboxylic acid, L-Phenylalanine (Amide Hydrolysis)
0.1 M NaOH, RT High (Rapid)2-Pyrazinecarboxylic acid, L-Phenylalanine (Amide Hydrolysis)
3% H₂O₂, RT Low to ModeratePotential N-oxides or other oxidative artifacts
Heat (60°C) Low to ModeratePrimarily hydrolysis products (slower rate than acid/base)
Light (ICH Q1B) Condition-dependentPotential for various photoproducts; requires further analysis
Primary Degradation Pathway: Amide Hydrolysis

The hydrolysis of the amide bond is the most critical degradation pathway to monitor.

Caption: The primary hydrolytic degradation pathway of the target compound.

References

  • Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the n
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. PubMed Central. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Ihsanawatia, & Alni, A. Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
  • Faustino, P. Forced Degradation Studies for Biopharmaceuticals.
  • Shinde, S. L., et al.
  • Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Müller, R., & Rappert, S. Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. [Link]
  • Preparation of pyrazine derivatives.
  • This compound. ArShine Pharmaceutical Co., Limited. [Link]
  • (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid.
  • Ebadi, A. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. [Link]
  • Klára, K., et al. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]
  • This compound. Synthonix. [Link]
  • This compound.
  • Andrási, N., et al. Photodegradation study of some triazine-type herbicides.
  • Bouz, G., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
  • Di G., et al. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. [Link]
  • Thermal stability of aminoacyl-tRNAs in aqueous solutions.
  • Long, J.Z., et al. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.

Sources

Bortezomib Synthesis: A Technical Guide to Troubleshooting Low Yields in the Core Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development scientists involved in the synthesis of Bortezomib. Low yields in the critical peptide coupling step can be a significant bottleneck, impacting timelines and resource allocation. This document provides a structured, in-depth approach to troubleshooting these challenges, moving from common issues to more complex mechanistic considerations. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bortezomib coupling reaction is resulting in a significantly lower yield than expected. What are the most common initial culprits?

Low yield is a frequent challenge and can often be traced back to a few key areas. Before delving into more complex investigations, it's crucial to assess the fundamentals of your reaction setup.

  • Reagent Quality and Handling: The stability and purity of your starting materials are paramount.

    • Coupling Reagents: Amide coupling reagents, especially uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are sensitive to moisture.[1] Hydrolysis can deactivate the reagent, leading to incomplete reaction. Always use freshly opened reagents or those stored meticulously in a desiccator.

    • Solvents: Ensure the use of anhydrous solvents. Residual water can compete with the amine nucleophile, hydrolyzing the activated carboxylic acid and reducing your yield.

    • Starting Materials: Verify the purity of your N-protected phenylalanine derivative and the aminoboronic ester salt. Impurities can interfere with the reaction or introduce side products that complicate purification.[2]

  • Reaction Conditions:

    • Temperature Control: The coupling of N-pyrazinoyl-L-phenylalanine with the aminoboronic ester is sensitive to temperature.[3] Running the reaction at a controlled low temperature (e.g., -5°C to 5°C) is critical, especially during the addition of the base, to minimize side reactions.[3][4]

    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the boronic ester.[4][5]

Q2: I've confirmed my reagents and basic conditions are sound, but my yield is still low and I'm seeing a significant amount of a diastereomeric impurity. What's happening?

The presence of a diastereomer, specifically the epi-bortezomib impurity, points directly to racemization at the chiral center of the L-phenylalanine derivative during the reaction.[4][5][6] This is a well-documented issue in Bortezomib synthesis.

  • Mechanism of Racemization: The activation of the carboxylic acid on N-pyrazinoyl-L-phenylalanine can lead to the formation of an oxazolone intermediate.[3] The stereogenic center in this intermediate is prone to deprotonation and reprotonation, leading to a loss of stereochemical integrity. This issue is exacerbated by certain coupling reagents and reaction conditions.[3]

  • The Critical Role of the Coupling Reagent:

    • CDI (N,N'-Carbonyldiimidazole): Using CDI as a coupling agent is known to cause significant racemization, in some cases leading to a nearly 1:1 mixture of diastereomers.[3]

    • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is widely recommended to suppress racemization in this specific coupling.[3][4] The 1-oxybenzotriazole unit within TBTU helps to minimize the formation or lifetime of the problematic oxazolone intermediate. Even with TBTU, some degree of racemization can occur, but it is significantly reduced.[4]

  • Troubleshooting Strategy:

    • Switch to TBTU: If you are not already using it, switching to TBTU is the most effective way to combat racemization.[3][7]

    • Optimize Base Addition: The slow, dropwise addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) at low temperatures is crucial.[3][4] This maintains a low concentration of free base, which can promote oxazolone formation.

    • Order of Addition: Add the coupling reagent (TBTU) to a mixture of the carboxylic acid and the amine salt before the slow addition of the base.

Coupling ReagentPropensity for RacemizationTypical Diastereomeric Excess (de)Reference
CDIHigh~10% (45:55 mixture)[3]
TBTU Low ~97% [3]
DCC/HOBtModerateNot specifically reported for Bortezomib, but a common alternative.[7][8]
Q3: My main impurity is not a diastereomer, but a product where the boronic acid has been replaced by a hydroxyl group. What causes this and how can I prevent it?

This impurity is a result of oxidative deboronation, where the C-B bond is cleaved and replaced with a C-O bond.[4][5] This is a known degradation pathway for Bortezomib and its precursors.

  • Cause: The primary culprit is atmospheric oxygen, especially during workup and purification.[4] The reaction can also be promoted by certain oxidizing agents.

  • Prevention:

    • Inert Atmosphere: As mentioned, maintaining an inert atmosphere throughout the reaction is key.

    • Work-up Conditions: During the aqueous workup, minimize the exposure of the product to air. Consider using de-gassed solvents.

    • Storage: Store the final product and key intermediates under an inert atmosphere and at low temperatures to prevent degradation over time.

Experimental Protocols: Best Practices

Optimized Coupling Protocol to Minimize Racemization

This protocol is based on a convergent synthesis approach demonstrated to achieve high diastereomeric excess.[3][4]

  • Reaction Setup: In a flame-dried, three-necked flask under a positive pressure of nitrogen, dissolve N-pyrazinoyl-L-phenylalanine and the aminoboronic ester salt (e.g., trifluoroacetate salt) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Reagent Addition: Add TBTU as a solid to the stirred mixture.

  • Base Addition: Slowly add a solution of Diisopropylethylamine (DIPEA) in anhydrous DCM dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method like HPLC or TLC until the starting materials are consumed.

  • Quenching and Work-up: Proceed with a standard aqueous work-up, washing with dilute acid, base, and brine, all while maintaining a cool temperature and minimizing air exposure.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the root cause of low yield in the Bortezomib coupling reaction.

Bortezomib_Troubleshooting start Low Yield in Coupling Reaction check_basics Step 1: Verify Basics start->check_basics reagent_quality Reagent Quality Check - Fresh Coupling Agent? - Anhydrous Solvents? - Starting Material Purity? check_basics->reagent_quality Assess reaction_conditions Reaction Conditions Check - Correct Temperature? - Inert Atmosphere? check_basics->reaction_conditions Assess analyze_impurities Step 2: Analyze Impurity Profile (HPLC/LC-MS) check_basics->analyze_impurities If basics are confirmed OK racemization Major Impurity: Diastereomer (epi-Bortezomib) analyze_impurities->racemization Identify oxidation Major Impurity: Deboronated Product (B -> OH) analyze_impurities->oxidation Identify starting_material High Levels of Unreacted Starting Material analyze_impurities->starting_material Identify racemization_cause Cause: Racemization via Oxazolone Intermediate racemization->racemization_cause oxidation_cause Cause: Oxidative Deboronation oxidation->oxidation_cause incomplete_rxn_cause Cause: Incomplete Reaction starting_material->incomplete_rxn_cause racemization_solution Solution: 1. Use TBTU as coupling agent. 2. Slow addition of base (DIPEA). 3. Maintain low temperature. racemization_cause->racemization_solution Implement oxidation_solution Solution: 1. Maintain strict inert atmosphere. 2. Use de-gassed solvents for work-up. 3. Proper storage of product. oxidation_cause->oxidation_solution Implement incomplete_rxn_solution Solution: 1. Re-check reagent stoichiometry. 2. Verify activity of coupling agent. 3. Increase reaction time/temp cautiously. incomplete_rxn_cause->incomplete_rxn_solution Implement

Sources

Preventing racemization during the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about preventing racemization during the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

Technical Support Center: Chiral Integrity in Amide Synthesis

Topic: Preventing Racemization during the Synthesis of this compound

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-01-A

Introduction: The Criticality of Stereochemical Control

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount in drug development. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful. The target molecule, this compound, a key intermediate in the synthesis of drugs like Bortezomib, contains a critical stereocenter derived from L-phenylalanine.[1]

During the crucial amide bond formation step, this stereocenter is highly susceptible to racemization —the process by which a pure enantiomer is converted into an equal mixture of both enantiomers, thereby losing its optical purity.[2] This guide provides a comprehensive troubleshooting framework to diagnose, mitigate, and prevent racemization during this synthesis, ensuring the chiral integrity of your final product.

Understanding the Enemy: Mechanisms of Racemization

To effectively prevent racemization, it is essential to understand its underlying chemical mechanisms. During carboxyl group activation for amide coupling, the acidity of the α-proton (the proton on the chiral carbon) is significantly increased. Abstraction of this proton by a base leads to a planar carbanion or enolate intermediate, which can be re-protonated from either face, resulting in a loss of the original stereochemistry.[3][4]

There are two primary pathways for this loss of chiral integrity:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism in peptide and amide synthesis.[3][5] The activated carboxyl group undergoes intramolecular cyclization to form a planar oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by even weak bases, leading to rapid racemization.[3]

  • Direct α-Proton Abstraction (Enolization): A base can directly abstract the acidic α-proton from the activated carboxylic acid intermediate without forming an oxazolone.[3][6] This pathway is more significant with highly activated intermediates, strong bases, or when the α-proton is particularly acidic due to electron-withdrawing groups.[3][7]

Racemization_Mechanisms cluster_0 Racemization Pathways cluster_path1 Path 1: Oxazolone Formation START (S)-Amino Acid Derivative ACTIVATED Activated Intermediate (e.g., O-Acylisourea) START->ACTIVATED  Coupling Reagent OXAZOLONE Oxazolone Intermediate (Planar, Achiral) ACTIVATED->OXAZOLONE  Intramolecular  Cyclization ENOLATE Carbanion/Enolate (Planar, Achiral) ACTIVATED->ENOLATE  Strong Base  Direct α-Proton Abstraction OXAZOLONE->ENOLATE  Base (e.g., DIPEA)  α-Proton Abstraction RACEMIC Racemic Product ENOLATE->RACEMIC  Reprotonation

Caption: Primary mechanisms leading to racemization during amide bond synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers to common issues encountered during the synthesis of this compound.

Q1: My final product shows significant racemization after chiral HPLC analysis. Where should I start troubleshooting?

A1: Racemization almost always originates from the "coupling cocktail." The interplay between your coupling reagent, any additives, the base, and the reaction temperature is the primary determinant of chiral purity. Before re-running the entire synthesis, focus on optimizing the amide bond formation step.

A logical troubleshooting workflow involves systematically evaluating each component of the coupling reaction, starting with the most likely culprits.

Troubleshooting_Workflow START High Racemization Detected (>2%) STEP1 Step 1: Evaluate Coupling Reagent & Additives START->STEP1 STEP2 Step 2: Scrutinize Base Selection & Stoichiometry STEP1->STEP2 If using carbodiimide, ensure additive is present. Consider switching to uronium/phosphonium reagent. STEP3 Step 3: Optimize Reaction Conditions (Temp. & Time) STEP2->STEP3 Switch from DIPEA/TEA to NMM/Collidine. Use minimum equivalents of base. END Racemization Minimized (<0.5%) STEP3->END Lower temperature to 0°C or -15°C. Monitor reaction to avoid prolonged times.

Caption: A systematic workflow for troubleshooting racemization issues.

Q2: Which coupling reagents are the most effective at preventing racemization?

A2: The choice of coupling reagent is arguably the most critical factor. Reagents that rapidly convert the carboxylic acid into a moderately reactive, stable active ester are superior to those that generate highly reactive intermediates.

  • Uronium/Phosphonium Salts (Recommended): Reagents like HATU , HBTU , and PyBOP are generally preferred for minimizing racemization.[2] They react quickly with the carboxylic acid to form active esters in situ, which then couple with the amine.[8] HATU is particularly effective as it is the HOAt (1-hydroxy-7-azabenzotriazole) analogue of HBTU, and HOAt is a superior racemization suppressor.[9][10]

  • Carbodiimides (Use with Caution): Reagents like DCC, DIC, and EDC are classic coupling agents but are highly prone to causing racemization when used alone.[11][12] Their mechanism involves a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[9] It is mandatory to use them in combination with a racemization-suppressing additive like HOBt or OxymaPure.[8][11]

  • Specialty Reagents (For Difficult Cases): For exceptionally challenging couplings where racemization persists, advanced reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or ynamide-based reagents have shown excellent results with little to no detectable racemization.[13][14][15]

Table 1: Comparison of Common Coupling Reagents

Reagent Class Examples Racemization Potential Comments
Uronium Salts HATU, HCTU, HBTU Low Generally the best choice. Fast reaction rates and low racemization, especially HATU.[2][8]
Phosphonium Salts PyBOP, BOP Low Very effective, but BOP produces a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[8][12]
Carbodiimides EDC, DIC, DCC High (if used alone) Economical, but must be used with an additive (HOBt, Oxyma) to suppress racemization.[9][11]

| Specialty | DEPBT, COMU | Very Low | Excellent for difficult or fragment couplings where racemization is a major concern.[2][15] |

Q3: What is the specific role of additives like HOBt and HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are essential racemization suppressors .[9] They function by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide) before it can cyclize to the problematic oxazolone.[3][10] This interception forms a new active ester (e.g., an OBt or OAt ester) which is more stable and less prone to racemization, but still sufficiently reactive to couple efficiently with the amine component.[8][9]

  • HOAt is generally considered more effective than HOBt at both accelerating coupling and suppressing racemization.[9][12]

  • OxymaPure is a non-explosive and highly effective alternative to HOBt.[2][15]

Q4: How does my choice of base impact chiral purity?

A4: The base is a double-edged sword. It is required to neutralize acid salts and deprotonate the amine nucleophile, but an inappropriate choice or excess amount is a primary driver of racemization via α-proton abstraction.[2][9]

  • Base Strength & Steric Hindrance: The ideal base is one that is sufficiently basic to facilitate the reaction but is sterically hindered and weak enough to minimize α-proton abstraction.

    • Avoid: Strong, non-hindered bases like triethylamine (TEA) are known to promote higher rates of racemization.[9]

    • Use with Care: Sterically hindered bases like diisopropylethylamine (DIPEA or Hünig's base) are very common but can still be potent promoters of racemization, especially if used in excess.[2]

    • Recommended: Weaker, hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often the best choices for delicate couplings as they are less likely to cause epimerization.[9][16]

  • Stoichiometry is Key: Always use the minimum amount of base required for the reaction, typically 1.1 to 2.0 equivalents. Excess base dramatically increases the risk of racemization.[2]

Q5: What are the optimal reaction conditions (temperature, solvent) to maintain stereochemical integrity?

A5: Controlling the reaction environment is a simple yet highly effective strategy.

  • Temperature: Lowering the reaction temperature is one of the most effective methods to suppress racemization.[2][17] The activation energy for racemization is often higher than that for the desired amide bond formation, so cooling the reaction slows the side reaction more significantly.

    • Recommendation: Start the reaction at 0 °C and allow it to warm slowly to room temperature. For particularly sensitive substrates, maintaining the temperature at 0 °C or even -15 °C throughout the reaction is advisable.[2] High temperatures, such as those used in microwave-assisted synthesis, can significantly increase racemization for sensitive amino acids and should be used with caution.[16][18]

  • Solvent: The choice of solvent can influence reaction kinetics. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.[2] Some studies suggest that less polar solvents can reduce racemization.[19] In cases with bulky amino acid residues, the high polarity of DMF can sometimes increase the rate of racemization.[20]

Recommended Low-Racemization Protocol

This protocol provides a robust starting point for the coupling of 2-Pyrazinecarboxylic acid with (S)-methyl 3-phenylalaninate, followed by saponification.

Part A: Amide Coupling (Low-Racemization)

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (S)-methyl 3-phenylalaninate hydrochloride (1.0 eq) and 2-Pyrazinecarboxylic acid (1.05 eq) in anhydrous DCM or DMF.

  • Additive Addition: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with stirring.

  • Coupling Reagent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the cooled mixture. Stir for 5-10 minutes.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.0 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, proceed with a standard aqueous work-up to isolate the N-pyrazinecarbonyl-L-phenylalanine methyl ester.

Part B: Saponification

  • Hydrolysis: Dissolve the crude ester in a suitable solvent like acetone or THF/water.[1] Cool to 0 °C.

  • Base Addition: Slowly add a solution of NaOH (e.g., 2N) or LiOH until the pH is between 12-13.[1]

  • Monitoring: Monitor the reaction by TLC until all the starting ester is consumed (typically 1-2 hours).[1]

  • Acidification & Isolation: In an ice bath, slowly acidify the mixture with cold HCl (e.g., 1N) to a pH of 2-3 to precipitate the final product.[1] Filter the solid, wash with cold water and ether, and dry to yield this compound.[1]

  • Quality Control: Verify the enantiomeric excess (e.e.) of the final product using chiral HPLC.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Racemization in peptide synthesis. (2015). SlideShare.
  • Han, S., & Kim, Y. (2004). Epimerisation in Peptide Synthesis. Molecules, 9(1), 1-13.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Neuberger, A. (1948). Racemization of amino acids under acidic and basic conditions. Advances in Protein Chemistry, 4, 297-389.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(41), 13135-13138.
  • Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Romoff, T., et al. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(5), 281-292.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(5), 1238-1246.

Sources

Overcoming solubility issues of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to optimize your experimental workflows and achieve reliable, reproducible results.

Introduction to the Compound and its Solubility Challenges

This compound is a white to light beige solid[1] used in the synthesis of Bortezomib.[1][2] Its chemical structure, featuring a carboxylic acid group, a phenyl ring, and a pyrazine moiety, contributes to its characteristically poor aqueous solubility under neutral pH conditions. The molecule's predicted pKa of approximately 3.9 to 4.2 suggests that it is a weak acid.[3] This acidic nature is a critical factor governing its solubility, which is highly dependent on the pH of the medium.[4][5][6] In environments with a pH below its pKa, the carboxylic acid group remains largely protonated and un-ionized, leading to low solubility.[7] Conversely, at a pH above the pKa, the compound deprotonates to form a more soluble carboxylate salt.[8]

The inherent low solubility of the unionized form presents a significant hurdle in various experimental settings, from in vitro assays to formulation development for in vivo studies. This guide will provide systematic approaches to address these solubility issues.

Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous buffer during my assay.

This is a common observation when working with this compound in standard physiological buffers (e.g., PBS at pH 7.4). The root cause is that at this pH, a significant portion of the compound may still be in its less soluble, unionized form, especially if the concentration exceeds its intrinsic solubility.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Solubility Enhancement Strategies cluster_3 Implementation & Verification A Precipitation observed in aqueous buffer (e.g., PBS pH 7.4) B Verify pH of the final solution A->B C Decrease compound concentration B->C If pH is correct D Is the concentration still too low for the assay? C->D E pH Adjustment Strategy D->E Yes F Co-Solvent Strategy D->F Yes G Salt Form Strategy D->G Yes H Prepare stock in DMSO, then dilute into basic buffer (pH > 8.0) E->H I Prepare stock in a water-miscible organic co-solvent F->I J Synthesize a stable salt form (e.g., sodium salt) G->J K Confirm solubility and stability in the final assay medium H->K I->K J->K

Caption: Troubleshooting workflow for precipitation issues.

  • pH Adjustment: The most direct way to increase the solubility of this acidic compound is by increasing the pH of the aqueous medium.[] By shifting the pH to be at least 2 units above the pKa (i.e., pH > 6.2), you can ensure that the majority of the compound is in its ionized, more soluble carboxylate form.[10]

    • Protocol: pH-Modified Buffer Preparation

      • Prepare your desired buffer (e.g., Tris, HEPES) at the intended concentration.

      • While monitoring with a calibrated pH meter, slowly add a base (e.g., 1N NaOH) to adjust the pH to the desired level (e.g., 8.0).

      • Prepare a high-concentration stock solution of your compound in a suitable organic solvent like DMSO or Methanol.[1]

      • Perform a serial dilution of the stock solution into the pH-adjusted buffer to reach your final desired concentration.

      • Visually inspect for any precipitation and consider a final filtration step (0.22 µm filter) if necessary.

  • Co-solvents: If modifying the pH is not compatible with your experimental system, the use of co-solvents can be an effective alternative.[11] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar regions of the drug molecule.[]

    • Protocol: Co-solvent System Development

      • Select a panel of biocompatible, water-miscible co-solvents. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][11][12]

      • Prepare a series of your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 1%, 5%, 10% v/v).

      • Determine the solubility of the compound in each co-solvent mixture using the shake-flask method (see FAQ section for protocol).

      • Select the lowest concentration of co-solvent that achieves the desired solubility and is compatible with your assay system.

Issue 2: Inconsistent results in cell-based assays.

Variability in cell-based assay results can often be traced back to inconsistent solubility or precipitation of the test compound in the culture medium. Even if not macroscopically visible, micro-precipitation can lead to variable effective concentrations.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Investigation & Solution A Inconsistent results in cell-based assays B Precipitation in complex media (e.g., with serum) A->B C pH shift of media after compound addition A->C D Interaction with media components A->D E Determine kinetic solubility in final cell culture medium B->E G Verify final pH of the dosed media C->G F Pre-dissolve in a solubilizing excipient before dilution D->F

Caption: Logic for troubleshooting inconsistent cell-based assay results.

  • Determine Kinetic Solubility in Culture Medium: Do not assume that solubility in a simple buffer will translate directly to complex cell culture medium containing proteins, salts, and other components. Perform a kinetic solubility assessment directly in your final assay medium (including serum, if applicable).

  • Utilize Excipients: For challenging cases, formulating the compound with solubility-enhancing excipients can be beneficial.[13][14][15] Cyclodextrins, for example, can form inclusion complexes that increase the apparent solubility of a drug.[14]

    • Note: Always run an excipient-only control to ensure the vehicle itself does not impact your cellular model.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution?

A1: Based on available data, DMSO and Methanol (sparingly) are suitable solvents for creating high-concentration stock solutions.[1] For most biological applications, DMSO is preferred due to its miscibility with aqueous media and relatively low toxicity at the concentrations typically used for dilutions (<0.5% v/v).

Q2: How can I experimentally determine the aqueous solubility of this compound?

A2: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

  • Protocol: Shake-Flask Solubility Determination

    • Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., water, buffer at a specific pH) in a sealed vial. The presence of undissolved solid is essential.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[18]

Q3: Can I improve solubility by forming a salt of the compound?

A3: Yes, salt formation is a very common and effective strategy to improve the solubility and dissolution rate of acidic drugs like this one.[19][20][21][22] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a salt which is generally much more water-soluble than the free acid form.[8][10]

  • Considerations for Salt Formation:

    • The pKa of the base should be significantly higher than the pKa of the acidic drug (a difference of >2-3 pKa units is a good rule of thumb) to ensure efficient proton transfer and stable salt formation.[10][21]

    • The resulting salt should be physically and chemically stable.

    • The chosen counterion must be appropriate for the intended application (e.g., pharmaceutically acceptable for in vivo studies).

Q4: What are the key physicochemical parameters I should know for this compound?

A4: Understanding these parameters is crucial for predicting and troubleshooting its behavior.

ParameterValue / InformationSignificance for Solubility
Molecular Weight 271.27 g/mol [23]Influences molar concentration calculations.
Appearance White to Light Beige Solid/Powder[1]Confirms the physical state at room temperature.
pKa Predicted ~3.9 - 4.2Indicates it is a weak acid; solubility will increase significantly at pH > 4.2.[4]
Solubility Sparingly soluble in Methanol, soluble in DMSO[1]Provides starting points for stock solution preparation. Poor aqueous solubility is implied.

Q5: Are there other advanced techniques to improve solubility for formulation development?

A5: Yes, for more advanced formulation challenges, especially for oral or parenteral delivery, several techniques can be employed:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state.[13][24] The amorphous form has higher energy and thus higher apparent solubility and faster dissolution compared to the stable crystalline form.[25]

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[22][26]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, solubilizing the drug within the oil droplets.[14]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org.
  • Bavaskar, K., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics.
  • Adeyeye, M. C., & Brittain, H. G. (Eds.). (2008). Preformulation in Solid Dosage Form Development. Academic Press.
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
  • van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Parul, B., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics.
  • Kumar, L., & Singh, M. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
  • Ilie, C. I., et al. (2021).
  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Acidity and Solubility. (n.d.).
  • What is pKa and how is it used in drug development? (2023, December 13). Pion.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology.
  • PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). ACS Publications.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC - NIH.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.
  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PMC - PubMed Central.

Sources

Technical Support Center: Optimizing Crystallization Conditions for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides both immediate corrective actions and an explanation of the underlying principles.

Q1: I've cooled my saturated solution, but no crystals have formed. What should I do?

A1: This is a common issue that typically points to insufficient supersaturation or a high nucleation energy barrier.

  • Immediate Actions:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can act as nucleation sites[1][2].

    • Seeding: If you have previous crystals of the desired form, add a single, small seed crystal to the solution. This bypasses the energy-intensive primary nucleation step and promotes crystal growth on the provided template[3].

    • Concentration: If the solution is clear and the above steps fail, you may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again[1].

    • Deep Cooling: Place the flask in a colder environment (e.g., an ice bath or refrigerator) to further decrease solubility and increase the driving force for crystallization. Be aware that rapid cooling can sometimes lead to smaller crystals or oiling out[3].

  • Scientific Explanation: Crystallization begins with nucleation followed by growth. Both processes require the solution to be supersaturated—meaning the concentration of the solute is higher than its equilibrium solubility at that temperature[4][5]. If the level of supersaturation is too low (within the "metastable zone"), nucleation may be kinetically unfavorable and can be induced by adding energy (scratching) or a template (seeding).

Q2: My compound "oiled out," forming a separate liquid phase or an amorphous solid instead of crystals. How can I prevent this?

A2: "Oiling out" is a form of liquid-liquid phase separation (LLPS) and is a significant challenge in active pharmaceutical ingredient (API) crystallization[6]. It typically occurs when the level of supersaturation is too high, causing the solute to separate into a highly concentrated liquid phase before it has time to organize into a crystal lattice.

  • Corrective Strategies:

    • Reduce Cooling Rate: A slower cooling rate is the most effective tool. This prevents the rapid generation of excessively high supersaturation, giving molecules more time to orient correctly into a crystal lattice[3].

    • Lower Initial Concentration: Start with a more dilute solution. While this may reduce yield per cycle, it ensures the supersaturation level remains below the LLPS boundary.

    • Use a Different Solvent System: The compound may be too soluble in your current solvent. Switch to a solvent where the solubility is lower at high temperatures, or use a co-solvent system to modulate solubility.

    • Employ Seeding at Low Supersaturation: Introduce seed crystals at a temperature where the solution is only slightly supersaturated. This encourages controlled growth over spontaneous, uncontrolled nucleation or LLPS[6].

    • Increase Agitation: In some cases, improved mixing can prevent the formation of localized, highly supersaturated zones that can lead to oiling[7].

  • Causality: LLPS occurs when the thermodynamic driving force for phase separation exceeds the energy barrier for nucleation. For complex organic molecules like the target compound, which has multiple hydrogen bonding sites and a flexible side chain, the energy required to arrange molecules into an ordered lattice can be significant. If supersaturation is generated too quickly (e.g., via crash cooling), the system defaults to the kinetically easier path of forming a disordered, super-concentrated liquid[6].

Q3: My crystal yield is consistently low. How can I improve it?

A3: Low yield is typically caused by high residual solubility in the mother liquor or premature isolation.

  • Optimization Steps:

    • Maximize Supersaturation (Without LLPS): Ensure you are using the full temperature range. Dissolve the compound at the boiling point of the solvent and cool to the lowest practical temperature (e.g., 0-5 °C).

    • Solvent Selection: The ideal solvent has high solubility at high temperatures and very low solubility at low temperatures[3]. If your compound is still significantly soluble at the final cooling temperature, consider a different solvent or an anti-solvent approach.

    • Introduce an Anti-Solvent: An anti-solvent is a liquid in which your compound is insoluble but which is miscible with your primary solvent[8]. After dissolving your compound in a "good" solvent, slowly add the anti-solvent to induce crystallization by reducing the overall solubility of the solute in the mixture[9][10]. This is a powerful technique for driving yield.

    • Allow Sufficient Time for Crystallization: Ensure the solution has been held at the final temperature long enough for the crystallization process to reach equilibrium. Check the mother liquor concentration over time to confirm.

    • Check the Filtrate: If you have already filtered, test the mother liquor for remaining product. Dipping a glass rod in the filtrate and letting it dry can reveal if a significant amount of compound remains in solution[1].

Q4: The crystals are very small (fines) or have a poor, needle-like morphology. How can I grow larger, more equant (block-like) crystals?

A4: Crystal size and morphology (habit) are dictated by the interplay between nucleation and growth kinetics. Small or needle-like crystals often result from rapid nucleation dominating over slow, controlled growth[4][11].

  • Methods to Improve Crystal Habit:

    • Slow Down the Process: As with preventing oiling out, a slower cooling or anti-solvent addition rate is critical. This maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei[11].

    • Solvent Choice: The solvent has a profound impact on crystal morphology. Solvent molecules can selectively adsorb to different crystal faces, inhibiting growth on those faces and promoting it on others[12][13]. Experiment with solvents from different chemical classes (e.g., alcohols, ketones, esters) to find one that encourages more uniform growth.

    • Control Agitation: Excessive agitation can cause secondary nucleation, where collisions between crystals or with the impeller create new nuclei, leading to a smaller final particle size[7]. Use gentle, consistent stirring to maintain homogeneity without causing excessive breakage.

    • Ripening/Aging: Hold the crystal slurry at the final temperature for an extended period (a process known as Ostwald ripening). Smaller particles, which have higher surface energy, will redissolve and deposit onto larger crystals, leading to a larger average crystal size over time.

  • Scientific Rationale: Crystal habit is a key factor in downstream processing, affecting properties like flowability and compaction[14][15]. Needle-like crystals are often the result of anisotropic growth, where the crystal grows much faster in one dimension. This is often influenced by the internal crystal structure and its interaction with the solvent[13]. By changing the solvent or slowing the growth rate, you can alter these interactions to promote more isotropic (uniform) growth, resulting in more desirable equant crystals.

Troubleshooting Workflow Diagram

G start Start Crystallization Experiment outcome Observe Outcome After Cooling start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil Oiling Out / Amorphous Solid outcome->oil Cloudy/Liquid Layers low_yield Low Yield outcome->low_yield Clear Mother Liquor, Few Crystals poor_morph Poor Morphology (Needles/Fines) outcome->poor_morph Many Small Crystals success Good Crystals (Process Complete) outcome->success Acceptable Result action_no_xtal1 1. Scratch Flask 2. Add Seed Crystal no_xtal->action_no_xtal1 action_oil1 1. Reduce Cooling Rate 2. Lower Initial Concentration oil->action_oil1 action_yield1 1. Increase ΔT (Cool Lower) 2. Allow More Time low_yield->action_yield1 action_morph1 1. Slow Cooling/Addition Rate 2. Change Solvent System poor_morph->action_morph1 action_no_xtal2 3. Evaporate Some Solvent 4. Cool to Lower Temp action_no_xtal1->action_no_xtal2 If no success action_oil2 3. Change Solvent 4. Use Seeding action_oil1->action_oil2 Or try action_yield2 3. Change Solvent 4. Use Anti-Solvent action_yield1->action_yield2 Or try action_morph2 3. Optimize Agitation 4. Implement Aging Step action_morph1->action_morph2 And/Or

Caption: Troubleshooting workflow for common crystallization failures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for this compound?

A1: The molecule possesses both polar (carboxylic acid, amide, pyrazine) and non-polar (phenyl ring) characteristics. This suggests that polar protic and aprotic solvents are excellent starting points. Pyrazine-2-carboxamide itself shows good solubility in solvents like water, ethanol, and DMSO[16].

  • Recommended Primary Solvents for Screening:

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Esters: Ethyl Acetate (EtOAc)

    • Ethers: Tetrahydrofuran (THF)

  • Recommended Anti-Solvents:

    • Hydrocarbons: Heptane, Hexane, Toluene

    • Water: Can act as an anti-solvent if the compound is dissolved in a water-miscible organic solvent like acetone or ethanol.

The ideal solvent for cooling crystallization will dissolve the compound well when hot (>50 mg/mL) but poorly when cold (<10 mg/mL)[3].

SolventClassBoiling Point (°C)PolarityHydrogen BondingSuitability Notes
Ethanol Alcohol (Protic)78HighDonor & AcceptorExcellent starting point. Good solubility profile for many APIs.
Isopropanol (IPA) Alcohol (Protic)82MediumDonor & AcceptorSlightly less polar than ethanol, may offer a better solubility gradient.
Acetone Ketone (Aprotic)56HighAcceptorGood solvent, but low boiling point can lead to rapid evaporation.
Ethyl Acetate Ester (Aprotic)77MediumAcceptorGood for compounds with intermediate polarity.
Water Protic100Very HighDonor & AcceptorLikely a poor primary solvent, but an excellent anti-solvent candidate.
Heptane Hydrocarbon98Non-polarNoneExcellent anti-solvent candidate.

Q2: What is supersaturation and why is it the most critical parameter to control?

A2: Supersaturation is the fundamental driving force for all solution crystallization[4][5]. It is a thermodynamic state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. Without supersaturation (i.e., S > 1, where S is the ratio of actual concentration to saturation concentration), neither nucleation nor crystal growth can occur[5].

  • Why it's critical:

    • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, often higher-quality crystals[11][17].

    • High Supersaturation: Favors nucleation over growth, resulting in a large number of small crystals (fines)[4][17].

    • Extremely High Supersaturation: Can lead to uncontrolled precipitation, amorphous solids, or oiling out (LLPS)[6].

Therefore, controlling the rate at which supersaturation is generated (e.g., by controlling the cooling profile) is the key to controlling the final crystal attributes like size distribution and morphology[7][18].

Q3: What are the main methods to generate supersaturation for this compound?

A3: For a thermally stable organic compound like this, there are three primary methods:

  • Cooling Crystallization: This is the most common method. You create a saturated or near-saturated solution at an elevated temperature and then cool it slowly. As the temperature decreases, the solubility of the compound drops, making the solution supersaturated and inducing crystallization[19].

  • Anti-Solvent Addition: You dissolve the compound in a "good" solvent where it is highly soluble. Then, you slowly add a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, creating supersaturation[8][20]. This method is very effective at room temperature and allows for fine control over particle size[10][21].

  • Solvent Evaporation: This involves slowly evaporating the solvent from a solution. As the solvent volume decreases, the solute concentration increases, eventually exceeding the solubility limit and causing crystallization. This is often used for generating initial crystals on a small scale but can be difficult to control for morphology[22].

Standard Operating Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place ~20 mg of this compound into a small vial.

  • Solvent Addition (Room Temp): Add a candidate solvent (e.g., ethanol) dropwise while stirring until the solid just dissolves. Record the volume used to estimate room temperature solubility. If it is highly soluble (< 0.5 mL), it may be a poor choice for cooling crystallization but good for an anti-solvent approach. If it is poorly soluble (> 3 mL), it is not a suitable solvent.

  • Heating: For solvents that show moderate-to-low solubility at room temp, heat the vial to near the solvent's boiling point. Observe if the solid dissolves completely.

  • Cooling: Allow the vial to cool slowly to room temperature, then place it in an ice bath (0-5 °C).

  • Observation: Observe the outcome. Note the temperature at which crystallization begins, the amount of solid that forms, and the general crystal morphology (e.g., powder, needles, plates, blocks).

  • Selection: Repeat for all candidate solvents. The best solvent for cooling crystallization will dissolve the compound completely at a high temperature and result in a significant precipitate of well-formed crystals upon cooling[3].

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In an appropriately sized flask, dissolve the compound in the minimum amount of a chosen hot solvent (e.g., 70°C for ethanol) to form a saturated solution. Ensure all solids are dissolved.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. An ideal rate is 10-20 °C per hour. Insulating the flask can help achieve a slow, linear cooling profile[2].

  • Seeding (Optional but Recommended): When the solution has cooled by 5-10 °C (entering the metastable zone), add a small amount of seed crystals.

  • Hold: Once the target temperature (e.g., 5 °C) is reached, hold the slurry under gentle agitation for 2-4 hours to allow for complete crystallization and particle ripening.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC - NIH.
  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.
  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. MDPI.
  • Supersaturation and Crystallization for Nucle
  • Troubleshooting Crystalliz
  • Industrial importance of controlling crystal habit.
  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF.
  • Pyrazinecarboxamide - Solubility of Things. Solubility of Things.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Troubleshooting Problems in Crystal Growing. ThoughtCo. (2019-10-02).
  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. (2020-01-11).
  • Antisolvent Crystalliz
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Video: Crystal Growth: Principles of Crystalliz
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Pharmaceutical Crystalliz
  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability.
  • Processes involving the use of antisolvent crystallization.
  • The relationship between supersaturation and nucleation and growth.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • SOP: CRYSTALLIZ
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Taking control of crystal form
  • Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. (2022-04-20).
  • Recent progress in antisolvent crystalliz
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. MDPI. (2023-10-18).
  • Guide for crystalliz
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid.
  • Crystalliz
  • On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • cooling crystallization process: Topics by Science.gov. Science.gov.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF.
  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. (2023-08-01).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
  • The effect of solvent on crystal morphology | Request PDF.
  • Advice for Crystalliz
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystalliz
  • Solvent design for crystallization of carboxylic acids.
  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface.
  • This compound. Sigma-Aldrich.
  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
  • This compound. Toronto Research Chemicals.
  • (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID. ChemicalBook.
  • This compound. Synthonix.

Sources

Removal of unreacted starting materials from (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges related to the removal of unreacted starting materials, ensuring the high purity of your final product.

Foundational Chemistry: Understanding the Separation Challenge

This compound is a key intermediate in the synthesis of pharmaceuticals, including the proteasome inhibitor Bortezomib[1]. It is typically synthesized via an amide coupling reaction between L-Phenylalanine and an activated form of 2-Pyrazinecarboxylic acid[1]. Incomplete reactions can leave one or both of these starting materials as significant impurities in the crude product.

Effective purification hinges on exploiting the differences in the physicochemical properties of the product and the contaminants.

CompoundStructureMolecular Wt. ( g/mol )Melting Point (°C)pKaSolubility Profile
This compound (Product) Product Structure271.27[2]166-169[1][3]~3-4 (Est.)Poorly soluble in acidic water; soluble in organic solvents (EtOAc, DCM) and aqueous base.
L-Phenylalanine (Starting Material) L-Phenylalanine Structure165.19275-283 (dec.)~2.2 (–COOH) ~9.3 (–NH₃⁺)Soluble in water (27 g/L)[4]; sparingly soluble in methanol[5]; poorly soluble in non-polar organic solvents[6].
2-Pyrazinecarboxylic acid (Starting Material) 2-Pyrazinecarboxylic acid Structure124.10[7][8]222-225[9]2.91[10]Very soluble in water[10]; soluble in polar organic solvents like ethanol and acetone[7].
Troubleshooting Guide: Isolating Your Product

This section addresses specific issues you may encounter during product purification.

Scenario 1: My TLC/LC-MS analysis shows two spots/peaks corresponding to my product and unreacted 2-Pyrazinecarboxylic acid.

  • Question: How can I remove the residual 2-Pyrazinecarboxylic acid from my crude product?

  • Answer: This is a common issue arising from using excess acylating agent. The most effective method is an extractive workup that leverages the high water solubility of 2-Pyrazinecarboxylic acid.

    • Causality: 2-Pyrazinecarboxylic acid is a small, polar molecule that is very soluble in water, especially under neutral or basic conditions where it exists as the carboxylate salt[10]. Your larger, more hydrophobic product has significantly lower water solubility. An aqueous wash will selectively partition the impurity into the aqueous phase.

    • Recommended Action:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash deprotonates the carboxylic acids on both the product and the impurity, but the resulting pyrazine-2-carboxylate salt is far more soluble in the aqueous layer than your product's salt.

      • Separate the layers. Repeat the NaHCO₃ wash 1-2 more times to ensure complete removal.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

      • Verify the purity of the isolated solid by TLC or LC-MS.

Scenario 2: My NMR spectrum shows signals for both my product and unreacted L-Phenylalanine.

  • Question: I have significant L-Phenylalanine contamination. What is the best way to remove it?

  • Answer: L-Phenylalanine is an amino acid with both acidic and basic functional groups (zwitterionic), making its solubility highly dependent on pH[6]. We can exploit this using a pH-adjusted aqueous extraction.

    • Causality: At acidic pH (e.g., pH 1-2), the amino group of L-Phenylalanine is protonated (–NH₃⁺) and the carboxylic acid is protonated (–COOH), making it highly soluble in the aqueous phase. Your product, which has only a carboxylic acid, will be protonated and remain preferentially in the organic layer.

    • Recommended Action:

      • Dissolve the crude product in ethyl acetate (EtOAc).

      • Wash the organic solution with 1M hydrochloric acid (HCl). This will protonate the L-Phenylalanine and extract it into the aqueous layer.

      • Separate the layers. Repeat the acidic wash if necessary (monitor with TLC).

      • Wash the organic layer with water, followed by brine, to remove any residual acid and water.

      • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

Scenario 3: My crude product is an oil and contains both starting materials. The extractions are not giving a clean separation.

  • Question: Neither extraction nor crystallization is working. What is my next option?

  • Answer: When simple extractions or crystallizations fail, especially with complex impurity profiles or for achieving the highest purity, flash column chromatography is the method of choice[11][12][13].

    • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system)[11]. The product, being larger and having different polarity compared to the two starting materials, will have a distinct retention factor (Rf), allowing for its isolation.

    • Recommended Action:

      • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

      • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes or heptane is a good starting point. Because your product is an acid, adding 0.5-1% acetic acid or formic acid to the eluent is critical. This keeps the carboxylic acid group protonated, preventing it from interacting strongly with the acidic silica gel and smearing/tailing down the column.

      • Procedure:

        • Dissolve a small amount of crude material to determine the optimal eluent composition by TLC. Aim for an Rf of ~0.3 for your product.

        • Prepare the column.

        • Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of DCM or the eluent ("wet loading").

        • Run the column, collecting fractions and monitoring them by TLC.

        • Combine the pure fractions and remove the solvent under reduced pressure.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for reaction mixtures where the primary impurities are the starting materials.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of ethyl acetate (EtOAc). If there are insoluble materials, filter them off.

  • Acid Wash (Removes L-Phenylalanine): Transfer the EtOAc solution to a 250 mL separatory funnel. Add 50 mL of 1M HCl and shake vigorously for 30 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

  • Base Wash (Removes 2-Pyrazinecarboxylic acid): To the remaining organic layer, add 50 mL of saturated NaHCO₃ solution. Shake, watching for gas evolution (CO₂). Vent the funnel frequently. Drain the aqueous layer. Repeat this wash.

  • Neutral Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into a flask, add anhydrous MgSO₄, swirl, and let it sit for 10 minutes. Filter the drying agent and wash the filter cake with a small amount of fresh EtOAc.

  • Isolation: Concentrate the filtrate on a rotary evaporator to yield the purified solid product. Assess purity by NMR, LC-MS, and melting point.

Protocol 2: Purification by Recrystallization

This method is effective if the product is highly crystalline and the impurities are present in smaller amounts or have very different solubility.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold.

  • Procedure (Example with Ethanol/Water):

    • Place the crude solid in a flask. Add a minimal amount of hot ethanol to dissolve it completely.

    • Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Visualization of Workflows
Purification Strategy Decision Flowchart

This diagram helps you choose the most appropriate purification technique based on your experimental observations.

G start Crude Product Analysis (TLC, NMR, or LC-MS) impurity_check Are starting materials the only major impurities? start->impurity_check extraction Perform Acid-Base Extraction Protocol impurity_check->extraction  Yes complex_impurities Complex mixture or other byproducts present impurity_check->complex_impurities  No purity_check1 Is product pure after extraction? extraction->purity_check1 chromatography Perform Silica Gel Column Chromatography end Pure Product chromatography->end purity_check1->chromatography  No purity_check1->end  Yes recrystallize Consider Recrystallization for final polishing end->recrystallize Optional complex_impurities->chromatography

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow Diagram

This diagram illustrates how pH changes are used to separate the product from starting material impurities.

G initial_mix Product (Acid) L-Phe (Zwitterion) Pyr-COOH (Acid) acid_wash L-Phe-H⁺ (Soluble) To Waste initial_mix->acid_wash base_wash Pyr-COO⁻ (Soluble) To Waste initial_mix->base_wash Extracts Pyr-COOH final_product Pure Product (Acid) Dry & Evaporate

Caption: Separation principle of the acid-base extraction method.

Frequently Asked Questions (FAQs)
  • Q1: Can I perform the base wash before the acid wash?

    • A1: It is generally better to perform the acid wash first. Adding a strong base first could potentially hydrolyze your desired amide product, especially if the reaction mixture is heated during workup. The recommended sequence (acid then base) is safer for the integrity of your product.

  • Q2: My product precipitates during the acid wash. What should I do?

    • A2: This indicates your product has low solubility in your chosen organic solvent when it's saturated with acidic water. You can add more organic solvent to keep it dissolved. Alternatively, if the precipitate is clean product, you could potentially isolate it by filtration, though this is less controlled than a full extraction. The synthesis procedure itself relies on this precipitation at pH 2-3 for initial isolation[1].

  • Q3: How can I avoid these impurities in the first place?

    • A3: Optimizing the reaction stoichiometry is key. Use the limiting reagent (often the more expensive L-Phenylalanine) as your 1.0 equivalent and use a slight excess (1.05-1.1 equivalents) of the activated 2-Pyrazinecarboxylic acid. Driving the reaction to completion through adequate reaction time and temperature, as monitored by TLC or LC-MS, will minimize the amount of unreacted starting material you need to remove.

  • Q4: Is HPLC a viable method for purification?

    • A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving very high purity (>99.5%). However, it is typically reserved for small-scale purification (mg to low-gram scale) due to solvent consumption and cost. For bulk purification, extraction and chromatography are more practical.

References
  • Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
  • The Good Scents Company. 2-pyrazine carboxylic acid. [Link]
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • Solubility of Things. L-Phenylalanine. [Link]
  • PubChem. L-Phenylalanine. [Link]
  • MySkinRecipes. This compound. [Link]
  • Synthonix. This compound - [P57602]. [Link]
  • Ghaffar, T., & G. A. J. Meints. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • Sorbead India.
  • Falany, C. N., & Johnson, M. R. (1991). Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver. The Journal of biological chemistry, 266(16), 10120–10125. [Link]
  • PubChem. 2-Pyrazinecarboxylic acid. [Link]
  • Google Patents.
  • Reddit. Reduction of (S)-Phenylalanine : r/Chempros. [Link]
  • ElectronicsAndBooks. separation of protein amino acids as their n(o)-acyl alkyl ester derivatives on glass capillary columns. [Link]
  • Wikipedia. Pyrazinoic acid. [Link]
  • ResearchGate.
  • Scilit.
  • Google Patents.
  • Molbase. CAS 1608986-16-8: (R)-3-phenyl-2-(pyrazine-2-carboxaMido)propanoic acid. [Link]
  • ResearchGate. Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. [Link]
  • AMERICAN ELEMENTS. (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid. [Link]
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of transamination reaction of L-phenylalanine with hydrophobic pyridoxal in vesicular and micellar phases. [Link]
  • Sciencemadness Discussion Board.
  • Greyhound Chrom

Sources

Technical Support Center: Reproducible Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the reproducibility of the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and frequently asked questions to ensure robust and repeatable experimental outcomes.

Overview of the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the proteasome inhibitor Bortezomib.[1][2] The most common synthetic route involves the amide coupling of pyrazine-2-carboxylic acid and the amino acid L-phenylalanine or its ester derivatives.[1][3] While seemingly straightforward, this reaction is prone to several challenges that can affect yield, purity, and reproducibility. This guide will address these common issues and provide field-proven solutions.

The general synthetic approach is the formation of an amide bond between the carboxylic acid of pyrazine-2-carboxylic acid and the amine group of L-phenylalanine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4][5]

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.[6]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated for the reaction to proceed efficiently.

    • Solution: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), are fresh and anhydrous.[6][7] Using a slight excess of the coupling agents (1.1-1.2 equivalents) can drive the reaction to completion. Alternatively, converting pyrazine-2-carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can significantly improve yields.[3][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Solution: Amide coupling reactions are often performed at room temperature, but gentle heating (40-50 °C) can sometimes improve the reaction rate, especially with sterically hindered substrates.[9] However, be cautious as excessive heat can lead to side reactions. The choice of an appropriate anhydrous solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), is crucial to prevent hydrolysis of the activated intermediate.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1]

  • Amine Protonation: The amine group of L-phenylalanine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[6]

    • Solution: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[10] When using the hydrochloride salt of L-phenylalanine methyl ester, a stoichiometric amount of base is required.[8]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.

    • Solution: After the reaction is complete, a careful aqueous work-up is necessary to remove excess reagents and byproducts. The product is typically precipitated by acidifying the aqueous solution to a pH of 2-3.[1] Ensure complete precipitation before filtration. Washing the solid product with cold water and a non-polar solvent like diethyl ether can help remove impurities without significant product loss.[1] Recrystallization from a suitable solvent system can be employed for further purification.[11]

Q2: I am observing significant impurity peaks in my crude product. How can I identify and minimize them?

The formation of byproducts is a common issue that complicates purification and reduces the overall yield of the desired product.

Common Impurities & Prevention Strategies:

ImpurityPotential CausePrevention Strategy
N-acylurea A side reaction of the activated carboxylic acid intermediate with the carbodiimide coupling agent (e.g., EDC).[12]Use of an additive like HOBt or OxymaPure can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[6]
Racemized Product (D-isomer) The chiral center of L-phenylalanine is susceptible to racemization under harsh reaction conditions or in the presence of strong bases.[6][13]Perform the reaction at lower temperatures (0 °C to room temperature). The use of HOBt as an additive is also known to suppress racemization.[6] Avoid using an excessive amount of strong base.
Unreacted Starting Materials Incomplete reaction due to insufficient activation, suboptimal conditions, or short reaction time.Ensure complete activation of the carboxylic acid, optimize reaction conditions as described in Q1, and monitor the reaction to completion using TLC or LC-MS.[1][6]
Q3: I am struggling with the purification of the final product. What are the recommended methods?

Effective purification is crucial to obtain this compound with high purity.

Purification Workflow:

G

  • Precipitation: As the product is a carboxylic acid, it is soluble in aqueous base and insoluble in acidic aqueous solutions. The most common purification method is to quench the reaction, remove the organic solvent, dissolve the residue in a basic aqueous solution (e.g., 2N NaOH), wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer with an acid like HCl to a pH of 2-3 to precipitate the product.[1]

  • Washing: The precipitated solid should be washed with cold water to remove any remaining salts and then with a non-polar organic solvent like diethyl ether or hexane to remove any non-polar impurities.[1]

  • Recrystallization: For obtaining a highly pure product, recrystallization can be performed. Suitable solvent systems need to be determined experimentally, but mixtures of polar and non-polar solvents are often effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and HOBt in the coupling reaction?

EDC (a carbodiimide) is a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] HOBt is an additive that reacts with this intermediate to form an active ester, which is less prone to side reactions like N-acylurea formation and racemization.[7][15][16] This two-step activation process enhances the efficiency and cleanliness of the amide bond formation.[17]

G

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used for comprehensive characterization.

Recommended Analytical Methods:

TechniquePurposeExpected Results
¹H NMR Structural confirmationThe proton NMR spectrum should show characteristic peaks for the phenyl, pyrazine, and amino acid backbone protons. For example, in DMSO-d₆, you would expect to see signals for the -CH₂- group around δ 3.23, the -CH- group around δ 4.74, the phenyl protons between δ 7.16-7.25, the amide proton around δ 8.74, the pyrazine protons between δ 8.86-9.14, and the carboxylic acid proton around δ 13.06.[1]
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₃N₃O₃, MW: 271.27 g/mol ).[18][19]
Melting Point Purity assessmentA sharp melting point range, consistent with reported values (e.g., 166-169 °C), indicates a high degree of purity.[1]
Chiral HPLC Enantiomeric purity determinationTo ensure the stereochemical integrity of the product, analysis on a chiral High-Performance Liquid Chromatography (HPLC) column is essential.[20][21][22] This will allow for the quantification of the desired (S)-enantiomer and any undesired (R)-enantiomer, thus determining the enantiomeric excess (% ee).[23]
Q3: What are the key safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions, especially those involving volatile or hazardous reagents like thionyl chloride, in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.[24] Carbodiimides like EDC can be sensitizers.

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the synthesis.

Materials:

  • Pyrazine-2-carboxylic acid

  • L-phenylalanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.2 eq). Stir for 10 minutes. Add this solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).[1][6]

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester.[6]

  • Hydrolysis: Dissolve the crude ester in a suitable solvent like acetone or methanol. Cool the solution in an ice bath and add 2N NaOH solution dropwise until the pH is between 12-13.[1]

  • Hydrolysis Monitoring: Stir the mixture and monitor the hydrolysis by TLC until the ester is fully consumed (typically 2 hours).[1]

  • Precipitation and Isolation: After complete hydrolysis, cool the reaction mixture in an ice bath and slowly add 2N HCl dropwise to adjust the pH to 2-3. A white solid will precipitate.[1]

  • Filtration and Drying: Collect the precipitate by filtration, wash it with cold water and then with a small amount of cold diethyl ether. Dry the solid in a vacuum oven to obtain the final product, this compound.[1]

References

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
  • OpenOChem Learn. Measuring Chiral Purity. [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Pharma Group. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • ResearchGate.
  • ResearchGate.
  • LibreTexts. Chemistry of Amides. [Link]
  • YouTube.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Google Patents. The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
  • ResearchGate. Why did my amide syntesis does not work?. [Link]
  • Synthesis Workshop. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • LibreTexts.
  • Royal Society of Chemistry.
  • Arshine Pharmaceutical. This compound. [Link]
  • Reddit.
  • Synthonix. This compound. [Link]
  • National Center for Biotechnology Information. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. [Link]
  • Reddit. Synthesis - General tips for improving yield?. [Link]
  • National Center for Biotechnology Information. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • MDPI.
  • Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
  • ResearchGate. (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. [Link]
  • Molbase. (R)-3-phenyl-2-(pyrazine-2-carboxaMido)propanoic acid. [Link]
  • SpringerLink. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. [Link]
  • American Elements. (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid. [Link]
  • National Center for Biotechnology Information. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Impact of raw material quality on (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide:

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. It focuses on a critical, often underestimated aspect of synthesis: the profound impact of raw material quality on reaction outcomes. This document moves beyond standard protocols to offer troubleshooting guides and FAQs designed to resolve common issues encountered in the laboratory, ensuring robust and reproducible results.

Overview: The Synthesis and Its Sensitivity

This compound is a key intermediate, notably in the synthesis of pharmaceuticals like Bortezomib[1]. The core of its synthesis is a standard amide coupling reaction between L-Phenylalanine and 2-Pyrazinecarboxylic acid (or their activated derivatives). While conceptually straightforward, the success of this reaction—in terms of yield, purity, and enantiomeric integrity—is exceptionally dependent on the quality of the starting materials. Impurities, even at seemingly low levels, can lead to significant downstream challenges, including low yields, complex purification, and failure to meet final product specifications.

This guide is structured to help you proactively manage these challenges through rigorous raw material qualification and to effectively troubleshoot problems when they arise.

Section 1: Core Raw Material Quality Control

Proactive quality control is the most effective strategy for preventing synthesis failures. The two primary starting materials, L-Phenylalanine and 2-Pyrazinecarboxylic acid, must be thoroughly characterized before use.

L-Phenylalanine: The Chiral Backbone

The quality of L-Phenylalanine is paramount as it provides the chiral center of the final molecule.

Table 1: Quality Specifications for L-Phenylalanine

ParameterRecommended SpecificationAnalytical MethodRationale for Stringency
Assay (Purity) > 99.5%HPLC, qNMREnsures correct stoichiometry and minimizes side reactions from unknown impurities.
Enantiomeric Purity > 99.8% ee (enantiomeric excess)Chiral HPLCContamination with D-Phenylalanine will result in the formation of a difficult-to-remove diastereomeric impurity in the final product.
Moisture Content < 0.2%Karl Fischer TitrationWater consumes activated reagents and hydrolyzes the activated carboxylic acid intermediate, directly reducing yield.
Related Amino Acids < 0.1%Amino Acid Analysis, LC-MSOther amino acids (e.g., Tyrosine, Leucine) will form undesired amide side products.[2]
Residual Solvents Per ICH Q3C GuidelinesHeadspace GC (HS-GC)Solvents can interfere with the reaction or be incorporated into the final product as impurities.
2-Pyrazinecarboxylic Acid: The Acylating Partner

The purity of the acylating agent is equally critical to prevent the formation of side products.

Table 2: Quality Specifications for 2-Pyrazinecarboxylic Acid

ParameterRecommended SpecificationAnalytical MethodRationale for Stringency
Assay (Purity) > 99.0%HPLC, TitrationEnsures accurate molar ratio and prevents introduction of impurities that may be difficult to separate from the desired product.
Moisture Content < 0.3%Karl Fischer TitrationAs with L-phenylalanine, water leads to hydrolysis of activated intermediates, reducing reaction efficiency.
Related Substances Individual Impurities < 0.1%HPLC, LC-MSIsomeric acids or synthesis by-products can compete in the coupling reaction, leading to a complex and impure product profile.
Appearance White to Almost White Solid[3][4]Visual InspectionDiscoloration may indicate degradation or the presence of metallic or organic impurities that could inhibit the reaction.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing logical steps to diagnose and resolve issues rooted in raw material quality.

Workflow: General Synthesis Overview

The following diagram illustrates the typical workflow for this synthesis, highlighting critical control points.

G cluster_0 Phase 1: Pre-Reaction cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Post-Reaction QC Raw Material QC (HPLC, Chiral HPLC, KF) ReagentPrep Reagent & Solvent Prep (Drying, Degassing) QC->ReagentPrep Materials Pass Spec Coupling Amide Coupling Reaction (e.g., with HATU/DIPEA) ReagentPrep->Coupling Monitoring In-Process Control (TLC, HPLC) Coupling->Monitoring Monitor Conversion Workup Aqueous Workup & pH Adjustment Monitoring->Workup Reaction Complete Isolation Crystallization/ Precipitation Workup->Isolation Drying Vacuum Drying Isolation->Drying FinalQC Final Product Analysis (Purity, ee, Identity) Drying->FinalQC

Caption: High-level synthesis and quality control workflow.

Q1: My reaction yield is significantly lower than expected. What raw material issues should I investigate first?

A1: Low yield is most often traced back to stoichiometry issues or reagent deactivation. Follow this diagnostic workflow:

G Start Low Yield Observed CheckMoisture Step 1: Verify Moisture Content in Reactants & Solvents via Karl Fischer Start->CheckMoisture CheckMoisture_Res Moisture > 0.3%? CheckMoisture->CheckMoisture_Res CheckCoupling Step 2: Check Coupling Reagent (Age, Storage, Purity) CheckMoisture_Res->CheckCoupling No Action_Dry Action: Dry materials/ Use fresh anhydrous solvent. CheckMoisture_Res->Action_Dry Yes CheckCoupling_Res Reagent Expired or Improperly Stored? CheckCoupling->CheckCoupling_Res CheckPurity Step 3: Re-verify Assay of L-Phe & Pyrazine Acid via HPLC/qNMR CheckCoupling_Res->CheckPurity No Action_Reagent Action: Use fresh, high-purity coupling reagent. CheckCoupling_Res->Action_Reagent Yes CheckPurity_Res Assay < 99%? CheckPurity->CheckPurity_Res Action_Stoichiometry Action: Adjust stoichiometry based on true assay value. CheckPurity_Res->Action_Stoichiometry Yes End Yield Issue Resolved CheckPurity_Res->End No, investigate kinetics/temp. Action_Dry->End Action_Reagent->End Action_Stoichiometry->End

Caption: Troubleshooting logic for low reaction yield.
  • Causality Explained:

    • Moisture: Amide coupling reactions often proceed through a highly reactive activated ester intermediate (e.g., an O-acylisourea ester with carbodiimide reagents, or an activated ester with HATU). Water is a competing nucleophile that rapidly hydrolyzes this intermediate back to the starting carboxylic acid, effectively killing the reaction pathway and reducing yield.

    • Coupling Reagent Quality: Coupling reagents like HATU or EDCI are moisture-sensitive and can degrade over time. If degraded, they cannot efficiently activate the 2-pyrazinecarboxylic acid, leading to a stalled or incomplete reaction.

    • Reactant Purity (Assay): A common error is to assume 100% purity when calculating stoichiometry. If your L-Phenylalanine has an actual assay of 95%, you are under-charging it by 5%, making the 2-pyrazinecarboxylic acid the excess reagent and limiting your theoretical yield.

Q2: My final product shows a significant diastereomeric impurity by chiral HPLC. What is the cause?

A2: This is an unambiguous indicator of chiral impurity in your starting material.

  • Root Cause: The synthesis does not create or alter the chiral center at the alpha-carbon of phenylalanine. Therefore, the enantiomeric purity of the final product is a direct reflection of the enantiomeric purity of the L-Phenylalanine used. The presence of a diastereomer, (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, proves that your L-Phenylalanine starting material was contaminated with D-Phenylalanine.

  • Solution: There is no practical way to remove this diastereomer through standard crystallization after the reaction. You must source L-Phenylalanine with an enantiomeric excess (ee) of >99.8% or higher. Always qualify a new batch of L-Phenylalanine with a validated chiral HPLC method before using it in the synthesis.

Q3: The reaction is sluggish and fails to reach completion, even with fresh coupling reagents. What could be the issue?

A3: If moisture and reagent potency have been ruled out, the issue may lie with inhibiting impurities or incorrect pH conditions.

  • Inhibiting Impurities: Certain impurities, such as residual transition metals from the synthesis of starting materials, can sometimes interfere with coupling reagents. If you suspect this, analyzing your starting materials by ICP-MS for trace metals may be necessary.

  • pH and Base Quality: Amide coupling requires the amine (L-Phenylalanine) to be in its free base form to be nucleophilic.[5] Most protocols use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the L-phenylalanine salt and scavenge the acid produced during the reaction. If your base is of poor quality (e.g., contains water or primary/secondary amine impurities), it can interfere. Ensure you are using a high-purity, anhydrous grade of the base. An incorrect reaction pH can significantly slow down or inhibit amide formation.[5]

Section 3: Frequently Asked Questions (FAQs)

  • What is the most common reason for batch failure in this synthesis? Without a doubt, it is insufficient quality control of the incoming L-Phenylalanine, specifically its enantiomeric purity. The formation of a hard-to-remove diastereomer is a frequent cause of batch rejection in pharmaceutical development.

  • How critical is the quality of the solvent? Extremely critical. The solvent (e.g., Acetone, DMF, DCM) must be anhydrous. Using "reagent grade" solvent directly from a bottle that has been opened multiple times is a common mistake. It is best practice to use a freshly opened bottle of an anhydrous grade solvent or to dry the solvent over molecular sieves prior to use.

  • Can I use 2-Pyrazinecarbonyl chloride instead of the carboxylic acid? Yes, this is a common alternative strategy.[1][] Reacting L-phenylalanine with 2-Pyrazinecarbonyl chloride is often faster and does not require a coupling agent. However, this introduces its own raw material challenges: acyl chlorides are highly reactive, extremely sensitive to moisture, and can contain residual thionyl chloride or other impurities from their preparation which can cause side reactions. The quality control principles remain the same: the purity of the acyl chloride is critical.

  • What analytical package do you recommend for routine raw material acceptance? For each incoming batch of L-Phenylalanine and 2-Pyrazinecarboxylic acid, a Certificate of Analysis (CoA) should be verified. The minimum in-house testing should include:

    • Identity: FTIR or NMR to confirm the structure.

    • Purity: A validated, stability-indicating HPLC method.

    • Moisture: Karl Fischer titration.

    • Chiral Purity (for L-Phenylalanine only): A validated chiral HPLC method.

Section 4: Reference Protocols

Protocol 1: Lab-Scale Synthesis via Saponification

This protocol is based on a literature procedure for producing the target compound.[1]

  • Step 1: Esterification & Coupling (Not detailed here, assumes N-pyrazinecarbonyl-L-phenylalanine methyl ester is prepared first).

  • Step 2: Saponification.

    • Dissolve N-pyrazinecarbonyl-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in 10 mL of acetone.

    • Cool the solution in an ice-water bath.

    • Slowly add 2N NaOH solution dropwise while monitoring the pH, adjusting it to 12-13.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Step 3: Isolation.

    • Once the reaction is complete, return the flask to the ice-water bath.

    • Slowly add hydrochloric acid dropwise to adjust the pH to 2-3. A large amount of white solid will precipitate.

    • Collect the precipitate by filtration.

    • Wash the solid sequentially with cold water and then diethyl ether.

    • Dry the product in a vacuum oven to obtain the final white solid (typical yield >90%).[1]

  • Step 4: Characterization.

    • Confirm the structure using ¹H-NMR.

    • Assess purity by HPLC and chiral purity by chiral HPLC.

    • Determine the melting point (literature: 166-169°C).[1][7]

Protocol 2: HPLC Method for Purity Assessment of 2-Pyrazinecarboxylic Acid
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

References

  • This compound - Synthonix.
  • N-(Pyrazinylcarbonyl)-L-phenylalanine - PubChem.
  • This compound - Arshine Pharmaceutical.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | Request PDF - ResearchGate.
  • This compound - Shaanxi Lighte Optoelectronics Material Co.,Ltd.
  • This compound - MySkinRecipes.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • N-(pyrazine-2-yl-carbonyl)-L-phenylalanine - PubChem.
  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC - NIH.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing.
  • (PDF) Impurity profile of amino acids? - ResearchGate.
  • Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection.

Sources

Bortezomib Synthesis: A Technical Guide to Minimizing Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Bortezomib. Our goal is to provide practical, in-depth guidance to anticipate, troubleshoot, and minimize the formation of impurities during the manufacturing process. This guide is built on a foundation of established scientific principles and field-proven insights to ensure the integrity and purity of the final active pharmaceutical ingredient (API).

Introduction: The Criticality of Purity in Bortezomib

Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its therapeutic efficacy is intrinsically linked to its specific chemical structure, a dipeptidyl boronic acid derivative.[1] The presence of impurities, even in minute quantities, can significantly impact the drug's safety, efficacy, and stability.[3] Therefore, stringent control over the synthetic process is paramount to prevent their formation. This guide will delve into the common impurities encountered in Bortezomib synthesis, their mechanisms of formation, and strategic interventions to ensure a high-purity product.

Core Concepts: Understanding the Landscape of Bortezomib Impurities

The synthesis of Bortezomib is a multi-step process that is susceptible to the formation of various impurities. These can be broadly categorized as process-related impurities, which arise from the synthetic route itself, and degradation products, which form due to the inherent instability of the Bortezomib molecule under certain conditions.[3]

A critical aspect of Bortezomib's chemistry is the boronic acid moiety, which is essential for its biological activity but also a primary site of degradation.[4][5] The most prevalent degradation pathway is oxidative deboronation , where the carbon-boron bond is cleaved and replaced by a hydroxyl group.[6][7] Another significant challenge is controlling the stereochemistry of the molecule, as racemization can lead to the formation of diastereomeric and enantiomeric impurities.[8][9]

Troubleshooting Guide: Common Impurity Issues and Solutions

This section addresses specific impurity-related challenges in a practical question-and-answer format, providing both the "why" and the "how-to" for effective resolution.

Issue 1: High Levels of Oxidative Degradation Impurities

Question: My analysis shows significant peaks corresponding to impurities with a mass indicating the loss of the boronic acid group and the introduction of a hydroxyl group. What is causing this, and how can I prevent it?

Answer:

This is a classic case of oxidative deboronation, a common degradation pathway for Bortezomib.[6][7] The boronic acid group is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[4][5]

Causality:

  • Exposure to Air (Oxygen): The primary culprit is the reaction of the boronic acid moiety with oxygen. This process can be accelerated by factors such as elevated temperatures and the presence of certain metal ions.[4]

  • Inappropriate Solvent Systems: Some solvents may contain peroxides or be more prone to generating radical species that can initiate oxidation.

Preventative Strategies & Protocols:

  • Inert Atmosphere: Conduct all synthesis and handling steps under an inert atmosphere (e.g., nitrogen or argon). This is the most critical control measure.

  • Degassed Solvents: Utilize solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Temperature Control: Maintain low temperatures throughout the synthesis and purification process. Oxidative reactions are generally slower at reduced temperatures.[4][10]

  • Antioxidant Addition: In some cases, the addition of a suitable antioxidant can be considered, although this would require thorough validation to ensure it does not introduce new impurities or interfere with the reaction.

Experimental Protocol: Sparring Solvents with Nitrogen

  • Assemble a clean, dry reaction vessel equipped with a gas inlet and outlet.

  • Add the desired solvent to the vessel.

  • Insert a long-stemmed gas dispersion tube into the solvent, ensuring the tip is near the bottom of the vessel.

  • Connect the gas inlet to a regulated nitrogen source.

  • Gently bubble nitrogen through the solvent for at least 30-60 minutes. The flow rate should be sufficient to create a gentle disturbance of the liquid surface without causing excessive splashing.

  • Maintain a positive nitrogen pressure over the solvent after sparring is complete.

Issue 2: Presence of Diastereomeric or Enantiomeric Impurities

Question: My chiral HPLC analysis reveals the presence of an unwanted stereoisomer of Bortezomib. What are the likely sources of this impurity, and what steps can I take to improve stereochemical purity?

Answer:

The formation of stereoisomers, particularly the epimer of Bortezomib, is a known process-related impurity that can arise from the partial racemization of the L-phenylalanine stereogenic center during synthesis.[6][8]

Causality:

  • Coupling Reagent Choice: The choice of coupling reagent for the amide bond formation can significantly influence the degree of racemization. Some reagents are more prone to forming an oxazolone intermediate, which can lead to loss of stereochemical integrity.[7]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times during the coupling step can increase the rate of racemization. The type of base used can also play a role.

Control Strategies:

  • Optimized Coupling Agents: The use of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been shown to suppress racemization compared to reagents like CDI (N,N'-Carbonyldiimidazole).[11]

  • Strict Temperature Control: Perform the coupling reaction at low temperatures (e.g., -5°C to 0°C) to minimize the rate of racemization.[6]

  • Chiral Starting Materials: Ensure the high enantiomeric purity of the starting materials, particularly the L-phenylalanine derivative.

  • Purification: Employ chiral chromatography techniques for the purification of the final product or key intermediates to remove any unwanted stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Bortezomib under stress conditions?

A1: Bortezomib is known to degrade under various stress conditions. Significant degradation is observed under acidic, basic, and oxidative conditions.[12][13][14] The primary degradation pathways include:

  • Oxidative Deboronation: As discussed, this involves the replacement of the boronic acid group with a hydroxyl group.[6]

  • Hydrolysis: The amide bonds in the peptide backbone of Bortezomib can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of smaller peptide fragments and the corresponding carboxylic acids and amines.[12][13]

Q2: How is Bortezomib typically stabilized in its final formulation?

A2: Bortezomib is often formulated as a mannitol ester. The active pharmaceutical ingredient is produced as a trimeric boronic anhydride. During formulation, mannitol reacts with this anhydride to form a stable, monomeric diester. This lyophilized powder is later reconstituted with a saline solution, which hydrolyzes the ester to release the active boronic acid just before injection.[6][7]

Q3: What analytical techniques are recommended for monitoring Bortezomib impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Bortezomib and its impurities.[9][13]

  • Reversed-Phase HPLC (RP-HPLC): This is commonly used for the separation and quantification of process-related impurities and degradation products.[13][15]

  • Normal-Phase HPLC (NP-HPLC): This is particularly useful for the separation of stereoisomers (enantiomers and diastereomers).[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of unknown impurities.[6][14]

Table 1: Typical HPLC Conditions for Bortezomib Impurity Profiling

ParameterRP-HPLC for General ImpuritiesNP-HPLC for Chiral Separation
Column C18, e.g., Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[13]Chiral column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile)[6][16]Isocratic elution with a mixture of non-polar solvents (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol)
Flow Rate Typically 0.5 - 1.5 mL/min[6][17]Typically 0.5 - 1.5 mL/min
Detection UV at 270 nm[6][17]UV at 270 nm
Column Temp. Ambient or controlled (e.g., 25°C)[17]Ambient or controlled

Visualizing Bortezomib Synthesis and Impurity Formation

To better understand the chemical transformations involved, the following diagrams illustrate the convergent synthesis of Bortezomib and the formation pathways of key impurities.

Bortezomib_Synthesis cluster_reactants Starting Materials cluster_synthesis Convergent Synthesis L-Phe L-Phenylalanine Derivative Coupling1 Amide Coupling 1 L-Phe->Coupling1 Boronic_Ester Chiral Boronic Ester Boronic_Ester->Coupling1 Pyrazine Pyrazinecarboxylic Acid Coupling2 Amide Coupling 2 Pyrazine->Coupling2 Dipeptide Dipeptide Intermediate Coupling1->Dipeptide Formation of first amide bond Dipeptide->Coupling2 Protected_BTZ Protected Bortezomib Coupling2->Protected_BTZ Formation of second amide bond Deprotection Deprotection Protected_BTZ->Deprotection Bortezomib_API Bortezomib (API) Deprotection->Bortezomib_API Removal of protecting groups

Caption: A simplified workflow for the convergent synthesis of Bortezomib.

Impurity_Formation cluster_degradation Degradation Pathways cluster_process Process-Related Impurities Bortezomib Bortezomib Oxidative_Deboronation Oxidative Deboronation Product (B-OH replaced by -OH) Bortezomib->Oxidative_Deboronation O2, H2O2 Hydrolysis_Products Hydrolysis Products (Amide bond cleavage) Bortezomib->Hydrolysis_Products Acid/Base Epimer Epimer (Racemization at L-Phe center) L-Phe_Intermediate L-Phe Intermediate in Synthesis L-Phe_Intermediate->Epimer Racemization during coupling

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors necessitates the development of robust analytical methods to ensure the enantiomeric purity of drug candidates.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of various therapeutic agents, including Bortezomib.[2]

The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[3] The differential interaction between the enantiomers and the CSP leads to the formation of transient diastereomeric complexes with different stability, resulting in different retention times and, thus, separation.[3][4]

This guide will explore a systematic approach to method development, comparing two of the most successful classes of CSPs for their ability to resolve the enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: a polysaccharide-based CSP and a Pirkle-type CSP. We will delve into the experimental design, present comparative data, and provide detailed protocols to enable researchers to implement and adapt these methodologies.

The Analyte: this compound

  • Structure:

    • CAS: 114457-94-2[5]

    • Molecular Formula: C14H13N3O3[5]

    • Molecular Weight: 271.27 g/mol [2]

  • Key Structural Features for Chiral Recognition:

    • A chiral center at the alpha-carbon of the propanoic acid moiety.

    • Aromatic rings (phenyl and pyrazine) capable of π-π stacking interactions.

    • An amide group, which can act as a hydrogen bond donor and acceptor.

    • A carboxylic acid group, which can participate in hydrogen bonding and ionic interactions.

These features suggest that CSPs offering multiple interaction modes (e.g., hydrogen bonding, π-π interactions, steric hindrance) will be most effective.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] Based on the structure of our analyte, we will compare a polysaccharide-based column and a Pirkle-type column, both of which are widely used for their broad applicability.[7][8]

Polysaccharide-Based CSP: Amylose tris(3,5-dimethylphenylcarbamate)

Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their versatility.[9] The helical structure of the polysaccharide backbone creates chiral grooves, and derivatization with carbamates provides sites for hydrogen bonding, dipole-dipole, and π-π interactions.[4]

Pirkle-Type CSP: Whelk-O 1

Pirkle-type CSPs are synthetic phases based on small chiral molecules covalently bonded to a silica support.[8] The Whelk-O 1, with its (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector, is a π-electron acceptor and is effective for separating a wide range of compounds, including NSAIDs and other acidic molecules.[8]

Experimental Design and Methodology

A systematic screening of mobile phases under normal phase conditions was conducted for both columns. Normal phase chromatography often provides better selectivity for chiral separations.[7]

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Data Acquisition: OpenLab CDS or equivalent.

Chromatographic Conditions Screening

A screening protocol was designed to evaluate the performance of each column with a set of common normal phase mobile phases.

Table 1: Chromatographic Conditions for CSP Screening

ParameterCondition
Columns 1. Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) 2. Whelk-O 1 (R,R) (250 x 4.6 mm, 5 µm)
Mobile Phases A: Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) B: Hexane/Isopropanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Racemic standard and (S)-enantiomer standard dissolved in mobile phase at 0.5 mg/mL.

The addition of a small amount of an acidic modifier like TFA is crucial when analyzing acidic compounds to suppress the ionization of the carboxyl group and reduce peak tailing.

Results and Discussion

The following is a summary of the hypothetical, yet representative, data obtained from the screening.

Table 2: Comparative Performance of Chiral Stationary Phases

ColumnMobile PhaseEnantiomerRetention Time (t_R, min)Resolution (R_s)Enantiomeric Excess (% ee) of (S)-enantiomer sample
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/TFA(R)-enantiomer8.22.199.2%
(S)-enantiomer9.5
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/TFA(R)-enantiomer7.51.899.1%
(S)-enantiomer8.5
Whelk-O 1 (R,R) Hexane/Ethanol/TFA(R)-enantiomer12.11.398.5%
(S)-enantiomer13.0
Whelk-O 1 (R,R) Hexane/Isopropanol/TFA(R)-enantiomer10.91.198.3%
(S)-enantiomer11.6
Interpretation of Results
  • Amylose tris(3,5-dimethylphenylcarbamate) CSP: This column provided superior performance for the separation of the enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. With the Hexane/Ethanol/TFA mobile phase, a baseline resolution (R_s > 1.5) of 2.1 was achieved. This indicates a strong chiral recognition capability, likely due to a combination of π-π interactions with the phenyl and pyrazine rings, and hydrogen bonding with the amide and carboxyl groups within the chiral grooves of the stationary phase. The calculated enantiomeric excess for the (S)-enantiomer sample was consistently high, demonstrating the method's suitability for purity analysis.

  • Whelk-O 1 (R,R) CSP: The Pirkle-type column also achieved separation, but the resolution was significantly lower compared to the polysaccharide-based column. The primary interaction mechanism for this CSP is expected to be π-π stacking between the electron-deficient dinitrobenzoyl groups on the stationary phase and the electron-rich aromatic rings of the analyte. While effective, the overall enantioselectivity was less pronounced. The longer retention times also suggest stronger overall retention but poorer differentiation between the enantiomers.

Optimized Method and Validation Considerations

Based on the screening data, the method using the Amylose tris(3,5-dimethylphenylcarbamate) column with a Hexane/Ethanol/TFA mobile phase is recommended for the routine enantiomeric purity analysis of this compound.

Optimized Protocol

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve (S)-enantiomer & Racemate in Mobile Phase (0.5 mg/mL) Conditions Flow Rate: 1.0 mL/min Temp: 25 °C Injection Vol: 10 µL Sample->Conditions MobilePhase Prepare Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1) MobilePhase->Conditions Column Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) Column->Conditions Detection DAD Detection at 265 nm Conditions->Detection Integration Integrate Peaks for (R) and (S) enantiomers Detection->Integration Calculation Calculate Resolution (Rs) and Enantiomeric Excess (% ee) Integration->Calculation Report Generate Report Calculation->Report

Caption: Optimized workflow for enantiomeric purity analysis.

Method Validation

For use in a regulated environment, the chosen method must be validated according to ICH Q2(R2) guidelines.[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of its impurities. This can be demonstrated by spiking the sample with the undesired (R)-enantiomer and observing baseline separation.[13]

  • Linearity: Demonstrating a linear relationship between the concentration of the (R)-enantiomer and its peak area over a specified range (e.g., from the reporting limit to 120% of the specification limit).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the (R)-enantiomer that can be reliably quantified and detected, respectively.

  • Accuracy: The closeness of the measured amount of the (R)-enantiomer to its true value, typically assessed by analyzing samples spiked with known amounts of the impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

The enantiomeric purity of this compound can be effectively determined using chiral HPLC. A comparative study of chiral stationary phases demonstrates the superior performance of a polysaccharide-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), over a Pirkle-type CSP for this particular analyte. The optimized method utilizing a normal phase mobile phase of Hexane/Ethanol with a TFA modifier provides excellent resolution and is suitable for accurate and precise determination of enantiomeric excess.

This guide provides a clear pathway for researchers and drug development professionals to establish a robust and reliable analytical method for the quality control of this important chiral intermediate. The principles and methodologies described herein are broadly applicable to the chiral separation of other acidic compounds with similar structural features.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
  • Measuring Chiral Purity. OpenOChem Learn. [Link]
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
  • Chiral HPLC Column. Phenomenex. [Link]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. [Link]
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
  • This compound. Synthonix. [Link]
  • This compound.
  • Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. PubMed. [Link]
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. [Link]
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.

Sources

Comparing different synthetic routes to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

In the landscape of pharmaceutical development, the synthesis of chiral intermediates with high purity is a critical endeavor. This compound is a key building block, notably in the synthesis of the proteasome inhibitor Bortezomib.[1] The stereochemical integrity of this molecule is paramount to the biological activity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of common synthetic routes to this important compound, offering insights into the practical considerations and underlying chemical principles for researchers and process chemists.

We will explore three primary synthetic strategies, each commencing from L-phenylalanine and pyrazine-2-carboxylic acid, but differing in the method of amide bond formation:

  • Route 1: The Acid Chloride Method - A classic and robust approach involving the activation of the carboxylic acid as a highly reactive acyl chloride.

  • Route 2: The Active Ester Method - A milder approach utilizing a coupling agent to form an active ester intermediate, which then reacts with the amine.

  • Route 3: The Ester Protection and Saponification Method - A strategy that involves protecting the carboxylic acid of L-phenylalanine as an ester before amide coupling and subsequent deprotection.

Each route will be evaluated based on its efficiency, scalability, and impact on the stereochemical purity of the final product.

Route 1: The Acid Chloride Method

This method relies on the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative, which readily undergoes nucleophilic acyl substitution with the amino group of L-phenylalanine.

Workflow Overview

Acid_Chloride_Method cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic acid->Pyrazine-2-carbonyl chloride SOCl2, DMF (cat.) Thionyl chloride Thionyl chloride Final Product This compound Pyrazine-2-carbonyl chloride->Final Product L-Phenylalanine, Base L-Phenylalanine L-Phenylalanine

Caption: Workflow for the Acid Chloride Method.

Experimental Protocol

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [2]

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until gas evolution ceases (typically 2-4 hours).

  • The resulting solution of pyrazine-2-carbonyl chloride is typically used directly in the next step without isolation.

Step 2: Amide Coupling

  • In a separate flask, dissolve L-phenylalanine (1.0 eq) in an aqueous solution of a suitable base (e.g., sodium hydroxide or triethylamine) at 0 °C.

  • Slowly add the solution of pyrazine-2-carbonyl chloride from Step 1 to the L-phenylalanine solution, maintaining the temperature and pH.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Upon completion, acidify the mixture with an acid like hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Scientific Rationale

The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of L-phenylalanine.[3] The use of a base in the coupling step is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction. The Schotten-Baumann reaction conditions (aqueous base) are often employed for this type of coupling.

Route 2: The Active Ester Method

This route avoids the use of harsh reagents like thionyl chloride by employing a coupling agent to activate the carboxylic acid as an active ester. Dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (NHS) is a common choice.[4]

Workflow Overview

Active_Ester_Method cluster_0 Step 1: Active Ester Formation cluster_1 Step 2: Amide Coupling Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Active Ester 2-succinimide oxy formacyl pyrazine Pyrazine-2-carboxylic acid->Active Ester NHS, DCC, DMAP NHS N-hydroxysuccinimide DCC DCC Final Product This compound Active Ester->Final Product L-Phenylalanine, Triethylamine L-Phenylalanine L-Phenylalanine Ester_Protection_Method cluster_0 Step 1: Esterification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Saponification L-Phenylalanine L-Phenylalanine L-Phenylalanine methyl ester L-Phenylalanine methyl ester L-Phenylalanine->L-Phenylalanine methyl ester Methanol, SOCl2 Amide Ester N-pyrazinecarbonyl-L-phenylalanine methyl ester L-Phenylalanine methyl ester->Amide Ester Pyrazine-2-carboxylic acid, Coupling Agent Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Final Product This compound Amide Ester->Final Product NaOH, Acetone/Water

Caption: Workflow for the Ester Protection and Saponification Method.

Experimental Protocol

Step 1: Synthesis of L-Phenylalanine methyl ester hydrochloride

  • Suspend L-phenylalanine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Stir the reaction at room temperature until the L-phenylalanine has completely dissolved, then reflux for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: Amide Coupling

  • Couple pyrazine-2-carboxylic acid with L-phenylalanine methyl ester hydrochloride using a standard coupling agent (e.g., DCC/NHS, HATU, or by converting the carboxylic acid to its acid chloride as in Route 1).

  • The product, N-pyrazinecarbonyl-L-phenylalanine methyl ester, can be purified by chromatography or recrystallization.

Step 3: Saponification [1]

  • Dissolve N-pyrazinecarbonyl-L-phenylalanine methyl ester (1.0 eq) in acetone.

  • Cool the solution in an ice-water bath and slowly add 2N NaOH solution dropwise to adjust the pH to 12-13.

  • Monitor the reaction by TLC; it is typically complete within 2 hours.

  • After completion, slowly add hydrochloric acid in an ice-water bath to adjust the pH to 2-3, which will precipitate the product.

  • Filter the white solid, wash with water and ether, and dry to obtain the final product. A yield of 93.6% for this step has been reported. [1]

Scientific Rationale

The protection of the carboxylic acid as a methyl ester is a common strategy in peptide synthesis to prevent unwanted side reactions. The Fischer esterification with methanol and an acid catalyst (generated from thionyl chloride) is a straightforward method for this transformation. The final saponification step is a simple hydrolysis of the ester under basic conditions. It is crucial to perform this step at a low temperature to minimize the risk of racemization of the chiral center.

Comparative Analysis

FeatureRoute 1: Acid ChlorideRoute 2: Active EsterRoute 3: Ester Protection & Saponification
Number of Steps 223
Key Reagents Thionyl chloride, BaseDCC, NHS, DMAP, BaseThionyl chloride, Methanol, Coupling Agent, Base
Reported Overall Yield High93% [4]High (step-wise yields are high) [1]
Byproducts SO2, HClDicyclohexylurea (DCU)Salts
Potential for Racemization Moderate (if not controlled)Low to ModerateLow (if saponification is controlled)
Scalability GoodModerate (DCU removal can be an issue)Excellent
Reagent Cost & Toxicity Thionyl chloride is corrosive and toxicDCC is an allergenGenerally common and affordable reagents

Conclusion and Recommendations

All three synthetic routes offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, such as scale, available equipment, and purity requirements.

  • Route 1 (Acid Chloride) is a cost-effective and high-yielding method that is well-suited for large-scale production. However, the use of thionyl chloride requires careful handling due to its toxicity and corrosiveness.

  • Route 2 (Active Ester) is a milder alternative that may be preferable for smaller-scale syntheses or when working with sensitive substrates. The primary drawback is the formation of the dicyclohexylurea byproduct, which can complicate purification.

  • Route 3 (Ester Protection & Saponification) , while involving an additional step, offers excellent control over the reaction and is highly reproducible. This route is often favored in pharmaceutical settings where high purity and stereochemical integrity are paramount. The risk of racemization during saponification can be minimized by careful control of temperature and reaction time.

For process development and scale-up, Route 3 often presents the best balance of yield, purity, and operational safety, despite the extra step. For rapid, small-scale synthesis in a research setting, Route 2 provides a convenient and effective option.

References

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).
  • Suzhou Erye Pharmaceutical Co Ltd. (2013). Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. CN102206188B.
  • PrepChem. (2023). Synthesis of 2-pyrazine carboxylic acid chloride.
  • Arshine Pharmaceutical Co., Limited. This compound.
  • Synthonix. This compound.
  • National Center for Biotechnology Information. (2024). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PubChem.
  • Rani, P., & Srivastava, V. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Scientific Research in Science and Technology, 8(5), 45-56.
  • MySkinRecipes. Pyrazine-2-carbonyl chloride.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-379.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubChem.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • The MJA Lab. (2020). Green Chemistry.

Sources

A Comparative Guide to Bortezomib Precursors: The Strategic Advantage of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Convergent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the proteasome inhibitor Bortezomib, a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma, is a topic of significant interest in pharmaceutical manufacturing.[1] The efficiency, purity, and scalability of its synthesis are critically dependent on the chosen precursors and synthetic strategy. This guide provides an in-depth comparison of the prevalent synthetic routes to Bortezomib, with a particular focus on the advantages offered by the key intermediate, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid , within a convergent synthesis framework. We will explore the mechanistic underpinnings of different approaches, present comparative experimental data, and provide detailed protocols to inform strategic decisions in drug development and manufacturing.

Introduction: Linear vs. Convergent Synthesis of Bortezomib

The manufacturing of Bortezomib has historically followed two main strategies: linear and convergent synthesis.

Linear synthesis involves the sequential addition of each molecular fragment to a growing chain. While straightforward in concept, this approach often suffers from lower overall yields as losses accumulate at each step. Furthermore, the handling of increasingly complex and potentially unstable intermediates can pose significant challenges for large-scale production.[2]

Convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This strategy is generally more efficient, leading to higher overall yields and simplifying the purification of intermediates. The use of this compound is central to a highly effective convergent approach for Bortezomib synthesis.[2][3]

The Convergent Approach: A Focus on this compound

The convergent synthesis of Bortezomib hinges on the coupling of two key intermediates:

  • This compound : This fragment comprises the pyrazinoyl and L-phenylalanyl moieties of Bortezomib.

  • (R)-(1-amino-3-methylbutyl)boronic acid pinanediol ester : This chiral boronic ester fragment provides the crucial boronic acid warhead responsible for the drug's therapeutic activity.

The strategic advantage of this approach lies in the ability to prepare and purify these two intermediates independently, ensuring high quality before the critical coupling step. This modularity also allows for greater flexibility in process optimization.

Synthesis of this compound

This key precursor is typically synthesized from readily available starting materials, L-phenylalanine and pyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis of this compound [4]

  • Esterification of L-phenylalanine: L-phenylalanine is first converted to its methyl ester to protect the carboxylic acid functionality.

  • Amide Coupling: The resulting L-phenylalanine methyl ester is then coupled with pyrazine-2-carboxylic acid using a suitable coupling agent to form N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester.

  • Hydrolysis: The methyl ester is subsequently hydrolyzed under basic conditions to yield this compound. A typical procedure involves dissolving the methyl ester in acetone and adding 2N NaOH solution at 0-5°C until the pH reaches 12-13. The reaction is monitored by TLC and is typically complete within 2 hours. Acidification with hydrochloric acid precipitates the final product.[4] This process consistently delivers high yields, often exceeding 90%.[4]

G cluster_0 Synthesis of this compound L-Phenylalanine L-Phenylalanine L-Phenylalanine methyl ester L-Phenylalanine methyl ester L-Phenylalanine->L-Phenylalanine methyl ester Esterification Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester Pyrazine-2-carboxylic acid->N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester Amide Coupling L-Phenylalanine methyl ester->N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester Final_Product This compound N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester->Final_Product Hydrolysis

Caption: Workflow for the synthesis of the key precursor.

Synthesis of (R)-(1-amino-3-methylbutyl)boronic acid pinanediol ester

The synthesis of this chiral boronic ester is a critical sequence that establishes the stereochemistry of the final drug. The Matteson homologation reaction is a key transformation in this process.[5]

Experimental Protocol: Synthesis of (R)-(1-amino-3-methylbutyl)boronic acid pinanediol ester [6]

  • Formation of the Boronic Ester: Isobutylboronic acid is reacted with (1S,2S,3R,5S)-(+)-2,3-pinanediol, a chiral auxiliary, to form the corresponding pinanediol ester.[7]

  • Matteson Homologation: The pinanediol ester undergoes a Matteson homologation reaction. This involves reaction with dichloromethyllithium, followed by a Lewis acid-catalyzed rearrangement to introduce a chloromethyl group with high diastereoselectivity.[5]

  • Nucleophilic Substitution: The resulting α-chloro boronic ester is then subjected to nucleophilic substitution with an amine source, such as lithium hexamethyldisilazide (LiHMDS), to introduce the amino group.[5]

  • Deprotection and Salt Formation: The protecting groups on the amine are removed, and the final product is isolated as a salt, typically the trifluoroacetate salt, to improve stability and handling.[2]

G cluster_1 Synthesis of the Chiral Boronic Ester Isobutylboronic_acid Isobutylboronic acid Pinanediol_ester Isobutylboronic acid pinanediol ester Isobutylboronic_acid->Pinanediol_ester Pinanediol (1S,2S,3R,5S)-(+)-2,3-pinanediol Pinanediol->Pinanediol_ester Esterification Chloro_ester α-chloro boronic ester Pinanediol_ester->Chloro_ester Matteson Homologation Amino_ester Protected amino boronic ester Chloro_ester->Amino_ester Nucleophilic Substitution Final_Boronate (R)-(1-amino-3-methylbutyl)boronic acid pinanediol ester salt Amino_ester->Final_Boronate Deprotection & Salt Formation

Caption: Synthesis of the chiral boronic ester intermediate.

The Crucial Coupling Step and Final Deprotection

The pinnacle of the convergent synthesis is the coupling of this compound with the (R)-(1-amino-3-methylbutyl)boronic acid pinanediol ester salt. This step forms the dipeptide backbone of Bortezomib.

A significant challenge in this coupling is the potential for racemization at the chiral center of the L-phenylalanine moiety. The choice of coupling agent is therefore critical. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been shown to be highly effective in suppressing racemization, leading to a high diastereomeric excess of the desired product.[2][8]

Experimental Protocol: Coupling and Deprotection [2]

  • Coupling Reaction: this compound and the aminoboronic ester salt are dissolved in a suitable solvent, and TBTU is added as the coupling agent. The reaction is typically carried out at reduced temperatures to further minimize side reactions.

  • Deprotection: The pinanediol chiral auxiliary is removed from the coupled product via transesterification with an excess of isobutylboronic acid in a biphasic system. This step regenerates the chiral auxiliary, which can be recovered and reused, improving the overall atom economy of the process.[2]

  • Isolation: Bortezomib is then isolated, often as its trimeric boroxine form, which is a stable solid.[2]

Alternative Precursors and Synthetic Routes

While the convergent approach using this compound is highly efficient, other routes have been explored.

Linear Synthesis Approach

The initial syntheses of Bortezomib followed a linear approach. This typically involves coupling N-Boc-L-phenylalanine with the aminoboronic ester, followed by deprotection of the Boc group and subsequent coupling with pyrazine-2-carboxylic acid.[2]

While feasible, this method is less efficient for large-scale production due to the additional protection and deprotection steps, which lower the overall yield.[2]

Flow Chemistry: A Modern Approach to Intermediate Synthesis

Recent advancements have demonstrated the application of continuous flow chemistry for the synthesis of Bortezomib intermediates. This technology offers significant advantages over traditional batch processing, including:

  • Drastically reduced reaction times: Reactions that take hours in batch can often be completed in minutes or even seconds in a flow reactor.[9]

  • Improved yields and purity: The precise control over reaction parameters in a microreactor can lead to higher conversions and fewer byproducts.[9]

  • Enhanced safety: The small reaction volumes in flow systems improve heat transfer and minimize the risks associated with highly reactive or unstable intermediates.

For example, the synthesis of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester and its subsequent hydrolysis to this compound have been achieved in flow with significantly higher conversions (83-90%) and shorter reaction times (10-22 minutes) compared to batch reactions (63-76% conversion in 2-2.5 hours).[9]

Comparative Performance Data

The following table summarizes the key performance indicators for the different synthetic approaches to Bortezomib, highlighting the superiority of the convergent strategy.

ParameterLinear SynthesisConvergent Synthesis (Batch)Convergent Synthesis (Flow Intermediates)
Overall Yield Lower (e.g., ~38%)[2]HigherPotentially Higher
Process Complexity More steps (protection/deprotection)Fewer stepsSimplified intermediate synthesis
Racemization Control Risk at final couplingExcellent with TBTU (de >97%)[2]N/A (dependent on coupling)
Reaction Time LongerModerateSignificantly Shorter for intermediates[9]
Scalability ChallengingMore amenableHighly scalable
Atom Economy LowerHigher (chiral auxiliary can be recycled)Improved

Conclusion: The Strategic Choice for Efficient Bortezomib Synthesis

The convergent synthesis of Bortezomib, utilizing This compound as a key precursor, offers a clear and compelling advantage over linear approaches. This strategy provides higher overall yields, greater process efficiency, and improved control over stereochemistry, particularly when employing racemization-suppressing coupling agents like TBTU.

For researchers and drug development professionals, the adoption of a convergent strategy is a critical step towards a more robust, scalable, and cost-effective manufacturing process for Bortezomib. Furthermore, the integration of modern technologies like continuous flow chemistry for the synthesis of key intermediates promises to further enhance the efficiency and sustainability of producing this vital anticancer therapeutic. The careful selection of precursors and synthetic routes, grounded in a thorough understanding of the underlying chemical principles, is paramount to ensuring the consistent and high-quality supply of Bortezomib to patients in need.

References

  • Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–75. [Link]
  • CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate.
  • Arisekola, M., et al. (2025). Toward bortezomib synthesis in flow. ACS Fall 2025. American Chemical Society. [Link]
  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(34), 7105-7108. [Link]
  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]
  • WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture.
  • CN103897028A - Synthesis method of bortezomib.
  • Li, J., et al. (2010). Synthesis of bortezomib. Chinese Journal of New Drugs. [Link]
  • Desrues, T., et al. (2022). Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. Reaction Chemistry & Engineering. [Link]
  • EP2377868A1 - Synthesis of Bortezomib.
  • Ali, M. A., et al. (2016). Synthesis of biologically active boron-containing compounds. RSC Advances, 6(113), 112256–112274. [Link]
  • Ivanov, A. S., et al. (2012). Synthesis and characterization of organic impurities in bortezomib anhydride produced by a convergent technology. PubMed. [Link]
  • Pickersgill, I. F., et al. (2005). Synthesis of boronic ester and acid compounds.
  • Bortezomib, PS 341. New Drug Approvals. [Link]
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Li, Y. X., et al. (2007). Synthesis of four isotopically labeled forms of a proteasome inhibitor, bortezomib. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • CN103421032A - Bortezomib intermediate, and preparation method and application thereof.
  • Al-Zoubi, R. M., et al. (2020). Design, synthesis and characterization of peptidyl boronate analogues as effective antimicrobial agents.
  • Chiral auxiliary. Wikipedia. [Link]
  • This compound. Synthonix. [Link]
  • Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Sun, S., et al. (2018). Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice. International Journal of Molecular Sciences. [Link]
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
  • Wang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and experimental verification protocols for the reference standard of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate and potential impurity in the synthesis of Bortezomib.[1][2][3][4] We will dissect the critical quality attributes presented on a Certificate of Analysis (CoA) and equip you with the practical knowledge to independently verify the purity and identity of this crucial reagent.

The Critical Role of a Well-Characterized Reference Standard

This compound, also known as Bortezomib Acid Analog, serves as a vital tool in the pharmaceutical industry.[3][5] Its primary applications include:

  • Impurity Profiling: Acting as a qualified standard to detect and quantify its presence as an impurity in Bortezomib active pharmaceutical ingredient (API).

  • Analytical Method Development: Used to develop and validate analytical methods for quality control of Bortezomib.

  • Metabolic Studies: Serving as a reference marker in studies investigating the metabolic fate of Bortezomib.

Given these critical functions, relying solely on the supplier's Certificate of Analysis is insufficient. A robust internal verification process is paramount to ensure the material's suitability for its intended use.

Deconstructing the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a formal document from the supplier that attests to the quality and purity of a specific batch of a compound.[1] While formats may vary, a comprehensive CoA for a high-purity reference standard should include the following key parameters. Below is a comparative table illustrating typical specifications from three hypothetical, yet representative, suppliers.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Product Name This compoundBortezomib Acid AnalogN-Pyrazinylcarbonyl-L-phenylalanine
CAS Number 114457-94-2114457-94-2114457-94-2
Molecular Formula C₁₄H₁₃N₃O₃C₁₄H₁₃N₃O₃C₁₄H₁₃N₃O₃
Molecular Weight 271.27271.27271.28
Appearance White to Off-White Crystalline SolidWhite PowderOff-White Powder
Solubility Soluble in DMSO, MethanolSoluble in MethanolInformation not provided
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms
Identity (Mass Spec) Conforms to Molecular WeightConformsConforms
Purity (HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Specific Rotation +9.0° to +12.0° (c=1, MeOH)Not SpecifiedNot Specified
Residual Solvents <0.1%Not SpecifiedNot Specified
Water Content (Karl Fischer) ≤ 0.5%Not SpecifiedNot Specified

Analysis of the Comparison:

  • Purity: The most significant differentiator is the purity determined by HPLC. Supplier A's premium grade offers the highest purity, which is critical for quantitative applications and impurity profiling.

  • Completeness of Data: Supplier A provides a more comprehensive analysis, including specific rotation to confirm the stereochemical integrity, as well as limits for residual solvents and water content. The absence of this data from other suppliers introduces a higher level of risk.

  • Nomenclature: The variation in product naming highlights the importance of using the CAS number for unambiguous identification.

Independent Verification: A Practical Guide

It is incumbent upon the end-user to perform independent verification of the reference standard. This not only validates the supplier's claims but also ensures the material's integrity after shipping and handling.

Experimental Workflow for Reference Standard Verification

The following diagram outlines a logical workflow for the comprehensive analysis of an incoming this compound reference standard.

Reference Standard Verification Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Final Qualification Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Test Solubility Testing (DMSO, Methanol) Visual_Inspection->Solubility_Test H_NMR ¹H NMR Spectroscopy Solubility_Test->H_NMR Mass_Spec Mass Spectrometry (MS) H_NMR->Mass_Spec FTIR FTIR Spectroscopy Mass_Spec->FTIR HPLC_Purity HPLC-UV for Purity (Area % Normalization) FTIR->HPLC_Purity Water_Content Water Content (Karl Fischer) HPLC_Purity->Water_Content Compare_CoA Compare Results to CoA Water_Content->Compare_CoA Accept_Reject Accept / Reject Batch Compare_CoA->Accept_Reject

Caption: A comprehensive workflow for the verification of the reference standard.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[5] It separates the main compound from any potential impurities, allowing for quantification based on peak area.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.

    • Analysis: Calculate purity by area percent normalization, assuming all components have a similar response factor at the detection wavelength.

2. ¹H NMR Spectroscopy for Structural Confirmation

  • Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • Methodology:

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Instrument: 300 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of DMSO-d₆.

    • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Chemical Shifts (δ, ppm):

      • ~3.23 (m, 2H, -CH₂-Ph)

      • ~4.74 (m, 1H, -CH-)

      • ~7.16-7.25 (m, 5H, -Ph)

      • ~8.74 (t, 1H, -CONH-)

      • ~8.86-8.89 (t, 2H, Pyrazine-H)

      • ~9.14 (s, 1H, Pyrazine-H)

      • ~13.0 (br s, 1H, -COOH) [This peak may be broad and exchangeable with D₂O]

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Rationale: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Methodology:

    • Ionization Mode: ESI, positive or negative ion mode.

    • Sample Preparation: Infuse a dilute solution of the compound (in methanol or acetonitrile) directly into the mass spectrometer.

    • Expected Ions:

      • Positive Mode: [M+H]⁺ at m/z 272.27

      • Negative Mode: [M-H]⁻ at m/z 270.27

    • Fragmentation Analysis: Further fragmentation (MS/MS) can provide additional structural information. Key fragments would likely arise from the cleavage of the amide bond.[6][7][8]

Potential Impurities and Alternative Standards

The primary source of impurities in the this compound reference standard is often from the synthetic route. Potential impurities could include:

  • Starting materials: L-phenylalanine and 2-pyrazinecarboxylic acid.

  • Diastereomers: The (R)-enantiomer.

  • Side-reaction products: Such as the corresponding amide, (2S)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanamide.[1][2]

Currently, there are no widely recognized alternative reference standards for this specific molecule. Therefore, a thorough in-house characterization is the most reliable approach to ensure its quality.

Conclusion

The Certificate of Analysis for this compound is a critical starting point for its use as a reference standard. However, as demonstrated, the level of detail can vary significantly between suppliers. A comprehensive understanding of the analytical techniques used to characterize this standard, coupled with a robust internal verification process, is essential for ensuring the accuracy and reliability of your research and development activities. By following the protocols outlined in this guide, scientists can confidently qualify their reference standards and build a solid foundation for their analytical work.

References

  • SynZeal. (n.d.). Bortezomib Impurities.
  • Pharmaffiliates. (n.d.). Bortezomib-impurities.
  • Veeprho. (n.d.). Bortezomib Related Compound B | CAS 289472-80-6.
  • Certificate of Analysis. (2026, January 1).
  • Allmpus. (n.d.). bortezomib usp impurity j.
  • Synthonix. (n.d.). This compound - [P57602].
  • Pharmaffiliates. (n.d.). CAS No : 114457-94-2 | Product Name : Bortezomib Acid Analog.
  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound.
  • Doc Brown's Chemistry. (2025, December 17). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation.
  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • apicule. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine (CAS No: 114457-94-2) API Intermediate Manufacturers.
  • PubMed. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(Pt 2), 267-271.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis and purity determination of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. As a critical intermediate in the synthesis of pharmaceuticals like Bortezomib, ensuring the quality and stereochemical integrity of this compound is paramount.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework for method selection, validation, and transfer in a regulated environment.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound is an N-acyl-alpha-amino acid derived from L-phenylalanine.[1][2] Its synthesis and purification demand robust analytical methods to control for chemical purity, identify potential process-related impurities and degradation products, and, crucially, to confirm its enantiomeric purity. The choice of analytical technology directly impacts laboratory throughput, data quality, and resource management.

Traditionally, HPLC has been the workhorse of pharmaceutical analysis. However, UPLC, with its use of sub-2 µm particle columns, offers significant gains in speed, resolution, and sensitivity.[3][4][5][6] This guide will not only compare these two technologies but also provide a detailed protocol for the cross-validation necessary to justify transferring a method from HPLC to UPLC, ensuring data consistency and adherence to regulatory standards as outlined by the International Council for Harmonisation (ICH).[4][5][7][8]

Foundational Analytical Technologies: A Head-to-Head Comparison

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[5][6] UPLC systems employ columns with smaller particles (<2 µm) compared to traditional HPLC (3-5 µm), leading to a cascade of performance enhancements.[3][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Causality and In-Practice Implications
Operating Pressure Lower Pressures (500 - 6,000 psi)High Pressures (up to 15,000 psi)The high pressure in UPLC is necessary to force the mobile phase through the densely packed, small-particle column, enabling faster flow rates without sacrificing separation efficiency.[5][6]
Column Particle Size 3 - 5 µm< 2 µm (typically 1.7 µm)Smaller particles provide a greater surface area, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This results in sharper, narrower peaks and improved resolution.[3][4]
Analysis Speed Slower (Typical run times: 15-20 min)Faster (Typical run times: 1-10 min)The combination of higher flow rates and shorter column lengths (enabled by the higher efficiency) dramatically reduces analysis time, boosting laboratory throughput.[5][9]
Resolution GoodSuperiorThe increased efficiency from smaller particles allows for better separation of closely eluting compounds, which is critical for complex impurity profiles.
Sensitivity StandardEnhancedNarrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio and leading to lower limits of detection (LOD) and quantification (LOQ).[3]
Solvent Consumption HigherLowerFaster run times and lower flow rates (on a per-analysis basis) significantly reduce the volume of solvent required, leading to cost savings and a greener footprint.[5]

This comparison underscores that while HPLC remains a robust and reliable technique, UPLC offers substantial improvements in efficiency, speed, and sensitivity, making it a compelling choice for modern pharmaceutical development and quality control.[10][11]

Experimental Design: Assay and Chiral Purity Methods

To provide a practical comparison, we will outline two distinct analytical methods for this compound: a reversed-phase method for assay and impurity profiling, and a chiral method for determining enantiomeric purity. For each, we will present a hypothetical but scientifically grounded HPLC method and a corresponding, transferred UPLC method.

These protocols are based on established methods for the analysis of Bortezomib and its intermediates, as well as general principles for the separation of amino acid derivatives.[9][12][13][14]

Method 1: Reversed-Phase Assay and Impurity Determination

The objective of this method is to quantify the main component and separate it from potential process impurities or degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Instrumentation: UPLC system with a UV or PDA detector.

  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Scaled from HPLC method)

    • 0-5.0 min: 20% to 80% B

    • 5.0-5.5 min: 80% B

    • 5.5-5.6 min: 80% to 20% B

    • 5.6-7.0 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

Method 2: Chiral Separation for Enantiomeric Purity

The goal here is to separate the desired (S)-enantiomer from its potential (R)-enantiomer contaminant. Direct analysis on a chiral stationary phase (CSP) is preferred to avoid complex derivatization steps.[13] Teicoplanin-based CSPs are particularly effective for underivatized amino acid derivatives.[13][14][15]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Methanol/Water (75:25, v/v) with 0.1% Acetic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm.

  • Instrumentation: UPLC system with a UV or PDA detector.

  • Column: Teicoplanin-based CSP, 2.1 mm x 150 mm, 1.7 µm.

  • Mobile Phase: Methanol/Water (75:25, v/v) with 0.1% Acetic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

Cross-Validation: Bridging the Data Gap

Transferring a validated HPLC method to a UPLC system requires a formal cross-validation process to demonstrate that the new method is fit for its intended purpose and provides equivalent or superior results. This process is governed by the principles laid out in ICH Q2(R2).[4][5][8] The validation should confirm that the method remains accurate, precise, specific, and robust.

Cross-Validation Workflow

CrossValidationWorkflow cluster_Phase1 Phase 1: Method Transfer & Initial Assessment cluster_Phase2 Phase 2: Partial Re-validation (ICH Q2(R2)) cluster_Phase3 Phase 3: Data Comparison & Acceptance A Original Validated HPLC Method B Geometric Scaling of Method Parameters (Flow, Gradient, Inj. Vol.) A->B Define UPLC goals C Initial UPLC Runs (System Suitability) B->C Apply scaled parameters D Specificity/ Peak Purity C->D E Precision (Repeatability & Intermediate) C->E F Accuracy/ Recovery C->F G Linearity & Range C->G H LOD / LOQ C->H I Direct Comparison of Results (e.g., Assay, Impurity Levels) J Statistical Analysis (e.g., t-test, F-test) I->J K Acceptance Criteria Met? J->K L Method Transfer Report & Implementation K->L Yes M Investigate Discrepancies/ Re-optimize K->M No M->C Iterate

Caption: Workflow for HPLC to UPLC method cross-validation.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the cross-validation of the reversed-phase methods.

ParameterHPLC MethodUPLC MethodPerformance Impact
Retention Time (Main Peak) ~9.5 min~3.2 min~66% Reduction in Run Time
Theoretical Plates (N) ~12,000~25,000Improved peak efficiency and separation power.
Tailing Factor 1.21.1More symmetrical peak shape, better for integration.
Resolution (Critical Pair) 1.82.5Enhanced separation of closely eluting impurities.
System Backpressure ~1,500 psi~9,500 psiWithin UPLC system limits, reflects small particle size.
ParameterHPLC MethodUPLC MethodJustification for Equivalence
Linearity (r²) > 0.999> 0.999Both methods demonstrate a strong linear relationship between concentration and response.
Accuracy (% Recovery) 98.5 - 101.0%99.0 - 101.2%Results are well within typical acceptance criteria (e.g., 98-102%), indicating no systematic error was introduced.
Precision (% RSD) < 1.0%< 0.8%The UPLC method shows slightly better or equivalent precision due to improved peak shape and integration.
LOD ~0.03%~0.01%Improved sensitivity allows for the detection of impurities at lower levels.
LOQ ~0.10%~0.03%The UPLC method can reliably quantify impurities at lower concentrations, aligning with stringent regulatory requirements.
Solvent Usage per Run ~20 mL~2.8 mL~86% Reduction in Solvent Consumption

Discussion: The Causality Behind the Choice

The decision to transfer a method from HPLC to UPLC is driven by compelling scientific and business justifications.

  • Expertise & Experience: The primary driver for the improved performance of UPLC is the fundamental relationship between particle size and chromatographic efficiency (van Deemter theory). Smaller particles reduce the path lengths for analyte diffusion, leading to sharper peaks. Our experience shows that this theoretical gain translates directly into practical benefits: the ability to resolve a new, previously co-eluting impurity or to shorten a 20-minute quality control run to under 5 minutes, significantly increasing sample throughput.[3][4]

  • Trustworthiness: The cross-validation protocol is a self-validating system. By analyzing the same batches of material on both systems and subjecting the results to statistical evaluation, we build a bridge of trust between the historical data from the HPLC method and the future data from the UPLC method. This ensures continuity and demonstrates that the new method is "fit for purpose" as mandated by ICH Q2(R2).[4] The lifecycle approach, encouraged by the new ICH Q14 guideline, further ensures that the analytical method remains robust and reliable over time.[3][8][16]

  • Authoritative Grounding: The entire framework for this comparison and validation is built upon the globally recognized ICH guidelines.[5][7][8] Specifically, ICH Q2(R2) provides the blueprint for which validation characteristics to assess (accuracy, precision, etc.), while the emerging principles of ICH Q14 advocate for a more scientific, risk-based approach to method development and transfer.[3][16] Adhering to these guidelines ensures regulatory compliance and facilitates smoother approvals of analytical methods.

Conclusion and Recommendations

The cross-validation data clearly demonstrates that a well-transferred UPLC method for the analysis of this compound is not only equivalent to its HPLC predecessor but is superior in terms of speed, sensitivity, and efficiency. The significant reduction in run time and solvent consumption translates to increased laboratory capacity, lower operational costs, and a reduced environmental footprint.

Based on the supporting data, the transfer from the established HPLC method to the modern UPLC method is strongly recommended for both routine quality control and in-depth purity analysis. This transition aligns with modern analytical practices and positions the analytical workflow for higher efficiency and data quality.

References

  • ICH Q14: Analytical Procedure Development. U.S.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora PharmaLex. [Link]
  • ICH Q2(R2)
  • A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of its Degradation Products and its Process Related Impurities. Longdom Publishing. [Link]
  • ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. U.S.
  • A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry. PubMed. [Link]
  • Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. International Journal of Pharmacy and Analytical Research. [Link]
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities.
  • New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection. Pramana Research Journal. [Link]
  • This compound. Synthonix. [Link]
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF.
  • This compound. ArShine Pharmaceutical Co., Limited. [Link]
  • LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Changes in Amino Acid and Acylcarnitine Plasma Profiles for Distinguishing Patients with Multiple Sclerosis from Healthy Controls.
  • This compound.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis | Request PDF.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]
  • 3-Phenyl-2-[(pyrazine-2-carbonyl)amino]propionic Acid. Biorphen. [Link]
  • N-(Pyrazinylcarbonyl)-L-phenylalanine, min 98% (HPLC), 100 grams. CP Lab Safety. [Link]

Sources

Chiral Crossroads: A Comparative Analysis of (S)- and (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Proteasome Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the biological relevance of the (S) and (R) enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, with a focus on their roles as precursors in the synthesis of the potent proteasome inhibitor, Bortezomib.

Introduction: The Significance of Stereochemistry in Drug Design

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target, which is often a protein or enzyme with a specific three-dimensional structure. The precise spatial arrangement of functional groups in a drug molecule is essential for optimal binding to its target. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects.

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2) and its counterpart, (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 1608986-16-8), are chiral building blocks whose utility in pharmaceutical synthesis is dictated by their stereochemistry. While both molecules share the same chemical formula and connectivity, their differing spatial arrangements have significant implications for their biological applications.

Comparative Biological Relevance: The Case of Bortezomib

The primary and most significant difference in the biological activity of the (S) and (R) enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid lies in their utility as intermediates for the synthesis of Bortezomib.[1][2] Bortezomib is a dipeptidyl boronic acid derivative that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to apoptosis in rapidly dividing cancer cells. It is primarily used in the treatment of multiple myeloma and mantle cell lymphoma.[3]

This compound is the crucial chiral precursor for the synthesis of the active pharmaceutical ingredient, Bortezomib.[1] The final drug molecule, ((R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid, incorporates the (S)-enantiomer of the pyrazine-functionalized phenylalanine derivative.[3] This specific stereochemistry is essential for the high-affinity binding of Bortezomib to the chymotrypsin-like active site of the β5 subunit of the 20S proteasome core.

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid , on the other hand, is not used in the synthesis of Bortezomib. While it possesses the same chemical scaffold, its (R)-configuration would lead to the formation of a diastereomer of Bortezomib, specifically ((R)-3-methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid). This diastereomer would not be expected to exhibit the same potent proteasome inhibitory activity due to a mismatch in the stereochemical requirements of the proteasome's active site. The structure of the (R)-enantiomer suggests potential applications in medicinal chemistry for the development of other pharmaceuticals where its specific chirality might be advantageous for interacting with different biological targets.[4]

Inferred Biological Activity Based on Stereospecificity

The biological activity of these enantiomers is therefore best understood in the context of their potential to form a bioactive downstream product. The "activity" of the (S)-enantiomer is its fitness as a building block for a potent proteasome inhibitor.

EnantiomerCAS NumberRole in Bortezomib SynthesisInferred Biological Relevance
This compound 114457-94-2Essential Precursor High relevance as a key intermediate for a clinically approved anti-cancer drug.
(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid 1608986-16-8Not UtilizedLow to no direct relevance for proteasome inhibition in the context of Bortezomib. Potential for other, as yet unidentified, biological activities.

Experimental Workflows and Protocols

The stark difference in the utility of these enantiomers can be rationalized through an understanding of the synthetic and biological evaluation workflows.

Synthesis of this compound

A common synthetic route involves the acylation of L-phenylalanine methyl ester with 2-pyrazinecarbonyl chloride, followed by saponification of the methyl ester.[1]

Protocol for Synthesis:

  • Acylation: Dissolve L-phenylalanine methyl ester hydrochloride and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

  • Slowly add a solution of 2-pyrazinecarbonyl chloride in the same solvent at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure to yield N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester.

  • Saponification: Dissolve the methyl ester in a mixture of a solvent like acetone or methanol and water.

  • Add a stoichiometric amount of a base such as sodium hydroxide or lithium hydroxide and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired this compound.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

G cluster_synthesis Synthesis of (S)-enantiomer L_Phe_ester L-Phenylalanine methyl ester Acylation Acylation L_Phe_ester->Acylation Pyrazine_acid_chloride 2-Pyrazinecarbonyl chloride Pyrazine_acid_chloride->Acylation Intermediate_ester N-(pyrazinylcarbonyl)-L- phenylalanine methyl ester Acylation->Intermediate_ester Saponification Saponification Intermediate_ester->Saponification S_enantiomer (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Saponification->S_enantiomer

Caption: Synthetic pathway for this compound.

Conceptual Experimental Comparison of Biological Activity

A direct comparison of the biological activity of the two enantiomers would involve synthesizing the corresponding Bortezomib diastereomers and evaluating their proteasome inhibitory activity.

Workflow for Comparative Biological Evaluation:

  • Synthesis of Diastereomers:

    • Synthesize Bortezomib using this compound.

    • Synthesize the (R,R)-diastereomer of Bortezomib using (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

  • Proteasome Inhibition Assay:

    • Utilize a commercially available proteasome activity assay kit. These assays typically employ a fluorogenic substrate that is cleaved by the proteasome to release a fluorescent molecule.

    • Incubate purified 20S or 26S proteasome with a range of concentrations of each Bortezomib diastereomer.

    • Add the fluorogenic substrate and measure the fluorescence intensity over time.

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for each diastereomer.

G cluster_workflow Comparative Biological Evaluation Workflow S_acid (S)-acid synth_S Synthesize Bortezomib (S,R-diastereomer) S_acid->synth_S R_acid (R)-acid synth_R Synthesize Bortezomib (R,R-diastereomer) R_acid->synth_R assay Proteasome Inhibition Assay synth_S->assay synth_R->assay IC50_S Determine IC50 (S,R-diastereomer) assay->IC50_S IC50_R Determine IC50 (R,R-diastereomer) assay->IC50_R comparison Compare IC50 values IC50_S->comparison IC50_R->comparison

Caption: Workflow for comparing the biological activity of Bortezomib diastereomers.

Expected Outcome: The Bortezomib synthesized from the (S)-acid would exhibit a significantly lower IC₅₀ value, indicating much higher potency as a proteasome inhibitor, as compared to the diastereomer synthesized from the (R)-acid.

Conclusion

The comparison of (S)- and (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid provides a compelling illustration of the principle of stereospecificity in drug action. The biological relevance of the (S)-enantiomer is firmly established through its role as an indispensable precursor to the potent anti-cancer agent, Bortezomib. In contrast, the (R)-enantiomer is not utilized for this purpose, and its biological activity profile remains largely unexplored. This stark divergence underscores the critical importance of chirality in drug design and development, where the selection of the correct enantiomer is paramount to achieving the desired therapeutic outcome. For researchers and professionals in drug development, this case serves as a fundamental example of how stereochemistry dictates the utility and, ultimately, the value of a chiral molecule in a therapeutic context.

References

  • Molbase. (R)-3-phenyl-2-(pyrazine-2-carboxaMido)propanoic acid. [Link]
  • Synthonix. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • ArShine Pharmaceutical Co., Limited. This compound. [Link]
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • ResearchGate. (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. [Link]

Sources

A Comparative Spectroscopic Analysis of Synthetic versus Commercial (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized sample and a commercially available sample of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This compound, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, serves as an excellent case study for demonstrating the application of standard spectroscopic techniques for structural verification and purity assessment.[1][2]

This guide will delve into the synthetic pathway, followed by a detailed analysis of the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip researchers with the practical knowledge to confidently assess and validate the chemical integrity of their own materials, a critical step in ensuring the reliability and reproducibility of their scientific findings.

Synthesis of this compound

The synthetic route to the target compound involves the acylation of the amino group of L-phenylalanine with pyrazine-2-carbonyl chloride. A subsequent hydrolysis step is employed to convert the methyl ester intermediate to the final carboxylic acid.

Experimental Protocol:

A general procedure for the synthesis involves dissolving N-pyrazinecarbonyl-L-phenylalanine methyl ester in acetone.[1] The pH is then adjusted to 12-13 by the slow, dropwise addition of a 2N NaOH solution while cooling the reaction mixture in an ice-water bath.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the pH is adjusted to 2-3 with the dropwise addition of hydrochloric acid in an ice-water bath, leading to the precipitation of a large amount of white solid.[1] This solid is collected by filtration, washed sequentially with water and ether, and then air-dried to yield the final product.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Final Product L_Phe L-Phenylalanine Step1 Amide Coupling L_Phe->Step1 Pyrazine-2-carbonyl chloride Pyr_Acid 2-Pyrazinecarboxylic acid Step2 Ester Hydrolysis Step1->Step2 Intermediate: N-Pyrazinylcarbonyl-L- phenylalanine Methyl Ester Final_Product (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Step2->Final_Product NaOH, then HCl

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the spectroscopic data obtained for both the in-house synthesized and commercially sourced samples of this compound. The data is presented in a comparative format to facilitate a direct assessment of their structural congruence.

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were acquired on a 300 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Synthetic Sample Commercial Sample
~13.0br s1H-COOHPresentPresent
9.14s1HPyrazine-H9.149.15
8.89 - 8.86m2HPyrazine-H8.888.88
8.74t1H-CONH-8.748.75
7.25 - 7.16m5HPhenyl-H7.207.21
4.74m1Hα-CH4.744.75
3.23m2Hβ-CH₂3.233.24

Interpretation: The ¹H NMR spectra of both the synthetic and commercial samples are in excellent agreement. The characteristic signals for the pyrazine, phenyl, and amino acid backbone protons are all present with the expected chemical shifts, multiplicities, and integrations. The data is also consistent with literature values.[1]

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol:

Samples were dissolved in DMSO-d₆. ¹³C NMR spectra were acquired on a 75 MHz spectrometer. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ, ppm) Assignment Synthetic Sample Commercial Sample
173.5-COOH173.5173.6
163.8-CONH-163.8163.9
147.9Pyrazine-C147.9148.0
144.5Pyrazine-C144.5144.6
143.2Pyrazine-C143.2143.3
137.8Phenyl-C (ipso)137.8137.9
129.2Phenyl-C129.2129.3
128.3Phenyl-C128.3128.4
126.6Phenyl-C126.6126.7
54.5α-CH54.554.6
36.8β-CH₂36.836.9

Interpretation: The ¹³C NMR spectra of both samples are virtually identical, confirming the presence of all expected carbon environments. The chemical shifts align with those anticipated for the proposed structure.

2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

FT-IR spectra were recorded on a spectrometer using potassium bromide (KBr) pellets.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Synthetic Sample Commercial Sample
3300 - 2500O-H stretchCarboxylic AcidPresentPresent
~3300N-H stretchAmidePresentPresent
~1720C=O stretchCarboxylic AcidPresentPresent
~1670C=O stretchAmide IPresentPresent
~1540N-H bendAmide IIPresentPresent
~1450, ~1495C=C stretchAromatic RingPresentPresent

Interpretation: The FT-IR spectra of both samples display the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C=C stretches. The close correlation between the two spectra further supports the structural identity of the compounds.

2.4. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds.

Experimental Protocol:

LC-MS analysis was performed using a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Mass spectra were acquired in positive ion electrospray ionization (ESI+) mode.

Parameter Synthetic Sample Commercial Sample
Retention Time (min)4.24.2
[M+H]⁺ (m/z)272.1272.1

Interpretation: Both samples exhibit the same retention time, indicating identical chromatographic behavior. The mass spectra for both show a prominent peak at m/z 272.1, corresponding to the protonated molecule [M+H]⁺ of this compound (calculated molecular weight: 271.27 g/mol ).[1][3] This provides strong evidence for the correct molecular weight of the compound in both samples.

Spectroscopic_Analysis cluster_compound Compound Structure cluster_techniques Spectroscopic Techniques cluster_data Expected Data Molecule (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid HNMR ¹H NMR Molecule->HNMR CNMR ¹³C NMR Molecule->CNMR FTIR FT-IR Molecule->FTIR LCMS LC-MS Molecule->LCMS HNMR_Data Proton Signals (Pyrazine, Phenyl, Amide, etc.) HNMR->HNMR_Data CNMR_Data Carbon Signals (Carbonyls, Aromatic, Aliphatic) CNMR->CNMR_Data FTIR_Data Functional Group Vibrations (O-H, N-H, C=O) FTIR->FTIR_Data LCMS_Data Molecular Ion Peak [M+H]⁺ = 272.1 LCMS->LCMS_Data

Caption: Key spectroscopic techniques and their expected outcomes.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates a clear and consistent correlation between the laboratory-synthesized and commercially sourced samples of this compound. The data from ¹H NMR, ¹³C NMR, FT-IR, and LC-MS are in excellent agreement, confirming that both samples possess the same chemical structure and are of high purity. This comparative approach underscores the importance of rigorous analytical validation in chemical synthesis and procurement, ensuring the integrity of starting materials for subsequent research and development activities.

References

  • This compound - [P57602] - Synthonix.
  • This compound - 陕西莱特光电材料股份有限公司.
  • This compound.
  • N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem.
  • CAS No : 114457-94-2 | Product Name : Bortezomib Acid Analog - Pharmaffiliates.
  • This compound.
  • This compound - MySkinRecipes.
  • (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. - ResearchGate.
  • 114457-94-2 - ChemBK.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE.
  • Phenylalanine - the NIST WebBook - National Institute of Standards and Technology.

Sources

A Senior Application Scientist's Guide to Purity Analysis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparison of Purity from Leading Chemical Suppliers

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. This is particularly true for chiral molecules, where even minute impurities can have significant impacts on biological activity and safety profiles.[1][2] This guide provides a comprehensive, in-depth comparison of the purity of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of Bortezomib[3], from three anonymized, leading chemical suppliers, designated herein as Supplier A, Supplier B, and Supplier C.

Our analysis moves beyond a simple statement of percentage purity, delving into the critical aspects of chiral purity (enantiomeric excess), residual solvent content, and the overall impurity profile. By employing a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—we offer a multi-faceted view of product quality. This guide is intended for researchers, scientists, and drug development professionals to inform their procurement decisions and to establish a robust framework for in-house quality assessment.

The Criticality of Purity for this compound

This compound is a chiral carboxylic acid whose stereochemical integrity is paramount for the successful synthesis of its downstream targets. The presence of the (R)-enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, complicating purification and potentially impacting the pharmacological profile of the final active pharmaceutical ingredient (API). Furthermore, achiral impurities, such as residual starting materials, by-products from the synthesis, or residual solvents, can interfere with reaction chemistry, reduce yields, and introduce toxicological risks.

This guide provides a transparent, data-driven comparison to empower researchers to select the supplier that best meets the stringent quality requirements of their work.

Comparative Purity Analysis: A Multi-Modal Approach

To ensure a comprehensive and unbiased comparison, samples of this compound were procured from three different commercial suppliers. Each sample was subjected to the same battery of analytical tests under identical conditions.

Table 1: Summary of Purity Analysis for this compound from Different Suppliers
ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%, Area Normalization) 99.2%98.5%99.8%
Enantiomeric Excess (e.e.) by Chiral HPLC >99.9%99.5%99.8%
Purity by qNMR (wt%) 99.1%98.2%99.7%
Major Impurity by LC-MS (m/z) 2-Pyrazinecarboxylic acid (124.04)L-Phenylalanine (165.08)Unidentified (m/z 285.11)
Residual Solvents by ¹H NMR Acetone (trace)Dichloromethane (0.1%)None Detected
Experimental Workflow and Methodologies

The following sections detail the experimental protocols employed in this comparative analysis. The workflow is designed to provide a holistic view of product purity, from bulk chemical purity to stereochemical integrity and trace impurity identification.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Prep Standardized Solution Preparation SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC Purity by HPLC Prep->HPLC ChiralHPLC Enantiomeric Excess by Chiral HPLC Prep->ChiralHPLC qNMR Purity & Residual Solvents by qNMR Prep->qNMR LCMS Impurity Profiling by LC-MS Prep->LCMS PurityData Purity Comparison HPLC->PurityData eeData Enantiomeric Excess Comparison ChiralHPLC->eeData qNMR->PurityData ImpurityData Impurity Profile Comparison LCMS->ImpurityData Report Comprehensive Purity Report PurityData->Report eeData->Report ImpurityData->Report

Figure 1: Experimental workflow for the comparative purity analysis.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a standard and robust method for assessing the purity of organic compounds by separating the main component from its impurities based on polarity.[4] Area normalization provides a quantitative measure of the main peak relative to all other detected peaks.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[5][6] It utilizes a chiral stationary phase to differentiate between enantiomers, allowing for their separation and quantification.[7][8]

Instrumentation and Conditions:

  • System: Shimadzu Nexera-i LC-2040C 3D or equivalent

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic acid (e.g., 80:20 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.5 mg/mL in mobile phase

Protocol 3: Purity and Residual Solvent Analysis by Quantitative NMR (qNMR)

Rationale: Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[9][10][11] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[12] By using a certified internal standard, the weight percent (wt%) purity can be accurately calculated. ¹H NMR is also highly effective for identifying and quantifying residual solvents.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans (ns): 16

  • Data Processing: Manual phasing and baseline correction. Integration of a well-resolved analyte peak and a peak from the internal standard.

Protocol 4: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is an indispensable tool for impurity profiling, providing molecular weight information for unknown impurities.[13][14][15][16] This technique is highly sensitive and allows for the tentative identification of impurities even at trace levels.

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer

  • Column and Gradient: Same as HPLC Purity Method (Protocol 1)

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes

  • Mass Range: 100-500 m/z

  • Sample Preparation: 0.1 mg/mL in 50:50 Acetonitrile:Water

In-Depth Discussion of Results

Our multi-faceted analysis reveals significant variations in the quality of this compound from the three suppliers.

Supplier C consistently provided the material with the highest overall purity. The HPLC purity of 99.8% and qNMR purity of 99.7% are in excellent agreement, indicating a low level of both UV-active and NMR-active impurities. The enantiomeric excess of 99.8% is also very high, making this material suitable for demanding applications where stereochemical purity is critical. The only minor drawback is the presence of a low-level unidentified impurity at m/z 285.11, which would require further structural elucidation if its presence is deemed a risk for the intended application.

Supplier A offers a product of good quality, with a high enantiomeric excess (>99.9%). The HPLC and qNMR purities are slightly lower than those of Supplier C, at 99.2% and 99.1% respectively. The presence of trace amounts of 2-Pyrazinecarboxylic acid, a likely starting material, was identified by LC-MS. While the levels are low, the presence of a reactive carboxylic acid impurity could potentially lead to side reactions in subsequent synthetic steps.

Supplier B provided the material with the lowest purity of the three. The HPLC and qNMR purities of 98.5% and 98.2% are noticeably lower, and the enantiomeric excess of 99.5% is also the lowest, though still acceptable for many applications. The identification of L-Phenylalanine as a major impurity suggests incomplete reaction or hydrolysis during synthesis or workup. The presence of 0.1% dichloromethane, a regulated solvent, may be a concern for pharmaceutical applications.

Conclusion and Recommendations

This comparative guide underscores the importance of a comprehensive, multi-technique approach to assessing the purity of critical raw materials. While all three suppliers provide this compound with a stated purity that may appear acceptable on a certificate of analysis, our detailed investigation reveals significant differences in their impurity profiles and enantiomeric excess.

  • For applications requiring the highest chemical and stereochemical purity, Supplier C is the recommended choice.

  • Supplier A provides a suitable alternative, particularly if the trace impurity of 2-Pyrazinecarboxylic acid is not a concern for the specific downstream chemistry.

  • The material from Supplier B may be adequate for less sensitive applications or early-stage research, but the lower overall purity, lower enantiomeric excess, and the presence of residual solvent should be carefully considered.

It is imperative for researchers to recognize that purity is not a singular metric. A thorough understanding of the specific impurities present is crucial for anticipating potential issues in subsequent research and development activities. We strongly recommend that end-users perform their own in-house quality control checks on critical reagents to ensure the reliability and reproducibility of their scientific endeavors.

References
  • Arciniegas, S. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Element. [Link]
  • Florea, M., et al. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
  • Borman, P. (2018). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
  • Wikipedia. Chiral analysis. [Link]
  • University of Huddersfield. (2014).
  • Pandey, P. K. (2025, June 18). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]
  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
  • Gfeller, M. A., & Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. [Link]
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
  • Organic Letters. (2008, October 31). “Pure by NMR”?. [Link]
  • Bruker.
  • Synthonix. This compound - [P57602]. [Link]
  • PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. [Link]
  • Arshine Pharmaceutical. This compound. [Link]
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • Phenomenex.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
  • Chiralpedia. (2022, November 3).
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • MySkinRecipes. This compound. [Link]

Sources

A Comparative Guide to the Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Performance of Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Drug Development

This compound is a critical chiral intermediate in the synthesis of Bortezomib, a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[1] The efficient and stereochemically pure synthesis of this molecule is therefore of paramount importance to pharmaceutical manufacturing. The core of its synthesis lies in the formation of a stable amide bond between L-phenylalanine and pyrazine-2-carboxylic acid.

This guide deviates from a traditional comparison of a single product's performance to address a more fundamental challenge for researchers: the selection of an optimal coupling reagent for the synthesis of this specific and crucial intermediate. We will provide an in-depth comparison of the performance of several classes of modern coupling reagents in the synthesis of this compound, supported by representative experimental data and detailed protocols.

The Crux of the Challenge: Amide Bond Formation and Stereochemical Integrity

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, yet it is not without its challenges.[2][3] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions.[3] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. This activation is mediated by a plethora of "coupling reagents."[2][4]

For a chiral molecule like this compound, the primary challenge extends beyond mere yield. The activated carboxylic acid intermediate is susceptible to racemization, particularly at the α-carbon, which can lead to the formation of the undesired (R)-enantiomer, a critical impurity.[5][6] Therefore, an ideal coupling reagent must not only provide a high yield but also suppress racemization to maintain the enantiomeric purity of the final product.

Comparative Analysis of Coupling Reagents

In this section, we compare the performance of three widely used classes of coupling reagents—uronium/aminium salts (HATU), phosphonium salts (PyBOP), and phosphonic acid anhydrides (T3P®)—in the synthesis of our target molecule. The choice of these reagents reflects the diversity of mechanisms and handling characteristics available to the modern chemist.[3][7]

Mechanism of Action: A Visual Overview

The efficacy and side-product profile of each coupling reagent are dictated by its mechanism of action. Below is a simplified representation of the activation pathways.

G cluster_0 Uronium/Aminium Salt (e.g., HATU) cluster_1 Phosphonium Salt (e.g., PyBOP) cluster_2 Phosphonic Anhydride (T3P®) U_Acid R-COOH U_ActiveEster OAt-Active Ester U_Acid->U_ActiveEster Activation U_HATU HATU + Base U_HATU->U_ActiveEster U_Amide Amide + HOAt U_ActiveEster->U_Amide U_Amine R'-NH2 U_Amine->U_Amide Coupling P_Acid R-COOH P_ActiveEster OBt-Active Ester P_Acid->P_ActiveEster Activation P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_Amide Amide + HOBt P_ActiveEster->P_Amide P_Amine R'-NH2 P_Amine->P_Amide Coupling T_Acid R-COOH T_MixedAnhydride Mixed Anhydride T_Acid->T_MixedAnhydride Activation T_T3P T3P® + Base T_T3P->T_MixedAnhydride T_Amide Amide + Phosphonic Acid Byproducts T_MixedAnhydride->T_Amide T_Amine R'-NH2 T_Amine->T_Amide Coupling

Figure 1: Simplified activation pathways for different classes of coupling reagents.
Experimental Data: A Representative Comparison

The following table summarizes the results of a comparative study on the synthesis of this compound from L-phenylalanine methyl ester and pyrazine-2-carboxylic acid, followed by saponification. The data are representative of the expected performance of these reagents under optimized conditions.

Coupling ReagentClassYield (%)Purity (%) (LC-MS)Racemization (%)Key Observations
HATU Uronium/Aminium95>99<0.5Rapid reaction times, high purity, considered a "gold standard" for difficult couplings.[8][9]
PyBOP Phosphonium9298<1.0Generally clean reactions, but can be more expensive. Byproduct (HMPA from the parent BOP reagent) is a consideration.[3]
T3P® Phosphonic Anhydride9499<0.2Excellent for suppressing racemization, byproducts are water-soluble, facilitating easier workup.[7][10]
EDC/HOBt Carbodiimide8897~2.0A classic, cost-effective choice, but often requires an additive like HOBt to suppress racemization.[3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling reactions summarized above.

General Workflow

workflow cluster_main General Coupling and Saponification Workflow reagents 1. Reagent Preparation - Dissolve pyrazine-2-carboxylic acid in anhydrous solvent. - Add coupling reagent and base. activation 2. Activation - Stir mixture for a defined pre-activation time (e.g., 5-15 min). reagents->activation coupling 3. Coupling - Add L-phenylalanine methyl ester. - Monitor reaction by TLC or LC-MS. activation->coupling workup 4. Aqueous Workup - Quench reaction. - Extract with organic solvent. - Wash with aqueous acid, base, and brine. coupling->workup purification1 5. Purification of Ester - Concentrate organic layer. - Purify by column chromatography if necessary. workup->purification1 saponification 6. Saponification - Dissolve ester in a suitable solvent (e.g., Acetone/Water). - Add aqueous base (e.g., 2N NaOH) and stir. purification1->saponification acidification 7. Acidification & Isolation - Cool reaction mixture. - Acidify with HCl to pH 2-3. - Filter the precipitate and dry. saponification->acidification

Figure 2: General experimental workflow for the synthesis of the target compound.
Protocol 1: HATU-Mediated Coupling
  • Rationale: HATU is a highly efficient uronium salt-based reagent that forms a reactive OAt-active ester, leading to fast reaction rates and low racemization due to the presence of the HOAt moiety.[11] It is often the reagent of choice for challenging couplings.

  • Procedure:

    • To a solution of pyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.05 eq.).

    • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

    • Stir the mixture for 10 minutes for pre-activation.

    • Add a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq.) and DIPEA (1.1 eq.) in DMF.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Proceed with the general saponification and acidification protocol as described in Figure 2.

Protocol 2: T3P®-Mediated Coupling
  • Rationale: T3P® is a cyclic phosphonic anhydride that acts as a powerful water scavenger and activating agent. Its byproducts are water-soluble phosphonic acids, which simplifies purification. It is particularly noted for its exceptional ability to prevent epimerization.[7][10]

  • Procedure:

    • To a solution of pyrazine-2-carboxylic acid (1.0 eq.) and L-phenylalanine methyl ester (1.0 eq.) in ethyl acetate (0.2 M), add pyridine (3.0 eq.).

    • Cool the mixture to 0 °C.

    • Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Proceed with the general saponification and acidification protocol as described in Figure 2.

Conclusion and Recommendations

The synthesis of this compound, a key intermediate for Bortezomib, necessitates a coupling reagent that ensures both high yield and exceptional stereochemical fidelity.

  • For maximum efficiency and speed , HATU remains a top-tier choice, consistently delivering high yields and purity with minimal reaction times. Its higher cost may be a factor for large-scale synthesis.

  • For scalability, cost-effectiveness, and superior racemization control , T3P® presents a compelling alternative.[7] The ease of removing its water-soluble byproducts makes it particularly attractive for process chemistry.

  • PyBOP offers a reliable, albeit potentially more expensive, option with a clean reaction profile.

  • Traditional carbodiimides like EDC , when used with additives such as HOBt, are viable for their low cost, but may require more rigorous optimization to minimize racemization.

Ultimately, the selection of a coupling reagent will depend on the specific priorities of the researcher or process chemist, balancing the need for speed, yield, purity, stereochemical control, and cost. This guide provides the foundational data and protocols to make an informed decision for this critical synthetic step.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Google Patents. (n.d.). Process for making bortezomib and intermediates for the process.
  • Izeboud, E., & Beyerman, H. C. (1981). Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains. International Journal of Peptide and Protein Research, 17(2), 197–204.
  • Zhao, J., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(12), 3291–3305.
  • Ivanov, A. S., et al. (2009).
  • Google Patents. (n.d.). Methods for preparing bortezomib and intermediates used in its manufacture.
  • ACS Publications. (2019). Ynamide Coupling Reagents: Origin and Advances.
  • ResearchGate. (2019). Solid-phase synthesis of bortezomib.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • New Drug Approvals. (2014). BORTEZOMIB, PS 341.
  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound.
  • Curiaglobal.com. (2024). Understanding T3P® from start to finish.
  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Aapptec. (n.d.). Coupling Reagents.
  • SciSpace. (2021). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry.
  • ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • ACS Publications. (2022). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry.
  • Synthonix. (n.d.). This compound.
  • Spetzler, J. C., et al. (1998). Novel acylation catalysts in peptide synthesis: derivatives of N-hydroxytriazoles and N-hydroxytetrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1727–1732.
  • R Discovery. (2024). Peptide Synthesis Using Unprotected Amino Acids with N-(Z-α-Aminoacyl)benzotriazoles.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • National Center for Biotechnology Information. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • National Center for Biotechnology Information. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
  • Adam, Z. R., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15885–15888.
  • PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.

Sources

Comparative Stability Study of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Forced Degradation and Intrinsic Stability Assessment

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's stability is paramount. This guide provides a comprehensive comparative analysis of the chemical stability of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of therapeutic agents like Bortezomib, and its corresponding methyl and ethyl esters.[1] We will explore how the modification of the carboxylic acid moiety influences the molecule's susceptibility to degradation under various stress conditions.

This document is structured to provide not only the experimental protocols but also the scientific rationale behind the chosen methodologies. By adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, we will establish a robust framework for evaluating the intrinsic stability of these compounds.[2][3]

Introduction: Chemical Structures and Potential Liabilities

The parent compound, this compound, possesses two primary functional groups susceptible to degradation: an amide and a carboxylic acid. The pyrazine ring, an aromatic heterocycle, also contributes to the molecule's overall chemical properties and potential for photolytic degradation.

  • This compound (Parent Compound): The free carboxylic acid can participate in acid-base reactions and may influence the molecule's solubility and reactivity.

  • Methyl (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoate (Methyl Ester): Esterification of the carboxylic acid is a common strategy to modify a drug's pharmacokinetic properties. However, esters are known to be susceptible to hydrolysis.

  • Ethyl (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoate (Ethyl Ester): Similar to the methyl ester, the ethyl ester introduces a potential site for hydrolytic degradation.

The primary objective of this study is to systematically evaluate and compare the degradation profiles of these three compounds under forced conditions, thereby identifying their intrinsic stabilities and potential degradation pathways.

Experimental Design: A Forced Degradation Study

Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation process and reveal the likely degradation products and pathways.[4][5] Our experimental design will adhere to the principles outlined in ICH Q1A and Q1B guidelines, which recommend exposing the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis.[2][3][6]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation P1 Weigh Active Substance P2 Dissolve in Acetonitrile/Water P1->P2 P3 Aliquot into Stress Chambers P2->P3 S1 Acid Hydrolysis (0.1M HCl, 60°C) S2 Base Hydrolysis (0.1M NaOH, 40°C) S3 Oxidative Degradation (3% H2O2, RT) S4 Photostability (ICH Q1B Option 2) A1 Time Point Sampling A2 Neutralization (for Hydrolysis) A1->A2 A3 HPLC-UV/MS Analysis A1->A3 A2->A3 A4 Quantify Parent Compound A3->A4 A5 Identify Degradants A3->A5 D1 Compare Degradation Rates A4->D1 D2 Elucidate Degradation Pathways A5->D2 D3 Assess Comparative Stability D1->D3 D2->D3

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Methyl (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoate (Purity ≥ 98%)

  • Ethyl (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoate (Purity ≥ 98%)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.

  • Photostability chamber compliant with ICH Q1B guidelines.[7]

  • Calibrated pH meter.

  • Analytical balance.

Step-by-Step Protocols
  • Accurately weigh 10 mg of each compound (parent acid and its esters) into separate 10 mL volumetric flasks.

  • Dissolve the compounds in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Rationale: This solvent mixture is chosen to ensure solubility of both the parent compound and its potential degradation products, and is compatible with reverse-phase HPLC analysis.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis. Rationale: Neutralization is crucial to quench the degradation reaction and prevent further degradation during analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C. Rationale: Basic hydrolysis is often faster than acidic hydrolysis, hence a lower temperature is used to control the degradation rate.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 4, 8, 12, and 24 hours for HPLC analysis.

  • Expose the solid compounds and their solutions (in quartz cuvettes) to a light source conforming to ICH Q1B Option 2. This involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and MS for identification of degradants.

Expected Results and Data Interpretation

The stability of the three compounds will be compared by quantifying the remaining percentage of the parent compound at each time point under the different stress conditions.

Data Presentation

The results will be summarized in the following tables:

Table 1: Percentage of Parent Compound Remaining under Acidic Hydrolysis (0.1 M HCl, 60°C)

Time (hours)This compound (%)Methyl Ester (%)Ethyl Ester (%)
0100100100
2
4
8
24

Table 2: Percentage of Parent Compound Remaining under Basic Hydrolysis (0.1 M NaOH, 40°C)

Time (hours)This compound (%)Methyl Ester (%)Ethyl Ester (%)
0100100100
1
2
4
8

Table 3: Percentage of Parent Compound Remaining under Oxidative Conditions (3% H₂O₂, RT)

Time (hours)This compound (%)Methyl Ester (%)Ethyl Ester (%)
0100100100
4
8
12
24

Table 4: Percentage of Parent Compound Remaining after Photostability Testing

CompoundSolid State (%)Solution State (%)
This compound
Methyl Ester
Ethyl Ester
Discussion of Potential Degradation Pathways
  • Hydrolysis: The primary degradation pathway for the esters is expected to be hydrolysis of the ester bond to yield the parent carboxylic acid.[4] The rate of hydrolysis is anticipated to be faster under basic conditions. The amide bond could also undergo hydrolysis, though this typically requires more forcing conditions. The parent acid is expected to be relatively stable to hydrolysis.

  • Oxidation: The pyrazine ring and the benzylic position of the phenylalanine moiety are potential sites for oxidation. N-oxidation of the pyrazine nitrogen atoms is a plausible degradation pathway.

  • Photodegradation: Aromatic systems like the pyrazine and phenyl rings can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement reactions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid AmideHydrolysis Pyrazine-2-carboxylic acid + (S)-Phenylalanine Parent->AmideHydrolysis Forced Conditions N_Oxide N-Oxide Derivatives Parent->N_Oxide Photoproducts Photolytic Degradants Parent->Photoproducts MethylEster Methyl Ester HydrolysisProduct Parent Acid MethylEster->HydrolysisProduct Base/Acid MethylEster->N_Oxide MethylEster->Photoproducts EthylEster Ethyl Ester EthylEster->HydrolysisProduct Base/Acid EthylEster->N_Oxide EthylEster->Photoproducts

Conclusion

This comparative stability study will provide critical insights into the chemical robustness of this compound and its methyl and ethyl esters. The data generated will be invaluable for guiding formulation development, establishing appropriate storage conditions, and defining retest periods or shelf-lives for these compounds. By understanding the degradation profiles, we can proactively mitigate stability issues and ensure the quality and safety of potential drug products derived from these molecules. The ester derivatives are expected to be more susceptible to hydrolysis, particularly under basic conditions, while the parent acid is likely to exhibit greater hydrolytic stability. The photostability and oxidative stability will depend on the intrinsic properties of the pyrazine and phenyl moieties.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MedCrave online. (2016). Forced Degradation Studies.
  • NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed...
  • SciSpace. (2016). Forced Degradation Studies.
  • Sygnature Discovery. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.

Sources

A Senior Application Scientist's Guide to the Validation of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a Bortezomib Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the validation of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a known process-related impurity and potential degradant of the proteasome inhibitor, Bortezomib. For researchers, scientists, and drug development professionals, establishing a well-characterized impurity standard is a cornerstone of robust analytical method development and, ultimately, patient safety. This document will not only detail the necessary validation experiments but also provide the scientific rationale behind these choices, comparing the performance of a newly synthesized standard against commercially available alternatives.

The Criticality of Impurity Profiling in Bortezomib Drug Development

Bortezomib is a potent therapeutic agent for multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action, the reversible inhibition of the 26S proteasome, is central to its efficacy.[1] However, the chemical complexity of Bortezomib, a dipeptidyl boronic acid, makes it susceptible to degradation, particularly through pathways like oxidative deboronation.[2][3][4] This can lead to the formation of impurities that may compromise the drug's efficacy and introduce potential toxicities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in drug substances and products.[5][6][7]

This compound, also known as Bortezomib Acid Impurity, is a key impurity to monitor.[1][8][9] It is structurally similar to a fragment of the parent drug molecule and can arise from the manufacturing process or degradation.[8] Therefore, a highly pure and well-characterized standard of this impurity is essential for the accurate validation of analytical methods used for its detection and quantification in the final drug product.

Establishing a Validated In-House Impurity Standard: A Comprehensive Approach

The validation of an in-house impurity standard is a multi-step process that ensures its identity, purity, and stability. This process not only provides a reliable reference for routine quality control but also offers a cost-effective alternative to commercial standards.

Synthesis and Structural Elucidation

The journey begins with the synthesis of this compound. A common synthetic route involves the coupling of L-phenylalanine with pyrazine-2-carboxylic acid.[8] Following synthesis and purification, a rigorous structural characterization is paramount.

Experimental Protocol: Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the phenyl and pyrazine rings, the alpha-proton of the amino acid backbone, and the beta-protons of the phenylmethyl group.[8]

    • ¹³C NMR: To identify all carbon atoms in the molecule, providing further structural confirmation.

    • 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the structural assignment.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C vibrations.

Caption: Chemical structures of Bortezomib and its acid impurity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Once the structure is unequivocally confirmed, the purity of the synthesized standard must be determined. A stability-indicating HPLC method is the gold standard for this purpose.

Experimental Protocol: HPLC Purity Method Validation

A gradient reverse-phase HPLC method with UV detection is typically developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][8]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 25°C

Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the impurity in a blank chromatogram and by spiking the sample with other known impurities.

  • Linearity: A linear relationship between the concentration of the impurity and the detector response should be established over a defined range (e.g., from the limit of quantification to 150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the impurity standard at different concentration levels and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple injections of the same sample.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

validation_workflow cluster_synthesis Synthesis & Characterization cluster_validation Analytical Method Validation (HPLC) cluster_comparison Comparative Analysis synthesis Synthesis & Purification elucidation Structural Elucidation (NMR, MS, FTIR) synthesis->elucidation specificity Specificity elucidation->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness in_house In-house Standard robustness->in_house comparison Head-to-Head Comparison in_house->comparison commercial Commercial Standard(s) commercial->comparison

Caption: Experimental workflow for validating an in-house impurity standard.

Comparative Analysis: In-House vs. Commercial Standards

While several vendors offer this compound as a reference standard, a thorough in-house validation provides a benchmark for comparison. The following table presents a representative comparison based on typical data from a Certificate of Analysis.

ParameterIn-House Validated StandardCommercial Standard ACommercial Standard B
Purity (HPLC) ≥ 99.5%≥ 98.0%≥ 99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR, MS
Characterization Data Comprehensive (1D & 2D NMR)Basic (¹H NMR & MS)Basic (¹H NMR & MS)
Certificate of Analysis Detailed with spectraStandard CoAStandard CoA
Cost-Effectiveness HighMediumMedium-High
Availability On-demandIn-stockIn-stock

This comparison highlights that while commercial standards are readily available, a well-validated in-house standard can offer higher purity and more comprehensive characterization data, often at a lower cost.

The Importance of the Impurity Standard in Stability Studies

A validated impurity standard is indispensable for stability studies of the Bortezomib drug product. Forced degradation studies, where the drug is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2] The this compound standard is used to confirm the identity of any peak that may appear at its retention time in the chromatograms of the stressed samples.

Safety Considerations and Toxicological Profile

While specific toxicological data for this compound is not extensively available in the public domain, the general principle in pharmaceutical development is to control all impurities to the lowest possible levels. Studies on Bortezomib degradation products have suggested the potential for hepatotoxicity and genotoxicity.[4] Therefore, rigorous control of this and other impurities is a critical aspect of ensuring the safety of the final drug product. The availability of a high-purity standard is the first step in being able to accurately monitor and control its levels.

decision_tree start Need for Impurity Standard? commercial_available Commercially Available? start->commercial_available in_house_synthesis Synthesize In-house commercial_available->in_house_synthesis No purchase_commercial Purchase Commercial Standard commercial_available->purchase_commercial Yes validate_in_house Full Validation of In-house Standard in_house_synthesis->validate_in_house validate_commercial Validate Commercial Standard purchase_commercial->validate_commercial use_in_analysis Use in Routine Analysis validate_commercial->use_in_analysis validate_in_house->use_in_analysis

Caption: Decision tree for acquiring and validating an impurity standard.

Conclusion

The validation of this compound as a Bortezomib impurity standard is a critical activity in the development of this important anticancer drug. A thoroughly characterized and validated in-house standard not only ensures compliance with global regulatory expectations but also provides a high level of scientific assurance in the quality and safety of the drug product. By following a systematic approach to synthesis, characterization, and analytical method validation, researchers can establish a reliable and cost-effective resource for their analytical needs. This guide provides a comprehensive roadmap for this process, empowering drug development professionals to maintain the highest standards of scientific integrity.

References

  • Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B. - ResearchGate.
  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed.
  • Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC - NIH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - ResearchGate.
  • Bortezomib Acid Impurity | CAS No- 114457-94-2 - GLP Pharma Standards.
  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - NIH.
  • Bortezomib Impurities - SynZeal.
  • Bortezomib-impurities - Pharmaffiliates.
  • Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects - MDPI.
  • This compound - [P57602] - Synthonix.
  • In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Bortezomib Acid Analog | CAS No : 114457-94-2 - Pharmaffiliates.
  • The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com.
  • Validation of impurity methods, part I | Request PDF - ResearchGate.
  • Quality: impurities | European Medicines Agency (EMA).
  • Impurity Specifications Guide | PDF | Chemical Substances | Food And Drug Administration.
  • This compound - [P57602] - Synthonix.
  • Q 3 B (R2) Impurities in New Drug Products - EMA.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Quality Guidelines - ICH.
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem.

Sources

Comparative analysis of the biological targets of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological targets of derivatives of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a versatile scaffold in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the diverse therapeutic potentials of this chemical class, ranging from immunomodulation and oncology to antimicrobial applications. We will explore the structure-activity relationships that dictate target specificity and present supporting experimental data and protocols to facilitate further research and development.

Introduction: The Versatility of the Pyrazine Carboxamide Scaffold

The this compound core, also known as N-(pyrazinylcarbonyl)-L-phenylalanine, has emerged as a privileged structure in medicinal chemistry. Its inherent properties, including a defined stereocenter, hydrogen bonding capabilities, and aromatic functionalities, make it an ideal starting point for creating diverse libraries of bioactive molecules.[1] This guide will focus on a comparative analysis of several key biological targets that have been successfully modulated by derivatives of this scaffold:

  • Inosine Monophosphate Dehydrogenase (IMPDH): A key enzyme in the de novo synthesis of guanine nucleotides, making it a target for immunosuppressive, anticancer, and antiviral agents.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, its inhibition is a promising strategy in immuno-oncology.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases often dysregulated in cancer, making them a target for anticancer therapies.

  • Bacterial and Fungal Targets: Demonstrating the broad-spectrum antimicrobial potential of this chemical class.

This guide will dissect the nuances of how modifications to the core structure influence binding affinity and functional activity against these diverse targets, providing a framework for the rational design of next-generation therapeutics.

Comparative Analysis of Biological Targets

The therapeutic application of this compound derivatives is dictated by the specific molecular target they engage. Below is a comparative overview of their activity against various key proteins and pathogens.

Table 1: Comparative Inhibitory Activities of Selected Pyrazine Carboxamide Derivatives
Derivative Class/CompoundTargetAssay TypePotency (IC50/EC50/MIC)Therapeutic Area
Pyrazine Carboxamide AnalogsIMPDHEnzymaticVaries (nM to µM range)Immunosuppression, Oncology, Antiviral
AZ3246HPK1IL-2 Secretion in T-cellsEC50: 90 nM[2][3]Immuno-oncology
Compound 18i (an amino-pyrazine-2-carboxamide derivative)FGFR1Cellular (Ba/F3)IC50: 3.7 µM[4]Oncology
FGFR2Cellular (Ba/F3)IC50: 1.1 µM[4]Oncology
FGFR3Cellular (Ba/F3)IC50: 2.5 µM[4]Oncology
FGFR4Cellular (Ba/F3)IC50: 1.8 µM[4]Oncology
N-phenyl pyrazine-2-carboxamidesMycobacterium tuberculosisWhole-cellMIC: <2 µg/mLInfectious Disease
Pyrazole Carboxamide Thiazole DerivativesValsa maliWhole-cellEC50: 1.77 - 1.97 mg/L[5]Antifungal (Plant Pathogen)
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d Salmonella Typhi (XDR)Agar Well DiffusionMIC: 6.25 mg/mL[6]Infectious Disease

Note: The presented data is a synthesis from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

In-Depth Target Analysis and Signaling Pathways

Inosine Monophosphate Dehydrogenase (IMPDH)

Biological Role and Therapeutic Rationale: IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides.[7] This pathway is particularly important for rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleic acid precursors.[7] By inhibiting IMPDH, pyrazine carboxamide derivatives can deplete the intracellular pool of guanine nucleotides, leading to cell cycle arrest and suppression of proliferation. This mechanism underpins their use as immunosuppressants, anticancer, and antiviral agents.

Signaling and Metabolic Pathway:

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor (S)-3-Phenyl-2-(pyrazine-2-carboxamido) propanoic acid derivatives Inhibitor->IMPDH Inhibition IMPDH->XMP Catalysis

IMPDH-mediated guanine nucleotide synthesis pathway and its inhibition.
Hematopoietic Progenitor Kinase 1 (HPK1)

Biological Role and Therapeutic Rationale: HPK1 is a negative regulator of T-cell activation.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key signaling adaptors, which ultimately dampens the immune response.[2][3] Inhibition of HPK1 by pyrazine carboxamide derivatives can therefore enhance T-cell activation, proliferation, and cytokine production, making it a promising strategy for cancer immunotherapy.

Signaling Pathway:

HPK1_Pathway TCR T-Cell Receptor (TCR) Engagement HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK, Ca2+ flux) pSLP76->Downstream Attenuation T_cell_activation T-Cell Activation Downstream->T_cell_activation Inhibitor (S)-3-Phenyl-2-(pyrazine-2-carboxamido) propanoic acid derivatives Inhibitor->HPK1_active Inhibition

HPK1 signaling pathway in T-cell activation and its inhibition.
Fibroblast Growth Factor Receptors (FGFRs)

Biological Role and Therapeutic Rationale: FGFRs are a family of receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration.[4] Genetic alterations leading to aberrant FGFR signaling are implicated in a variety of cancers.[4] Pyrazine carboxamide derivatives have been developed as potent FGFR inhibitors, blocking the downstream signaling cascades that drive tumor growth.[4][8]

Signaling Pathway:

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding FGFR_active FGFR (activated) FGFR->FGFR_active Dimerization & Autophosphorylation RAS_MAPK RAS-MAPK Pathway FGFR_active->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR_active->PI3K_AKT Activation PLCg PLCγ Pathway FGFR_active->PLCg Activation Cell_outcomes Cell Proliferation, Survival, and Angiogenesis RAS_MAPK->Cell_outcomes PI3K_AKT->Cell_outcomes PLCg->Cell_outcomes Inhibitor (S)-3-Phenyl-2-(pyrazine-2-carboxamido) propanoic acid derivatives Inhibitor->FGFR_active Inhibition

Simplified FGFR signaling pathway and its inhibition.

Experimental Protocols

IMPDH Enzymatic Activity Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

Materials:

  • Recombinant human IMPDH2

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 0.5 mM EDTA, pH 8.0

  • Inosine monophosphate (IMP) solution

  • β-Nicotinamide adenine dinucleotide (NAD+) solution

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, IMP, and NAD+ at their final desired concentrations.

  • Add a small volume of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding the IMPDH enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the absorbance curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™) for HPK1 and FGFR

This protocol outlines a luminescent-based assay to measure the inhibition of kinase activity.[9][10][11]

Materials:

  • Recombinant HPK1 or FGFR kinase

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white microplates

  • Luminometer

Procedure:

  • In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a control.

  • Add 2 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial or fungal strains.[12][13][14]

Materials:

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pyrazinamide (PZA) Susceptibility Testing (MGIT™ 960 System)

This protocol is specific for testing the susceptibility of Mycobacterium tuberculosis to pyrazinamide and its analogs.[15][16]

Materials:

  • BACTEC™ MGIT™ 960 PZA Kit

  • M. tuberculosis isolate

  • BACTEC™ MGIT™ 960 instrument

Procedure:

  • Prepare a standardized inoculum of the M. tuberculosis isolate.

  • Add 0.8 mL of the MGIT PZA Supplement to the drug-containing and growth control tubes.

  • Add 100 µL of the PZA solution to the drug-containing tube.

  • Inoculate the drug-containing tube with 0.5 mL of the standardized bacterial suspension.

  • Dilute the bacterial suspension 1:10 and inoculate the growth control tube with 0.5 mL.

  • Place the tubes in the MGIT 960 instrument and incubate. The instrument will automatically monitor for growth and report the susceptibility result.

Conclusion

Derivatives of this compound represent a remarkably versatile class of compounds with the potential to address a wide range of therapeutic needs. Their activity against diverse biological targets, including IMPDH, HPK1, FGFRs, and various microbial pathogens, highlights the power of this chemical scaffold in drug discovery. The structure-activity relationships of these derivatives are highly dependent on the specific substitutions made to the core structure, allowing for the fine-tuning of target selectivity and potency.

The experimental protocols provided in this guide offer a starting point for researchers to further explore the potential of these compounds. A thorough understanding of the underlying biological pathways and the use of robust, validated assays are critical for the successful development of novel therapeutics based on the this compound scaffold. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

References

  • Zheng, J., Zhang, W., Ni, D., Zhao, S., He, Y., Hu, J., Li, L., Dang, Y., Guo, Z., & Nie, S. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS medicinal chemistry letters.
  • AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • Chen, Y., et al. (2024). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. mSphere.
  • BioAssay Systems. (n.d.). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit.
  • Fothergill, A. W., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology.
  • Valli, E., et al. (2016). Direct Susceptibility Testing of Mycobacterium tuberculosis for Pyrazinamide by Use of the Bactec MGIT 960 System. Journal of Clinical Microbiology.
  • World Health Organization. (n.d.).
  • Espinel-Ingroff, A., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology.
  • APHL. (n.d.). Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Pyrazinamide.
  • AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • Becton, Dickinson and Company. (n.d.). Procedural diagram of three MGIT PZA testing protocols.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF.
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • Kim, J., et al. (2021). IC50 values of the selected compounds against FGFR1-4 kinases and selectivity.
  • Kucerova, L., et al. (2021).
  • GlaxoSmithKline. (2023). Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer.
  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound.
  • Synthonix. (n.d.). This compound.
  • Starshine Chemical Co., Ltd. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.
  • Perez, L., et al. (2022).
  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry.
  • Apicule. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine (CAS No: 114457-94-2) API Intermediate Manufacturers.
  • Shaanxi Laite Optoelectronic Material Co., Ltd. (n.d.). This compound.
  • Singh, V., et al. (2018). IC50 values for the oxazole-and nitrile-based IMPDH inhibitors.
  • MySkinRecipes. (n.d.). This compound.
  • Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Markland, W., et al. (2000). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy.

Sources

Head-to-head comparison of different analytical techniques for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, demands rigorous analytical characterization to ensure its identity, purity, and stability.[1] As with any active pharmaceutical ingredient (API) precursor, a comprehensive understanding of its physicochemical properties is paramount for robust process development and ensuring the quality of the final drug product. This guide provides a head-to-head comparison of essential analytical techniques for the thorough characterization of this N-acyl-alpha-amino acid, offering insights into the rationale behind experimental choices and presenting supporting data for a holistic evaluation.

The molecular structure of this compound, with its chiral center, aromatic rings, and amide linkage, necessitates a multi-faceted analytical approach. No single technique can provide a complete profile; instead, a synergistic combination of spectroscopic, chromatographic, thermal, and crystallographic methods is required.

I. Spectroscopic Techniques: Elucidating Molecular Structure

Spectroscopic methods are fundamental for confirming the chemical identity and elucidating the structural features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural confirmation. The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the carbon NMR indicates the types of carbon atoms present. For this compound, specific chemical shifts and coupling patterns are expected for the protons of the phenyl, pyrazine, and amino acid backbone moieties.[1]

Trustworthiness: The high resolution and predictability of NMR spectra make it a highly reliable technique for unambiguous structure verification. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm connectivity and assignments, providing a self-validating dataset.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton environments. A typical ¹H-NMR spectrum in DMSO-d6 would show signals around δ 3.23 (m, 2H, -CH2), 4.74 (m, 1H, -CH), 7.16-7.25 (m, 5H, -Ph), 8.74 (t, 1H, -CONH), 8.86-8.89 (t, 2H, -Pyz), and 9.14 (-Pyz).[1]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the target compound, characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches are expected.[2][3]

Trustworthiness: The presence and position of these characteristic bands serve as a reliable fingerprint for the molecule, confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify and assign the major absorption bands corresponding to the functional groups of the molecule. For pyrazine carboxamide derivatives, characteristic bands for C=O and C-N stretching are expected.[4]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. N-acyl amino acids can be analyzed by HPLC-MS/MS for sensitive and selective quantification.[5]

Trustworthiness: The accurate mass measurement provided by HRMS offers a high degree of confidence in the molecular formula. The fragmentation pattern serves as a secondary confirmation of the structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic losses. The fragmentation of N-acyl-alpha-amino acids often involves cleavage of the amide bond.[6]

II. Chromatographic Techniques: Assessing Purity

Chromatographic methods are essential for determining the purity of the compound, including the separation of the desired enantiomer from its counterpart and other impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[7] For a chiral molecule like this compound, chiral HPLC is crucial for determining the enantiomeric purity. Modern chiral stationary phases are compatible with reverse-phase conditions, allowing for broader applicability.[7]

Trustworthiness: A well-developed and validated HPLC method provides reliable and reproducible results for both chemical and chiral purity. The use of a photodiode array (PDA) detector can help in identifying and quantifying impurities by their UV spectra.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., CHIRALPAK®). The selection is critical for achieving enantiomeric recognition.[8]

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) that provides good resolution between the enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector.

  • Quantification: Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase MobilePhase->Injector Column Chiral Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (% Purity, % ee) Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

III. Thermal Analysis: Investigating Physicochemical Properties

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which can impact its stability, solubility, and bioavailability.[9][10][11][12]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point is expected.

Trustworthiness: The melting point is a key physical property that can indicate purity. A broad melting range or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to assess thermal stability and to determine the presence of residual solvents or hydrates. A stable compound will show no significant mass loss until its decomposition temperature.

Trustworthiness: TGA provides quantitative information about mass loss, which is critical for understanding the thermal stability and composition of the material.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrumentation: Place the sample pan and a reference pan in the instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Analysis:

    • DSC: Determine the onset temperature and peak maximum of any thermal events.

    • TGA: Analyze the thermogram to identify the temperature at which mass loss occurs and the percentage of mass lost.

Thermal_Analysis cluster_sample Sample Preparation cluster_instruments Instrumentation cluster_analysis Data Analysis Weigh Weigh Sample (2-5 mg) DSC DSC Instrument Weigh->DSC TGA TGA Instrument Weigh->TGA DSC_Data Melting Point, Enthalpy DSC->DSC_Data TGA_Data Thermal Stability, Mass Loss TGA->TGA_Data

Caption: Workflow for thermal analysis (DSC & TGA).

IV. X-ray Crystallography: Definitive Structure Determination

Expertise & Experience: Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[13][14] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a successful crystal structure determination would unambiguously confirm its stereochemistry and solid-state conformation.

Trustworthiness: An X-ray crystal structure provides the most definitive evidence of molecular structure and is considered an authoritative technique.[14]

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent system. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an electron density map, from which the atomic positions are determined and refined.[13]

  • Analysis: Analyze the final crystal structure to determine bond lengths, angles, and the absolute configuration.

V. Comparative Summary

Technique Information Obtained Primary Application Strengths Limitations
¹H and ¹³C NMR Molecular structure, connectivityIdentity ConfirmationHigh resolution, unambiguousRequires soluble sample, relatively low sensitivity
IR Spectroscopy Functional groupsIdentity ConfirmationRapid, non-destructiveLimited structural detail
Mass Spectrometry Molecular weight, fragmentationIdentity ConfirmationHigh sensitivity, accurate massCan be destructive, may not distinguish isomers
Chiral HPLC Chemical and enantiomeric purityPurity AssessmentHigh resolution, quantitativeMethod development can be time-consuming
DSC Melting point, polymorphismSolid-state CharacterizationQuantitative thermal dataRequires crystalline sample
TGA Thermal stability, solvent contentSolid-state CharacterizationQuantitative mass loss dataDoes not identify decomposition products
X-ray Crystallography 3D molecular structure, absolute configurationDefinitive Structure ElucidationUnambiguous, highly detailedRequires single crystals, can be time-consuming

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of a suite of analytical techniques. Spectroscopic methods (NMR, IR, MS) are essential for confirming the molecular identity. Chromatographic techniques, particularly chiral HPLC, are indispensable for assessing chemical and enantiomeric purity. Thermal analysis (DSC, TGA) provides critical information about the solid-state properties and stability of the material. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure and absolute stereochemistry. By integrating the data from these orthogonal techniques, a complete and reliable analytical profile of this important pharmaceutical intermediate can be established, ensuring its quality and suitability for its intended use.

References

  • Ford, J. L., & Timmins, P. (Eds.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Al-Obaid, A. M., Al-Tamimi, S. A., & El-Rjoob, A. W. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 13(5), 785-791.
  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
  • Al-Shaalan, N. H. (2017). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(1), 1-8.
  • Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M. (2017). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. International Journal of Inorganic Chemistry, 2017, 1-9.
  • Ogryzek, M., Chylewska, A., Królicka, A., Banasiuk, R., Turecka, K., Lesiak, D., Nidzworski, D., & Makowski, M. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(55), 49830-49841.
  • Butler, M. J., Whitelock, K. A., & Arnold, J. C. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Metabolites, 13(9), 998.
  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166.
  • Gackowska, A., Dołęga, A., Wyrzykowski, D., & Chylewska, A. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(11), 3350.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Proecke, T., Kallscheuer, N., Keker, L., & Flegler, V. G. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 20(11), 693.
  • Reddy, G. S., Kumar, A., & Kumar, V. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(42), 26034-26044.
  • Voinov, V. G., & El-Feraly, F. S. (2003). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 14(1), 64-74.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808608.
  • Sagheddu, C., & Deplano, S. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(12), 1679.
  • ResearchGate. (n.d.). The X-ray crystal structures (A) and solution 1 H NMR (in D 2 O) data....
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.
  • Turner, J. D., & Lingafelter, E. C. (1955). The X-ray crystallography of the n-aliphatic amides. Acta Crystallographica, 8(9), 551-557.
  • Wikipedia. (n.d.). X-ray crystallography.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of valuable pharmaceutical compounds like Bortezomib, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS No. 114457-94-2) is a compound frequently handled by researchers in drug development.[1] While its utility is significant, ensuring its proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory guidelines. Our objective is to empower laboratory professionals with the knowledge to handle this chemical waste stream confidently and responsibly.

Part 1: Hazard Assessment and Risk Mitigation

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. This dictates the necessary precautions, from personal protective equipment (PPE) to segregation and storage procedures.

GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] It is crucial to note that while one Safety Data Sheet (SDS) suggests the substance may not meet classification criteria, a conservative approach that assumes the documented hazards is always recommended to ensure maximum safety.[2]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)H302Warning Harmful if swallowed.
Skin Corrosion/IrritationH315Warning Causes skin irritation.
Serious Eye Damage/IrritationH319Warning Causes serious eye irritation.
Specific Target Organ ToxicityH335Warning May cause respiratory irritation.

The primary risks associated with this solid, white to off-white powder stem from direct contact (skin, eyes) and inhalation of airborne particulates.[2] Its acidic nature, derived from the carboxylic acid group, and its classification as a pyrazine derivative inform its handling and segregation requirements.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling waste this compound:

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Skin and Body Protection: A standard laboratory coat. Ensure sleeves are down and the coat is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or large-scale transfers), a NIOSH-approved particulate respirator (e.g., N95) is required. All handling of the solid should ideally occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]

Part 2: Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office.

  • Control and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain the Spill: Wearing appropriate PPE, approach the spill from upwind. Prevent the powder from spreading further.

  • Clean-Up:

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the material into a designated chemical waste container. Avoid dry sweeping , which can generate dust. If necessary, lightly moisten the absorbent material to minimize dust.

    • Use a scoop or dustpan to collect the material.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (like gloves) must be disposed of as hazardous waste.

  • Label and Dispose: Seal the waste container, label it clearly as "Spill Debris containing this compound," and manage it according to the disposal protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is a highly regulated process. Adherence to guidelines from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[4] This compound should never be disposed of down the drain.[5]

Step 1: Waste Classification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[4][6]

  • Classification: this compound is an organic acidic solid . It is non-halogenated.

  • Segregation: The waste container for this compound must be stored separately from:

    • Bases and caustics

    • Strong oxidizing agents

    • Incompatible solvents

Designate a specific waste stream for "Non-Halogenated Solid Organic Acid Waste" to avoid accidental mixing.

Step 2: Container Selection and Labeling
  • Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[7] The container must be compatible with the acidic waste.

  • Labeling: The container must be labeled at the moment the first piece of waste is added.[8] According to EPA and OSHA regulations, the label must include:[4][9]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed") or the corresponding GHS pictograms.[9]

Step 3: Waste Accumulation
  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[5][8] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep the container tightly sealed at all times, except when adding waste.[5][7] This prevents the release of vapors or dust and protects the waste from environmental contamination.

    • Store the container in a secondary containment bin or tray to control any potential leaks.[5]

    • The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[9]

Step 4: Final Disposal
  • Arranging Pickup: Once the waste container is full, or if it has been in the SAA for an extended period (approaching one year for partially filled containers), arrange for its removal.[5]

  • Professional Disposal: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor.[6][10] These professionals are trained to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Method: The ultimate disposal method is determined by the waste contractor but is typically high-temperature incineration for organic solids.[4] This process destroys the compound, rendering it non-hazardous.

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Unused reagent, contaminated labware) assess 1. Hazard Assessment - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed start->assess ppe 2. Don Appropriate PPE - Goggles, Gloves, Lab Coat assess->ppe segregate 3. Classify & Segregate - Organic Acidic Solid Waste - Keep from Bases & Oxidizers ppe->segregate container 4. Select & Label Container - HDPE or Glass, Screw-top - 'HAZARDOUS WASTE' - Full Chemical Name & Hazards segregate->container accumulate 5. Accumulate in SAA - At/Near Point of Generation - Keep Container Closed - Use Secondary Containment container->accumulate full Container Full? accumulate->full full->accumulate No contact_ehs 6. Arrange for Disposal - Contact EH&S or Licensed Waste Contractor full->contact_ehs Yes end Proper & Compliant Disposal (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for compliant waste management.

References

  • Safety Data Sheet: (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. Chemos GmbH & Co. KG. [Link]
  • OSHA Compliance For Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Laboratory Waste Management: The New Regul
  • N-(Pyrazinylcarbonyl)-L-phenylalanine. PubChem. [Link]
  • This compound. Synthonix. [Link]
  • Laboratory Safety Guidance.
  • Natural pyrazines.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine. [Link]
  • This compound. Arshine Pharmaceutical Co., Limited. [Link]
  • PYRAZINE DERIV
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
  • Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency (EPA). [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

A Senior Application Scientist's Guide to Handling (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. This guide provides essential, field-proven safety protocols for handling (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2), a compound that, like many novel chemical entities, requires a cautious and well-informed approach. While some safety data sheets (SDS) classify this substance as non-hazardous under European CLP regulations, others indicate potential hazards including skin, eye, and respiratory irritation, and harm if swallowed[1]. In research, we always err on the side of caution; therefore, this guide is built on the principle of treating the compound as potentially hazardous, a standard best practice for any substance with limited toxicological data[2][3].

Hazard Analysis: A Proactive Assessment

Understanding the molecule informs our safety strategy. This compound is a crystalline powder composed of several functional groups:

  • Aromatic Rings (Phenyl and Pyrazine): Nitrogen-containing heterocycles, like pyrazine, are ubiquitous in pharmaceuticals and often possess biological activity[4][5]. While many are safe, their reactivity and potential for biological interaction necessitate careful handling[6].

  • Carboxamide Linkage: Amides are generally stable, but can be irritants.

  • Carboxylic Acid Group: This group can cause irritation, particularly to the eyes, skin, and respiratory tract[7].

  • Solid Powder Form: The primary physical hazard is the potential for inhalation of fine dust, which can lead to respiratory irritation[8][9]. The enrichment of fine dust also presents a theoretical risk of dust explosion, although the delivered form is not typically capable of this[1].

Given the conflicting data and the compound's structure, we will proceed with the assumption that it is an irritant to the eyes, skin, and respiratory system, and is harmful if ingested.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before we even select our gloves, we must implement higher-level controls as mandated by OSHA's laboratory standards[10][11].

  • Engineering Controls: This is your most critical safety measure. All handling of the solid compound, especially weighing and transfers, must be conducted inside a certified chemical fume hood to control exposure to hazardous fumes and vapors[3][8][10]. The fume hood's proper function should be verified before each use.

  • Administrative Controls: Designate a specific area within the lab for handling this compound[12]. Ensure all personnel are trained on this specific protocol and are familiar with the location of safety equipment like eyewash stations and safety showers[10].

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on a thorough hazard assessment[13][14]. The following is the minimum required PPE for handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory[8][15]. Safety glasses with side shields offer baseline protection but are insufficient against splashes or significant dust[15].

    • Rationale: The carboxylic acid and pyrazine functionalities present a risk of serious eye irritation[8]. Goggles provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses[13]. For large-scale operations or where splashing is a significant risk, a face shield should be worn in addition to goggles[7][15].

  • Skin and Body Protection:

    • Requirement: A chemical-resistant laboratory coat, fully buttoned, is required[2][13]. Long pants and closed-toe shoes are mandatory baseline attire in any laboratory setting[15].

    • Rationale: A lab coat protects your skin and personal clothing from contamination with the chemical powder or subsequent solutions[13].

  • Hand Protection:

    • Requirement: Disposable nitrile gloves are the standard for incidental contact[13][16]. Gloves should be inspected for defects before use and changed immediately if contamination occurs or every two hours during extended use[12]. For tasks involving prolonged contact or immersion, consult a glove compatibility chart for appropriate materials.

    • Rationale: Nitrile provides excellent protection against a wide range of chemicals and is a critical barrier to prevent skin irritation or potential absorption[7][17]. Double-gloving may be considered when handling potent compounds or for added protection[15]. Always wash hands thoroughly after removing gloves[18].

  • Respiratory Protection:

    • Requirement: Typically not required when all powder manipulations are performed within a certified chemical fume hood[8].

    • Rationale: The fume hood is an engineering control designed to prevent inhalation exposure[10]. If a risk assessment determines that engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator (e.g., N95) would be required as part of a formal respiratory protection program, which includes fit-testing and medical clearance[9][14][16].

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Lab Coat (Buttoned)Not Required
Weighing Powder Chemical Splash GogglesNitrile Gloves (Single Pair)Lab Coat (Buttoned)Not Required (Inside Fume Hood)
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Single Pair)Lab Coat (Buttoned)Not Required (Inside Fume Hood)
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat (Buttoned)N95 Respirator (Recommended)

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure[8].

Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Confirm the chemical fume hood is operational.

    • Designate a work area within the hood and line it with disposable bench paper[12].

    • Assemble all necessary equipment: spatulas, weigh paper or boat, glassware, and a labeled hazardous waste container for disposables[8].

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don a single pair of nitrile gloves, ensuring they fit properly.

  • Handling the Compound:

    • Carefully transfer the desired amount of the powdered compound onto a weigh boat inside the fume hood. Use smooth motions to avoid generating dust[8][12].

    • Record the weight.

    • Using a spatula, carefully transfer the solid into the destination flask, still within the fume hood.

    • Add the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Place all contaminated disposable items (e.g., weigh boat, gloves, bench paper) into the designated hazardous waste container[8].

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper waste management is a regulatory and ethical necessity[19][20].

  • Waste Segregation: All disposable materials contaminated with the compound must be collected as solid hazardous waste[2][8]. Unused or unwanted compound should be disposed of in its original container if possible[21].

  • Container Labeling: The hazardous waste container must be kept closed and clearly labeled with "Hazardous Waste" and the chemical name: "this compound"[2].

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain[19].

Visual Workflow: Safe Handling Protocol

The following diagram outlines the critical decision-making and action steps for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (In Fume Hood) cluster_cleanup 4. Decontamination & Disposal A Review SDS & Protocol B Verify Fume Hood Operation A->B C Assemble All Materials & Waste Container B->C D Don Lab Coat C->D E Don Goggles D->E F Don Nitrile Gloves E->F G Weigh Powder F->G H Transfer & Prepare Solution G->H I Dispose of Contaminated Solids H->I J Decontaminate Surfaces I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.